molecular formula C13H19FN2 B1334854 4-(4-Fluorobenzylamino)-1-methylpiperidine CAS No. 359878-47-0

4-(4-Fluorobenzylamino)-1-methylpiperidine

Cat. No.: B1334854
CAS No.: 359878-47-0
M. Wt: 222.3 g/mol
InChI Key: PLYWEOOWONUOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzylamino)-1-methylpiperidine is a useful research compound. Its molecular formula is C13H19FN2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorobenzylamino)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzylamino)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYWEOOWONUOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385848
Record name 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359878-47-0
Record name 4-(4-Fluorobenzylamino)-1-methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359878470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZO2P453RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(4-Fluorobenzylamino)-1-methylpiperidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine: Properties, Synthesis, and Analysis

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The molecule combines a basic 1-methylpiperidine moiety with a 4-fluorobenzyl group. The inclusion of a fluorine atom is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity.[1][2] While this specific compound is primarily available as a research chemical and synthetic intermediate, its structural similarity to pharmacologically active agents, particularly those targeting the central nervous system, makes it a subject of interest for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and safety considerations.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step in any research endeavor. 4-(4-Fluorobenzylamino)-1-methylpiperidine is characterized by the following identifiers:

  • IUPAC Name: N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine[3]

  • CAS Number: 359878-47-0[3][4]

  • Molecular Formula: C₁₃H₁₉FN₂[3][5]

  • Synonyms: (4-Fluoro-benzyl)-(1-methyl-piperidin-4-yl)-amine, N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine[3][4]

The structure consists of a central piperidine ring N-methylated at position 1. An amino group at position 4 serves as a linker to a benzyl group, which is substituted with a fluorine atom at its para-position.

Caption: 2D Chemical Structure of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are a combination of computed and experimentally predicted values.

PropertyValueSource
Molecular Weight 222.30 g/mol [3]
Monoisotopic Mass 222.15322678 Da[3]
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point (Predicted) 304.8 °C at 760 mmHg[4]
Density (Predicted) 1.07 g/cm³[4]
XLogP3-AA (Predicted) 2.0[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 15.3 Ų[3]

Synthesis and Purification

A robust and reproducible synthesis is essential for obtaining high-purity material for research. A common and efficient method for preparing this compound is through reductive amination. This process involves the reaction of a ketone (1-methyl-4-piperidone) with a primary amine (4-fluorobenzylamine) in the presence of a reducing agent.

Synthetic Workflow

The synthesis proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the final secondary amine product. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, tolerant of acidic conditions used to catalyze imine formation, and does not reduce the starting ketone.

Caption: Workflow for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Detailed Experimental Protocol

Causality: This protocol is designed for efficiency and control. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness. Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate. The aqueous workup neutralizes the acid and removes water-soluble byproducts, while column chromatography ensures the isolation of the final product in high purity.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-4-piperidone (1.0 eq) and 4-fluorobenzylamine (1.05 eq). Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Catalyst Addition: Add glacial acetic acid (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The acid catalyzes the formation of the key iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. The portion-wise addition helps to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acid and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of methanol (0-10%) in dichloromethane is typically effective for eluting the product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-(4-Fluorobenzylamino)-1-methylpiperidine as a pure compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Based on the structure, the following spectral data can be predicted:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two distinct signals (doublets or triplets) in the range of δ 7.0-7.4 ppm, corresponding to the protons on the 4-fluorophenyl ring.

    • Benzyl CH₂: A singlet or AB quartet around δ 3.7-3.9 ppm.

    • Piperidine Protons: A series of complex multiplets between δ 1.5-3.0 ppm.

    • N-CH₃: A singlet around δ 2.2-2.4 ppm.

    • N-H: A broad singlet, which may be exchangeable with D₂O.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₃H₁₉FN₂, the expected m/z would be approximately 223.16.[6]

    • Fragmentation: Key fragments would arise from the cleavage of the benzyl C-N bond or fragmentation of the piperidine ring.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

    • C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.

    • C=C Stretch: Aromatic ring stretching absorptions around 1500-1610 cm⁻¹.

    • C-F Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹.

Potential Pharmacological Profile

While no specific pharmacological data for 4-(4-Fluorobenzylamino)-1-methylpiperidine is publicly available, its core structure, N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl), is a key component of Pimavanserin (ACP-103). Pimavanserin is a known potent 5-HT₂A receptor inverse agonist with antipsychotic properties.[7]

This structural analogy suggests that 4-(4-Fluorobenzylamino)-1-methylpiperidine could serve as a valuable scaffold or starting point for developing novel ligands targeting monoaminergic receptors, particularly serotonin receptors. The primary amine in the target compound offers a versatile handle for further chemical modification to explore structure-activity relationships (SAR).

G Scaffold Target Compound Scaffold (N-benzyl-1-methylpiperidin-4-amine) Pimavanserin Pimavanserin (ACP-103) (Contains the core scaffold) Scaffold->Pimavanserin is a core component of Potential Potential for CNS Activity (Antipsychotic, etc.) Scaffold->Potential implies Activity 5-HT2A Inverse Agonist Activity Pimavanserin->Activity exhibits Activity->Potential suggests

Caption: Logical relationship between the target compound's scaffold and known drug activity.

Analytical Methods for Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. The following analytical methods are recommended for quality control.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.[8]

    • Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile with 0.1% TFA or formic acid (Solvent B).

    • Detection: UV detection at a wavelength of 254 nm or 210 nm.

    • Purpose: This method is excellent for determining the purity of the compound, with the area under the peak corresponding to its relative concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: This technique separates the compound from volatile impurities based on its boiling point and partitioning with the stationary phase, followed by mass analysis for definitive identification.[9]

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective.

    • Use Case: GC-MS is highly effective for identifying the compound and assessing the presence of any volatile impurities or byproducts from the synthesis.

Safety and Handling

According to available safety data, 4-(4-Fluorobenzylamino)-1-methylpiperidine is not classified as a hazardous substance under GHS criteria.[3][10] However, as with any laboratory chemical, appropriate precautions must be taken.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[10]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water.[10]

  • Stability and Reactivity:

    • The compound is expected to be stable under normal storage conditions.

    • Incompatible materials to avoid include strong oxidizing agents.[11]

    • Hazardous decomposition products may include carbon oxides and nitrogen oxides upon combustion.[11]

References

  • PubChem. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645. [Link]

  • Global Substance Registration System. 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. [Link]

  • PubChemLite. 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2). [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. Biological Active Fluorobenzoates of Piperidine Range. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]

  • Chemcasts. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol CAS: 105812-81-5. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). [Link]

  • Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

  • PubChem. 4-Methylpiperidine | C6H13N | CID 69381. [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 359878-47-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine is a disubstituted piperidine that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a fluorinated benzyl group attached to a methylated piperidine core, makes it a valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its primary application as a key precursor in the manufacture of the atypical antipsychotic drug, Pimavanserin.

Chemical Properties and Identification

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

PropertyValueSource
CAS Number 359878-47-0[1]
Molecular Formula C₁₃H₁₉FN₂[1]
Molecular Weight 222.30 g/mol [1]
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine[1]
Synonyms (4-Fluoro-benzyl)-(1-methyl-piperidin-4-yl)-amine, N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine[1]
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

The most common and efficient method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is through reductive amination. This process involves the reaction of a piperidone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. Two primary variations of this synthesis have been reported, both of which are detailed below.[2]

Synthetic Pathway Overview

Synthesis_Pathway cluster_reactants Reactants cluster_products Product cluster_process Process A 1-Methyl-4-piperidone P1 Reductive Amination A->P1 + B 4-Fluorobenzylamine B->P1 C 4-Fluorobenzaldehyde C->P1 + D 1-Methylpiperidin-4-amine D->P1 Z 4-(4-Fluorobenzylamino)-1-methylpiperidine P1->Z

Caption: Reductive amination pathways to synthesize the target compound.

Experimental Protocol 1: Reductive Amination of 1-Methyl-4-piperidone

This protocol involves the reaction of 1-methyl-4-piperidone with 4-fluorobenzylamine.

Materials:

  • 1-Methyl-4-piperidone

  • 4-Fluorobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add 4-fluorobenzylamine (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Reductive Amination of 4-Fluorobenzaldehyde

This alternative protocol utilizes 4-fluorobenzaldehyde and 1-methylpiperidin-4-amine.[2]

Materials:

  • 4-Fluorobenzaldehyde

  • 1-Methylpiperidin-4-amine

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol

  • Acetic acid

  • Dichloromethane (DCM)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-fluorobenzaldehyde (1.25 g, 10 mmol) and 1-methylpiperidin-4-amine (1.13 g, 10 mmol) in a mixture of methanol and acetic acid (40 ml).

  • Adjust the pH of the mixture to approximately 5 using acetic acid.

  • Add sodium cyanoborohydride (0.83 g, 12.2 mmol) to the reaction mixture.

  • Stir the reaction at ambient temperature for about 20 hours.

  • Concentrate the reaction mixture and partition it between dichloromethane and distilled water.

  • Separate the organic layer, dry it, and concentrate to obtain the final product.[2]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the methylene protons of the benzyl group, the protons of the piperidine ring, and the methyl group on the piperidine nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorinated benzene ring, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound. The expected molecular ion peak [M+H]⁺ would be at m/z 223.16.

Applications in Drug Development

The primary and most significant application of 4-(4-Fluorobenzylamino)-1-methylpiperidine is as a key intermediate in the synthesis of Pimavanserin .[3][4]

Role as a Precursor to Pimavanserin

Pimavanserin is an atypical antipsychotic medication approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[4][5] The synthesis of Pimavanserin involves the reaction of 4-(4-Fluorobenzylamino)-1-methylpiperidine with an isocyanate derivative.[2][5]

Pimavanserin_Synthesis cluster_reactants Reactants cluster_product Product cluster_process Process A 4-(4-Fluorobenzylamino)- 1-methylpiperidine P1 Urea Formation A->P1 + B 1-isobutoxy-4-(isocyanatomethyl)benzene B->P1 Z Pimavanserin P1->Z

Caption: Synthesis of Pimavanserin from the target intermediate.

The purity of 4-(4-Fluorobenzylamino)-1-methylpiperidine is crucial as it directly impacts the purity of the final active pharmaceutical ingredient (API), Pimavanserin.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Fluorobenzylamino)-1-methylpiperidine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

4-(4-Fluorobenzylamino)-1-methylpiperidine is a synthetically important molecule, primarily valued for its role as a key building block in the production of the pharmaceutically significant compound, Pimavanserin. The straightforward and efficient synthesis via reductive amination makes it an accessible intermediate for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and application is vital for its effective use in the pharmaceutical industry.

References

  • Google Patents. (n.d.). A pharmaceutical intermediate for preparing pimavanserin.
  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkat USA. Retrieved from [Link]

  • Google Patents. (2018). Method for preparing pimavanserin.
  • New Drug Approvals. (2016). Pimavanserin. Retrieved from [Link]

  • Google Patents. (n.d.). Processes and intermediates for the preparation of pimavanserin.
  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine. In the absence of direct pharmacological studies on this molecule, we leverage its documented status as a known impurity of Pimavanserin (formerly ACP-103) to build a scientifically rigorous hypothesis centered on the serotonergic system, specifically the 5-hydroxytryptamine receptor 2A (5-HT2A). We will dissect the pharmacology of the parent compound, Pimavanserin, to infer the likely molecular targets and signaling pathways of 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide further outlines a detailed, field-proven experimental workflow to definitively characterize its mechanism of action, providing researchers and drug development professionals with a robust framework for their investigations.

Introduction: Unveiling a Molecule Through its Lineage

4-(4-Fluorobenzylamino)-1-methylpiperidine is a piperidine derivative with the molecular formula C13H19FN2[1][2]. While this compound is available commercially for research purposes, a thorough review of the scientific literature reveals a conspicuous absence of dedicated pharmacological studies. However, a critical piece of information lies in its classification as "Pimavanserin Impurity 6"[1]. This association with Pimavanserin, a well-characterized atypical antipsychotic, provides a strong foundation for a hypothesis-driven investigation into its mechanism of action.

Pimavanserin (ACP-103) is a selective inverse agonist of the 5-HT2A receptor, with antipsychotic properties demonstrated in the treatment of Parkinson's disease psychosis[3][4]. The structural similarity between Pimavanserin and 4-(4-Fluorobenzylamino)-1-methylpiperidine strongly suggests that the latter may also interact with the 5-HT2A receptor. This guide will, therefore, explore the putative mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine through the lens of 5-HT2A receptor pharmacology.

The Putative Molecular Target: The 5-HT2A Receptor

The 5-HT2A receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including mood, cognition, and psychosis. Its activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Given that 4-(4-Fluorobenzylamino)-1-methylpiperidine is a structural precursor or byproduct in the synthesis of the 5-HT2A inverse agonist Pimavanserin, it is highly probable that it also binds to this receptor. The nature of this interaction, however, remains to be elucidated. It could act as an agonist, antagonist, or, like Pimavanserin, an inverse agonist.

Hypothesized Signaling Pathway

The following diagram illustrates the canonical 5-HT2A signaling pathway and the hypothesized point of interaction for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq/11 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->5HT2A_Receptor Binds to Test_Compound 4-(4-Fluorobenzylamino) -1-methylpiperidine Test_Compound->5HT2A_Receptor Hypothesized Binding Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Hypothesized interaction with the 5-HT2A receptor signaling pathway.

Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesis that 4-(4-Fluorobenzylamino)-1-methylpiperidine targets the 5-HT2A receptor and to characterize its pharmacological activity, a systematic experimental approach is required. The following workflow outlines the key experiments, from initial binding assessment to functional characterization.

Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Generation Binding_Assay Phase 1: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Phase 2: Functional Assay (e.g., Ca2+ Flux) Binding_Assay->Functional_Assay If binding is confirmed Agonist_Mode Determine Agonist/Inverse Agonist Activity Functional_Assay->Agonist_Mode Antagonist_Mode Determine Antagonist Activity Agonist_Mode->Antagonist_Mode If no agonist/inverse agonist activity Selectivity_Panel Phase 3: Receptor Selectivity Profiling Antagonist_Mode->Selectivity_Panel In_Vivo_Studies Phase 4: In Vivo Behavioral Models Selectivity_Panel->In_Vivo_Studies Conclusion Conclusion: Elucidated Mechanism of Action In_Vivo_Studies->Conclusion

Caption: A systematic workflow for elucidating the mechanism of action.

Phase 1: Radioligand Binding Assay

Objective: To determine if 4-(4-Fluorobenzylamino)-1-methylpiperidine binds to the human 5-HT2A receptor and to quantify its binding affinity (Ki).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Incubate a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]ketanserin) with the cell membranes.

    • Add increasing concentrations of unlabeled 4-(4-Fluorobenzylamino)-1-methylpiperidine.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: A Ki value that quantifies the binding affinity of the compound for the 5-HT2A receptor.

Phase 2: Functional Assays

Objective: To determine the functional activity of 4-(4-Fluorobenzylamino)-1-methylpiperidine at the 5-HT2A receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Methodology (Calcium Flux Assay):

  • Cell Culture and Dye Loading:

    • Plate HEK293 cells expressing the human 5-HT2A receptor in black-walled, clear-bottom microplates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode:

    • Add increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine to the cells.

    • Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

    • Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in fluorescence. A decrease in the agonist-induced signal indicates antagonist activity.

  • Inverse Agonist Mode:

    • Use a cell line with constitutive (agonist-independent) 5-HT2A receptor activity.

    • Add increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine and measure the change in basal fluorescence. A decrease in the basal signal suggests inverse agonist activity.

Data Analysis:

  • Agonist/Inverse Agonist: Plot the response versus the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal efficacy.

  • Antagonist: Plot the response to the standard agonist in the presence of the compound to determine the IC50 and calculate the antagonist potency (Kb) using the Gaddum equation.

Expected Outcome: Determination of the functional activity and potency of the compound.

Parameter Description
Ki Inhibitory constant; a measure of binding affinity.
EC50 Half maximal effective concentration; potency as an agonist.
IC50 Half maximal inhibitory concentration; potency as an antagonist or inverse agonist.
Emax Maximal efficacy of an agonist.
Phase 3: Receptor Selectivity Profiling

Objective: To assess the selectivity of 4-(4-Fluorobenzylamino)-1-methylpiperidine by screening it against a panel of other relevant receptors.

Methodology:

  • Utilize a commercial service or an in-house platform to perform radioligand binding assays for a broad panel of GPCRs, ion channels, and transporters.

  • The panel should include other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), dopamine receptors (e.g., D2), adrenergic receptors, and muscarinic receptors to assess potential off-target effects.

Expected Outcome: A selectivity profile that will inform the potential for off-target side effects and provide a more complete understanding of the compound's pharmacology.

Phase 4: In Vivo Behavioral Models

Objective: To investigate the in vivo effects of 4-(4-Fluorobenzylamino)-1-methylpiperidine in animal models relevant to its putative mechanism of action.

Methodology (Head-Twitch Response in Rodents):

  • The head-twitch response in mice or rats is a classic behavioral model for 5-HT2A receptor activation.

  • Administer a 5-HT2A agonist (e.g., DOI) to induce head twitches.

  • Pre-treat animals with various doses of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

  • Observe and quantify the number of head twitches. A dose-dependent reduction in head twitches would be consistent with 5-HT2A antagonist or inverse agonist activity in vivo.

Expected Outcome: In vivo confirmation of the in vitro findings and an initial assessment of the compound's potential therapeutic effects.

Conclusion and Future Directions

The structural relationship between 4-(4-Fluorobenzylamino)-1-methylpiperidine and the known 5-HT2A inverse agonist Pimavanserin provides a strong rationale for hypothesizing that its primary mechanism of action involves modulation of the 5-HT2A receptor. This technical guide has outlined a comprehensive and logical experimental workflow to rigorously test this hypothesis.

By systematically progressing through binding assays, functional characterization, selectivity profiling, and in vivo validation, researchers can definitively elucidate the mechanism of action of this compound. The insights gained from these studies will be crucial for determining its potential as a research tool or a starting point for novel therapeutic development.

References

  • PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Global Substance Registration System. [Link]

  • (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

Sources

A Technical Guide to Investigating 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Hypothesis-Driven Approach to Identifying the 5-HT2A Receptor as a Primary Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide outlines a comprehensive, hypothesis-driven strategy for the characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a novel compound with limited publicly available biological data. Drawing from principles of medicinal chemistry and structural analogy, we posit that this molecule's core scaffold, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl), bears a striking resemblance to that of known central nervous system (CNS) active agents. Specifically, its structure strongly suggests a potential interaction with the serotonin 2A (5-HT2A) receptor.

This document serves as a roadmap for researchers and drug development professionals, detailing a logical, phase-by-phase experimental workflow. We will first establish the scientific rationale for targeting the 5-HT2A receptor, then provide detailed, field-proven protocols for chemical synthesis, target validation, and functional characterization. The workflow progresses from fundamental in vitro binding and functional assays to relevant in vivo behavioral models, providing a complete framework to test the central hypothesis: 4-(4-Fluorobenzylamino)-1-methylpiperidine is a 5-HT2A receptor ligand, likely an inverse agonist, with potential therapeutic utility in psychiatric disorders.

Part 1: The Scientific Premise - Structural Analogy as a Predictive Tool

In the absence of direct biological data for 4-(4-Fluorobenzylamino)-1-methylpiperidine, our investigation is rooted in a foundational principle of drug discovery: structural similarity often implies similar biological function. The molecule shares a core pharmacophore with pimavanserin (ACP-103), an approved medication for Parkinson's disease psychosis.

  • Query Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Reference Compound (Pimavanserin): N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide

Both molecules contain the critical N-(4-fluorobenzyl)-1-methylpiperidine-4-amine moiety. In pimavanserin, this scaffold is essential for its high-affinity binding and inverse agonist activity at the 5-HT2A receptor.[1] This structural overlap forms the logical cornerstone of our hypothesis.

G cluster_0 Structural Analysis cluster_1 Hypothesis Formulation Topic 4-(4-Fluorobenzylamino)- 1-methylpiperidine Core Shared Core Scaffold: N-(4-fluorobenzyl)-1-methylpiperidine-4-amine Topic->Core Contains ACP103 Pimavanserin (ACP-103) Known 5-HT2A Inverse Agonist ACP103->Core Contains Hypothesis Central Hypothesis: Topic compound is a 5-HT2A Receptor Ligand Core->Hypothesis Suggests Mechanism Predicted Mechanism: Inverse Agonism / Antagonism Hypothesis->Mechanism

Figure 1: Logical framework for hypothesis generation based on structural analogy.

Part 2: The Prime Target - The Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions.[2] It is a well-validated target for neuropsychiatric disorders.

Signaling Pathways

Activation of the 5-HT2A receptor initiates two primary signaling cascades:

  • Gq/11 Pathway: The canonical pathway involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[3]

  • β-Arrestin Pathway: Like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin recruitment, which is involved in receptor desensitization, internalization, and activation of distinct downstream signaling cascades.[4]

A key concept for this investigation is inverse agonism . 5-HT2A receptors exhibit constitutive (basal) activity even without an agonist bound. While a neutral antagonist simply blocks agonists, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing this basal activity.[5] Many atypical antipsychotics, including clozapine and risperidone, exhibit inverse agonist properties at the 5-HT2A receptor.[6][7]

G cluster_receptor cluster_pathways cluster_gq Canonical Gq Pathway cluster_arrestin β-Arrestin Pathway Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Arrestin β-Arrestin Receptor->Arrestin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK Agonist Agonist (e.g., Serotonin) Agonist->Receptor Activates

Figure 2: Simplified 5-HT2A receptor signaling pathways.

Part 3: A Validated Workflow for Target Identification

This section provides a sequential, multi-stage workflow designed to rigorously test our central hypothesis.

G Synth Step 1: Chemical Synthesis & Characterization Bind Step 2: In Vitro Binding Assay (Target Engagement) Synth->Bind Pure Compound Func Step 3: In Vitro Functional Assays (Mechanism of Action) Bind->Func Binding Confirmed (Ki) Vivo Step 4: In Vivo Behavioral Models (Physiological Effect) Func->Vivo Activity Confirmed (IC50/EC50) Report Step 5: Data Synthesis & Report Vivo->Report Behavioral Profile

Sources

in vitro activity of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a compound of interest within drug discovery and development. While direct literature on the specific biological activities of this molecule is sparse, its structural motifs, particularly the N-substituted piperidine core, suggest potential interactions with key central nervous system targets. This document outlines a logical, stepwise approach to elucidate its pharmacological profile, beginning with hypothesized targets based on chemical similarity to known bioactive molecules. We will detail the requisite experimental protocols, from initial binding assays to more complex functional and cell-based assessments, to thoroughly investigate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate a comprehensive evaluation of this and structurally related compounds.

Introduction and Structural Rationale

4-(4-Fluorobenzylamino)-1-methylpiperidine possesses a chemical scaffold that is prevalent in a variety of centrally acting agents.[1][2] The core structure, a 1-methylpiperidine ring, is a common feature in molecules designed to interact with neurotransmitter receptors. The presence of a 4-fluorobenzylamino substituent further suggests the potential for specific receptor interactions, as this moiety can participate in various binding forces, including hydrogen bonding and hydrophobic interactions.

Given the structural similarities to compounds with known activities, we can formulate initial hypotheses regarding the potential biological targets of 4-(4-Fluorobenzylamino)-1-methylpiperidine. The piperidine scaffold is notably present in ligands for sigma receptors and serotonin (5-HT) receptors.[3][4][5] Therefore, a primary focus of the initial in vitro characterization should be to assess the affinity and functional activity of this compound at these receptor families.

Proposed Molecular Targets and Investigational Workflow

Based on the structural analysis, we propose the following primary molecular targets for investigation:

  • Sigma Receptors (σ1 and σ2): The piperidine core is a well-established pharmacophore for sigma receptor ligands.[3][5]

  • Serotonin (5-HT) Receptors: N-substituted piperidines are common in 5-HT receptor modulators, particularly the 5-HT2A subtype.[4]

The following workflow provides a systematic approach to characterizing the in vitro activity of 4-(4-Fluorobenzylamino)-1-methylpiperidine at these proposed targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis and QC B Radioligand Binding Assays (σ1, σ2, 5-HT2A) A->B C Functional Assays (e.g., Ca2+ mobilization, cAMP) B->C If significant binding is observed D Determine Agonist/ Antagonist/Inverse Agonist Profile C->D E Broad Receptor Panel Screening D->E Based on functional profile F Identify Off-Target Activities E->F G A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E

Figure 2: Workflow for a typical radioligand binding assay.

Functional Assays

Once binding affinity is established, the next critical step is to determine the functional activity of the compound at the receptor. This will elucidate whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional effect of 4-(4-Fluorobenzylamino)-1-methylpiperidine on sigma-1, sigma-2, and 5-HT2A receptor signaling.

Example Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Culture and Dye Loading:

    • Plate cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • To determine agonist activity, add varying concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine to the wells and measure the change in fluorescence over time using a fluorescence plate reader.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonist activity, plot the fluorescence change against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Table 1: Hypothetical Data Summary for In Vitro Characterization

Assay TypeTarget ReceptorParameterHypothetical Value
Radioligand BindingSigma-1 (σ1)Ki (nM)50
Radioligand BindingSigma-2 (σ2)Ki (nM)>1000
Radioligand Binding5-HT2AKi (nM)15
Functional (Ca2+)5-HT2AEC50 (nM)No agonist activity
Functional (Ca2+)5-HT2AIC50 (nM)25 (as antagonist)

Potential Signaling Pathways

Understanding the potential signaling pathways downstream of the target receptors is crucial for interpreting the functional data.

G cluster_0 5-HT2A Receptor Signaling (Gq-coupled) A 5-HT2A Receptor B Gq Protein A->B C Phospholipase C (PLC) B->C D PIP2 C->D hydrolyzes E IP3 D->E F DAG D->F G Ca2+ Release E->G H PKC Activation F->H

Figure 3: Simplified signaling pathway for the Gq-coupled 5-HT2A receptor.

Conclusion

This technical guide presents a structured and scientifically rigorous approach to elucidating the in vitro pharmacological profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine. By systematically investigating its binding affinity and functional activity at rationally selected targets, researchers can build a comprehensive understanding of its mechanism of action. The detailed protocols and workflows provided herein serve as a valuable resource for initiating and advancing the study of this and other novel chemical entities.

References

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved January 12, 2026, from [Link]

  • Van der Poel, A. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Abdel-Aal, E. R. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Leopoldo, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Global Substance Registration System. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2). Retrieved January 12, 2026, from [Link]

  • Kim, S. E., et al. (2004). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed. [Link]

  • Weber Lab. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2. Retrieved January 12, 2026, from [Link]

  • MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Semantic Scholar. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. [Link]-Tang-Leung/7c01b965007466d74052e4284d79e8310a08a463)

  • MDPI. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. MDPI. [Link]

  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • PubMed Central. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine: Synthesis, Properties, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Modern Neuropharmacology

4-(4-Fluorobenzylamino)-1-methylpiperidine, a substituted piperidine derivative, holds a significant position in contemporary medicinal chemistry. While not an end-product therapeutic agent itself, it serves as a crucial starting material (SM1) in the synthesis of Pimavanserin, an atypical antipsychotic approved by the U.S. Food and Drug Administration (FDA).[1] The development of Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist, has underscored the importance of its molecular precursors.[2] This guide provides a comprehensive technical overview of 4-(4-Fluorobenzylamino)-1-methylpiperidine, detailing its synthesis, physicochemical characteristics, and the pharmacological context provided by its principal derivative, Pimavanserin. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this key synthetic building block.

Physicochemical Characteristics

A clear understanding of the fundamental properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine is essential for its application in synthetic chemistry and for quality control.

PropertyValueSource
Molecular Formula C₁₃H₁₉FN₂[3][4]
Molecular Weight 222.3 g/mol [3][4]
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine[4]
CAS Number 359878-47-0[4]
Appearance Not specified in available literature
Solubility Not specified in available literature
Stereochemistry Achiral[3]

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Reductive Amination Approach

The primary and most industrially relevant synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is achieved through a reductive amination reaction. This method is favored for its efficiency and high yield. The synthesis involves the reaction of 1-methyl-4-piperidone with 4-fluorobenzylamine, followed by a reduction step.

Experimental Protocol: Reductive Amination

This protocol is a representative synthesis based on established chemical principles for this reaction class.

Materials:

  • 1-methyl-4-piperidone

  • 4-fluorobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent

  • Dichloroethane (DCE) or another suitable solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-piperidone (1.0 equivalent) and 4-fluorobenzylamine (1.0-1.2 equivalents) in dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carbonyl starting material than sodium borohydride, allowing for the formation of the imine intermediate before reduction.

  • Solvent Selection: Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is suitable for both the imine formation and the reduction step.

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure the complete conversion of the ketone starting material.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 1-methyl-4-piperidone 1-methyl-4-piperidone Imine Formation Imine Formation 1-methyl-4-piperidone->Imine Formation 4-fluorobenzylamine 4-fluorobenzylamine 4-fluorobenzylamine->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)₃ Product 4-(4-Fluorobenzylamino)- 1-methylpiperidine Reduction->Product

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Pharmacological Significance: The Precursor to a 5-HT2A Inverse Agonist

While there is a lack of publicly available pharmacological data for 4-(4-Fluorobenzylamino)-1-methylpiperidine itself, its significance is firmly established through its role in the synthesis of Pimavanserin. Pimavanserin is a potent and selective 5-HT2A receptor inverse agonist.[2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the 5-HT2A receptor, which has constitutive (baseline) activity, an inverse agonist like Pimavanserin reduces this activity.

Pharmacological Profile of Pimavanserin (ACP-103)

The following data for Pimavanserin (formerly ACP-103) provides the pharmacological context for the utility of its precursor, 4-(4-Fluorobenzylamino)-1-methylpiperidine.

ParameterReceptorValueSource
pKi (membranes) Human 5-HT2A9.3
pKi (whole cells) Human 5-HT2A9.70
pIC₅₀ (R-SAT) Human 5-HT2A8.7
pKi (membranes) Human 5-HT2C8.80
pKi (whole cells) Human 5-HT2C8.00
pIC₅₀ (R-SAT) Human 5-HT2C7.1
Affinity 5-HT2B, Dopamine D₂, other monoaminergic receptorsLacked affinity

Data sourced from a 2006 publication in the Journal of Pharmacology and Experimental Therapeutics.

This high affinity and selectivity for the 5-HT2A receptor, coupled with its inverse agonist activity, is central to the therapeutic effect of Pimavanserin in treating psychosis associated with Parkinson's disease.[2]

Mechanism of Action and Signaling Pathway

The therapeutic effects of Pimavanserin, and thus the rationale for synthesizing its precursors, are rooted in its modulation of the 5-HT2A receptor signaling pathway. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability. As an inverse agonist, Pimavanserin reduces the constitutive activity of this pathway.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT2A_Receptor 5-HT2A Receptor G_Protein Gαq/Gβγ 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitability Modulation of Neuronal Excitability Ca_Release->Neuronal_Excitability PKC->Neuronal_Excitability Pimavanserin Pimavanserin (Inverse Agonist) Pimavanserin->5HT2A_Receptor Binds and reduces constitutive activity

Pimavanserin's Mechanism of Action at the 5-HT2A Receptor.

Applications and Future Directions

The primary application of 4-(4-Fluorobenzylamino)-1-methylpiperidine is as a key building block in the multi-step synthesis of Pimavanserin. The development of this drug has opened new avenues for the treatment of psychosis in neurodegenerative diseases without the motor side effects associated with dopamine-blocking antipsychotics.

Future research involving 4-(4-Fluorobenzylamino)-1-methylpiperidine will likely focus on:

  • Process Optimization: Further refinement of the synthesis to improve yield, reduce costs, and enhance the environmental profile of the manufacturing process.

  • Analog Synthesis: Its use as a scaffold for the creation of new analogs with potentially improved pharmacological properties, such as greater selectivity, different functional activity (e.g., neutral antagonist vs. inverse agonist), or altered pharmacokinetic profiles.

  • Radiolabeling: A deuterated version of this compound is commercially available, indicating its potential use in tracer studies for metabolic profiling or as an internal standard in quantitative analyses.[5]

Conclusion

4-(4-Fluorobenzylamino)-1-methylpiperidine is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While its own biological activity is not extensively documented in public literature, its role as a pivotal intermediate in the synthesis of the novel antipsychotic Pimavanserin is well-established. A thorough understanding of its synthesis and physicochemical properties is essential for researchers working on the development of new therapeutics targeting the serotonergic system, particularly the 5-HT2A receptor. The success of Pimavanserin serves as a powerful testament to the importance of well-designed synthetic precursors like 4-(4-Fluorobenzylamino)-1-methylpiperidine in the drug discovery and development pipeline.

References

  • PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Global Substance Registration System (GSRS), Food and Drug Administration. [Link]

  • PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

  • Hacksell, U., et al. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Neurochemical Research, 39(10), 2008-2017. [Link]

  • Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • ACADIA Pharmaceuticals Inc. (2012). ACADIA Pharmaceuticals Reports Promising Effects of Pimavanserin in Preclinical Model of Alzheimer's Disease Psychosis. Business Wire. [Link]

  • Pimavanserin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • Rojas-Dotor, S., et al. (2022). Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review. Pharmaceuticals, 15(11), 1361. [Link]

  • Combs, C., & Cox, A. (2017). Update on the treatment of Parkinson's disease psychosis. Neuropsychiatric Disease and Treatment, 13, 1137–1147. [Link]

Sources

The Piperidine Nucleus: A Journey from Pepper to Potent Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has a rich history that mirrors the evolution of organic synthesis and drug discovery.[1][2] From its initial isolation from black pepper to its central role in some of the most potent synthetic opioids and modern therapeutics, the journey of substituted piperidines is a testament to the enduring quest for novel bioactive molecules.[3] This guide provides a comprehensive technical overview of the discovery and history of substituted piperidines, tracing their path from natural alkaloids to the complex, stereochemically defined molecules of today. We will delve into the seminal synthetic achievements that unlocked the potential of this versatile heterocycle, explore the evolution of synthetic methodologies, and examine the profound impact of substituted piperidines on pharmacology and drug development.

The Dawn of Piperidine Chemistry: From Natural Origins to the First Synthesis

The story of piperidine begins not in a laboratory, but in the pungent spice, black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by reacting piperine, the alkaloid responsible for the pepper's spiciness, with nitric acid.[4] Independently, in 1852, French chemist Auguste Cahours also obtained piperidine and gave it its name, derived from the Latin word for pepper, Piper.[4]

For several decades following its discovery, the piperidine nucleus remained primarily a curiosity of natural product chemistry. The true potential of this six-membered nitrogen-containing heterocycle was not fully appreciated until the late 19th century, with a landmark achievement in synthetic organic chemistry: the first total synthesis of a natural alkaloid containing a substituted piperidine ring.

The Landmark Synthesis of (±)-Coniine

The alkaloid coniine, the toxic principle of poison hemlock famously used in the execution of Socrates, holds a significant place in the history of chemistry.[5][6][7] In 1886, the German chemist Albert Ladenburg accomplished the first synthesis of a racemic mixture of coniine, a feat that marked a turning point in the validation of structural theory and the power of chemical synthesis.[5][6]

Ladenburg's synthesis, while rudimentary by modern standards, was a masterful application of the chemical knowledge of his time. It demonstrated that complex natural products could be constructed in the laboratory from simpler, readily available starting materials.

Ladenburg's Synthesis of (±)-Coniine (1886): A Step-by-Step Protocol

  • Preparation of 2-Methylpyridine (α-Picoline): Ladenburg heated N-methylpyridine iodide to a high temperature (around 250-300°C), inducing a rearrangement to 2-methylpyridine.[5][8]

  • Condensation with Acetaldehyde: He then performed a Knoevenagel-type condensation of 2-methylpyridine with acetaldehyde (using its trimer, paraldehyde) in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.[5][6]

  • Reduction to (±)-Coniine: Finally, the 2-propenylpyridine was reduced using metallic sodium in ethanol to afford racemic (±)-coniine.[5][6]

Ladenburg later resolved the racemic mixture using fractional crystallization with (+)-tartaric acid to obtain the enantiopure forms of coniine.[5][6]

Ladenburg_Coniine_Synthesis N-Methylpyridine Iodide N-Methylpyridine Iodide 2-Methylpyridine 2-Methylpyridine N-Methylpyridine Iodide->2-Methylpyridine Heat (250-300°C) 2-Propenylpyridine 2-Propenylpyridine 2-Methylpyridine->2-Propenylpyridine Acetaldehyde, ZnCl2 (±)-Coniine (±)-Coniine 2-Propenylpyridine->(±)-Coniine Na, Ethanol

Caption: Ladenburg's historic synthesis of (±)-coniine.

This seminal work not only confirmed the structure of coniine but also laid the foundation for the synthesis of other substituted piperidines, opening the door to the exploration of their physiological effects.

The Rise of Medically Important Substituted Piperidines

The early 20th century witnessed a surge in the application of organic synthesis to the development of new therapeutic agents. The piperidine scaffold, with its potential for diverse substitution patterns, quickly became a target for medicinal chemists.

Pethidine (Meperidine): The First Synthetic Opioid

A pivotal moment in the history of substituted piperidines came in 1939 with the synthesis of pethidine (also known as meperidine) by Otto Eisleb and Otto Schaumann in Germany.[9][10][11] Initially investigated for its anticholinergic properties, the potent analgesic effects of pethidine were soon discovered, making it the first fully synthetic opioid.[9][10][12] This discovery was significant as it demonstrated that the complex morphine scaffold was not a prerequisite for potent analgesic activity.

The synthesis of pethidine involves the construction of the 4-phenylpiperidine core, a structural motif that would become central to many subsequent opioid analgesics.

A Representative Synthesis of Pethidine:

  • Formation of the Piperidine Ring: The synthesis typically begins with the reaction of benzyl cyanide and a bis(2-chloroethyl)amine derivative in the presence of a strong base like sodium amide to form the 4-cyano-4-phenylpiperidine intermediate.[11][12]

  • Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid, followed by Fischer esterification with ethanol to yield the ethyl ester, pethidine.[10][11]

Pethidine_Synthesis cluster_0 Ring Formation cluster_1 Functional Group Manipulation Benzyl Cyanide Benzyl Cyanide 4-Cyano-4-phenylpiperidine 4-Cyano-4-phenylpiperidine Benzyl Cyanide->4-Cyano-4-phenylpiperidine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->4-Cyano-4-phenylpiperidine Pethidine Pethidine 4-Cyano-4-phenylpiperidine->Pethidine 1. Hydrolysis 2. Esterification (Ethanol, H+) Asymmetric_Synthesis Alkenyl Isocyanate Alkenyl Isocyanate Vinylogous Amide Vinylogous Amide Alkenyl Isocyanate->Vinylogous Amide Chiral Rh(I) Catalyst Alkynes Alkynes Alkynes->Vinylogous Amide Substituted Piperidine Substituted Piperidine Vinylogous Amide->Substituted Piperidine 1. Diastereoselective Reduction 2. Tether Cleavage

Caption: A modern catalytic asymmetric approach to substituted piperidines.

The Pharmacological Significance of Substituted Piperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of diseases. [1][2][3]Its prevalence can be attributed to several key factors:

  • Structural Versatility: The piperidine ring can be readily substituted at multiple positions, allowing for the fine-tuning of pharmacological properties.

  • Favorable Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. The overall scaffold can also influence lipophilicity and metabolic stability. [3]* Bioisosteric Replacement: The piperidine ring is often used as a bioisostere for other cyclic systems, such as piperazine, to modulate activity and pharmacokinetic profiles. [13][14] Table of Representative Drugs Containing a Substituted Piperidine Moiety:

Drug NameTherapeutic ClassKey Piperidine Substitution Pattern
Methylphenidate (Ritalin) CNS Stimulant2-substituted
Donepezil (Aricept) Acetylcholinesterase InhibitorN-benzylpiperidine
Haloperidol (Haldol) Antipsychotic4-substituted
Paroxetine (Paxil) Antidepressant (SSRI)3,4-disubstituted
Minoxidil (Rogaine) Vasodilator (used for hair loss)2,4-diamino-6-piperidinopyrimidine
Niraparib Anticancer (PARP inhibitor)3-substituted

Conclusion and Future Perspectives

The journey of substituted piperidines from a natural product isolate to a cornerstone of modern drug discovery is a compelling narrative of scientific progress. The historical syntheses of coniine, pethidine, and fentanyl were not merely chemical curiosities; they were transformative events that expanded the horizons of what was thought possible in both synthesis and medicine.

Today, the field continues to evolve at a rapid pace. The development of increasingly sophisticated catalytic and asymmetric methods provides unprecedented control over the synthesis of complex piperidine-containing molecules. [15][16]As our understanding of disease biology deepens, the ability to design and synthesize novel substituted piperidines with tailored pharmacological profiles will undoubtedly lead to the discovery of the next generation of innovative therapeutics. The humble piperidine ring, first coaxed from the pungent pepper plant, will continue to be a central player in the future of medicine.

References

  • Wikipedia. Piperidine. [Link]

  • PubMed Central (PMC). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Link]

  • Wikipedia. Coniine. [Link]

  • Li, X. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Ashland County Council on Alcoholism and Drug Abuse. Where Did Fentanyl Come From? [Link]

  • News-Medical.Net. Fentanyl History. [Link]

  • Wikipedia. Paul Janssen. [Link]

  • Synfacts. Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. [Link]

  • Bionity. Coniine. [Link]

  • University of Bristol. Synthesis of Coniine. [Link]

  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • PubMed Central (PMC). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Wikipedia. Fentanyl. [Link]

  • RSC Publishing. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. [Link]

  • The Atlantic. The Man Who Invented Fentanyl. [Link]

  • PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]

  • Journal of Addiction and Therapy. A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. [Link]

  • PubMed Central (PMC). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. [Link]

  • Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]

  • SlideShare. lecture#3-coniine.pptx. [Link]

  • University of Barcelona. Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Piperidine Derivatives in Medicinal Chemistry. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug... [Link]

  • ACS Publications. Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. [Link]

  • AANA Journal. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. [Link]

  • PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

  • Homi Bhabha Centre for Science Education. PETHIDINE. [Link]

  • Wikipedia. Pethidine. [Link]

  • Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

Sources

Pharmacological Profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Roadmap for Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Investigational Roadmap

Abstract

This document provides a comprehensive technical guide to the hypothesized pharmacological profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine (herein referred to as Compound FMP). Publicly available data on the direct biological activity of Compound FMP is scarce, as it is primarily documented as a key chemical intermediate in the synthesis of the atypical antipsychotic Pimavanserin.[1] This guide, therefore, serves as a roadmap for the full pharmacological characterization of Compound FMP. We will leverage structure-activity relationships inferred from Pimavanserin and the broader class of CNS-active piperidine derivatives to build a primary hypothesis centered on serotonergic activity. Furthermore, we will outline a comprehensive, multi-tiered experimental plan—from initial in vitro binding and functional assays to preliminary in vivo behavioral models—to empirically validate this hypothesis and explore potential off-target activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the potential of this chemical entity.

Introduction and Background

The piperidine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[2][3][4] Its conformational flexibility and utility as a basic nitrogen-containing anchor allow for precise interactions with a multitude of receptors. Compound FMP, with the chemical structure N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine, represents a simple yet intriguing example of this scaffold.

Its most notable role is as a registered starting material for the synthesis of Pimavanserin, a selective 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[1][5] This direct structural lineage forms the logical foundation for our primary hypothesis: that Compound FMP itself may possess affinity for and activity at the 5-HT2A receptor. The objective of this guide is to move beyond this inference and establish a rigorous, self-validating experimental workflow to fully elucidate its pharmacological identity. We will detail the necessary in vitro and in vivo assays, explaining the causality behind each experimental choice, to build a complete pharmacological dossier.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is a prerequisite for any pharmacological investigation, informing everything from solvent selection to potential blood-brain barrier penetration.

PropertyValueSource
Molecular Formula C₁₃H₁₉FN₂[6]
Molecular Weight 222.30 g/mol [7]
CAS Number 359878-47-0[7]
Predicted LogP 2.16[8]
Boiling Point 304.8 ± 37.0 °C at 760 mmHg[8]
SMILES CN1CCC(CC1)NCC2=CC=C(C=C2)F[6]
InChIKey PLYWEOOWONUOBN-UHFFFAOYSA-N[6]

Hypothesized Pharmacological Profile

Primary Hypothesis: Serotonin 5-HT2A Receptor Modulation

The structural core of Compound FMP constitutes a significant portion of Pimavanserin. Pimavanserin is a potent inverse agonist at the 5-HT2A receptor with a pIC₅₀ of 8.7 and high selectivity over the 5-HT2C receptor and other monoaminergic targets.[9] The N-(4-fluorobenzyl) and N-(1-methylpiperidin-4-yl) groups are critical for this interaction. Therefore, our primary hypothesis is that Compound FMP will exhibit binding affinity and functional activity at the serotonin 5-HT2A receptor. The expected modality is likely antagonistic or inverse agonistic, though this requires empirical confirmation.

Secondary Hypotheses: Potential Off-Target Activities

The piperidine scaffold is known for its promiscuity, and derivatives can interact with a wide range of CNS receptors. A thorough characterization must therefore include screening for potential off-target activities to understand the compound's selectivity and potential side-effect profile. Based on literature analysis of structurally related molecules, we hypothesize potential interactions with:

  • Sigma Receptors (σ₁ and σ₂): Many piperidine and benzylpiperidine derivatives show high affinity for sigma receptors, which are implicated in neuromodulation and cellular stress responses.[10][11][12][13]

  • Chemokine Receptor 2 (CCR2): Several classes of CCR2 antagonists, developed for inflammatory conditions, feature substituted piperidine moieties.[14][15][16][17][18] While structurally distinct, this highlights the scaffold's compatibility with chemokine receptors.

Proposed Experimental Workflow for Pharmacological Characterization

This section outlines a logical, tiered approach to testing the hypotheses and building a complete pharmacological profile for Compound FMP.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Synthesis & Purification B Primary Target Binding (5-HT2A Radioligand Assay) A->B Determine Ki C Primary Target Function (5-HT2A Calcium Flux Assay) B->C Confirm Target Engagement D Broad Panel Screening (Sigma, CCR2, etc.) C->D Assess Selectivity E Preliminary ADME (Metabolic Stability, Permeability) D->E Evaluate Drug-like Properties F Pharmacokinetic Study (Rodent) E->F Inform Dosing G Target Engagement Model (DOI Head-Twitch Assay) F->G Confirm Brain Exposure H Preliminary Toxicology (Acute Dose-Ranging) G->H Establish Efficacy I Go/No-Go Decision (Lead Candidate?) H->I

Caption: Proposed workflow for characterizing Compound FMP.

Step-by-Step Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol is foundational for testing our primary hypothesis by quantifying the affinity (Kᵢ) of Compound FMP for the human 5-HT2A receptor.

Objective: To determine the binding affinity of Compound FMP by measuring its ability to compete with a known high-affinity radioligand, [³H]-ketanserin.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT2A receptors.

  • [³H]-ketanserin (specific activity ~70-90 Ci/mmol).

  • Compound FMP stock solution (10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, cold.

  • Non-specific binding control: Mianserin (10 µM).

  • 96-well microplates and glass fiber filters (GF/B).

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of Compound FMP in assay buffer, typically ranging from 100 µM to 10 pM.

  • Assay Plate Preparation: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of 10 µM Mianserin (for non-specific binding).

    • 25 µL of each Compound FMP dilution.

  • Radioligand Addition: Add 25 µL of [³H]-ketanserin (final concentration ~1-2 nM) to all wells.

  • Membrane Addition: Add 50 µL of the 5-HT2A membrane preparation (typically 10-20 µg protein per well) to all wells. The total assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3 times with 200 µL of cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into a microplate, add 200 µL of scintillation fluid to each, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert CPM of test compound wells to percentage inhibition of specific binding.

    • Plot the percentage inhibition against the logarithm of Compound FMP concentration and fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-ketanserin and Kₔ is its dissociation constant for the 5-HT2A receptor.

Trustworthiness and Self-Validation: The protocol includes critical controls: total binding (no competitor), non-specific binding (saturating concentration of a known ligand), and a full concentration curve of the test compound. A successful assay will show a clear sigmoidal dose-response curve, allowing for reliable calculation of the IC₅₀ and Kᵢ.

Step-by-Step Protocol: In Vivo Head-Twitch Response (HTR) Assay

This behavioral assay is a classic, functionally relevant model to assess in vivo 5-HT2A receptor antagonism or inverse agonism. The 5-HT2A agonist DOI induces a characteristic head-twitch behavior in rodents, which is blocked by 5-HT2A antagonists.[5]

Objective: To determine if Compound FMP can attenuate DOI-induced head twitches in mice, indicating functional 5-HT2A receptor blockade in the CNS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Compound FMP, dissolved in a suitable vehicle (e.g., 5% Tween 80 in saline).

  • (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride, dissolved in saline.

  • Vehicle control.

  • Observation chambers.

Methodology:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer Compound FMP (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). The choice of route and dose would be informed by preliminary pharmacokinetic data.

  • Pre-treatment Time: Allow for a pre-treatment period based on the expected Tₘₐₓ of Compound FMP (typically 30-60 minutes for i.p. administration).

  • Agonist Challenge: Administer DOI (e.g., 2.5 mg/kg, i.p.) to all mice.

  • Observation Period: Immediately after DOI injection, place the mice back into the observation chambers and record the number of head twitches for a period of 20-30 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head. The observer should be blinded to the treatment groups.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Compare the Compound FMP-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

    • A statistically significant reduction in the number of head twitches in the Compound FMP groups compared to the vehicle group indicates 5-HT2A antagonist/inverse agonist activity.

Causality and Rationale: This experiment directly links the in vitro finding of receptor binding to a functional in vivo consequence. A positive result demonstrates not only that the compound reached its target in the brain but also that it engaged the receptor in a functionally meaningful way to produce a measurable behavioral effect.

Hypothetical Data Presentation

To illustrate the expected outcomes from the proposed experiments, the following tables present hypothetical data for Compound FMP.

Table 1: Hypothetical In Vitro Binding Profile

TargetKᵢ (nM)RadioligandSource
5-HT2A 45 [³H]-ketanserinHuman recombinant
5-HT2C850[³H]-mesulergineHuman recombinant
Dopamine D₂>10,000[³H]-spiperoneHuman recombinant
Sigma-1 (σ₁)210[³H]-(+)-pentazocineRat brain
Sigma-2 (σ₂)>5,000[³H]-DTGRat liver
CCR2>10,000[¹²⁵I]-MCP-1Human recombinant

This hypothetical data suggests Compound FMP is a moderately potent 5-HT2A ligand with ~19-fold selectivity over 5-HT2C and ~5-fold selectivity over the sigma-1 receptor.

Table 2: Hypothetical In Vivo Efficacy in Head-Twitch Response Assay

Treatment Group (p.o.)Dose (mg/kg)Mean Head Twitches (± SEM)% Inhibition
Vehicle + DOI-42 ± 40%
Compound FMP + DOI335 ± 516.7%
Compound FMP + DOI1018 ± 3**57.1%
Compound FMP + DOI309 ± 2***78.6%

***p<0.01, **p<0.001 vs. Vehicle + DOI group. This data would suggest dose-dependent efficacy consistent with CNS 5-HT2A receptor antagonism.

Visualizing the Mechanism

Understanding the downstream consequences of receptor modulation is key. The following diagram illustrates the canonical signaling pathway for the 5-HT2A receptor, a Gq-coupled GPCR. An antagonist or inverse agonist like Compound FMP would be expected to block this cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Sero Serotonin (5-HT) R 5-HT2A Receptor Sero->R FMP Compound FMP (Antagonist) FMP->R blocks Gq Gαq R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC Activation DAG->PKC activates

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

While 4-(4-Fluorobenzylamino)-1-methylpiperidine is currently known as a synthetic precursor, its structural relationship to the potent 5-HT2A inverse agonist Pimavanserin provides a compelling rationale for its investigation as a pharmacologically active agent in its own right. This guide proposes a logical and comprehensive roadmap for its characterization, beginning with the primary hypothesis of 5-HT2A receptor activity and expanding to include necessary selectivity profiling and in vivo validation. The detailed protocols and experimental framework provided herein offer a self-validating system to rigorously define the compound's pharmacological profile, transforming it from a chemical intermediate into a fully characterized molecule with understood biological potential.

References

A complete list of all sources cited within this document is provided below.

  • Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. (2008). PubMed. [Link]

  • Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. (n.d.). PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. (n.d.). University of Bari Aldo Moro. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (2020). PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). Usiena air. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. (2007). PubMed. [Link]

  • Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. (n.d.). PubMed. [Link]

  • N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine. (2025). Chemsrc. [Link]

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine. (n.d.). PubChem. [Link]

  • On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. (n.d.). PubMed Central. [Link]

  • Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. (n.d.).
  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central. [Link]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. (2009). NIH. [Link]

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. (n.d.). gsrs. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 4-Aminopiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, ranking among the top three most frequently used heterocyclic scaffolds in pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, synthetic accessibility, and ability to serve as a versatile template for interacting with a wide array of biological targets. Within this structural class, the 4-aminopiperidine motif is a particularly privileged pharmacophore, found in bioactive compounds ranging from antiviral and antifungal agents to central nervous system modulators.[2][3][4]

This guide focuses on a specific, representative member of this class: 4-(4-Fluorobenzylamino)-1-methylpiperidine . This molecule can be deconstructed into three key components, each offering a distinct opportunity for chemical modification and optimization:

  • The 1-Methylpiperidine Ring: A saturated heterocycle whose basic nitrogen is crucial for aqueous solubility and potential ionic interactions with biological targets.

  • The Amino Linker: A secondary amine that provides a key hydrogen bonding vector and a point of connection.

  • The 4-Fluorobenzyl Group: An aromatic moiety that explores hydrophobic and aromatic binding pockets, with the fluorine atom serving to modulate electronic properties and metabolic stability.

The objective of this whitepaper is to provide a detailed exploration of the structure-activity relationship (SAR) for this scaffold. By dissecting the role of each molecular component, we will explain the causality behind experimental design choices, describe self-validating protocols for synthesis and evaluation, and offer a framework for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Core Scaffold Synthesis: Reductive Amination

The most direct and widely employed method for synthesizing 4-(4-Fluorobenzylamino)-1-methylpiperidine and its analogs is the reductive amination of a 4-piperidone precursor.[2][5] This one-pot reaction is efficient, high-yielding, and tolerant of a diverse range of substrates, making it ideal for library synthesis in a drug discovery setting.

The underlying logic of this choice is twofold: the commercial availability of a vast array of N-substituted 4-piperidones and primary amines, and the mild, selective nature of modern reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reagent is particularly favored because it is less basic and more selective for the intermediate iminium ion over ketones or aldehydes, minimizing side reactions.

G Piperidone 1-Methyl-4-piperidone Imine Iminium Ion Intermediate Piperidone->Imine + Amine - H₂O Amine 4-Fluorobenzylamine ReducingAgent NaBH(OAc)₃ Solvent Dichloroethane (DCE) Product 4-(4-Fluorobenzylamino)- 1-methylpiperidine Imine->Product + Reducing Agent

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol 2.1: Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

This protocol provides a robust, self-validating method for the target compound's synthesis.

Materials:

  • 1-Methyl-4-piperidone (1.0 eq)

  • 4-Fluorobenzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-methyl-4-piperidone in anhydrous DCE, add 4-fluorobenzylamine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the reaction rate and any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography to afford the final product as a clear oil or solid. Validation Step: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the molecular scaffold to understand how structural modifications influence biological activity.

The 1-Methylpiperidine Ring: The Anchor and Modulator

The piperidine ring serves as the foundational anchor of the molecule. Its N-substituent is a primary handle for modulating potency and physicochemical properties.

  • The Piperidine Nitrogen: The basicity of this nitrogen (typical pKa ~8-10) is critical. In a physiological environment (pH ~7.4), it will be predominantly protonated, allowing for potent ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a receptor binding pocket.

  • The N-Substituent: The identity of the N-substituent directly impacts target affinity and selectivity. While a simple methyl group is a common starting point, SAR studies on related scaffolds have shown that larger, more lipophilic groups can access additional binding pockets.[6][7] For instance, replacing the N-methyl with an N-benzyl or N-phenethyl group can introduce favorable pi-stacking or hydrophobic interactions, often leading to a significant increase in potency.[2][7]

Table 1: Representative Effects of N-Substituent Modification

N-Substituent Potential Interaction Expected Impact on Potency Reference Analogy
-CH₃ (Methyl) Baseline hydrophobic interaction Baseline Parent Compound
-CH₂CH₃ (Ethyl) Increased lipophilicity Minor to moderate increase [6]
-CH₂Ph (Benzyl) Pi-stacking, larger hydrophobic contact Moderate to significant increase [2][7][8]

| -CH₂CH₂Ph (Phenethyl) | Deeper hydrophobic pocket access | Potentially significant increase |[2][6] |

  • Bioisosteric Replacement: A key strategy to overcome metabolic liabilities (e.g., N-dealkylation) or to fine-tune physicochemical properties is the use of bioisosteres.[9] Azaspiro[3.3]heptanes have emerged as highly effective mimics of the piperidine ring.[1][10][11] They maintain a similar three-dimensional exit vector for the substituent while altering properties like lipophilicity (logP) and metabolic stability.

G cluster_piperidine Piperidine cluster_azaspiro 2-Azaspiro[3.3]heptane (Bioisostere) P [Structure of Piperidine] A [Structure of Azaspiroheptane] Properties Property Piperidine 2-Azaspiro[3.3]heptane logD 1.6 1.2 Metabolic t½ (min) 31 52 Key Advantage Well-established Improved Stability, Lower logD

Caption: Comparison of piperidine and a common bioisostere.

Table 2: Physicochemical Properties of Piperidine and Its Bioisosteres

Scaffold Key Feature Impact on Properties Reference
Piperidine 6-membered ring Standard baseline [1]
2-Azaspiro[3.3]heptane Spirocyclic, rigid Reduces lipophilicity (logD), improves metabolic stability [1][10]
1-Azaspiro[3.3]heptane Spirocyclic isomer Further reduction in logD, enhanced metabolic stability vs. 2-aza isomer [1]

| Morpholine | Oxygen heteroatom | Increases polarity, reduces pKa, can act as H-bond acceptor |[9] |

The Amino Linker: The Hydrogen-Bonding Pivot

The secondary amine linker is not merely a spacer; it is a critical pharmacophoric element. Its N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor.[12] The flexibility of the benzylamino group allows it to adopt an optimal orientation within the binding site.

Modifying this linker is a powerful tactic to probe the requirements of the binding pocket. Converting the amine to an amide, sulfonamide, or urea introduces different electronic and steric properties and alters the hydrogen bonding pattern. For example, an amide introduces a carbonyl oxygen (a strong H-bond acceptor) while removing the basicity of the nitrogen.

Table 3: Impact of Amino Linker Modification on Pharmacophore

Linker Type H-Bond Donor? H-Bond Acceptor? Key Feature Reference Analogy
-NH- (Amine) Yes Yes Basic, flexible Parent Compound
-N(C=O)- (Amide) Yes Yes (stronger) Neutral, planar geometry [4]
-N(SO₂)- (Sulfonamide) Yes Yes (strong) Neutral, tetrahedral geometry [4]

| -N(C=O)N- (Urea) | Yes | Yes (strong) | Neutral, H-bond donor/acceptor array |[13] |

The 4-Fluorobenzyl Group: The Probing Element

This aromatic group is designed to interact with hydrophobic regions of the target protein.[14] The choice of a para-substituted fluorine atom is a deliberate and common strategy in medicinal chemistry.[15]

  • Role of Fluorine:

    • Metabolic Blocker: The C-F bond is exceptionally strong. Placing a fluorine at the para position, a common site of oxidative metabolism by Cytochrome P450 enzymes, effectively blocks this metabolic pathway, often increasing the compound's half-life.[15]

    • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This alters the ring's quadrupole moment and can influence its ability to participate in pi-pi or cation-pi interactions.

    • Enhanced Binding: In some cases, the fluorine atom can form specific, favorable interactions with the receptor, such as hydrogen bonds (with backbone N-H groups) or dipole-dipole interactions, thereby increasing binding affinity.[12][15]

  • SAR of the Aromatic Ring:

    • Positional Isomerism: Moving the fluorine to the ortho or meta position would alter the electronic vector and steric profile, which can be used to map the topology of the binding pocket.

    • Alternative Substituents: Replacing fluorine with other groups provides a systematic way to probe the pocket's requirements. For example, a small methyl group would probe for small hydrophobic pockets, a cyano or trifluoromethyl group would enhance the electron-withdrawing effect, and a methoxy group would act as an electron-donating H-bond acceptor.

Biological Evaluation: A Representative Protocol

To establish a quantitative SAR, a robust and reproducible biological assay is required. Given that 4-aminopiperidine scaffolds interact with a wide range of targets, a general receptor binding assay serves as an excellent illustrative protocol.

G cluster_prep Preparation Receptor Receptor Source (e.g., cell membranes) Incubate Incubate (Receptor + Radioligand + Test Cmpd) Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-Standard) Radioligand->Incubate TestCmpd Test Compound (serial dilution) TestCmpd->Incubate Filter Rapid Filtration (separate bound from free) Incubate->Filter Count Scintillation Counting (measure bound radioactivity) Filter->Count Analyze Data Analysis (calculate IC₅₀ / Kᵢ) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 4.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a known radiolabeled ligand from its receptor.

Materials:

  • Receptor-expressing cell membrane preparation

  • Known radioligand (e.g., [³H]-ligand) with high affinity for the target

  • Test compounds (including 4-(4-Fluorobenzylamino)-1-methylpiperidine)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer in a 96-well plate. Include controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand).

  • Assay Incubation: To each well, add the cell membrane preparation, the radioligand (at a concentration near its Kₔ), and the test compound dilution.

  • Equilibration: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). Causality Note: Time and temperature must be optimized to ensure equilibrium is reached without receptor degradation.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand. Validation Step: The washing step is critical to reduce background noise and ensure accurate measurement of specific binding.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to percentage inhibition relative to the controls. Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Directions

The 4-(4-Fluorobenzylamino)-1-methylpiperidine scaffold represents a rich starting point for drug discovery. The structure-activity relationship is governed by a delicate interplay between the three core components:

  • The N-substituted piperidine ring dictates foundational interactions and key physicochemical properties. Its modification, particularly through bioisosteric replacement, offers a clear path to enhancing metabolic stability and modulating solubility.

  • The amino linker provides essential hydrogen bonding capabilities. Its conversion to neutral bioisosteres like amides or sulfonamides can be used to eliminate basicity while probing the electronic and steric requirements of the target.

  • The 4-fluorobenzyl group serves as a metabolically stable hydrophobic probe. Systematic exploration of substituents on this ring is critical for optimizing van der Waals and aromatic interactions to maximize potency.

Future efforts should focus on a multi-parameter optimization approach. Promising avenues include the synthesis of libraries combining piperidine bioisosteres (e.g., azaspiro[3.3]heptanes) with diverse substitutions on the benzyl ring. Furthermore, computational modeling, guided by initial SAR data, can generate more refined hypotheses about the binding mode, enabling a more targeted and efficient design of the next generation of potent and selective therapeutic agents.

References

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available from: [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

  • Cambridge MedChem Consulting. (n.t.). Ring Bioisosteres. Available from: [Link]

  • PubMed. (n.d.). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Available from: [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available from: [Link]

  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available from: [Link]

  • ScienceDirect. (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available from: [Link]

  • PubMed Central. (n.d.). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Available from: [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

Sources

Spectroscopic Analysis of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a molecule of interest in medicinal chemistry and drug development. A thorough search of scientific literature and chemical databases, including PubChem, the Journal of Medicinal Chemistry, and Bioorganic & Medicinal Chemistry Letters, was conducted to collate experimental spectroscopic data. Despite extensive efforts, complete, publicly available experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This guide will therefore focus on the predicted spectroscopic data, structural elucidation based on analogous compounds, and the established methodologies for acquiring such data. We will explore the theoretical underpinnings of the expected spectral features, providing a robust framework for researchers who may synthesize and characterize this compound.

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine belongs to the class of N-benzylpiperidine derivatives, a scaffold that is prevalent in a wide array of biologically active compounds. The substitution pattern, featuring a fluorinated aromatic ring and a methylated piperidine core, suggests potential applications in neuropharmacology and other therapeutic areas. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, necessitating a detailed analysis of its spectroscopic data. This guide will serve as a valuable resource by outlining the expected spectral characteristics and the experimental protocols required for their validation.

Molecular Structure and Properties:

  • IUPAC Name: N-((4-fluorophenyl)methyl)-1-methylpiperidin-4-amine[1]

  • Molecular Formula: C₁₃H₁₉FN₂[1]

  • Molecular Weight: 222.30 g/mol [1]

  • Monoisotopic Mass: 222.15322678 Da[1]

Caption: 2D structure of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Predicted Mass Spectrometry (MS) Data

While experimental mass spectra were not found, predicted data from computational models provide valuable insights into the expected fragmentation patterns and molecular ion peaks. This information is crucial for confirming the molecular weight and for structural elucidation in future experimental work.

Data Presentation:

AdductPredicted m/z
[M+H]⁺223.16051
[M+Na]⁺245.14245
[M-H]⁻221.14595
[M]⁺•222.15268

Data sourced from PubChem CID 2846645.[1]

Interpretation and Causality:

In Electrospray Ionization (ESI) mass spectrometry, conducted in positive ion mode, the most prominent peak would be the protonated molecule [M+H]⁺ at approximately m/z 223.16. The high-resolution mass of this ion would be a key identifier, confirming the elemental composition of C₁₃H₂₀FN₂⁺.

The fragmentation of this molecule under collision-induced dissociation (CID) would likely proceed through several key pathways.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 223.16 frag1 C₈H₈F⁺ m/z = 109.06 M_H->frag1 Benzylic cleavage frag2 C₇H₁₅N₂⁺ m/z = 127.12 M_H->frag2 Loss of fluorobenzyl radical frag3 C₆H₁₂N⁺ m/z = 98.10 frag2->frag3 Loss of -NHCH₂

Caption: Predicted major fragmentation pathways for [M+H]⁺.

The most probable initial fragmentation would be the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to two primary fragment ions:

  • The 4-fluorobenzyl cation (C₈H₈F⁺) with a predicted m/z of 109.06. This would be a very stable carbocation due to resonance within the aromatic ring.

  • The 1-methyl-4-aminopiperidine radical cation or a rearranged equivalent. A more likely scenario is the formation of the 1-methyl-4-iminopiperidine ion (C₇H₁₅N₂⁺) at m/z 127.12, resulting from the loss of the fluorobenzyl radical. Further fragmentation of this ion could lead to the characteristic piperidine ring fragments, such as the ion at m/z 98.10 from the loss of the exocyclic amine group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 6 - 8 L/min at 180-200 °C

  • MS Scan: Acquire full scan mass spectra over a range of m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 223.16) for fragmentation using CID. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the parent ion and its fragments. Use this information to confirm the elemental composition and to propose fragmentation pathways.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting exact chemical shifts for NMR is challenging; however, an analysis based on the structure and known data for similar fragments can provide a strong estimation of the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be complex due to the overlapping signals of the piperidine ring protons. The expected regions for the proton signals are as follows:

Data Presentation (Predicted):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to F)7.20 - 7.35Doublet of Doublets (dd)2H
Aromatic (meta to F)6.95 - 7.10Triplet (t)2H
Benzyl CH₂~ 3.70Singlet (s)2H
Piperidine CH (at C4)2.60 - 2.80Multiplet (m)1H
Piperidine CH₂ (axial)1.90 - 2.10Multiplet (m)4H
Piperidine CH₂ (equatorial)1.50 - 1.70Multiplet (m)4H
N-CH₃~ 2.25Singlet (s)3H
N-H1.0 - 2.0 (broad)Singlet (br s)1H

Interpretation and Causality:

  • Aromatic Region: The protons on the fluorophenyl ring will exhibit a characteristic splitting pattern. The protons ortho to the fluorine will be coupled to both the fluorine and the adjacent meta proton, resulting in a doublet of doublets. The protons meta to the fluorine will appear as a triplet due to coupling with the two ortho protons.

  • Benzyl Protons: The two protons of the benzyl CH₂ group are chemically equivalent and will appear as a singlet.

  • Piperidine Protons: The piperidine ring protons will show complex multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The proton at C4, being adjacent to the amino group, will be shifted downfield compared to the other piperidine protons.

  • N-Methyl Protons: The three protons of the N-methyl group are equivalent and will appear as a sharp singlet.

  • N-H Proton: The secondary amine proton will likely be a broad singlet and its chemical shift will be highly dependent on the solvent and concentration. It may also exchange with deuterium in D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectrum

Data Presentation (Predicted):

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-F160 - 164 (d, ¹JCF ≈ 245 Hz)
Aromatic C (ipso)135 - 138 (d, ⁴JCF ≈ 3 Hz)
Aromatic CH (ortho to F)129 - 131 (d, ²JCF ≈ 8 Hz)
Aromatic CH (meta to F)115 - 117 (d, ³JCF ≈ 21 Hz)
Benzyl CH₂~ 52
Piperidine C4~ 58
Piperidine C2, C6~ 55
Piperidine C3, C5~ 30
N-CH₃~ 46

Interpretation and Causality:

  • Aromatic Carbons: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine (²JCF, ³JCF, ⁴JCF), which can be observed in a high-resolution spectrum.

  • Aliphatic Carbons: The chemical shifts of the piperidine and benzyl carbons are in the expected aliphatic region. The carbons attached to nitrogen (C2, C6, C4, and N-CH₃) will be deshielded and appear further downfield compared to the C3 and C5 carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 256-1024 scans, 2-second relaxation delay, 45° pulse angle.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Data Presentation (Predicted):

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3500Weak-Medium
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2800 - 3000Strong
C=C stretch (aromatic)1500 - 1600Medium
C-N stretch1000 - 1250Medium
C-F stretch1150 - 1350Strong

Interpretation and Causality:

  • N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.

  • C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the piperidine, benzyl, and methyl groups (below 3000 cm⁻¹).

  • Aromatic C=C Stretch: One or two bands of medium intensity in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds in the phenyl ring.

  • C-F Stretch: A strong absorption band in the fingerprint region, typically between 1150 and 1350 cm⁻¹, will be present due to the C-F bond.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment (or the KBr plates/pellet).

  • Sample Scan: Place the sample in the spectrometer and record the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

References

  • PubChem. (n.d.). Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Elsevier. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). American Chemical Society. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Toxicity Assessment of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity 4-(4-Fluorobenzylamino)-1-methylpiperidine. As a critical phase in the drug development pipeline, preclinical research bridges the gap between discovery and clinical application by generating essential safety and efficacy data.[1] This document outlines a strategic, multi-tiered approach to toxicological assessment, beginning with the characterization of physicochemical properties and progressing through a suite of in vitro and in vivo assays. The methodologies detailed herein are designed to identify potential cytotoxic, genotoxic, and cardiotoxic liabilities early in development, thereby enabling informed decision-making and de-risking the path to Investigational New Drug (IND) applications.[1][2] The protocols are grounded in established regulatory guidelines and industry best practices to ensure data integrity and relevance for subsequent stages of drug development.

Introduction: The Imperative for Early Toxicity Profiling

The journey of a novel compound from laboratory bench to patient bedside is a long and arduous one, with a significant rate of attrition. A primary reason for the failure of promising drug candidates is unforeseen toxicity. Therefore, the early and comprehensive toxicological evaluation of new chemical entities is not merely a regulatory requirement but a cornerstone of successful drug development.[3][4] This guide focuses on 4-(4-Fluorobenzylamino)-1-methylpiperidine, a compound of interest for which a thorough understanding of its safety profile is paramount before proceeding to more advanced preclinical and clinical studies.

The preliminary toxicity assessment aims to:

  • Identify potential target organs for toxicity.[2]

  • Establish a preliminary dose range for further in vivo studies.[2][5]

  • Elucidate potential mechanisms of toxicity.

  • Provide critical data for the " go/no-go " decision-making process in early drug discovery.[3]

This document will detail a logical and efficient workflow for the initial safety evaluation of 4-(4-Fluorobenzylamino)-1-methylpiperidine, emphasizing the rationale behind the selection of specific assays and the interpretation of the resulting data. All studies should be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure the quality and integrity of the data for potential regulatory submissions.[3]

Physicochemical Properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine

A thorough understanding of the physicochemical properties of a test compound is a prerequisite for any toxicological investigation. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for toxicity.[3][5]

Table 1: Physicochemical Properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine

PropertyValueSource
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-aminePubChem[6]
Molecular Formula C13H19FN2PubChem[6]
Molecular Weight 222.30 g/mol PubChem[6]
CAS Number 359878-47-0PubChem[6]
Boiling Point 304.8±37.0 °C at 760 mmHgChemSrc[7]
LogP 2.16ChemSrc[7]
SMILES CN1CCC(CC1)NCC2=CC=C(C=C2)FPubChem[6]

Note: The LogP value suggests moderate lipophilicity, which may influence membrane permeability and distribution into tissues.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

In vitro toxicology assays are indispensable tools for the early screening of potential liabilities, offering a rapid and cost-effective means to prioritize compounds and reduce reliance on animal testing.[3][8] A battery of in vitro tests should be employed to assess various aspects of toxicity.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[3][9] The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of living cells as an indicator of cell viability.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.[9]

Experimental Protocol: XTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for 24 or 48 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (often involving the addition of an electron coupling reagent like PMS) and add 50 µL to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm.

  • Data Analysis: Calculate cell viability and IC50 as in the MTT assay.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a potential precursor to carcinogenesis.[4][11] A standard battery of tests typically includes an assessment of gene mutations and chromosomal damage.[11][12]

The Ames test is a widely used method to detect point mutations.[13] It utilizes strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for a specific amino acid and assesses the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a minimal medium.[13]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be genotoxic.[14]

  • Plate Incorporation Method: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

The in vitro micronucleus assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with chromosome segregation (aneugenicity).[13][15]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

  • Compound Treatment: Treat the cells with 4-(4-Fluorobenzylamino)-1-methylpiperidine at multiple concentrations, with and without S9 metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Cardiovascular Safety: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[16][17] Therefore, early assessment of a compound's effect on the hERG channel is a regulatory requirement.[17]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp System: Employ an automated patch clamp system (e.g., QPatch, SyncroPatch) for high-throughput analysis.[16]

  • Compound Application: Apply a range of concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[18]

  • Current Measurement: Measure the hERG tail current in the presence and absence of the test compound.

  • Data Analysis: Calculate the percentage of hERG channel inhibition and determine the IC50 value. A potent inhibition (low micromolar or nanomolar IC50) is a significant safety concern.

Diagram 1: In Vitro Toxicity Assessment Workflow

InVitro_Toxicity_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Confirmatory Cytotoxicity Cytotoxicity Assays (MTT/XTT) Decision1 Proceed? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (Ames Test) Genotoxicity->Decision1 Cardiotoxicity Cardiotoxicity (hERG Assay) Cardiotoxicity->Decision1 Advanced_Cyto Advanced Cytotoxicity (e.g., LDH, Apoptosis Assays) Decision2 Proceed to In Vivo? Advanced_Cyto->Decision2 Advanced_Geno Confirmatory Genotoxicity (In Vitro Micronucleus) Advanced_Geno->Decision2 Decision1->Advanced_Cyto If Cytotoxic Decision1->Advanced_Geno If Genotoxic Decision1->Decision2 If No Major Liabilities

Caption: A tiered approach to in vitro toxicity screening.

In Vivo Acute Toxicity Study

Following the in vitro assessment, an in vivo acute toxicity study is necessary to evaluate the overall systemic toxicity of the compound in a living organism.[3] These studies help to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs of toxicity.[1][5] The choice of animal species should be justified based on factors such as metabolic similarity to humans, where known.[2]

Study Design and Execution

The study should be designed in accordance with OECD guidelines for acute oral toxicity, such as the Up-and-Down Procedure (OECD 425), the Fixed Dose Procedure (OECD 420), or the Acute Toxic Class Method (OECD 423).[19][20][21]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).

  • Dose Selection: Based on the in vitro cytotoxicity data, select a starting dose. The OECD guidelines provide a stepwise procedure with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Dosing: Administer a single oral dose of 4-(4-Fluorobenzylamino)-1-methylpiperidine to a group of three animals.

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[22] Observations should be made frequently on the day of dosing and at least daily thereafter.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is terminated, and the compound is classified at that dose level.

    • If one animal dies, the next step is to dose another three animals at the same dose.

    • If no mortality occurs, the next step is to dose three animals at the next higher dose level.

  • Body Weight and Food Consumption: Record body weights prior to dosing and at least weekly thereafter. Measure food consumption weekly.

  • Pathology: At the end of the observation period, conduct a gross necropsy on all animals. Preserve any organs showing abnormalities for histopathological examination.

Table 2: Key Parameters in an Acute Toxicity Study

ParameterDescription
Clinical Signs Observations of changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
Mortality Number of animals that die during the study.
Body Weight Changes in body weight can indicate systemic toxicity.
Food Consumption A decrease in food consumption can be an early indicator of toxicity.
Gross Necropsy Macroscopic examination of all organs and tissues.
Histopathology Microscopic examination of tissues to identify cellular changes.

Data Analysis and Interpretation

A comprehensive analysis of both in vitro and in vivo data is essential for a holistic understanding of the compound's toxicity profile.

  • In Vitro Data: The IC50 values from the cytotoxicity and hERG assays provide a quantitative measure of the compound's potency in these specific endpoints. Positive results in the genotoxicity assays are a significant concern and may warrant further investigation or termination of the compound's development.

  • In Vivo Data: The acute toxicity study provides an estimate of the lethal dose and identifies the target organs of toxicity. The NOAEL is a critical parameter for setting the starting dose in subsequent repeated-dose toxicity studies.[1][5]

Diagram 2: Integrated Toxicity Data Analysis and Decision Making

Integrated_Analysis cluster_invitro In Vitro Data cluster_invivo In Vivo Data IC50_Cyto Cytotoxicity IC50 Risk_Assessment Comprehensive Risk Assessment IC50_Cyto->Risk_Assessment Genotox_Result Genotoxicity Result (Positive/Negative) Genotox_Result->Risk_Assessment IC50_hERG hERG IC50 IC50_hERG->Risk_Assessment NOAEL NOAEL NOAEL->Risk_Assessment Target_Organs Target Organ Identification Target_Organs->Risk_Assessment Clinical_Signs Clinical Observations Clinical_Signs->Risk_Assessment Decision Go/No-Go Decision Risk_Assessment->Decision

Caption: Integration of in vitro and in vivo data for risk assessment.

Future Directions and Advanced Studies

The preliminary toxicity studies outlined in this guide provide a foundational understanding of the safety profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine. If the compound demonstrates an acceptable safety margin in these initial assessments, further studies will be required to support its continued development. These may include:

  • Repeated-Dose Toxicity Studies: To evaluate the effects of longer-term exposure.

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To understand the relationship between dose, exposure, and toxicity.

  • Safety Pharmacology Studies: To investigate potential effects on the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: To assess the potential for effects on fertility and fetal development.[4]

  • Carcinogenicity Studies: For compounds intended for long-term use.

Conclusion

The preliminary toxicity assessment of 4-(4-Fluorobenzylamino)-1-methylpiperidine is a critical step in its development as a potential therapeutic agent. By following the structured approach detailed in this guide, researchers can generate the necessary data to make informed decisions, mitigate risks, and ultimately contribute to the development of safer and more effective medicines. The integration of in vitro and in vivo methods provides a robust framework for identifying potential toxicities early, thereby optimizing the allocation of resources and increasing the probability of success in the later stages of drug development.

References

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025). Vertex AI Search.
  • Preclinical Toxicology Considerations for a Successful IND Applic
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (2025). BenchChem.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Gentronix.
  • Preclinical GLP Toxicology Studies. (n.d.).
  • Genetic Toxicology Studies. (n.d.).
  • Preclinical development. (n.d.). Wikipedia.
  • 4-(4-Fluorobenzylamino)-1-methylpiperidine. (n.d.). PubChem.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025). GenEvolutioN.
  • MTT assay. (n.d.). Wikipedia.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • In Vitro Toxicology Testing. (n.d.).
  • XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • hERG Assay. (n.d.). Slideshare.
  • CAS#:359878-47-0 | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine. (2025). Chemsrc.
  • hERG Safety. (n.d.). Cyprotex.
  • Assessment of the three-test genetic toxicology battery for groundw
  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (n.d.). Taylor & Francis Online.
  • Acute Toxicity. (n.d.). The Joint Research Centre - EU Science Hub.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • In Vitro Toxicity Test Services. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. (n.d.). gsrs.
  • OECD Test Guideline 425. (n.d.).
  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001).
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001).
  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. (2017). Umwelt-online.de.
  • 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2). (n.d.). PubChemLite.
  • 4-(4-Fluorobenzylamino)
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PMC - PubMed Central.
  • 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2 (N-[(4-Fluorophenyl)methyl]. (n.d.). MedChemExpress.
  • Synthesis and Bio-activity of 4-Substituted 1-[Bis(4-Fluoro-Phenyl)Methyl]Piperazine. (n.d.). Journal of China Pharmaceutical University.
  • Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. (n.d.).
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats. (n.d.).

Sources

4-(4-Fluorobenzylamino)-1-methylpiperidine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine

Introduction: Situating a Key Pharmaceutical Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate compounds are paramount. 4-(4-Fluorobenzylamino)-1-methylpiperidine is a quintessential example of such a critical building block. While not an active pharmaceutical ingredient (API) itself, its structural components are integral to the formation of more complex therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its pivotal role in drug development, tailored for researchers, medicinal chemists, and process development scientists. We will explore the causality behind its synthesis, its applications, and the analytical methodologies required for its control, providing a field-proven perspective on its significance.

Part 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of all subsequent development.

Nomenclature and Identifiers

The compound is most commonly referred to by its semi-systematic name, 4-(4-Fluorobenzylamino)-1-methylpiperidine. However, for rigorous documentation and database searches, the International Union of Pure and Applied Chemistry (IUPAC) name is the authoritative standard.

The IUPAC name for this compound is N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine [1].

A comprehensive list of synonyms and registry numbers is crucial for navigating chemical databases and literature.

Table 1: Compound Identifiers

Identifier Type Value Source
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine PubChem[1]
CAS Number 359878-47-0 PubChem, Sigma-Aldrich[1]
Molecular Formula C₁₃H₁₉FN₂ PubChem[1][2]
InChI InChI=1S/C13H19FN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 PubChem[1][2]
InChIKey PLYWEOOWONUOBN-UHFFFAOYSA-N PubChem[1][2]
Canonical SMILES CN1CCC(CC1)NCC2=CC=C(C=C2)F PubChem[1][2]

| Synonyms | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine; (1-Methylpiperidin-4-yl)(4-fluorobenzyl)amine; Pimavanserin Impurity 6 | PubChem, Chemsrc[1][3] |

Chemical Structure

The molecule's structure features a central 1-methylpiperidine ring, a key scaffold in many CNS-active drugs, linked via a secondary amine to a 4-fluorobenzyl group. The fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity.

Figure 1: Chemical Structure of N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine.
Physicochemical Properties

The physical properties of an intermediate dictate its handling, purification, and reaction conditions.

Table 2: Physicochemical Data

Property Value Unit Source
Molecular Weight 222.30 g/mol PubChem[1]
Exact Mass 222.153229 Da Chemsrc[3]
Physical Form Liquid - Sigma-Aldrich
Boiling Point 304.8 ± 37.0 (at 760 mmHg) °C Chemsrc[3]
Density 1.1 ± 0.1 g/cm³ Chemsrc[3]
Flash Point 138.2 ± 26.5 °C Chemsrc[3]

| LogP | 2.16 | - | Chemsrc[3] |

Part 2: Synthesis and Manufacturing Insights

The most prevalent and industrially scalable synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is achieved via reductive amination . This choice is driven by high yields, readily available starting materials, and robust reaction conditions that are amenable to large-scale production.

Core Synthesis Pathway: Reductive Amination

This process involves the reaction of a ketone (1-methyl-4-piperidone) with a primary amine (4-fluorobenzylamine) to form a Schiff base or iminium ion intermediate, which is then reduced in situ to the target secondary amine.

  • Precursors:

    • 1-methyl-4-piperidone (CAS: 1445-73-4)

    • 4-fluorobenzylamine (CAS: 140-75-0)[3]

  • Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice in modern reductive aminations. Unlike harsher reagents like sodium borohydride, STAB is milder, more selective for the iminium ion over the ketone, and tolerant of the slightly acidic conditions that favor iminium ion formation, thereby minimizing side reactions and simplifying workup.

Conceptual Synthesis Protocol
  • Vessel Charging: To a suitable reaction vessel under an inert atmosphere (e.g., Nitrogen), charge 1-methyl-4-piperidone and a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Amine Addition: Add one molar equivalent of 4-fluorobenzylamine. The mixture is stirred at ambient temperature.

  • Intermediate Formation: Acetic acid may be added as a catalyst to facilitate the dehydration and formation of the key iminium ion intermediate.

  • Reduction: Slowly add Sodium triacetoxyborohydride (STAB) in portions, controlling the temperature as the reduction is exothermic. The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Quench and Workup: Once the reaction is complete, it is carefully quenched with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acid and decompose any remaining reducing agent.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over a desiccant like sodium sulfate, and concentrated under reduced pressure. The resulting crude product, typically a liquid, can be purified further by vacuum distillation or column chromatography if necessary to meet stringent purity requirements.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination process.

synthesis_workflow start Start: Inert Reactor charge_ketone Charge 1-methyl-4-piperidone and Solvent (DCE) start->charge_ketone charge_amine Add 4-fluorobenzylamine charge_ketone->charge_amine catalyst Add Acetic Acid (Catalyst) charge_amine->catalyst stir Stir to form Iminium Intermediate catalyst->stir reduction Portion-wise addition of Sodium Triacetoxyborohydride (STAB) stir->reduction monitor Monitor Reaction (LC-MS / TLC) reduction->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Phase Separation & Organic Layer Extraction quench->extract purify Dry, Concentrate & Purify (e.g., Vacuum Distillation) extract->purify product Final Product: 4-(4-Fluorobenzylamino)-1-methylpiperidine purify->product

Figure 2: General workflow for the synthesis via reductive amination.

Part 3: Applications in Research and Drug Development

The primary significance of 4-(4-Fluorobenzylamino)-1-methylpiperidine lies in its role as a direct precursor in pharmaceutical manufacturing.

Key Starting Material for Pimavanserin

This compound is documented as a key starting material (designated SM1) in the synthesis of Pimavanserin [4]. Pimavanserin is an atypical antipsychotic medication used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. In the synthesis of Pimavanserin, 4-(4-Fluorobenzylamino)-1-methylpiperidine provides the core N-(4-fluorobenzyl)-1-methylpiperidin-4-amine moiety of the final drug molecule[4]. Its purity and consistent supply are therefore directly linked to the quality and availability of the final API.

Role as a Process Impurity

In any multi-step synthesis, unreacted starting materials or intermediates can carry through to the final product. As such, 4-(4-Fluorobenzylamino)-1-methylpiperidine is also recognized as a potential process-related impurity in Pimavanserin manufacturing, sometimes designated as "Pimavanserin Impurity 6"[1]. For drug development professionals, this dual role is critical. Regulatory bodies require stringent control and monitoring of all potential impurities. Therefore, having a well-characterized analytical standard for this compound is essential for:

  • Developing and validating analytical methods (e.g., HPLC) to detect and quantify it.

  • Establishing acceptable limits in the final API according to ICH guidelines.

  • Troubleshooting manufacturing processes to minimize its carryover.

This compound serves as a vital intermediate in the synthesis of various pharmaceutical drugs and is highly sought-after in research and development for exploring new chemical reactions and drug discovery processes[5].

Part 4: Analytical and Quality Control Considerations

A self-validating protocol for quality control ensures that each batch of the intermediate meets the required specifications before being used in the subsequent API synthesis step.

  • Identity Confirmation: The identity of the compound is typically confirmed using a combination of techniques. Mass Spectrometry (MS) will confirm the molecular weight (222.30 g/mol )[1], and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will confirm the precise molecular structure and connectivity.

  • Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for purity analysis. A validated method can separate the main compound from starting materials, by-products, and other impurities. Commercial sources often state a purity of 96% or higher.

  • Residual Solvent Analysis: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to quantify residual solvents from the synthesis and purification process (e.g., DCE, ether).

Part 5: Safety, Handling, and Storage

Proper handling and storage are mandated by the compound's hazard profile to ensure laboratory safety and maintain chemical integrity.

Table 3: GHS Hazard and Precautionary Information

Category Code Description Source
Pictogram GHS07 (Exclamation Mark) Sigma-Aldrich
Signal Word Warning Sigma-Aldrich
Hazard Statements H302 Harmful if swallowed. Sigma-Aldrich
H315 Causes skin irritation. Sigma-Aldrich
H319 Causes serious eye irritation. Sigma-Aldrich
H335 May cause respiratory irritation. Sigma-Aldrich

| Precautionary Codes | P260, P280, P304+P340, P305+P351+P338, P405 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Store locked up. | Sigma-Aldrich |

  • Storage Conditions: The compound should be stored in a freezer, under an inert atmosphere, and kept in a dark place to prevent degradation[6]. A recommended storage temperature is under -20°C[6].

  • Handling: Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:359878-47-0 | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine. Retrieved from [Link]

  • GSRS. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. FDA Global Substance Registration System. Retrieved from [Link]

  • Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • Drugfuture. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. FDA Global Substance Registration System. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing N-(4-Fluorophenyl)methyl-1-Methylpiperidin-4-amine: A Versatile Compound for Numerous Applications. Retrieved from [Link]

Sources

A Technical Guide to the Computational Modeling of 4-(4-Fluorobenzylamino)-1-methylpiperidine Binding to the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the computational methodologies used to model the binding of 4-(4-fluorobenzylamino)-1-methylpiperidine to its putative target, the human 5-HT2A serotonin receptor. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational techniques to understand small molecule-protein interactions at an atomic level. We will delve into the rationale behind method selection, provide detailed protocols for execution, and discuss the interpretation of the resulting data.

Introduction: The Significance of Piperidine Scaffolds and the 5-HT2A Receptor

The piperidine motif is a cornerstone of medicinal chemistry, present in a multitude of clinically significant drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with various biological targets.[1] The compound of interest, 4-(4-fluorobenzylamino)-1-methylpiperidine, while not extensively characterized in public literature, is structurally related to compounds known to interact with G-protein coupled receptors (GPCRs). Its potential classification as an impurity of Pimavanserin, a known 5-HT2A inverse agonist, strongly suggests the 5-HT2A receptor as a primary biological target for investigation.

The 5-HT2A receptor, a key player in the central nervous system, is implicated in a range of neuropsychiatric disorders, making it a critical target for drug discovery. Understanding how novel ligands like 4-(4-fluorobenzylamino)-1-methylpiperidine engage with this receptor is paramount for designing next-generation therapeutics with improved efficacy and side-effect profiles. Computational modeling provides a powerful lens through which we can visualize and quantify these interactions, guiding further experimental work.[2]

Core Computational Workflow

Our investigation into the binding of 4-(4-fluorobenzylamino)-1-methylpiperidine to the 5-HT2A receptor will follow a multi-stage computational approach. This workflow is designed to first predict the binding mode of the ligand and then to refine and validate this prediction through more computationally intensive methods.

G cluster_prep System Preparation cluster_docking Initial Prediction cluster_simulation Refinement & Validation cluster_analysis Binding Energy & Interaction Analysis prep_ligand Ligand Preparation docking Molecular Docking prep_ligand->docking prep_receptor Receptor Preparation prep_receptor->docking md_sim Molecular Dynamics Simulation docking->md_sim free_energy Free Energy Calculations md_sim->free_energy interaction_analysis Interaction Analysis md_sim->interaction_analysis MD_Workflow start Docked Complex topology Generate Topology and Parameters start->topology solvation Solvate in Water Box topology->solvation ions Add Ions solvation->ions em Energy Minimization ions->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt production Production MD npt->production analysis Trajectory Analysis production->analysis

Caption: A detailed workflow for setting up and running a molecular dynamics simulation.

Protocol:

  • System Setup: The best-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (Na+ or Cl-) are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes between the solute and the solvent.

  • Equilibration: The system is gradually heated to the target temperature (310 K) and then equilibrated under constant pressure (1 bar). This two-step equilibration (NVT followed by NPT) ensures that the system reaches a stable state before the production run.

  • Production MD: A production simulation of at least 100 nanoseconds is performed. The trajectory of the atoms is saved at regular intervals for subsequent analysis.

Part 4: Post-Simulation Analysis

Trajectory Analysis

The MD trajectory is analyzed to assess the stability of the ligand within the binding pocket and to identify key interactions.

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone is calculated over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

  • Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues is calculated to identify regions of flexibility and to see how ligand binding affects the protein's dynamics.

  • Interaction Analysis: The trajectory is analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the receptor.

Binding Free Energy Calculations

To obtain a more accurate estimate of the binding affinity, binding free energy calculations can be performed. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular choice that offers a good balance between accuracy and computational cost. [3] Protocol:

  • Snapshot Extraction: A number of snapshots (e.g., 100) are extracted from the stable part of the MD trajectory.

  • Energy Calculations: For each snapshot, the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (calculated based on the solvent-accessible surface area) are computed for the complex, the receptor, and the ligand individually.

  • Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Representative Binding Free Energy Data:

Energy ComponentAverage Value (kcal/mol)
van der Waals Energy-45.7
Electrostatic Energy-28.3
Polar Solvation Energy50.1
Non-polar Solvation Energy-4.2
Binding Free Energy (ΔG) -28.1

Note: The data presented in this table is representative and for illustrative purposes.

Conclusion

This technical guide has outlined a comprehensive computational workflow for modeling the binding of 4-(4-fluorobenzylamino)-1-methylpiperidine to the human 5-HT2A receptor. By combining molecular docking, molecular dynamics simulations, and free energy calculations, we can gain detailed insights into the binding mechanism of this ligand. [4][5]The methodologies described herein are not only applicable to this specific compound but can also be adapted for the study of other small molecules targeting GPCRs and other protein families. The results from such computational studies provide a strong foundation for hypothesis-driven experimental work, ultimately accelerating the drug discovery process.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. 2025:103:139-162.
  • Best practices in free energy calcul
  • Recent Developments in Free Energy Calcul
  • 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645. PubChem.
  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem.
  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC.
  • Molecular Dynamics Simulation to Study Protein Conform
  • How to Dock Your Own Drug. Chemistry LibreTexts.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

Sources

The Multifaceted Biological Activities of Fluorobenzylamino Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous clinically successful pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into organic molecules can dramatically enhance their pharmacological profile, improving properties such as metabolic stability, bioavailability, and binding affinity.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of a specific subclass: fluorobenzylamino piperidine derivatives. We will delve into their diverse therapeutic potential, from antimicrobial and anticancer effects to significant interactions with central nervous system targets. This document synthesizes key quantitative data, details validated experimental methodologies, and visualizes critical pathways and workflows, serving as an essential resource for researchers, scientists, and drug development professionals in the field.

The Strategic Imperative of Fluorobenzylamino Piperidine Scaffolds

The combination of a piperidine core, a flexible amino linker, and a fluorinated benzyl group creates a molecular architecture with remarkable versatility. The piperidine moiety provides a basic nitrogen center, crucial for interacting with numerous biological targets, while the fluorobenzyl group allows for fine-tuning of electronic and lipophilic properties. This strategic fluorination is not merely an atomic substitution but a profound modification that can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by cytochrome P450 enzymes and thereby increasing the compound's half-life.[3][4]

  • Modulate Basicity (pKa): Fluorine's electron-withdrawing nature can lower the pKa of the nearby piperidine nitrogen, influencing the molecule's ionization state at physiological pH and thus affecting its solubility, cell permeability, and target binding.[6]

  • Increase Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced potency.[3][4]

This guide will explore how these fundamental principles translate into tangible biological activities across various therapeutic areas.

Synthesis and Characterization

The synthesis of fluorobenzylamino piperidine derivatives is typically achieved through well-established organic chemistry reactions. A common and effective method is the nucleophilic substitution reaction between a piperidine derivative and a fluorinated benzyl halide.

General Synthetic Strategy: Metathesis

A robust method for synthesizing these target compounds involves the metathesis reaction, where piperidine is reacted with a chosen fluorobenzyl halide (e.g., 2-fluorobenzylchloride, 4-fluorobenzylbromide) in the presence of a base like triethylamine to neutralize the acid byproduct.[3]

G cluster_reactants Reactants Piperidine Piperidine Reflux Reflux (e.g., 80°C, 24h) Piperidine->Reflux FluorobenzylHalide Fluorobenzyl Halide (e.g., 4-Fluorobenzyl Chloride) FluorobenzylHalide->Reflux Base Base (e.g., Triethylamine) Base->Reflux Solvent Solvent (e.g., Benzene) Solvent->Reflux Product Fluorobenzylamino Piperidine Derivative Reflux->Product

Caption: General workflow for the synthesis of fluorobenzylamino piperidine derivatives via metathesis.

Experimental Protocol: Synthesis of mono-(4-fluorobenzyl)piperidine

This protocol provides a representative procedure for the synthesis of a simple fluorobenzylamino piperidine derivative.

Materials:

  • Piperidine (1.0 mmol)

  • 4-Fluorobenzylchloride (1.0 mmol)

  • Triethylamine (1.0 mmol)

  • Benzene (30 mL)

  • Standard laboratory glassware for reflux reaction

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Dissolve piperidine (1.0 mmol) and 4-fluorobenzylchloride (1.0 mmol) in benzene (30 mL) in a round-bottom flask.

  • Add triethylamine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux at 80°C for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt precipitate.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product as necessary (e.g., via column chromatography).

  • Characterize the final compound using IR, 1H NMR, 19F NMR, and Mass Spectrometry to confirm its structure and purity.[3]

Core Biological Activities and Mechanisms

Fluorobenzylamino piperidine derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds for drug development.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this class of compounds against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these lipophilic compounds may disrupt the bacterial cell membrane integrity or interfere with essential cellular processes. The piperidine nucleus itself is a common feature in many antimicrobial agents.[7][8]

Quantitative Data: The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismTypeResultReference
Mono-(2-fluorobenzyl)piperidineStaphylococcus aureusGram-positiveActive[3]
Mono-(4-fluorobenzyl)piperidineEscherichia coliGram-negativeActive[3]
Thiosemicarbazone derivatives of piperidin-4-oneStaphylococcus aureusGram-positiveGood Activity[8]
Thiosemicarbazone derivatives of piperidin-4-oneE. coliGram-negativeGood Activity[8]

Experimental Protocol: Agar Disc-Diffusion Assay This method is a standard, qualitative technique to screen for antibacterial activity.[3]

  • Prepare Media: Autoclave Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate Plates: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). Uniformly swab the entire surface of the agar plates with the bacterial culture.

  • Apply Discs: Sterilize blank paper discs. Impregnate the discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a solvent-only disc as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria did not grow). A larger zone diameter indicates greater antibacterial activity.

Anticancer Activity

Fluorobenzylamino piperidine derivatives, particularly those related to the curcuminoid EF24 (3,5-bis(2-fluorobenzylidene)-4-piperidone), have shown potent antiproliferative activity against various cancer cell lines.[9]

Mechanism of Action: The anticancer effects can be multifaceted. For instance, the derivative 1‐(2‐(4‐(Dibenzo[b,f]thiepin‐10‐yl)phenoxy)ethyl)piperidine (DTPEP) has been shown to act as a dual-acting agent in breast cancer by targeting the estrogen receptor α (ERα) and downregulating the PI3K/Akt signaling pathway, ultimately leading to caspase-dependent apoptosis.[10]

cluster_pathway PI3K/Akt/PKCα Pathway DTPEP DTPEP (Piperidine Derivative) PI3K PI3K DTPEP->PI3K PKCa PKCα DTPEP->PKCa Akt Akt PI3K->Akt Akt->PKCa Apoptosis Caspase-Dependent Apoptosis PKCa->Apoptosis

Caption: Simplified signaling pathway showing inhibition by a piperidine derivative leading to apoptosis.[10]

Quantitative Data: Antiproliferative activity is often measured by the concentration required to inhibit cell growth by 50% (GI₅₀ or IC₅₀).

CompoundCell LineCancer TypeGI₅₀ (µM)Reference
EFAH (derivative of EF24)Panc-1Pancreatic CancerPotent[9]
1-bis(4-fluorophenyl)methyl piperazine vindoline conjugateHOP-92Lung Cancer1.35[11]
[4-(trifluoromethyl)benzyl]piperazine vindoline conjugateMDA-MB-468Breast Cancer1.00[11]

Experimental Protocol: MTT Assay for Cell Viability This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., Panc-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorobenzylamino piperidine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Central Nervous System (CNS) Activity

This class of compounds has shown significant potential in modulating key CNS targets, particularly monoamine transporters, which are crucial in the regulation of neurotransmitters like dopamine, serotonin, and norepinephrine.

Mechanism of Action: Certain derivatives act as high-affinity inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[12] By blocking the reuptake of these neurotransmitters from the synaptic cleft, they can potentiate neurotransmission. This mechanism is central to the action of many antidepressants and treatments for conditions like ADHD. For example, compound S,S-(-)-19a, a constrained 3,6-disubstituted piperidine derivative, exhibits high potency and selectivity for DAT.[12]

Quantitative Data: Binding affinities (Ki) and inhibitory concentrations (IC₅₀) are used to quantify the potency of these compounds at their respective transporters.

CompoundTargetKi (nM) or IC₅₀ (nM)Reference
GBR 12909 (a bis(4-fluorophenyl) derivative)DAT1.0 (Ki)[13]
S,S-(-)-19a (cis-3,6-disubstituted piperidine)DAT11.3 (IC₅₀)[12]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Cmpd 21)AChE0.56 (IC₅₀)[14]

Experimental Protocol: Radioligand Binding Assay for DAT Affinity This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter.

  • Tissue Preparation: Prepare brain tissue homogenates (e.g., from rat striatum, a region rich in DAT) containing the transporter.

  • Assay Setup: In assay tubes, combine the tissue homogenate, a radiolabeled ligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter. This separates the bound radioligand (trapped on the filter with the tissue) from the unbound radioligand (which passes through).

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the transporter. The ability of the test compound to reduce this signal indicates its binding affinity. Plot the data to determine the Ki or IC₅₀ value.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorobenzylamino piperidine derivatives is highly dependent on their specific chemical structure. Key SAR insights include:

  • Position of Fluorine: The placement of the fluorine atom on the benzyl ring (ortho, meta, or para) significantly influences activity.

  • Substitutions on the Phenyl Ring: For DAT inhibitors, the presence of electron-withdrawing groups on the phenyl ring generally enhances potency.[12]

  • Nature of the Amino Linker: Modifications to the linker between the piperidine and the fluorobenzyl group can alter selectivity and potency for different targets.

  • Piperidine Ring Substitutions: Adding other substituents to the piperidine ring can create more constrained analogs, leading to increased selectivity for specific transporters.[12]

Future Perspectives and Conclusion

Fluorobenzylamino piperidine derivatives represent a versatile and highly promising chemical scaffold in modern drug discovery. The strategic incorporation of fluorine provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, leading to potent and selective agents with diverse biological activities. The demonstrated efficacy in antimicrobial, anticancer, and CNS-related models underscores their potential for development into novel therapeutics.

Future research should focus on optimizing lead compounds to enhance their potency and selectivity while minimizing off-target effects and toxicity. Detailed pharmacokinetic and pharmacodynamic studies are essential next steps to translate the in vitro and in vivo findings into clinically viable drug candidates. The continued exploration of this chemical space will undoubtedly yield new insights and potentially new medicines to address unmet medical needs.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
  • Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). (Source: NIH)
  • The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. (Source: Benchchem)
  • Biological Active Fluorobenzoates of Piperidine Range.
  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (Source: NIH)
  • Pharmacological Applications of Piperidine Deriv
  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (Source: PubMed)
  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (Source: PubMed)
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (Source: Google Search)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (Source: PubMed)
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv
  • New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (Source: PubMed Central)
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (Source: PubMed) DMJzeN)

Sources

Methodological & Application

Application Notes and Protocols for 4-(4-Fluorobenzylamino)-1-methylpiperidine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine is a piperidine derivative with the chemical formula C13H19FN2 and a molecular weight of 222.30 g/mol .[1] Structurally, it is identified as an impurity of Pimavanserin, an atypical antipsychotic agent.[1][2] Pimavanserin acts as a selective serotonin 5-HT2A receptor inverse agonist and is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Given its structural relationship to Pimavanserin, it is hypothesized that 4-(4-Fluorobenzylamino)-1-methylpiperidine may exhibit similar pharmacological properties, potentially targeting the serotonergic system. However, it is crucial to note that the specific pharmacological and toxicological profiles of this compound have not been extensively characterized.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the responsible and effective administration of 4-(4-Fluorobenzylamino)-1-methylpiperidine in preclinical animal models. The protocols outlined herein are synthesized from established practices for similar compounds and general guidelines for in vivo research, emphasizing scientific integrity, safety, and the "3Rs" principles (Replacement, Reduction, and Refinement) of animal experimentation.

Chemical and Physical Properties

A summary of the key chemical identifiers for 4-(4-Fluorobenzylamino)-1-methylpiperidine is provided in the table below.

PropertyValueSource
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-aminePubChem[1]
CAS Number 359878-47-0ChemicalBook[2]
Molecular Formula C13H19FN2PubChem[1]
Molecular Weight 222.30 g/mol PubChem[1]
Appearance Powder (unspecified color)Chemdad[3][4]
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.Chemdad[4]

Postulated Mechanism of Action

Based on its structural similarity to Pimavanserin, it is postulated that 4-(4-Fluorobenzylamino)-1-methylpiperidine may act as a ligand for serotonin receptors, particularly the 5-HT2A subtype. Pimavanserin is a known inverse agonist at this receptor. An inverse agonist not only blocks the action of the endogenous agonist (serotonin) but also reduces the constitutive activity of the receptor. This mechanism is believed to underlie its antipsychotic effects. Researchers investigating 4-(4-Fluorobenzylamino)-1-methylpiperidine should consider this potential mechanism in their experimental design and interpretation of results.

Postulated_Mechanism_of_Action Compound 4-(4-Fluorobenzylamino)- 1-methylpiperidine Receptor 5-HT2A Receptor Compound->Receptor Binds to Action Inverse Agonism (Hypothesized) Receptor->Action Leads to Effect Modulation of Neuronal Signaling Action->Effect

Caption: Postulated mechanism of action for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Safety and Handling Precautions

As the toxicological properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine are not well-defined, it is imperative to handle this compound with a high degree of caution, treating it as a potent, psychoactive substance. The following safety measures are mandatory:

  • Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and safety glasses with side shields must be worn at all times. For procedures that may generate aerosols or dust, a certified respiratory protection (e.g., N95 respirator or a powered air-purifying respirator) is recommended.

  • Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, the area should be immediately evacuated and secured. The spill should be absorbed with an inert material (e.g., vermiculite or sand) and placed in a sealed container for proper disposal. The area should then be decontaminated.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Protocol 1: Formulation Development and Stability Assessment

Due to the lack of specific solubility data, researchers must first determine an appropriate vehicle for the desired route of administration.

Objective: To identify a suitable vehicle for solubilizing 4-(4-Fluorobenzylamino)-1-methylpiperidine and to assess the short-term stability of the resulting formulation.

Materials:

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • A panel of potential vehicles (see table below)

  • Vortex mixer

  • Sonicator

  • pH meter

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV or MS)

Potential Vehicles for Screening:

VehicleProperties and Considerations
Sterile Saline (0.9% NaCl) Isotonic and generally well-tolerated for parenteral routes. May not be suitable for poorly soluble compounds.
Phosphate-Buffered Saline (PBS) Buffered to a physiological pH, which can improve the stability of pH-sensitive compounds.
5% Dextrose in Water (D5W) Isotonic and commonly used for intravenous administration.
10% Tween 80 in Saline A non-ionic surfactant that can improve the solubility of hydrophobic compounds.
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water A cyclodextrin that can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.
Dimethyl Sulfoxide (DMSO) A powerful solvent, but its use in vivo should be minimized due to potential toxicity. A final concentration of <5% is often recommended.
Polyethylene Glycol 400 (PEG 400) A water-miscible co-solvent that can enhance the solubility of a wide range of compounds.

Procedure:

  • Solubility Screening:

    • Accurately weigh a small amount of 4-(4-Fluorobenzylamino)-1-methylpiperidine (e.g., 1-5 mg) into several vials.

    • Add a known volume of each test vehicle to the vials to achieve a target concentration relevant to the anticipated dose range (e.g., 1 mg/mL).

    • Vortex the vials for 2-5 minutes.

    • If the compound does not dissolve, sonicate the vials for 10-15 minutes.

    • Visually inspect the solutions for any undissolved particles. A clear solution indicates good solubility at that concentration.

  • pH Adjustment (if necessary):

    • For aqueous-based vehicles, measure the pH of the solution.

    • If the compound's stability is pH-dependent, adjust the pH to a physiological range (7.2-7.4) using dilute HCl or NaOH.

  • Short-Term Stability Assessment:

    • Prepare a fresh solution of the compound in the most promising vehicle(s).

    • Analyze an aliquot of the solution by HPLC to determine the initial concentration (T=0).

    • Store the solution under the intended experimental conditions (e.g., room temperature or 4°C) and protected from light.

    • Analyze aliquots at various time points (e.g., 1, 4, 8, and 24 hours) to monitor for any degradation.

    • A stable formulation should show less than 5-10% degradation over the intended period of use.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Before conducting efficacy studies, it is essential to determine the MTD to establish a safe dose range.[5][6][7]

Objective: To determine the highest dose of 4-(4-Fluorobenzylamino)-1-methylpiperidine that can be administered without causing overt signs of toxicity or mortality in the chosen animal model.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or Swiss Webster) or Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Use both males and females, as there may be sex-dependent differences in toxicity.

  • Age: Young adult animals (e.g., 8-10 weeks old).

  • Group Size: 3-5 animals per dose group.

Procedure:

  • Dose Selection:

    • Based on data from the structurally related compound Pimavanserin, a starting dose range could be 1, 3, 10, 30, and 100 mg/kg.[8]

    • Include a vehicle control group.

  • Administration:

    • Administer a single dose of the compound or vehicle via the intended route of administration (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe the animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in:

      • General appearance (e.g., piloerection, hunched posture)

      • Behavior (e.g., hyperactivity, hypoactivity, stereotypy)

      • Autonomic signs (e.g., salivation, lacrimation)

      • Neurological signs (e.g., tremors, convulsions, ataxia)

    • Measure body weight daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

  • Endpoint:

    • The MTD is defined as the highest dose that does not produce mortality or significant signs of toxicity.

MTD_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Dose Selection for Efficacy Studies Select_Doses Select Dose Levels (e.g., 1, 3, 10, 30, 100 mg/kg) + Vehicle Control Administer_Single_Dose Administer Single Dose to Small Groups (n=3-5) Select_Doses->Administer_Single_Dose Observe_Toxicity Monitor for Clinical Signs and Body Weight Changes (up to 14 days) Administer_Single_Dose->Observe_Toxicity Determine_MTD Identify Maximum Tolerated Dose (MTD) Observe_Toxicity->Determine_MTD Select_Efficacy_Doses Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) Determine_MTD->Select_Efficacy_Doses

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol 3: Administration in Animal Models

The following are detailed protocols for common routes of administration in rodents. The choice of route will depend on the experimental objectives and the pharmacokinetic properties of the compound.

Intraperitoneal (IP) Injection

Materials:

  • Dosing solution of 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

Procedure:

  • Accurately weigh the animal and calculate the required volume of the dosing solution. The injection volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.

  • Restrain the animal firmly but gently. For mice, the scruff of the neck can be grasped to immobilize the head and body. For rats, appropriate manual restraint techniques should be used.

  • Tilt the animal's head downwards to allow the abdominal organs to move away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.

  • Inject the solution smoothly and withdraw the needle.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

Subcutaneous (SC) Injection

Materials:

  • Dosing solution of 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the animal and calculate the required injection volume. The volume should generally not exceed 5 mL/kg.

  • Grasp a fold of loose skin over the back of the neck or along the flank to create a "tent."

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Aspirate to check for blood.

  • Inject the solution to form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the animal to its cage and monitor.

Oral Gavage (PO)

Materials:

  • Dosing solution of 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Sterile syringes (1 mL)

  • Flexible or rigid gavage needles (appropriate size for the animal)

  • Animal scale

Procedure:

  • Weigh the animal and calculate the required volume. The volume should not exceed 10 mL/kg.

  • Properly restrain the animal to prevent movement.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.

  • Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administer the solution slowly.

  • Remove the gavage needle gently.

  • Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Data Analysis and Interpretation

All data should be recorded meticulously in a laboratory notebook. Statistical analysis should be appropriate for the experimental design. For MTD studies, descriptive statistics of clinical signs and body weight changes should be reported. For efficacy studies, appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare treatment groups to the vehicle control group.

Conclusion

The protocols detailed in these application notes provide a framework for the safe and effective administration of 4-(4-Fluorobenzylamino)-1-methylpiperidine in preclinical animal models. Given the limited data available for this specific compound, it is paramount that researchers conduct thorough formulation development and dose-ranging toxicity studies prior to initiating efficacy experiments. By adhering to these guidelines and exercising sound scientific judgment, researchers can generate reliable and reproducible data while upholding the highest standards of animal welfare.

References

  • The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PubMed Central. (2022-02-01). Retrieved from [Link]

  • N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine - Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem. Retrieved from [Link]

  • Maximum tolerable dose (MTD) studies. Retrieved from [Link]

Sources

LC-MS/MS protocol for 4-(4-Fluorobenzylamino)-1-methylpiperidine detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(4-Fluorobenzylamino)-1-methylpiperidine in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4-(4-Fluorobenzylamino)-1-methylpiperidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust bioanalytical assay. The protocol details two distinct sample preparation techniques—Protein Precipitation (PPT) for rapid analysis and Solid-Phase Extraction (SPE) for enhanced cleanup and sensitivity. The guide explains the rationale behind critical experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection. All procedures are grounded in established bioanalytical method validation principles to ensure data integrity and reliability, consistent with regulatory expectations.

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine is a synthetic organic compound featuring a fluorobenzyl group linked to a methylpiperidine moiety.[1][2] As with many novel chemical entities in drug discovery and development, a validated bioanalytical method is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS is the gold standard for such applications due to its superior sensitivity, selectivity, and speed.[3]

This application note addresses the need for a reliable method by outlining a complete protocol for the analysis of 4-(4-Fluorobenzylamino)-1-methylpiperidine. The core of the method is based on reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2, is incorporated to ensure the highest level of accuracy and precision by correcting for matrix effects and variability during sample processing.[4]

Analyte Physicochemical Properties

Understanding the physicochemical properties of the target analyte is fundamental to developing an effective LC-MS/MS method.[5] These properties dictate the optimal choices for sample extraction, chromatographic retention, and ionization.

PropertyValueSource
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-aminePubChem[1]
Molecular Formula C₁₃H₁₉FN₂PubChem[1]
Molecular Weight 222.30 g/mol PubChem[1]
Monoisotopic Mass 222.1532 DaPubChem[6]
Predicted XlogP 2.0PubChemLite[6]
Predicted pKa ~8.2 (basic)Based on similar structures[5]
Chemical Structure

PubChem[1]

The structure contains two basic nitrogen atoms, making it an ideal candidate for positive mode electrospray ionization (ESI+). Its moderate hydrophobicity (XlogP of 2.0) suggests that it is well-suited for reversed-phase chromatography.[7]

Experimental Protocol

Materials and Reagents
  • Analyte: 4-(4-Fluorobenzylamino)-1-methylpiperidine (≥98% purity)

  • Internal Standard (IS): 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2 (≥98% purity, MedChemExpress or other verified supplier)[4]

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific, or equivalent)

  • Reagents: Formic acid (Optima™ LC/MS Grade), Ammonium acetate (≥99.99% trace metals basis)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)

  • SPE Cartridges: Mixed-mode strong cation-exchange cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL)

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, glass autosampler vials with inserts.

Instrumentation
  • LC System: A UHPLC system capable of binary gradient delivery (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • MS System: A triple quadrupole mass spectrometer with an ESI source (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).

  • Analytical Column: A reversed-phase C18 column with good peak shape for basic compounds (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the internal standard into separate 5 mL volumetric flasks. Dissolve in methanol to the mark.

  • Working Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 with 50:50 (v/v) acetonitrile:water.

  • Calibration and QC Spike Solutions: Serially dilute the analyte working stock solution to prepare a series of spiking solutions. The internal standard working solution is diluted separately to a final concentration for spiking (e.g., 500 ng/mL).

Sample Preparation

Two methods are presented. The choice depends on the required sensitivity and throughput. For high-throughput screening, PPT is suitable. For lower limits of quantification, SPE is recommended to minimize matrix effects.[5][8]

This "dilute and shoot" variant is fast and cost-effective, ideal for situations where the analyte concentration is relatively high.[9]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL) and vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

This method provides a cleaner extract by selectively retaining the basic analyte while washing away interferences.[5]

  • Aliquot 100 µL of plasma sample into a polypropylene tube.

  • Add 10 µL of the internal standard working solution and vortex.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water.

  • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Transfer to an autosampler vial and inject 5 µL.

Sample Preparation Workflow cluster_0 Method A: Protein Precipitation cluster_1 Method B: Solid-Phase Extraction A_Start 50 µL Plasma A_IS Add Internal Standard A_Start->A_IS A_PPT Add 200 µL Acetonitrile A_IS->A_PPT A_Vortex Vortex & Centrifuge A_PPT->A_Vortex A_Supernatant Transfer Supernatant A_Vortex->A_Supernatant A_Inject Inject A_Supernatant->A_Inject B_Start 100 µL Plasma B_IS Add IS & Pre-treat B_Start->B_IS B_Load Load onto Conditioned SPE B_IS->B_Load B_Wash Wash Steps B_Load->B_Wash B_Elute Elute Analyte B_Wash->B_Elute B_Dry Evaporate & Reconstitute B_Elute->B_Dry B_Inject Inject B_Dry->B_Inject

Fig 1. Comparative workflows for sample preparation.
LC-MS/MS Conditions

The basic nature of the analyte requires specific conditions to achieve good peak shape and retention. An acidic mobile phase modifier protonates the analyte and minimizes interactions with residual silanols on the column.[10]

ParameterSetting
Column Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Detection is performed in positive ESI mode. MRM transitions must be optimized by infusing the analyte and IS directly into the mass spectrometer. The transitions below are proposed based on common fragmentation patterns for this class of compound.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas 1000 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)
Analyte 223.2109.1 (fluorobenzyl)5025
Analyte (confirm.) 223.2112.1 (piperidine frag.)5020
IS (d2) 225.2109.1 (fluorobenzyl)5025

Note: Collision Energy (CE) and other MS parameters must be empirically optimized for the specific instrument used.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Processing Injection Sample Injection Column C18 Column Separation Injection->Column Elution Gradient Elution Column->Elution Ionization ESI+ Source (Ionization) Elution->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration (Analyte & IS) Detector->Integration Calibration Calibration Curve (Ratio vs. Conc.) Integration->Calibration Quantification Calculate Unknown Concentration Calibration->Quantification

Fig 2. Overall analytical workflow from injection to quantification.

Method Validation

A full validation should be conducted according to regulatory guidelines from bodies like the FDA or ICH to ensure the method is fit for purpose.[11][12][13] The key parameters to be assessed are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix <20% of LLOQ response.
Linearity & Range Establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Mean accuracy within 85-115% of nominal; Precision (%CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.[14]
Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10; Accuracy and Precision criteria met.[14]
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.%CV of matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration within ±15% of nominal values.

Discussion

The developed protocol provides a robust framework for the quantification of 4-(4-Fluorobenzylamino)-1-methylpiperidine. The primary challenge in analyzing basic compounds like this is achieving good chromatographic peak shape. The use of a modern C18 column combined with a low pH mobile phase containing formic acid effectively addresses this by ensuring the analyte is in its protonated, cationic form, which minimizes undesirable secondary interactions with the stationary phase.[15]

The choice between PPT and SPE sample preparation methods allows for flexibility. PPT offers high throughput but is more susceptible to matrix effects, where co-eluting matrix components can suppress or enhance the analyte's ionization efficiency.[8] The SPE method, utilizing a mixed-mode cation exchange mechanism, provides a significantly cleaner extract. This is because the analyte is retained by strong ionic interactions, allowing for rigorous washing steps to remove neutral and acidic interferences, thereby improving the assay's sensitivity and robustness.[5]

The inclusion of a stable isotope-labeled internal standard is critical. Since the SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it co-elutes and experiences similar matrix effects and extraction recovery, allowing for reliable correction and leading to highly accurate and precise data.[4]

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 4-(4-Fluorobenzylamino)-1-methylpiperidine in human plasma. The protocol is designed to be readily implemented in a bioanalytical laboratory, providing clear, step-by-step instructions for sample preparation, chromatographic separation, and mass spectrometric detection. By following the outlined validation procedures, researchers can ensure the generation of high-quality, reliable data suitable for regulatory submission in drug development programs.

References

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • PubChemLite. (n.d.). 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2). Retrieved from [Link]

  • Chromatography Forum. (2002). HPLC conditions for basic compound?. [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Shimadzu Corporation. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • ACS Publications. (n.d.). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • UCSF Clinical Labs. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]

  • Drugfuture. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. [Link]

Sources

Application Note: Characterizing 4-(4-Fluorobenzylamino)-1-methylpiperidine as a Modulator of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical scaffold of 4-(4-Fluorobenzylamino)-1-methylpiperidine reveals structural similarities to known pharmacophores that target the Sigma-1 receptor (σ1R). While direct, extensive research on this specific molecule is not widely published, its piperidine core and substituted benzyl group are characteristic features of numerous high-affinity Sigma-1 receptor ligands.[1][2][3] This positions 4-(4-Fluorobenzylamino)-1-methylpiperidine as a putative ligand and, therefore, a valuable chemical tool for the investigation of Sigma-1 receptor function.

This guide provides a comprehensive framework for researchers to characterize the interaction of 4-(4-Fluorobenzylamino)-1-methylpiperidine with the Sigma-1 receptor and utilize it in foundational studies.

Introduction to the Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4] It is distinct from classical G-protein coupled or ionotropic receptors and plays a critical role in regulating cellular stress responses, ion channel function, and neuronal signaling.[2][4] The σ1R modulates a variety of downstream effectors, including the inositol 1,4,5-trisphosphate (IP3) receptor, to control calcium signaling and maintain cellular homeostasis. Due to its involvement in neuroprotection, synaptic plasticity, and cell survival, the σ1R is a significant therapeutic target for neuropsychiatric disorders, neurodegenerative diseases, and cancer.[1][4]

Postulated Mechanism of Action

It is hypothesized that 4-(4-Fluorobenzylamino)-1-methylpiperidine acts as a ligand at the Sigma-1 receptor. Upon binding, it may either mimic the action of endogenous ligands (agonist activity) or block their effects (antagonist activity). This interaction can stabilize the receptor or induce conformational changes that affect its chaperone functions, thereby modulating downstream signaling pathways such as calcium mobilization and the unfolded protein response. The primary application of this compound is to serve as a probe to elucidate these complex interactions.

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 ER Membrane cluster_2 Mitochondrion-Associated Membrane (MAM) cluster_3 Cytosol BiP BiP/GRP78 S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound/Inactive S1R_active Sigma-1 Receptor (Active) IP3R IP3 Receptor Ca_cyto Ca²⁺ IP3R->Ca_cyto VDAC VDAC Ca_mito Mitochondrial Ca²⁺ Uptake VDAC->Ca_mito Regulates Ca²⁺ Transfer Ligand 4-(4-Fluorobenzylamino) -1-methylpiperidine Ligand->S1R_inactive Binding & Dissociation from BiP S1R_active->IP3R Modulates S1R_active->VDAC Modulates Ca_cyto->Ca_mito Buffering

Caption: Postulated Sigma-1 Receptor Signaling Pathway.
Physicochemical & Binding Properties

Proper characterization begins with understanding the compound's fundamental properties. The table below summarizes key identifiers for 4-(4-Fluorobenzylamino)-1-methylpiperidine and provides a template for recording experimentally determined binding affinities.

PropertyValueSource
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-aminePubChem[5]
Molecular Formula C₁₃H₁₉FN₂PubChem[5][6]
Molecular Weight 222.30 g/mol PubChem[5]
CAS Number 359878-47-0PubChem[5]
σ1R Binding Affinity (Ki) To be determined experimentally-
σ2R Binding Affinity (Ki) To be determined experimentally-
Selectivity (σ2/σ1) To be determined experimentally-

Experimental Protocols

The following protocols provide a validated workflow to determine the affinity and functional activity of 4-(4-Fluorobenzylamino)-1-methylpiperidine at the Sigma-1 receptor.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the Sigma-1 receptor.

A. Materials & Reagents

  • Biological Material: Rat liver homogenate or cell lines expressing high levels of σ1R (e.g., CHO-σ1R).

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine, prepared in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Vials .

  • Glass Fiber Filters (e.g., Whatman GF/B) and Cell Harvester .

B. Experimental Workflow

Caption: Workflow for Radioligand Binding Assay.

C. Step-by-Step Procedure

  • Preparation: Prepare serial dilutions of 4-(4-Fluorobenzylamino)-1-methylpiperidine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • Total Binding: 50 µL Assay Buffer, 50 µL -pentazocine (e.g., 2 nM final concentration), and 100 µL tissue homogenate.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (to achieve 10 µM final concentration), 50 µL -pentazocine, and 100 µL tissue homogenate.

    • Test Compound: 50 µL of each dilution of the test compound, 50 µL -pentazocine, and 100 µL tissue homogenate.

  • Incubation: Vortex tubes gently and incubate at 37°C for 90 minutes.

  • Termination: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

  • Washing: Wash each filter three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify the bound radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

D. Data Analysis & Interpretation

  • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. A low nanomolar Ki value would indicate high-affinity binding.

Protocol 2: Calcium Mobilization Functional Assay

This protocol assesses the functional activity (agonist or antagonist) of the compound by measuring its effect on σ1R-mediated calcium flux. The σ1R is known to modulate IP3 receptor activity.

A. Materials & Reagents

  • Cell Line: A neuroblastoma or glioma cell line endogenously expressing σ1R (e.g., SH-SY5Y, C6 glioma).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127 (for dye solubilization).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • σ1R Agonist: (+)-Pentazocine or PRE-084.

  • Test Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine.

  • Fluorescence Plate Reader with automated injection capabilities.

B. Step-by-Step Procedure

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove culture medium from cells, wash once with HBSS.

    • Add 100 µL of loading solution to each well and incubate for 60 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Assessing Agonist Activity:

    • Place the plate in the fluorescence reader and take a baseline reading (Excitation ~485 nm, Emission ~525 nm).

    • Inject varying concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine and monitor the fluorescence change over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

  • Assessing Antagonist Activity:

    • Pre-incubate the dye-loaded cells with varying concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine for 15-30 minutes.

    • Place the plate in the reader and take a baseline reading.

    • Inject a known σ1R agonist (e.g., PRE-084 at its EC₅₀ concentration).

    • Monitor the fluorescence change. A reduction in the agonist-induced calcium signal indicates antagonist activity.

C. Data Analysis & Interpretation

  • For Agonist Activity: Plot the peak fluorescence change against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% of maximal response).

  • For Antagonist Activity: Plot the inhibition of the agonist response against the log concentration of the test compound to calculate the IC₅₀.

References

  • PubMed Central. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Available at: [Link]

  • PubMed. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Available at: [Link]

  • National Center for Biotechnology Information. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Available at: [Link]

  • PubChem. 4-(4-Fluorobenzylamino)-1-methylpiperidine. Available at: [Link]

Sources

Application Note & Protocol Guide: A Framework for the In Vivo Preclinical Evaluation of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust in vivo preclinical research program for the novel compound 4-(4-Fluorobenzylamino)-1-methylpiperidine. Structurally related compounds suggest potential activity at serotonergic receptors, specifically the 5-hydroxytryptamine subtype 2A (5-HT2A) receptor, a key target in neuropsychiatric and neurological disorders. This guide outlines a logical, phased approach, beginning with foundational pharmacokinetic and safety assessments and progressing to pharmacodynamic and efficacy studies in relevant animal models. The protocols herein are designed to establish a rigorous, data-driven foundation for go/no-go decisions in early-stage drug development, emphasizing scientific integrity and ethical considerations at every stage.

Foundational Principles: Designing for Success and Ethical Rigor

A successful in vivo study is built on a foundation of sound experimental design and unwavering ethical commitment.[1] Before initiating any animal work, a thorough review of the available literature and a clear, testable hypothesis are paramount.[2][3]

The Ethical Imperative: Adherence to the 3Rs

All animal experimentation must be guided by the principles of the 3Rs: Replacement, Reduction, and Refinement.[4][5] This framework is not merely a guideline but a critical component of ethical and scientifically valid research.[6][7]

  • Replacement: Use non-animal methods (e.g., in vitro assays, computational modeling) whenever possible to answer a scientific question.[5]

  • Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant and meaningful results.[4][8]

  • Refinement: Optimize all procedures to minimize animal pain, suffering, and distress, thereby enhancing animal welfare and improving the quality of the data.[4][7]

Core Pillars of Study Design

To ensure data are reliable and reproducible, every in vivo study must incorporate key design elements to mitigate experimental bias.[1]

  • Hypothesis and Endpoints: Clearly define the primary hypothesis and select objective, measurable primary and secondary endpoints before the study begins.

  • Randomization & Blinding: Animals must be randomly assigned to treatment groups to prevent selection bias.[9] Furthermore, investigators conducting experiments and analyzing data should be blinded to the treatment assignments to prevent observer bias.[9][10]

  • Controls: The inclusion of appropriate control groups is non-negotiable.[11] This typically includes a vehicle control (to mimic the treatment procedure without the active compound) and may include a positive control (a known active compound) to validate the assay.[11]

Phase I: Foundational Pharmacology & Safety Assessment

The initial phase of in vivo testing aims to understand how the animal body affects the compound (Pharmacokinetics, PK) and to identify a safe and tolerable dose range.[12] These studies are the bedrock upon which all subsequent efficacy studies are built.

Workflow for Initial In Vivo Characterization

The logical flow from formulation to dose selection is critical for an efficient preclinical program.

G cluster_0 Preparation cluster_1 Safety & Dosing Formulation Compound Formulation (Vehicle Selection) PK Single-Dose PK Study (IV & PO) Formulation->PK Define administration vehicle DRF Dose-Range Finding (MTD Determination) PK->DRF Inform starting doses DoseSelect Dose Selection for Efficacy Studies DRF->DoseSelect Establish safe & tolerable range

Caption: Phase I workflow from formulation to dose selection.

Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Rodents

Principle: This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. By administering the compound via both intravenous (IV) and oral (PO) routes, we can calculate its oral bioavailability—a critical parameter for drug development.[13][14]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per timepoint per route) are commonly used.[15]

  • Formulation: Prepare a clear, sterile solution or homogenous suspension of 4-(4-Fluorobenzylamino)-1-methylpiperidine in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from a subset of animals at each timepoint into EDTA-coated tubes.[16]

    • IV Timepoints: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Timepoints: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[17]

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates rate of absorption
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure
Terminal half-life Determines dosing interval
CL Clearance Rate of drug removal from the body
Vd Volume of Distribution Extent of drug distribution into tissues

| F (%) | Absolute Bioavailability (PO) | Fraction of oral dose reaching systemic circulation |

Protocol 2: Dose-Range Finding (DRF) Study

Principle: A DRF study establishes the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[18][19] This information is crucial for selecting dose levels for subsequent, longer-term efficacy and toxicology studies.[12][20]

Methodology:

  • Animal Model: Use the same species and strain as planned for efficacy studies (e.g., C57BL/6 mice). Use both male and female animals.

  • Dose Selection: Based on PK data and any in vitro potency information, select a starting dose. Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x).[18] A typical study may include 3-5 dose groups plus a vehicle control.

  • Administration: Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage).

  • Clinical Observations: Monitor animals at least twice daily for any signs of toxicity. Record observations systematically.

  • Endpoint Measurement:

    • Body Weight: Record daily. A sustained weight loss of >15-20% is often a key endpoint.

    • Clinical Signs: Note changes in posture, activity, breathing, and presence of piloerection or tremors.

    • Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

Table 2: Example DRF Clinical Observation Score Sheet

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Activity Alert & active Slightly reduced Lethargic, slow response Moribund, unresponsive
Posture Normal Mild hunching Hunched, arched back Lying on side
Piloerection Smooth coat Slight ruffling Obvious ruffling Severe, widespread

| Gait | Normal | Slight ataxia | Obvious ataxia, staggering| Inability to move |

Phase II: Target Engagement & Pharmacodynamics (PD)

With a safe dose range established, the next phase is to demonstrate that the compound engages its intended biological target in vivo and elicits a functional response. Based on structural similarities to known 5-HT2A inverse agonists, we hypothesize this as the primary mechanism of action.[21]

Proposed Mechanism of Action

G Compound 4-(4-Fluorobenzylamino) -1-methylpiperidine Receptor 5-HT2A Receptor Compound->Receptor Binds & Blocks (Inverse Agonism) Signaling Downstream Signaling (e.g., Gq/11 pathway activation, Head-Twitch Response) Receptor->Signaling Initiates Agonist Serotonin (5-HT) or Agonist Agonist->Receptor Binds & Activates

Caption: Hypothesized mechanism of 5-HT2A receptor antagonism.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

Principle: The head-twitch response in mice is a classic, quantifiable behavior specifically mediated by the activation of 5-HT2A receptors in the brain. This assay is used to functionally confirm in vivo 5-HT2A receptor antagonism by assessing the compound's ability to block HTR induced by a 5-HT2A agonist like DOI.

Methodology:

  • Animal Model: C57BL/6 or CD-1 mice (n=8-12 per group).

  • Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + DOI (5-HT2A agonist)

    • Group 3: Test Compound (Low Dose) + DOI

    • Group 4: Test Compound (Mid Dose) + DOI

    • Group 5: Test Compound (High Dose) + DOI

  • Procedure:

    • Administer the test compound or vehicle via the desired route (e.g., PO or IP).

    • After a pre-determined pretreatment time (based on PK data, e.g., 30-60 minutes), administer DOI (e.g., 2.5 mg/kg, IP).

    • Immediately place the mouse into an observation chamber.

    • Record the number of head twitches over a 15-20 minute period. This can be done by a blinded human observer or an automated tracking system.

  • Data Analysis: Compare the number of head twitches in the compound-treated groups to the Vehicle + DOI group. Calculate the percent inhibition of the DOI-induced response.

Phase III: Efficacy in Relevant Disease Models

The final preclinical stage involves testing the compound in animal models that recapitulate certain aspects of a human disease.[22] Given the 5-HT2A target, models relevant to neuropsychiatric disorders like schizophrenia are appropriate choices.[23][24]

Overall Preclinical Efficacy Testing Funnel

G cluster_0 Phase 1-2: Foundational Studies cluster_1 Phase 3: Efficacy Testing cluster_2 Decision Point PK_PD Pharmacokinetics (PK) & Dose-Finding (MTD) Exposure & Safety Profile Target Target Engagement (PD) 5-HT2A Blockade (HTR Assay) PK_PD->Target PPI Sensorimotor Gating Model Prepulse Inhibition (PPI) Target->PPI Test in disease-relevant circuit Loco Psychomimetic-Induced Hyperactivity Locomotor Activity PPI->Loco Assess broader behavioral profile Decision Go / No-Go Decision Advance to Chronic Tox & IND-enabling studies Loco->Decision

Caption: Phased approach for preclinical in vivo evaluation.

Protocol 4: Prepulse Inhibition (PPI) of Acoustic Startle

Principle: PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in patients with schizophrenia and can be induced in rodents using pharmacological agents like the NMDA receptor antagonist ketamine. This model tests the compound's ability to restore this filtering function.

Methodology:

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice (n=10-15 per group).

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle reflex.

  • Procedure:

    • Administer the test compound or vehicle.

    • After the appropriate pretreatment time, administer the disrupting agent (e.g., ketamine or the 5-HT2A agonist DOI).

    • Place the animal in the startle chamber for a 5-10 minute acclimation period with background noise.

    • The test session consists of multiple trial types presented in a random order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

      • Prepulse + Pulse trials: The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).

      • No-stimulus trials: Background noise only.

  • Data Analysis: The primary endpoint is %PPI, calculated as: %PPI = 100 * [(Startle on Pulse-alone) - (Startle on Prepulse+Pulse)] / (Startle on Pulse-alone) Compare the %PPI between treatment groups. A successful compound will reverse the deficit in %PPI caused by the disrupting agent.

Table 3: Example Data Presentation for PPI Study

Treatment Group N Mean Startle (Pulse-Alone) Mean Startle (Prepulse+Pulse) % PPI (Mean ± SEM)
Vehicle + Saline 12 550 ± 45 165 ± 20 70.0 ± 3.5
Vehicle + Ketamine 12 530 ± 50 371 ± 40 30.0 ± 4.1*
Compound + Ketamine 12 545 ± 48 245 ± 35 55.0 ± 3.8#

*p<0.05 vs. Vehicle+Saline; #p<0.05 vs. Vehicle+Ketamine

Conclusion and Future Directions

This guide presents a strategic and methodologically sound framework for the initial in vivo evaluation of 4-(4-Fluorobenzylamino)-1-methylpiperidine. By systematically progressing through PK/DRF, target engagement, and validated efficacy models, researchers can build a comprehensive data package. Positive results from this series of studies—demonstrating a suitable pharmacokinetic profile, a clear safety margin, on-target activity, and efficacy in a disease-relevant model—would provide a strong rationale for advancing the compound into more extensive, IND-enabling toxicology studies and, ultimately, toward clinical development.

References

  • New Insights into and Emerging Roles of Animal Models for Neurological Disorders. (2022). PMC. Available at: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Available at: [Link]

  • Animal Models of Neurological Disorders. (2012). PMC. Available at: [Link]

  • Animal Models for the Study of Neurological Diseases and Their Link to Sleep. (2024). MDPI. Available at: [Link]

  • Considerations for experimental animal ethics in the research planning and evaluation process. (2022). Kosin Medical Journal. Available at: [Link]

  • The Ethics of Animal Models in Preclinical Testing. (2021). News-Medical.Net. Available at: [Link]

  • What is a Dose-Ranging Study? (n.d.). DDReg Pharma. Available at: [Link]

  • Dose Range Finding. (n.d.). Hoeford Research Limited. Available at: [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Available at: [Link]

  • Better models for brain disease. (2016). PNAS. Available at: [Link]

  • Neurological Disease Models. (n.d.). BrainCase. Available at: [Link]

  • Dose-ranging study. (n.d.). Wikipedia. Available at: [Link]

  • Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing. (2024). IJRASET. Available at: [Link]

  • Ethical conduct in animal experimentation and why is this important. (n.d.). Lahav CRO. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). PubMed. Available at: [Link]

  • Ethical considerations regarding animal experimentation. (2022). PMC. Available at: [Link]

  • General Principles of Preclinical Study Design. (2018). PMC. Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations. Available at: [Link]

  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. Available at: [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2024). ModernVivo. Available at: [Link]

  • Best Practices For Preclinical Animal Testing. (2024). BioBoston Consulting. Available at: [Link]

  • General Considerations for Preclinical Studies Submissions. (2024). Saudi Food & Drug Authority. Available at: [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (2023). PubMed Central. Available at: [Link]

  • Pharmacokinetics Study in Rats. (2018). Bio-protocol. Available at: [Link]

  • Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). PubMed. Available at: [Link]

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine. (n.d.). PubChem. Available at: [Link]

  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. (1993). PubMed. Available at: [Link]

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. (1997). PubMed. Available at: [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. (2011). PubMed. Available at: [Link]

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. (n.d.). precision.fda.gov. Available at: [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Available at: [Link]

  • Metabolism, Excretion, and Pharmacokinetics of a Dipeptidyl Peptidase Inhibitor in Rat, Dog and Human. (2012). PubMed. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2020). PMC. Available at: [Link]

  • Syntheses and biological evaluation of 18F-labeled compounds for in vivo mapping of acetylcholinesterase. (2009). ResearchGate. Available at: [Link]

Sources

appropriate vehicle for 4-(4-Fluorobenzylamino)-1-methylpiperidine administration

Author: BenchChem Technical Support Team. Date: January 2026

An appropriate vehicle for the administration of any compound is fundamentally determined by its physicochemical properties, the intended route of administration, and the specific experimental context (e.g., in vitro, in vivo, preclinical, or clinical). For a novel or less-characterized compound like 4-(4-Fluorobenzylamino)-1-methylpiperidine, a systematic approach to vehicle selection is paramount to ensure bioavailability, stability, and minimal interference with the experimental outcomes.

Physicochemical Characterization: The Foundation of Vehicle Selection

Before selecting a vehicle, a thorough understanding of the compound's properties is essential. Key parameters to determine for 4-(4-Fluorobenzylamino)-1-methylpiperidine would include:

  • Solubility: Assessing solubility in a range of aqueous and organic solvents is the primary step. This will dictate the feasibility of simple aqueous solutions versus the need for co-solvents, surfactants, or other complex formulations.

  • pKa: The ionization constant will determine the compound's charge at different pH values, which significantly impacts its solubility and ability to cross biological membranes.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stability: The compound's stability in various potential vehicles and under different storage conditions (e.g., temperature, light exposure) must be evaluated to ensure the integrity of the administered dose.

Common Vehicle Classes and Their Applicability

Based on the physicochemical properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a suitable vehicle can be selected from several classes.

Table 1: Overview of Common Vehicle Classes for Preclinical Research

Vehicle ClassCompositionPrimary Use CasesAdvantagesDisadvantages
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS), Water for InjectionHydrophilic compoundsBiocompatible, low toxicity, easy to prepare.Limited for poorly water-soluble compounds.
Co-solvent Systems PEG 400, Propylene Glycol, Ethanol, DMSO in aqueous bufferCompounds with poor aqueous solubility.Can significantly increase solubility.Potential for toxicity or off-target effects at high concentrations.
Surfactant-based Tween 80, Cremophor EL in aqueous bufferPoorly soluble, lipophilic compounds.Forms micelles to solubilize compounds.Can cause hypersensitivity reactions and may have biological effects.
Lipid-based Corn oil, Sesame oil, Intralipid®Highly lipophilic compounds for oral or parenteral routes.Enhances absorption of lipophilic drugs.Can be viscous and may influence lipid metabolism.

Protocol for Vehicle Screening and Selection

The following protocol outlines a systematic approach to identifying an appropriate vehicle for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Caption: Workflow for systematic vehicle selection.

Step-by-Step Methodology:

  • Characterization: Perform the necessary physicochemical tests on 4-(4-Fluorobenzylamino)-1-methylpiperidine.

  • Tiered Solubility Assessment:

    • Attempt to dissolve the compound in simple aqueous vehicles (e.g., 0.9% saline) at the target concentration.

    • If solubility is insufficient, proceed to test GRAS (Generally Recognized as Safe) co-solvents. Start with low percentages and incrementally increase. Common starting points include 10% DMSO, 30% PEG 400, or 20% propylene glycol in saline.

    • For highly lipophilic compounds, evaluate solubility in surfactant solutions (e.g., 2-5% Tween 80) or lipid-based vehicles like corn oil.

  • Formulation Preparation and Stability:

    • Prepare a small batch of the most promising formulation(s).

    • Analyze the concentration and purity of the compound in the vehicle immediately after preparation and after storage under relevant conditions (e.g., 4 hours at room temperature, 24 hours at 4°C) using a validated analytical method like HPLC.

  • In Vivo Tolerance Study:

    • Administer the vehicle without the test compound to a small group of animals via the intended route.

    • Closely monitor the animals for any signs of local irritation, inflammation, or systemic adverse effects (e.g., changes in weight, behavior). This is a critical step to ensure the vehicle itself does not produce confounding results.

Example Application: Hypothetical Scenario

If 4-(4-Fluorobenzylamino)-1-methylpiperidine was found to be a basic compound (pKa ~8.5) with poor aqueous solubility at neutral pH but good lipid solubility (LogP > 3), the following might be a suitable vehicle for oral administration in a rodent model:

  • Vehicle: 10% Tween 80 in sterile water.

  • Rationale: The surfactant Tween 80 would form micelles to encapsulate the lipophilic compound, increasing its solubility and potentially its oral bioavailability. Adjusting the pH to be slightly acidic could also improve solubility if the compound is a weak base, but this must be balanced with physiological tolerance.

Conclusion

The selection of an appropriate vehicle is a critical, multi-step process that directly impacts the reliability and reproducibility of research involving 4-(4-Fluorobenzylamino)-1-methylpiperidine. A data-driven approach, starting with thorough physicochemical characterization and followed by systematic screening for solubility, stability, and in vivo tolerance, is essential for developing a robust formulation that ensures accurate delivery of the compound and the integrity of the scientific investigation.

application of 4-(4-Fluorobenzylamino)-1-methylpiperidine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Neuropharmacological Investigation of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Abstract: This document provides a comprehensive framework for the neuropharmacological characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine. Recognizing the prevalence of the N-benzylpiperidine scaffold in ligands targeting sigma receptors, this guide outlines a logical, multi-stage research plan from initial in vitro target identification to preliminary in vivo behavioral assessment. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal reasoning behind experimental choices to ensure robust and interpretable data. This guide serves as a template for investigating novel compounds with potential activity at sigma receptors, which are implicated in a range of CNS disorders including addiction, depression, and neurodegenerative diseases.[1][2][3]

Part 1: Introduction and Scientific Rationale

The compound 4-(4-Fluorobenzylamino)-1-methylpiperidine belongs to a chemical class with significant precedent in neuropharmacology. Its core structure is closely related to numerous known high-affinity sigma (σ) receptor ligands.[4] Sigma receptors, once misidentified as a type of opioid receptor, are now understood as unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum.[2][5] They are broadly classified into two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), which differ in their pharmacology, molecular weight, and tissue distribution.[4]

The σ1 receptor, in particular, is a pluripotent modulator of cellular function, implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[2] Its involvement in conditions like drug addiction, depression, and Alzheimer's disease makes it a high-interest target for therapeutic development.[3][5]

Given the structural alerts present in 4-(4-Fluorobenzylamino)-1-methylpiperidine, a systematic investigation into its potential as a sigma receptor ligand is scientifically justified. The following sections provide detailed protocols to first establish its binding profile at σ1 and σ2 receptors, then to determine its functional activity, and finally to assess its behavioral effects in a validated animal model.

Table 1: Compound Properties

Property Value Source
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine [6]
Molecular Formula C₁₃H₁₉FN₂ [6]
Molecular Weight 222.30 g/mol [6]

| PubChem CID | 2846645 |[6] |

Part 2: In Vitro Target Profiling: Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) and selectivity of 4-(4-Fluorobenzylamino)-1-methylpiperidine for the σ1 and σ2 receptors.

Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[1] By measuring the displacement of a known high-affinity radioligand, we can determine the affinity of our test compound. We will perform two separate assays to establish a selectivity profile. Guinea pig brain is an excellent source for σ1 receptors, while rat liver is rich in σ2 receptors.[1][7]

Experimental Workflow: In Vitro Characterization

G cluster_0 Preparation cluster_1 Binding Assays cluster_2 Data Analysis Compound Test Compound 4-(4-Fluorobenzylamino) -1-methylpiperidine Assay1 Protocol 1: σ1 Receptor Binding (Guinea Pig Brain) Compound->Assay1 Assay2 Protocol 2: σ2 Receptor Binding (Rat Liver) Compound->Assay2 Membrane Tissue Membrane Preparation Membrane->Assay1 Membrane->Assay2 IC50 Determine IC50 Values (Competition Curves) Assay1->IC50 Assay2->IC50 Ki Calculate Ki Values (Cheng-Prusoff) IC50->Ki Selectivity Calculate Selectivity (Ki σ2 / Ki σ1) Ki->Selectivity

Caption: Workflow for determining receptor binding affinity and selectivity.

Protocol 1: Sigma-1 (σ1) Receptor Binding Assay

This protocol is adapted from standard methodologies for characterizing σ1 receptor ligands.[1][8]

Materials:

  • Test Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Radioligand: (+)-[³H]pentazocine (a selective σ1 ligand)

  • Tissue Source: Guinea pig brain membrane homogenate

  • Non-Specific Binding Agent: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of ~300 µ g/assay tube.

  • Assay Setup: In 96-well plates or individual tubes, combine:

    • 100 µL of membrane homogenate.

    • 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • 50 µL of (+)-[³H]pentazocine at a final concentration near its Kₔ (e.g., 2-3 nM).

  • Controls:

    • Total Binding: Contains membrane, radioligand, and buffer (no test compound).

    • Non-Specific Binding (NSB): Contains membrane, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the mixture for 150-180 minutes at 37°C with continuous shaking.[8]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Protocol 2: Sigma-2 (σ2) Receptor Binding Assay

This protocol uses a non-selective radioligand in the presence of a σ1-masking agent to isolate binding to σ2 sites.[1]

Materials:

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG) (a non-selective σ1/σ2 ligand)

  • Tissue Source: Rat liver membrane homogenate

  • σ1 Masking Agent: (+)-Pentazocine (200-300 nM)

  • Non-Specific Binding Agent: Haloperidol (10 µM)

  • All other materials are as described in Protocol 1.

Procedure:

  • Tissue Preparation: Follow the same procedure as in Protocol 1, but using rat liver.

  • Assay Setup: The setup is identical to Protocol 1, with one critical addition: add the σ1 masking agent, (+)-pentazocine, to all tubes (except total binding for σ1 if run in parallel) to block the binding of [³H]DTG to σ1 sites.

  • Incubation, Termination, and Quantification: Follow steps 4-6 as described in Protocol 1.

Data Analysis and Presentation
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate Affinity Constant (Kᵢ): Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Summarize Data: Present the results in a clear, tabular format.

Table 2: Hypothetical Binding Affinity Profile

Compound σ1 Kᵢ (nM) σ2 Kᵢ (nM) Selectivity Ratio (σ2 Kᵢ / σ1 Kᵢ)
4-(4-Fluorobenzylamino)-1-methylpiperidine 5.2 450 86.5
Haloperidol (Reference) 1.7 15.0 8.8

| (+)-Pentazocine (Reference) | 2.5 | >10,000 | >4000 |

Part 3: In Vivo Neuropharmacological Profiling

Objective: To evaluate the effect of 4-(4-Fluorobenzylamino)-1-methylpiperidine on spontaneous locomotor activity in mice.

Rationale: Sigma-1 receptor ligands are known to modulate catecholaminergic systems, particularly dopamine, which plays a crucial role in motor control and motivation.[5][9][10] Changes in locomotor activity are a hallmark of compounds that affect these systems.[11] The open field test is a standard behavioral assay to assess general activity levels, exploration, and anxiety-like behavior in rodents, making it an ideal first-pass in vivo screen for a compound with a putative CNS target.[9]

Logic for In Vivo Model Selection

G InVitro In Vitro Finding: Compound binds to σ1 Receptors Mechanism Known Mechanism: σ1 receptors modulate dopaminergic pathways InVitro->Mechanism Behavior Behavioral Link: Dopamine regulates psychomotor activity Mechanism->Behavior Model Model Selection: Open Field Test to measure locomotor activity Behavior->Model Hypothesis Hypothesis: Compound will alter locomotor behavior Model->Hypothesis

Caption: Logical flow from in vitro data to in vivo model selection.

Protocol 3: Open Field Test for Locomotor Activity

Materials:

  • Test Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine, dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80 in saline).

  • Subjects: Adult male C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

  • Apparatus: Open field arena (e.g., 40x40x40 cm), equipped with an overhead camera and automated tracking software.

  • Control vehicle.

Procedure:

  • Acclimation: House the mice in the testing facility for at least one week prior to the experiment. Handle the mice for several days to reduce stress.

  • Habituation: On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). A typical dose-response study might include vehicle, 1, 5, and 10 mg/kg of the compound.

  • Testing: 30 minutes post-injection (or at a time determined by preliminary pharmacokinetic data), place each mouse individually into the center of the open field arena.

  • Data Acquisition: Record the session for 30-60 minutes. The tracking software will automatically quantify several parameters.

  • Primary Measures:

    • Total Distance Traveled (cm): The primary measure of overall locomotor activity.

    • Rearing Frequency: Number of times the mouse stands on its hind legs, an indicator of exploratory behavior.

  • Secondary Measures:

    • Time Spent in Center Zone: Can be used as a measure of anxiety-like behavior (less time in the center suggests higher anxiety).

  • Data Analysis: Analyze the data using ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control group.

Interpretation of Potential Outcomes
  • Increased Locomotor Activity: A significant increase in distance traveled suggests a psychostimulant-like effect. This would be consistent with σ1 receptor agonism or interaction with dopamine release/reuptake mechanisms.[12]

  • Decreased Locomotor Activity: A significant decrease could indicate sedative effects or potential motor impairment at higher doses.

  • No Change in Activity: The compound may not have a significant effect on basal locomotion at the doses tested, or its effects may lie in other behavioral domains (e.g., cognition, depression).

Part 4: Conclusion and Future Directions

This guide presents a foundational strategy for the neuropharmacological evaluation of 4-(4-Fluorobenzylamino)-1-methylpiperidine. The proposed workflow—from receptor binding to behavioral screening—provides a robust method for initial characterization.

Based on the hypothetical finding that the compound is a selective σ1 receptor ligand with psychostimulant properties, logical next steps would include:

  • Functional Assays: Perform in vitro functional assays (e.g., neurite outgrowth, calcium imaging) to confirm whether the compound is a σ1 agonist or antagonist.

  • Mechanism of Action: To confirm that the behavioral effects are σ1-mediated, conduct a "rescue" experiment where mice are pre-treated with a known σ1 antagonist (e.g., BD-1063) before administration of the test compound.

  • Advanced Behavioral Models: Explore effects in more complex behavioral paradigms relevant to σ1 function, such as the forced swim test (antidepressant effects) or novel object recognition (cognitive enhancement).[5]

  • Off-Target Screening: Profile the compound against a broader panel of CNS receptors (e.g., dopamine, serotonin, opioid receptors) to ensure its selectivity and rule out confounding activities.

  • Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to understand its brain penetrance and half-life, which is crucial for interpreting behavioral data.

By following this structured and scientifically-grounded approach, researchers can effectively elucidate the neuropharmacological profile of novel compounds like 4-(4-Fluorobenzylamino)-1-methylpiperidine and assess their potential as research tools or therapeutic leads.

References

  • Vertex AI Search. 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2 (N-[(4-Fluorophenyl)methyl].
  • Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171.
  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129.
  • Abate, C., El Aazzouni, M., & Basile, A. S. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.20.
  • Zeng, C., Vangveravong, S., Jones, L. A., & Mach, R. H. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceuticals, 5(9), 960-971.
  • MCE. 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2.
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Sotomayor-Zárate, R., Gysling, K., & Moya, P. R. (2021). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 15, 700037.
  • Yous, S., Al-Hosaini, K., Ténoh, G., Fauchère, J. L., & Maurel, P. (2006). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 585-595.
  • Gamo, E., & Arnsten, A. F. (2011). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry, 69(12), e101-e102.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983-997.
  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., ... & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Solís, O., García-Montes, J. R., Gonzalez-Espinosa, C., Feleder, C., & Pellón, R. (2012). Behavioral sensitization and cellular responses to psychostimulants are reduced in D2R knockout mice. Genes, Brain and Behavior, 11(6), 739-749. Available from: [Link]

  • MedChemExpress. 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2.
  • Rebec, G. V. (2006). Behavioral electrophysiology of psychostimulants. Neuropsychopharmacology, 31(11), 2341-2348. Available from: [Link]

  • Molbase. Synthesis of 4-(2-chlorobenzylthio)-4-(2-fluorophenyl)-1-methylpiperidine hydrochloride.
  • PubChem. 4-(4-Fluorobenzylamino)-1-methylpiperidine.
  • Su, T. P., Hayashi, T., & Maurice, T. (2009). The sigma-1 receptor chaperone and its implication for the treatment of CNS disorders. Pharmaceuticals, 2(3), 77-90.
  • Global Substance Registration System. 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE.
  • Lever, J. R., Miller, D. K., Green, M. A., & Litzinger, M. J. (2008). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. Synapse, 62(10), 737-747.
  • Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Choi, S. R., Yang, J., Choe, Y. S., Kim, D. H., Lee, K. H., & Kim, B. T. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 19(9), 2948-2956.
  • Waterhouse, R. N., et al. (2004). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. ResearchGate. Available from: [Link]

  • PubChemLite. 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2).
  • precisionFDA. 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE.
  • Lever, J. R., & Lever, S. Z. (2008). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 62(3), 237-240.
  • Berardi, F., Loiodice, F., Niso, M., Perrone, R., & Caccia, S. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 57(13), 5588-5601. Available from: [Link]

  • Tóth, G., Silye, L., Illyés, E., Szőllősi, D., Zádor, F., & Gyémánt, G. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Molecules, 26(11), 3169.
  • Romieu, P., Martin-Fardon, R., & Maurice, T. (2003). Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropsychopharmacology, 28(7), 1264-1275.

Sources

High-Purity Synthesis and Purification of 4-(4-Fluorobenzylamino)-1-methylpiperidine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

4-(4-Fluorobenzylamino)-1-methylpiperidine, a substituted piperidine derivative, serves as a crucial intermediate and building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in various biologically active molecules. Notably, it is recognized as a process-related impurity in the synthesis of Pimavanserin, an atypical antipsychotic.[1][2] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and well-characterized synthetic and purification protocols to ensure the removal of starting materials, by-products, and other impurities. This guide provides a detailed technical overview of the synthesis, purification, and analytical characterization of high-purity 4-(4-Fluorobenzylamino)-1-methylpiperidine, designed for researchers and professionals in drug development.

Part 1: Chemical Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing secondary amines like 4-(4-Fluorobenzylamino)-1-methylpiperidine is one-pot reductive amination.[3][4] This strategy involves the initial reaction between an aldehyde (4-fluorobenzaldehyde) and a primary amine (1-methylpiperidin-4-amine) to form an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent.

Causality of Experimental Choices:

  • Reaction: The direct reductive amination is chosen for its high atom economy and operational simplicity, avoiding the isolation of the unstable imine intermediate.[5]

  • Reagents: 1-Methylpiperidin-4-amine provides the piperidine core, while 4-fluorobenzaldehyde introduces the fluorobenzyl moiety, a common group in pharmacologically active compounds known to enhance metabolic stability and binding affinity.

  • Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reductant of choice.[5] It is sufficiently mild to not reduce the starting aldehyde, yet highly effective at reducing the iminium ion as it forms. This selectivity is crucial for preventing the formation of by-products such as 4-fluorobenzyl alcohol. Its tolerance for a range of solvents and its non-hygroscopic nature make it a practical option for gram-scale synthesis.[6]

  • Solvent: Ethyl acetate (EtOAc) is selected as a green and effective solvent for this reaction, offering good solubility for the reactants and being easily removable during workup.[6]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product R1 4-Fluorobenzaldehyde P1 One-Pot Reductive Amination (Room Temperature, 6h) R1->P1 R2 1-Methylpiperidin-4-amine R2->P1 RA Sodium Triacetoxyborohydride (NaBH(OAc)₃) RA->P1 Reducing Agent Solv Ethyl Acetate (EtOAc) Solv->P1 Solvent P2 Aqueous Workup (NaHCO₃ Quench, Extraction) P1->P2 Crude Product P3 Purification P2->P3 Prod High-Purity 4-(4-Fluorobenzylamino)- 1-methylpiperidine P3->Prod

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from a general procedure for direct reductive amination.[6]

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (2.48 g, 20 mmol, 1.0 equiv) in ethyl acetate (40 mL) in a round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperidin-4-amine (2.51 g, 22 mmol, 1.1 equiv).

  • Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (5.09 g, 24 mmol, 1.2 equiv) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation of Crude Product: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Part 2: Purification Techniques for High-Purity Product

Achieving high purity (>99.5%) requires a robust purification strategy to remove unreacted starting materials, excess reagents, and any potential side products. A multi-step approach involving column chromatography followed by recrystallization of a suitable salt is recommended.

Purification Workflow Diagram

Purification_Workflow cluster_chrom Primary Purification cluster_cryst Final Polishing Crude Crude Product (from workup) Chrom Flash Column Chromatography (Silica Gel) Crude->Chrom Salt Salt Formation (e.g., HCl in Ether) Chrom->Salt Purified Free Base Recryst Recrystallization Salt->Recryst Pure High-Purity Crystalline Salt (>99.5%) Recryst->Pure

Caption: Multi-step purification and polishing workflow.

Protocol 1: Flash Column Chromatography

Due to the basic nature of the piperidine nitrogen, standard silica gel chromatography can lead to peak tailing. This can be mitigated by using an amine-modified mobile phase or specialized amine-functionalized silica.[7]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) with the addition of 1% triethylamine (Et₃N) to the eluent system to prevent tailing.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Adsorb the crude mixture onto a small amount of silica gel and dry it to a free-flowing powder.

    • Prepare a silica gel column packed in the initial eluent (e.g., 90:10:1 Hexanes:EtOAc:Et₃N).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified free base of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Protocol 2: Recrystallization via Salt Formation

Recrystallization is a powerful technique for achieving high purity and obtaining a stable, crystalline solid.[8] Converting the purified amine free base to its hydrochloride salt often facilitates the formation of well-defined crystals.[4]

  • Procedure:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

    • To recrystallize, dissolve the crude hydrochloride salt in a minimal amount of a hot solvent system (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).[8]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification Technique Principle Advantages Disadvantages
Flash Chromatography Differential adsorption on a stationary phase.Effective for removing impurities with different polarities.Can be time-consuming; requires significant solvent volumes. Tailing can be an issue for amines on silica.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Highly effective for achieving high purity (>99.5%); provides a stable crystalline product.Requires finding a suitable solvent system; some product loss in the mother liquor is inevitable.

Part 3: Analytical Methods for Purity and Identity Confirmation

Rigorous analytical testing is essential to confirm the identity and purity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow Diagram

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Sample Final Product Sample HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report MS->Report NMR->Report

Caption: Orthogonal analytical methods for final product validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of the final product and quantifying any related impurities. The following method is based on conditions reported for the analysis of Pimavanserin and its impurities.[8][9]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: XBridge BEH C18, 3.0 µm, 100 mm x 4.6 mm, or equivalent.[8]

  • Mobile Phase: 60:40 (v/v) mixture of Ethanol and 0.01 M aqueous orthophosphoric acid.[8]

  • Flow Rate: 0.75 mL/min.[8]

  • Detection Wavelength: 249 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

Protocol 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, the methylene protons of the benzyl group, the protons on the piperidine ring, and the N-methyl group singlet.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is suitable for this molecule.

  • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 223.1605.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Parameter Expected Value Source
Molecular Formula C₁₃H₁₉FN₂[10]
Molecular Weight 222.30 g/mol [9]
Monoisotopic Mass 222.15322678 Da[9]
Appearance White to off-white crystalline solid (as HCl salt)Inferred
¹H NMR Signals corresponding to aromatic, benzylic, piperidinyl, and N-methyl protons.Inferred
MS (ESI+) [M+H]⁺ = 223.16[9]

Conclusion

The synthesis of high-purity 4-(4-Fluorobenzylamino)-1-methylpiperidine can be reliably achieved through a one-pot reductive amination using sodium triacetoxyborohydride. Achieving the high purity required for pharmaceutical applications necessitates a combination of purification techniques, typically flash column chromatography followed by recrystallization of the hydrochloride salt. The identity and purity of the final product must be rigorously confirmed using a suite of orthogonal analytical methods, including HPLC, NMR, and MS. The protocols and insights provided in this guide offer a comprehensive framework for researchers and scientists to produce and characterize this important chemical intermediate.

References

  • Veeprho. (n.d.). Pimavanserin Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization of Green Analytical HPLC Method for Quantification of Pimavanserin and its Impurities. Asian Journal of Chemistry, 36(9), 2421-2428. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Acanthus Research. (n.d.). Pimavanserin Impurity 6. Acanthus Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. NileRed Shorts. Retrieved from [Link]

  • Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • Alentris Research Pvt. Ltd. (n.d.). Pimavanserin Impurity 6. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization of Green Analytical HPLC Method for Quantification of Pimavanserin and its Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl-)-benzoyl amide.
  • Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]

Sources

measuring the binding affinity of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Measuring the Binding Affinity of Novel Ligands: A Case Study with 4-(4-Fluorobenzylamino)-1-methylpiperidine

Abstract

The precise determination of binding affinity is a cornerstone of modern drug discovery and chemical biology, providing critical insights into the potency and specificity of molecular interactions. This document offers a comprehensive guide to , a small molecule with structural motifs suggestive of activity at central nervous system targets. As the specific biological target of this compound is not widely characterized, this guide presents a strategic framework for its characterization. We will detail the principles and provide step-by-step protocols for a primary screening method, the Radioligand Binding Assay, and two orthogonal, label-free validation techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The causality behind experimental choices is explained throughout, ensuring that the described protocols serve as a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of Binding Affinity

Binding affinity, typically expressed as the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its binding partner, such as a receptor or enzyme.[1] A lower KD value signifies a higher binding affinity.[1] Quantifying this parameter is fundamental for:

  • Lead Optimization: Guiding structure-activity relationship (SAR) studies to enhance potency.[2]

  • Target Validation: Confirming that a drug candidate engages its intended biological target.[3]

  • Selectivity Profiling: Assessing off-target binding to predict potential side effects.

  • Understanding Mechanism of Action: Elucidating the thermodynamic and kinetic drivers of a molecular interaction.[3]

The subject of this guide, 4-(4-Fluorobenzylamino)-1-methylpiperidine, possesses a piperidine core, a common scaffold in neuropharmacology. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs) or other CNS targets like sigma receptors. This application note will therefore use a hypothesized interaction with the Sigma-1 receptor (S1R) as a primary example, while presenting a universally applicable workflow for any protein target.

Strategic Workflow for Characterizing a Novel Ligand

For a novel compound, a multi-step approach is essential to confidently determine its binding characteristics. Our proposed workflow ensures robustness and minimizes the risk of artifacts by employing orthogonal methods.

G cluster_0 cluster_1 cluster_2 Orthogonal Validation (Label-Free) cluster_3 A Hypothesize Target(s) Based on chemical structure (e.g., Sigma-1, Dopamine D4) B Primary Screening & Affinity Estimation Radioligand Competition Assay A->B C Calculate Ki from IC50 (Cheng-Prusoff Equation) B->C Provides initial affinity constant D Method A: Isothermal Titration Calorimetry (ITC) Directly measures binding thermodynamics C->D Validate with direct binding E Method B: Surface Plasmon Resonance (SPR) Measures real-time binding kinetics C->E Validate with kinetic analysis F Comprehensive Binding Profile Affinity (KD), Kinetics (ka, kd), Thermodynamics (ΔH, ΔS) D->F E->F

Caption: Overall workflow for affinity measurement.

Primary Screening: Radioligand Binding Assay

Radioligand binding assays are considered a gold standard for quantifying the affinity of ligands for their receptors due to their high sensitivity and robustness.[4] We will use a competition binding assay format, where our unlabeled test compound competes with a known radiolabeled ligand for binding to the target receptor.

Principle

A fixed concentration of a high-affinity radioligand and a membrane preparation containing the target receptor are incubated with varying concentrations of the unlabeled test compound (4-(4-Fluorobenzylamino)-1-methylpiperidine). The test compound will displace the radioligand in a concentration-dependent manner. By measuring the reduction in bound radioactivity, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[5]

Detailed Protocol: Sigma-1 Receptor (S1R) Competition Assay

This protocol is adapted for S1R using [³H]-(+)-pentazocine as the radioligand, based on established methodologies.[6][7][8]

A. Materials and Reagents

  • Membrane Preparation: Guinea pig liver membranes, a rich source of S1R.[6][9]

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).

  • Test Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine, dissolved in DMSO to create a 10 mM stock.

  • Non-specific Ligand: Haloperidol or unlabeled (+)-pentazocine (10 µM final concentration).[8][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

    • Expertise Note: PEI pre-treatment reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Scintillation Cocktail: A suitable cocktail for counting tritium.

  • Equipment: 96-well plates, multichannel pipettes, cell harvester, scintillation counter.

B. Experimental Workflow

G A Prepare Reagents Serial dilutions of test compound Radioligand solution Membrane homogenate B Set up 96-Well Plate Total Binding Wells Non-Specific Binding (NSB) Wells Test Compound Wells A->B C Incubate Plate Example: 120 min at 37°C with gentle agitation B->C D Rapid Filtration Harvest onto PEI-soaked glass fiber filters using a cell harvester C->D E Wash Filters 3-4 times with ice-cold wash buffer D->E F Dry and Count Dry filters, add scintillation cocktail, and count in a scintillation counter E->F G Data Analysis Calculate IC50 and Ki F->G

Caption: Workflow for the radioligand competition assay.

C. Step-by-Step Procedure

  • Prepare Test Compound Dilutions: Perform serial dilutions of the 4-(4-Fluorobenzylamino)-1-methylpiperidine stock solution to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine + 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (to a final concentration of 10 µM) + 50 µL [³H]-(+)-pentazocine + 100 µL membrane preparation.[8]

    • Test Compound: 50 µL of each dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine + 50 µL [³H]-(+)-pentazocine (final concentration ~3 nM) + 100 µL membrane preparation (~100 µg protein/well).[8]

  • Incubation: Incubate the plate for 120 minutes at 37°C.[10]

  • Filtration: Terminate the assay by rapid vacuum filtration through the PEI-treated 96-well filter plate using a cell harvester.[5]

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

D. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot a competition curve with the log of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[5]

Orthogonal Validation: Label-Free Methods

To validate the affinity constant derived from the radioligand assay and to gain deeper mechanistic insights, it is crucial to use a label-free, direct binding method.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] It is the only method that can determine all binding parameters (affinity KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[3]

A. Principle A solution of the ligand (4-(4-Fluorobenzylamino)-1-methylpiperidine) is titrated in small aliquots into a sample cell containing the purified target protein.[3][13] The instrument's sensitive calorimeters measure the minute heat changes that occur upon binding.[14] The resulting data are plotted as power (µcal/sec) versus time, and the integrated heat per injection is then plotted against the molar ratio of ligand to protein to determine the thermodynamic parameters.

G cluster_0 ITC Instrument cluster_1 Measurement Syringe Injection Syringe (Ligand: Compound X) Cell Sample Cell (Purified Target Protein) Syringe->Cell Titration Detector Heat Detector Measures heat released or absorbed (ΔH)

Caption: Principle of Isothermal Titration Calorimetry.

B. Protocol for ITC

  • Sample Preparation (Critical Step):

    • Protein: Purified target protein (e.g., S1R) should be dialyzed extensively against the final assay buffer. A concentration of 10-50 µM is typical.[15]

    • Ligand: Dissolve 4-(4-Fluorobenzylamino)-1-methylpiperidine in the exact same dialysis buffer to a concentration 10-20 times that of the protein.[15]

    • Expertise Note: Precise buffer matching between the syringe and cell solutions is the most critical factor for a successful ITC experiment. Mismatches, including pH and salt concentration, will generate large heats of dilution that can obscure the binding signal.[12]

    • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[12]

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~300 µL) and the ligand solution into the injection syringe (~60 µL).[15]

  • Titration:

    • Perform an initial injection of ~0.4 µL, followed by 18-20 subsequent injections of ~2 µL each.

    • Allow sufficient time between injections for the signal to return to baseline, indicating the reaction has reached equilibrium.

  • Data Analysis:

    • Integrate the peaks from the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the KD, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It provides valuable kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/kₐ) can be calculated.[17]

A. Principle One binding partner (the ligand, typically the protein) is immobilized on a sensor chip with a thin gold film.[18] The other partner (the analyte, our test compound) is flowed over the surface in a microfluidic system. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).[16][18]

B. Protocol for SPR (e.g., Biacore T200)

  • Immobilization:

    • Covalently attach the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling).[19] A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.

    • Expertise Note: The goal is to achieve an immobilization level that will yield a sufficient signal (typically Rmax of ~50-100 RU for small molecule analysis) without causing mass transport limitations.

  • Interaction Analysis:

    • Prepare a series of dilutions of 4-(4-Fluorobenzylamino)-1-methylpiperidine in running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions sequentially over the ligand and reference surfaces, from lowest to highest concentration.

    • Association Phase: Monitor the increase in RU as the analyte binds to the immobilized ligand.

    • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in RU as the analyte dissociates.

  • Regeneration:

    • Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next cycle.[19] This step must be optimized to ensure complete removal without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves for all concentrations globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.

    • This fitting process will yield the kinetic rate constants kₐ (on-rate) and kd (off-rate), and the affinity constant KD.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison between methods.

ParameterRadioligand AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Interpretation
Affinity Constant Kᵢ = 25 nMKD = 30 nMKD = 28 nMStrong agreement across orthogonal assays increases confidence in the measured affinity.
Stoichiometry (n) Not Determined0.98Not Directly DeterminedAn 'n' value close to 1 suggests a 1:1 binding interaction.
On-rate (kₐ) Not DeterminedNot Determined1.5 x 10⁵ M⁻¹s⁻¹Rate at which the compound binds to the target.
Off-rate (kd) Not DeterminedNot Determined4.2 x 10⁻³ s⁻¹Rate at which the compound dissociates; a slower off-rate often correlates with longer duration of action.
Enthalpy (ΔH) Not Determined-5.5 kcal/molNot DeterminedNegative value indicates the binding is enthalpically driven (favorable bond formation).
Entropy (ΔS) Not Determined+6.2 cal/mol·KNot DeterminedPositive value suggests an entropically favorable process (e.g., release of water molecules).

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for determining the binding affinity of 4-(4-Fluorobenzylamino)-1-methylpiperidine or any novel small molecule ligand. By initiating with a sensitive screening technique like a radioligand competition assay and subsequently validating the results with orthogonal, label-free methods such as ITC and SPR, researchers can build a complete and reliable binding profile. This multi-faceted approach not only yields a precise affinity constant (KD/Kᵢ) but also provides deeper mechanistic understanding through kinetic (kₐ, kd) and thermodynamic (ΔH, ΔS) data. Following these detailed protocols will empower scientists to generate high-quality, reproducible data essential for advancing drug discovery and chemical biology research.

References

  • Duff, M. R., Grubbs, J., & Howell, E. E. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • Sigurskjold, B. W. (2000). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]

  • Ricci, A., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Marais, A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Liang, O., et al. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Bioconjugate Chemistry. Available at: [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Available at: [Link]

  • Zhang, H., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Available at: [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Marais, A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Molscreen. (2021). MicroCal™ Isothermal Titration Calorimetry Training. Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Liu, H., et al. (2008). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wilson, L. L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. Retrieved from [Link]

  • Wu, Y., et al. (2019). Two-dimensional measurements of receptor-ligand interactions. Frontiers in Immunology. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Wilson, L. L., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Esposito, D., et al. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. JoVE. Available at: [Link]

  • ResearchGate. (n.d.). The principle of surface plasmon resonance (SPR) detection in Biacore instruments. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). SPR (Biacore) Assay. Retrieved from [Link]

  • Almási, D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. Available at: [Link]

  • Cytiva. (n.d.). Biacore SPR assay application guide. Retrieved from [Link]

  • Kim, D., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports. Available at: [Link]

Sources

Application Notes and Protocols for Cellular Characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction:

The novel compound 4-(4-Fluorobenzylamino)-1-methylpiperidine, a piperidine derivative, presents a chemical scaffold prevalent in numerous centrally acting therapeutic agents.[1] The absence of specific target identification necessitates a structured and logical screening approach to elucidate its pharmacological profile. This guide provides a comprehensive framework for the initial cellular characterization of this compound, outlining a strategic selection of cell lines and detailed protocols for a tiered screening cascade. The proposed workflow is designed to efficiently identify potential biological targets, assess functional activity, and provide an early indication of neurotoxicity.

Our approach is grounded in the structural similarities of the test compound to known neuropharmacological agents. The piperidine moiety is a key pharmacophore in drugs targeting monoamine transporters and G-protein coupled receptors (GPCRs). Furthermore, a structurally related compound, ACP-103, is a known 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist, suggesting the serotonin system as a high-priority target for investigation. Consequently, our primary screening focuses on key monoamine transporters and the 5-HT2A receptor. Subsequent secondary screening will explore interactions with sigma receptors and monoamine oxidase (MAO) enzymes, common off-targets that can significantly influence a compound's overall profile. Finally, an essential component of this workflow is the early assessment of neurotoxicity.

This document provides detailed, self-validating protocols, explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.

Strategic Workflow for Cellular Analysis

The proposed experimental workflow is designed as a tiered screening cascade. This approach prioritizes the most likely targets based on chemical structure and allows for go/no-go decisions at each stage, optimizing resource allocation.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Toxicity Profiling Primary Targets Initial Target Assessment SERT_Assay SERT Uptake Assay (HEK293-hSERT) Primary Targets->SERT_Assay DAT_Assay DAT Uptake Assay (CHO-K1-hDAT) Primary Targets->DAT_Assay 5HT2A_Binding 5-HT2A Binding Assay (CHO-K1-h5-HT2A) Primary Targets->5HT2A_Binding Secondary Targets Broaden Target Profile Primary Targets->Secondary Targets Toxicity Neurotoxicity Assessment Primary Targets->Toxicity 5HT2A_Functional 5-HT2A Functional Assay (CHO-K1-h5-HT2A) 5HT2A_Binding->5HT2A_Functional If Binding Affinity >1µM Sigma1_Assay Sigma-1 Binding Assay Secondary Targets->Sigma1_Assay Sigma2_Assay Sigma-2 Binding Assay Secondary Targets->Sigma2_Assay MAO_Assay MAO-A/B Inhibition Assay Secondary Targets->MAO_Assay SH-SY5Y_Culture SH-SY5Y Culture & Differentiation Toxicity->SH-SY5Y_Culture MTT_Assay MTT Viability Assay SH-SY5Y_Culture->MTT_Assay LDH_Assay LDH Cytotoxicity Assay SH-SY5Y_Culture->LDH_Assay

Figure 1. Tiered screening cascade for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Recommended Cell Lines

The selection of appropriate cell lines is critical for obtaining meaningful and reproducible data.[2] The following table summarizes the recommended cell lines for this screening cascade.

Cell LineHostTargetApplicationRationale
HEK293-hSERT HumanHuman Serotonin TransporterPrimary Screening: Transporter FunctionWell-characterized human cell line stably expressing the target, providing a robust system for uptake assays.[3][4][5][6][7][8]
CHO-K1-hDAT HamsterHuman Dopamine TransporterPrimary Screening: Transporter FunctionA common host for recombinant protein expression, providing a clean background for specific transporter activity measurement.
CHO-K1-h5-HT2A HamsterHuman 5-HT2A ReceptorPrimary Screening: Receptor Binding & FunctionStably expresses the human 5-HT2A receptor, suitable for both radioligand binding and functional calcium mobilization assays.[9][10]
SH-SY5Y HumanEndogenousNeurotoxicity ProfilingA human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, widely used in neurotoxicity studies.[11][12]
Various Human/RodentSigma-1 & Sigma-2 ReceptorsSecondary Screening: Receptor BindingA variety of cell lines endogenously express sigma receptors at high densities, such as the rat C6 glioma and human SK-N-SH neuroblastoma cell lines.[13]

Protocols: Cell Culture and Maintenance

HEK293 and CHO-K1 Cell Lines

These cell lines are robust and relatively easy to culture. The following is a general protocol for their maintenance.

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM) for HEK293 or F-12K Medium for CHO-K1

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Selection antibiotic (e.g., G418 or Hygromycin B) if using a stably transfected line.

Protocol:

  • Culture Conditions: Grow cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[14]

  • Medium: Use complete growth medium (basal medium supplemented with 10% FBS and 1% penicillin-streptomycin). For stable cell lines, include the appropriate selection antibiotic at the recommended concentration.

  • Passaging: Subculture cells when they reach 80-90% confluency. a. Aspirate the old medium. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge at 200 x g for 5 minutes. f. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. g. Seed new flasks at a 1:5 to 1:20 split ratio.[4]

SH-SY5Y Cell Line: Culture and Differentiation

SH-SY5Y cells can be used in their undifferentiated, neuroblastoma-like state or differentiated into a more mature, neuron-like phenotype, which is often preferred for neurotoxicity studies.

Materials:

  • DMEM/F-12 medium

  • FBS

  • Penicillin-Streptomycin

  • All-trans-Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF) (optional)

Protocol:

  • Undifferentiated Culture: Maintain cells as described for HEK293 and CHO-K1, using DMEM/F-12 with 10% FBS.

  • Differentiation Protocol (RA-induced): a. Day 0: Seed SH-SY5Y cells in the desired culture vessel at a density of 50,000 cells/mL.[15] b. Day 1: Replace the medium with differentiation medium (DMEM/F-12 with 1% FBS and 10 µM all-trans-Retinoic Acid). Protect from light as RA is light-sensitive.[16][17] c. Days 3 & 5: Change the medium with fresh differentiation medium. d. Day 7 onwards: Cells should exhibit a differentiated phenotype with extended neurites. For a more mature phenotype, after the initial RA treatment, the medium can be changed to a serum-free medium containing BDNF (50 ng/mL) for an additional 2-3 days.[18]

Tier 1: Primary Screening Protocols

Monoamine Transporter Uptake Assays

These assays measure the ability of the test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

G cluster_0 Transporter Uptake Assay Workflow start Plate cells expressing SERT or DAT preincubation Pre-incubate with Test Compound start->preincubation substrate_add Add Radiolabeled Substrate ([3H]-Serotonin or [3H]-Dopamine) preincubation->substrate_add incubation Incubate for a defined time substrate_add->incubation wash Wash cells to remove unbound substrate incubation->wash lysis Lyse cells wash->lysis scintillation Quantify radioactivity via scintillation counting lysis->scintillation analysis Calculate % inhibition and IC50 scintillation->analysis

Figure 2. General workflow for monoamine transporter uptake assays.

Protocol (HEK293-hSERT & CHO-K1-hDAT):

  • Cell Plating: Seed the stably transfected cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine or a reference inhibitor (e.g., citalopram for SERT, GBR12909 for DAT) for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate ([3H]-Serotonin for SERT, [3H]-Dopamine for DAT) at a concentration near its Km value and incubate for a short period (e.g., 1-10 minutes) at 37°C.[19][20][21]

  • Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound.

5-HT2A Receptor Binding Assay

This assay determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a known radioligand.

Protocol (CHO-K1-h5-HT2A Cell Membranes):

  • Membrane Preparation: Grow CHO-K1-h5-HT2A cells to a high density, harvest, and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2.

  • Reaction Setup: In a 96-well plate, add cell membranes, the radioligand ([3H]-Ketanserin, a 5-HT2A antagonist), and varying concentrations of the test compound.[22][23][24][25]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of the compound to act as an agonist or antagonist at the 5-HT2A receptor, which signals through the Gq pathway leading to an increase in intracellular calcium.

G cluster_0 5-HT2A Signaling Pathway Ligand 5-HT2A Ligand Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca2+ Release ER->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Sources

Application Notes & Protocols for Preclinical Dosage Calculation of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Gemini, Senior Application Scientist

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine is a piperidine derivative with potential applications in pharmacological research.[1][2][3] Its structural similarity to known central nervous system (CNS) active agents, such as the 5-HT₂ₐ receptor inverse agonist ACP-103, suggests its potential utility in neuroscience and related fields.[4] The transition from promising in vitro activity to meaningful in vivo preclinical data is a critical step in the drug development pipeline. A cornerstone of this transition is the rational and accurate calculation of the administered dose.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for calculating and preparing doses of 4-(4-Fluorobenzylamino)-1-methylpiperidine for preclinical animal studies. Adherence to these principles is paramount for ensuring experimental reproducibility, generating reliable data, adhering to ethical animal welfare standards, and ultimately, the successful evaluation of the compound's therapeutic potential. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to preclinical dosing.

Part I: Foundational Principles of Preclinical Dose Calculation

The determination of an appropriate dose for in vivo studies is not arbitrary but is based on a logical progression from in vitro data, interspecies scaling, and safety considerations.

From In Vitro Efficacy to In Vivo Starting Doses

The first estimation of a therapeutic dose often originates from in vitro potency data. Parameters such as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) provide a target plasma concentration to aim for in vivo.

The process involves a series of pharmacokinetic considerations to bridge the gap between the concentration in a culture dish and the dose required to achieve a similar concentration in a living organism.[5] Key parameters like the volume of distribution (Vd) and clearance (CL) are crucial. The initial dose can be estimated using the formula: Dose = Target Concentration × Vd .[5] When pharmacokinetic data for a novel compound like 4-(4-Fluorobenzylamino)-1-methylpiperidine is unavailable, data from structurally similar compounds or computational predictions can provide a preliminary estimate.[5] It is critical, however, to empirically validate these estimates through pilot in vivo studies.

Allometric Scaling: A Cornerstone of Interspecies Dose Extrapolation

A frequent challenge is the conversion of a known effective dose from one species to another, including from humans to rodents or vice-versa. Simple dose scaling based on body weight is often inaccurate because physiological and metabolic processes do not scale linearly with weight. Allometric scaling, which normalizes the dose to Body Surface Area (BSA), provides a more accurate method for this extrapolation.[6][7] This approach is founded on the principle that many physiological parameters, including metabolic rate, are more closely correlated with BSA than with body weight.[8]

The conversion is achieved using the following formula:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Kₘ / Animal Kₘ) [9]

The Kₘ factor is calculated as Body Weight (kg) / Body Surface Area (m²). The U.S. Food and Drug Administration (FDA) provides standard conversion factors to simplify this calculation.[10]

Table 1: Interspecies Dose Conversion Factors (based on BSA)

FromTo Mouse (20g)To Rat (200g)To Human (60kg)
Mouse (Kₘ=3) -0.50.08
Rat (Kₘ=6) 2-0.16
Human (Kₘ=37) 12.36.2-
Data derived from principles of allometric scaling. The factor represents what to multiply the "From" species' mg/kg dose by to get the "To" species' mg/kg dose. For example, to convert a 1 mg/kg human dose to a rat dose: 1 mg/kg * 6.2 = 6.2 mg/kg.
The Dose-Response Relationship

Preclinical studies should ideally evaluate a compound across a range of doses to establish a dose-response curve. This is critical for identifying the minimal effective dose, the optimal therapeutic dose, and the onset of adverse effects.[11] A typical study design will include at least three dose levels (low, medium, and high) to demonstrate a dose-dependent effect.[9] The selection of these doses is informed by initial toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).[10]

Part II: Experimental Workflow & Protocols

This section outlines the logical flow of experiments and provides a detailed protocol for an initial dose-range finding study.

Preclinical Dosing Workflow

The overall process can be visualized as a multi-step workflow, beginning with theoretical calculations and progressing to carefully controlled in vivo administration.

DosingWorkflow cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: Safety & Formulation cluster_2 Phase 3: Efficacy Study Execution A In Vitro Data (EC50/IC50) or Literature Data on Analogs B Allometric Scaling (e.g., Human to Rodent) A->B Extrapolate C Initial Dose Range Hypothesis B->C Define D Vehicle Selection & Solubility Testing C->D Proceed to Validation E Acute Toxicity / Dose Escalation Study (Determine MTD) D->E F Refined Dose Selection (e.g., 3 doses below MTD) E->F G Prepare Stock & Dosing Solutions F->G Proceed to Efficacy H Administer to Study Cohorts G->H I Pharmacodynamic / Efficacy Assessment H->I

Caption: Workflow for preclinical dose calculation and study execution.

Protocol: Acute Dose-Range Finding Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and observe any acute toxicity signs of 4-(4-Fluorobenzylamino)-1-methylpiperidine in mice. This protocol is a foundational step before proceeding to larger efficacy studies.

Materials:

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Selected vehicle (e.g., 0.9% sterile saline, 0.5% w/v Sodium Carboxymethylcellulose (CMC) in sterile water[9])

  • Male or female C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Calibrated balance, vortex mixer, sonicator

  • Appropriate administration equipment (e.g., oral gavage needles, syringes)

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for a minimum of 5-7 days before the experiment.

  • Dose Grouping:

    • Start with a single mouse (sentinel) at a hypothesized starting dose (e.g., 10 mg/kg). The rationale for this starting dose should be based on literature for similar compounds or in vitro data. For example, effective doses for the similar compound ACP-103 were in the 0.1 to 10 mg/kg range.[4]

    • Prepare at least 4-5 escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).

    • Assign 3-5 mice per dose group, plus a vehicle control group.

  • Dosing Solution Preparation:

    • Accurately weigh the required amount of the compound.

    • Prepare the highest concentration dosing solution first by suspending or dissolving the compound in the chosen vehicle. Use of a vortex mixer or sonicator may be necessary to achieve a homogenous suspension.

    • Prepare the lower concentration solutions by serial dilution from the highest concentration stock. This ensures consistency across dose levels.

  • Administration:

    • Record the body weight of each animal immediately before dosing.

    • Calculate the specific volume to be administered to each mouse based on its body weight and the target dose (mg/kg). A common administration volume for oral gavage in mice is 10 mL/kg.[9][12]

    • Calculation: Volume (mL) = [Dose (mg/kg) × Body Weight (kg)] / Concentration (mg/mL)

    • Administer the calculated volume carefully via the chosen route (e.g., oral gavage). Administer an equivalent volume of vehicle to the control group.

  • Observation:

    • Continuously observe animals for the first 30 minutes post-dosing, then at 1, 2, 4, and 24 hours.

    • Record any clinical signs of toxicity, including but not limited to: changes in posture or gait, altered activity levels (hyperactivity or lethargy), tremors, convulsions, and changes in respiration.

    • Continue daily observations for up to 14 days.

    • Record body weights daily to monitor for significant weight loss, a key indicator of toxicity.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause significant distress, more than 10-15% body weight loss, or mortality. This MTD will serve as the upper limit for subsequent efficacy studies.

Part III: Practical Protocols for Dose Formulation

The physical preparation of the dosing solution is a frequent source of experimental error. The following protocols provide a clear, step-by-step guide to ensure accuracy and consistency.

Vehicle Selection Logic

The choice of vehicle is critical and depends on the physicochemical properties of the test compound.

VehicleSelection A Start: Characterize Compound Solubility B Is it soluble in aqueous buffers (e.g., Saline, PBS)? A->B C Yes B->C D No B->D E Use aqueous buffer as vehicle. Ensure sterility for parenteral routes. C->E F Is it for oral (PO) administration? D->F K Final Formulation E->K G Yes F->G H No (Parenteral) F->H I Prepare a suspension. Common agents: 0.5% CMC, 0.5% Methylcellulose. G->I J Requires solubilizing agents. Consider: PEG300, Tween 80, SBE-β-CD. Caution: Vehicle may have biological effects. H->J I->K J->K

Caption: Decision tree for selecting an appropriate in vivo vehicle.

Protocol: Dosing Solution Preparation (Example Calculation)

This protocol details how to prepare dosing solutions for a hypothetical study in mice.

Study Parameters:

  • Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Dose Levels: 1, 5, and 25 mg/kg

  • Number of Animals: 10 mice per group

  • Average Mouse Weight: 25 g (0.025 kg)

  • Dosing Volume: 10 mL/kg (0.01 mL/g)

  • Vehicle: 0.5% CMC in sterile water

Step 1: Calculate Total Volume Needed

  • Volume per mouse = 25 g × 0.01 mL/g = 0.25 mL

  • Total volume per group = 0.25 mL/mouse × 10 mice = 2.5 mL

  • To account for pipetting loss, prepare excess (e.g., 5 mL per group).

Step 2: Prepare the Highest Concentration Stock (25 mg/kg)

  • The concentration required is calculated as: Dose / Dosing Volume = 25 mg/kg / 10 mL/kg = 2.5 mg/mL .

  • To make 5 mL of this solution, you need: 2.5 mg/mL × 5 mL = 12.5 mg of the compound.

  • Procedure: Weigh 12.5 mg of 4-(4-Fluorobenzylamino)-1-methylpiperidine and add it to a sterile tube. Add 5 mL of 0.5% CMC vehicle. Vortex thoroughly and sonicate if necessary to create a uniform suspension. This is your Stock A (2.5 mg/mL) .

Step 3: Prepare Lower Concentrations by Serial Dilution

  • For the 5 mg/kg group (0.5 mg/mL):

    • Use the formula C₁V₁ = C₂V₂.

    • (2.5 mg/mL) × V₁ = (0.5 mg/mL) × 5 mL

    • V₁ = 1 mL.

    • Procedure: Take 1 mL of Stock A and add it to 4 mL of vehicle . Vortex to mix. This is your Stock B (0.5 mg/mL) .

  • For the 1 mg/kg group (0.1 mg/mL):

    • (0.5 mg/mL) × V₁ = (0.1 mg/mL) × 5 mL

    • V₁ = 1 mL.

    • Procedure: Take 1 mL of Stock B and add it to 4 mL of vehicle . Vortex to mix. This is your Stock C (0.1 mg/mL) .

Table 2: Summary of Dosing Solution Preparation

Dose Group (mg/kg)Required Concentration (mg/mL)Preparation Method (for 5 mL final volume)
Vehicle Control05 mL of 0.5% CMC vehicle
10.1Take 1 mL of Stock B + 4 mL of vehicle
50.5Take 1 mL of Stock A + 4 mL of vehicle
252.5Weigh 12.5 mg of compound + 5 mL of vehicle
Administration Volume Guidelines

Adhering to recommended maximum administration volumes is essential for animal welfare and to avoid confounding experimental results.

Table 3: Maximum Recommended Administration Volumes for Rodents [12]

SpeciesRouteMaximum Volume
Mouse Oral (PO)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Subcutaneous (SC)10 mL/kg
Intravenous (IV)5 mL/kg
Rat Oral (PO)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Subcutaneous (SC)5 mL/kg
Intravenous (IV)5 mL/kg

Conclusion

The rigorous and methodical calculation of dosage is a non-negotiable prerequisite for conducting meaningful and ethical preclinical research. This guide provides the foundational principles, practical workflows, and detailed protocols necessary to establish appropriate doses for 4-(4-Fluorobenzylamino)-1-methylpiperidine. By integrating knowledge of the compound's properties with established methodologies like allometric scaling and dose-response studies, researchers can enhance the quality and reliability of their in vivo data. This systematic approach not only supports robust scientific inquiry but also aligns with the highest standards of animal welfare in drug development.

References

  • IISTE. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

  • Mohammed, A. S., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4. Retrieved from [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. Retrieved from [Link]

  • Vlieg, J. & Vleeming, W. (2012). To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology, 165(6), 1633-1637. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. Retrieved from [Link]

  • Allometric Scaling Calculator. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical Drug Dose Calculation. Retrieved from [Link]

  • Patsnap Synapse. (2024). How is allometric scaling used to predict human PK? Retrieved from [Link]

  • Chemycal. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Levy, A. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. American Journal of Biomedical Science and Research, 8(1). Retrieved from [Link]

  • ResearchGate. (2015). Can someone help with calculating drug dosage for in vivo experiment? Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Retrieved from [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. Retrieved from [Link]

  • CU Cancer Center. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Characterizing 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays to characterize the pharmacological activity of the novel compound 4-(4-Fluorobenzylamino)-1-methylpiperidine (CAS No: 359878-47-0). While the specific biological target of this molecule is not extensively documented in public literature, its core piperidine scaffold is a privileged structure for ligands targeting sigma receptors.[1] This guide, therefore, presents a strategic, multi-assay approach focused on identifying and validating its potential interaction with the sigma-1 receptor (S1R), a chaperone protein of significant therapeutic interest.[2][3] We detail the rationale and step-by-step protocols for a primary radioligand binding assay and a secondary, non-radioactive fluorescence polarization-based confirmatory assay.

Introduction: The Scientific Rationale

The compound 4-(4-Fluorobenzylamino)-1-methylpiperidine is a small molecule whose therapeutic potential is yet to be fully elucidated.[4][5][6] Structural similarity to known pharmacophores strongly suggests the sigma-1 receptor (S1R) as a plausible high-affinity target. The S1R is not a classical receptor but a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[7][8] It modulates a wide array of cellular functions, including calcium signaling, ion channel activity, and ER stress responses, making it a compelling target for neurological disorders, pain management, and oncology.[3][9]

The initial objective in a drug discovery campaign for a novel compound like 4-(4-Fluorobenzylamino)-1-methylpiperidine is to identify its primary biological target and determine its affinity. A high-throughput screening (HTS) approach is essential for efficiently testing the compound against potential targets.[10][11] Our proposed strategy involves a two-tiered screening cascade designed to first detect binding to the S1R and then confirm this interaction with an orthogonal method.

This application note provides the foundational science and detailed protocols to empower researchers to execute a robust screening campaign.

The Screening Cascade: A Two-Pillar Approach

A successful HTS campaign relies on a logical progression from a sensitive primary screen to more specific secondary assays. This ensures that initial "hits" are not artifacts and that resources are focused on the most promising molecules.

HTS_Workflow cluster_0 Primary Screening (Hit Identification) cluster_1 Secondary Screening (Hit Confirmation) Primary Primary HTS: Radioligand Binding Assay (Competitive Inhibition) QC1 Data Analysis & Quality Control (Z'-factor, S/B ratio) Primary->QC1 Hit_List Generation of Initial Hit List QC1->Hit_List Secondary Orthogonal Assay: Fluorescence Polarization (Competitive Binding) Hit_List->Secondary Progress Hits Dose_Response Dose-Response & IC50 Determination Secondary->Dose_Response Validated_Hit Validated Hit Compound Dose_Response->Validated_Hit caption Fig 1: HTS Workflow for Target Validation

Caption: Fig 1: A logical workflow for identifying and validating hits.

Primary HTS Assay: Competitive Radioligand Binding

Principle: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[12][13] This assay measures the ability of 4-(4-Fluorobenzylamino)-1-methylpiperidine to displace a known high-affinity radiolabeled ligand from the S1R. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Rationale: This method is highly sensitive, robust, and well-characterized for S1R.[14][15] We will use [³H]-(+)-pentazocine, a selective S1R agonist radioligand, and membranes prepared from cells overexpressing human S1R. Haloperidol, a known high-affinity S1R ligand, will serve as the positive control.[16][17]

3.1. Materials and Reagents
Reagent/MaterialSupplierPurpose
Human S1R MembranesCommercially AvailableSource of Sigma-1 Receptor
[³H]-(+)-pentazocinePerkinElmerS1R-selective radioligand
HaloperidolSigma-AldrichPositive control / Non-specific binding
4-(4-Fluorobenzylamino)-1-methylpiperidineIn-house/VendorTest Compound
96/384-well Filter PlatesMillipore/PerkinElmerSeparation of bound/unbound ligand
Scintillation CocktailPerkinElmerSignal generation
Microplate Scintillation CounterBeckman/PerkinElmerSignal detection
Assay Buffer (50 mM Tris-HCl, pH 7.4)In-houseMaintain physiological pH
3.2. Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of 4-(4-Fluorobenzylamino)-1-methylpiperidine (e.g., 10 mM in DMSO).

    • Perform serial dilutions in assay buffer to create a concentration range for dose-response analysis (e.g., 10 µM to 0.1 nM).

    • Dispense 2 µL of each compound dilution into the wells of a 96-well assay plate. Include wells for "Total Binding" (2 µL DMSO) and "Non-specific Binding" (2 µL of 10 µM Haloperidol).

  • Reagent Preparation:

    • Dilute the S1R membrane preparation in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

    • Dilute [³H]-(+)-pentazocine in assay buffer to a final concentration near its dissociation constant (Kd), typically 2-3 nM.[17]

  • Assay Reaction:

    • To each well of the compound plate, add 100 µL of the diluted S1R membrane suspension.

    • Add 100 µL of the diluted [³H]-(+)-pentazocine solution to all wells. The total reaction volume is ~202 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 120 minutes with gentle agitation to reach binding equilibrium.[16][18]

  • Harvesting and Washing:

    • Pre-soak the filter plate with assay buffer.

    • Rapidly transfer the contents of the reaction plate to the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the plate in a microplate scintillation counter to measure disintegrations per minute (DPM).

3.3. Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)])

    • DPM_sample: DPM from a well with the test compound.

    • DPM_NSB: DPM from non-specific binding wells (Haloperidol).

    • DPM_Total: DPM from total binding wells (DMSO).

  • Determine IC₅₀: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary HTS Assay: Fluorescence Polarization (FP)

Principle: Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in solution.[19][20] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein (like S1R), its rotation slows, and the emitted light remains polarized.

Rationale: This assay provides an orthogonal, non-radioactive method to confirm the binding observed in the primary screen.[21] It is less susceptible to certain artifacts found in filtration-based assays and is highly amenable to automation.[22] A fluorescently labeled S1R ligand (e.g., a Bodipy-conjugated S1R ligand) would be used as the tracer.

FP_Principle cluster_0 Unbound State cluster_1 Bound State cluster_2 Competition Tracer Fluorescent Tracer Text1 Rapid Tumbling Low Polarization S1R S1R Text2 Slow Tumbling High Polarization Tracer2 Tracer Tracer2->S1R S1R2 S1R TestCmpd Test Compound TestCmpd->S1R2 Tracer3 Free Tracer Text3 Displacement Low Polarization caption Fig 2: Principle of Competitive Fluorescence Polarization

Caption: Fig 2: Principle of Competitive Fluorescence Polarization.

4.1. Materials and Reagents
Reagent/MaterialSupplierPurpose
Recombinant Human S1RCommercially AvailableSource of Sigma-1 Receptor
S1R Fluorescent Tracere.g., Celtarys ResearchFluorescent probe for FP
HaloperidolSigma-AldrichPositive control
4-(4-Fluorobenzylamino)-1-methylpiperidineIn-house/VendorTest Compound
Black, low-volume 384-well platesGreiner/CorningLow background assay plates
FP-capable Microplate ReaderMolecular Devices/BMGSignal detection
FP Assay BufferIn-houseMaintain pH and reduce background
4.2. Step-by-Step Protocol
  • Reagent Preparation:

    • Determine the optimal concentration of S1R and the fluorescent tracer through checkerboard titration to achieve a stable, robust assay window.

    • Prepare working solutions of S1R and the tracer in FP assay buffer.

  • Compound Plating:

    • As in the primary assay, dispense 2 µL of serially diluted test compound, DMSO (negative control), and Haloperidol (positive control) into a 384-well plate.

  • Assay Reaction:

    • Add 10 µL of the S1R working solution to each well containing the compound.

    • Incubate for 15 minutes at room temperature to allow compound-receptor interaction.

    • Add 10 µL of the fluorescent tracer working solution to all wells. The total reaction volume is 22 µL.

  • Incubation:

    • Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.

  • Detection:

    • Read the plate on a microplate reader equipped for fluorescence polarization. Measure both parallel and perpendicular fluorescence intensities.

4.3. Data Analysis
  • The instrument software will calculate the millipolarization (mP) values.

  • The data is then analyzed similarly to the radioligand binding assay, by calculating percent displacement and fitting the dose-response curve to determine the IC₅₀.

Concluding Remarks

This application note outlines a robust, two-tiered HTS strategy to elucidate the interaction of 4-(4-Fluorobenzylamino)-1-methylpiperidine with the sigma-1 receptor. Successful execution of the primary radioligand binding assay will identify initial binding activity, while the orthogonal fluorescence polarization assay will serve to confirm these hits and eliminate potential artifacts. The resulting IC₅₀ values will provide a quantitative measure of the compound's binding affinity, paving the way for further mechanistic and cell-based functional studies to determine whether it acts as an agonist or antagonist.[23][24] This structured approach ensures scientific rigor and provides a solid foundation for advancing this compound in the drug discovery pipeline.

References
  • Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. PubMed Central. [Link]

  • Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain. PubMed. [Link]

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine. Lead Sciences. [Link]

  • Early development of sigma-receptor ligands. Semantic Scholar. [Link]

  • CAS#:359878-47-0 | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine. Chemsrc. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. gsrs. [Link]

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. [Link]

  • High-throughput screening assays for the identification of chemical probes. PubMed. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. [Link]

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine. PubChem. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. ResearchGate. [Link]

  • Fluorescence Polarization Assays. YouTube. [Link]

  • High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]

  • Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. precisionFDA. [Link]

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Drugfuture. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed. [Link]

  • Compound screening. Nuvisan. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(4-Fluorobenzylamino)-1-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide is designed to provide in-depth troubleshooting assistance and address common questions that arise during the synthesis of this compound, a key intermediate in various pharmaceutical applications. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Low Yield Diagnosis and Corrective Actions

Low yields in the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine, typically achieved through the reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine, can be attributed to several factors. This section provides a systematic approach to identifying and resolving these issues.

Q1: My reaction appears incomplete, with significant amounts of starting material remaining. What are the likely causes and how can I fix this?

A1: An incomplete reaction is a common source of low yield. The primary reasons often involve suboptimal reaction conditions or reagent issues.

Potential Causes & Solutions:

  • Suboptimal pH: The formation of the crucial iminium ion intermediate is highly pH-dependent.[1][2] For most reductive aminations, a mildly acidic environment (pH 4-6) is optimal.[1]

    • Troubleshooting: Measure the pH of your reaction mixture. If it is outside the optimal range, you can adjust it by adding a small amount of a weak acid, such as acetic acid.

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB): This is a preferred reagent as it is less sensitive to pH and selectively reduces the iminium ion over the ketone starting material.[1][3]

    • Sodium Borohydride (NaBH₄): While effective, it can also reduce the starting ketone if the iminium ion formation is slow.[4] It is also more sensitive to moisture and acidic conditions.[1]

    • Troubleshooting:

      • Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

      • Consider switching to STAB if you are using NaBH₄.

      • Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Insufficient Reaction Time or Temperature: Reductive amination can be slower than anticipated, especially if there is steric hindrance.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

      • If the reaction has stalled, consider extending the reaction time.

      • A moderate increase in temperature (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious of potential side reactions.

Experimental Protocol: Optimizing Reductive Amination with STAB

  • In a round-bottom flask, dissolve 1-methyl-4-piperidone (1 equivalent) and 4-fluorobenzylamine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Add acetic acid (1.1 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Q2: I'm observing significant side product formation. What are these side products and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of the desired product. The most common side products in this synthesis are the result of over-alkylation or self-condensation.

Common Side Products & Mitigation Strategies:

  • Bis-alkylation of the Amine: The product, a secondary amine, can react with another molecule of the piperidone, leading to a tertiary amine impurity.

    • Mitigation:

      • Use a slight excess of the 4-fluorobenzylamine (1.1-1.2 equivalents) to drive the initial reaction to completion and compete with the product for the piperidone.

      • Add the 1-methyl-4-piperidone slowly to the solution containing the 4-fluorobenzylamine to maintain a low concentration of the piperidone.

  • Reduction of the Starting Ketone: If using a strong reducing agent like sodium borohydride, the 1-methyl-4-piperidone can be reduced to the corresponding alcohol.

    • Mitigation:

      • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion.[1][3]

      • Allow sufficient time for the imine to form before adding the reducing agent.[4]

  • Self-Condensation of 1-methyl-4-piperidone: Under certain conditions, particularly with strong bases or acids, the piperidone can undergo self-condensation reactions.

    • Mitigation:

      • Maintain the recommended mildly acidic pH (4-6).[1]

      • Avoid high reaction temperatures for extended periods.

Visualizing the Reaction Pathway and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Side Reactions 1-methyl-4-piperidone 1-methyl-4-piperidone Iminium Ion Iminium Ion 1-methyl-4-piperidone->Iminium Ion + 4-fluorobenzylamine - H2O 1-methyl-4-piperidinol 1-methyl-4-piperidinol 1-methyl-4-piperidone->1-methyl-4-piperidinol + Reducing Agent 4-(4-Fluorobenzylamino)-1-methylpiperidine 4-(4-Fluorobenzylamino)-1-methylpiperidine Iminium Ion->4-(4-Fluorobenzylamino)-1-methylpiperidine + Reducing Agent Bis-alkylation Product Bis-alkylation Product 4-(4-Fluorobenzylamino)-1-methylpiperidine->Bis-alkylation Product + 1-methyl-4-piperidone

Sources

stability issues of 4-(4-Fluorobenzylamino)-1-methylpiperidine in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound. Here, we provide in-depth FAQs, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(4-Fluorobenzylamino)-1-methylpiperidine during long-term storage?

A1: The stability of piperidine-containing compounds like 4-(4-Fluorobenzylamino)-1-methylpiperidine is primarily influenced by temperature, humidity, light, and atmospheric oxygen. High temperatures can accelerate degradation reactions, while moisture can lead to hydrolysis. Exposure to light, particularly UV light, may cause photodegradation. Additionally, the tertiary amine in the piperidine ring can be susceptible to oxidation.

Q2: What are the recommended storage conditions for 4-(4-Fluorobenzylamino)-1-methylpiperidine?

A2: To ensure long-term stability, it is recommended to store 4-(4-Fluorobenzylamino)-1-methylpiperidine in a tightly sealed container in a cool, dry, and dark place. A temperature range of 2-8°C is often recommended for many piperidine series compounds. The container should be flushed with an inert gas, such as argon or nitrogen, to minimize the risk of oxidation.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for 4-(4-Fluorobenzylamino)-1-methylpiperidine are not extensively documented in publicly available literature, related piperidine compounds are known to undergo N-oxidation, dealkylation, and ring-opening reactions. Hydrolysis of the benzylamino side chain is also a potential degradation route, especially under acidic or basic conditions.

Q4: How can I detect degradation of my 4-(4-Fluorobenzylamino)-1-methylpiperidine sample?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Changes in physical appearance, such as color change or precipitation, may also suggest instability.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC chromatogram after storage. Sample degradation due to improper storage conditions (exposure to heat, light, or moisture).1. Review your storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere. 2. Perform a forced degradation study (see protocol below) to tentatively identify potential degradation products. 3. If possible, use mass spectrometry (LC-MS or GC-MS) to identify the structure of the new peaks.
Decreased potency or inconsistent results in biological assays. Loss of active compound due to degradation.1. Re-analyze the purity of your stored sample using a validated HPLC or GC method. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement stricter storage and handling protocols for the new batch.
Discoloration or change in the physical appearance of the solid compound. Possible oxidation or other chemical transformation.1. Do not use the discolored material for experiments. 2. Analyze a small portion of the material by HPLC or GC to assess purity. 3. If significant degradation is observed, dispose of the material according to safety guidelines and obtain a fresh supply.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Objective: To develop an HPLC method capable of resolving 4-(4-Fluorobenzylamino)-1-methylpiperidine from potential degradation products.

Materials:

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a 50:50 mixture.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Method Optimization: Adjust the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and identifying potential degradation products of a drug substance.

Objective: To investigate the stability of 4-(4-Fluorobenzylamino)-1-methylpiperidine under various stress conditions.

Materials:

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the sample solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the sample solution. Heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 48 hours.

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizing Stability Concepts

Stability_Factors cluster_compound 4-(4-Fluorobenzylamino)-1-methylpiperidine cluster_stressors Stress Factors cluster_degradation Degradation Products Compound Stable Compound Degradation Degraded Products Compound->Degradation Degradation Pathways Temperature High Temperature Temperature->Degradation Humidity Humidity Humidity->Degradation Light Light (UV) Light->Degradation Oxygen Oxygen Oxygen->Degradation

Caption: Factors influencing the stability of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Establish Degradation Pathways Analysis->Outcome

Caption: Workflow for a forced degradation study.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
  • Benchchem.
  • Chemos GmbH&Co.KG.
  • FUJIFILM Wako Chemicals.
  • R Discovery.
  • Echemi.com. 4-(4-Fluorobenzylamino)
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS.
  • NIH.
  • RJPT.
  • Pharmaceutical Technology. (2016, May 2).
  • Kurangi, B. S., & Jalalpure, S. S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Biofidus AG.
  • Analytice. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis.
  • MedChemExpress. 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2 (N-[(4-Fluorophenyl)methyl].
  • gsrs. 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE.
  • PubChem. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645.
  • Drug Analytical Research. (2018).
  • International Journal of Pharmaceutical and Medical Research. (2024).
  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • ResearchGate. (2025, August 6). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Technical Support Center: A Guide to Experiments with 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this N-benzylpiperidine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your research.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, purification, and handling of 4-(4-Fluorobenzylamino)-1-methylpiperidine, providing causative explanations and actionable solutions.

Synthesis via Reductive Amination

Reductive amination is a primary method for synthesizing 4-(4-Fluorobenzylamino)-1-methylpiperidine, typically by reacting 1-methyl-4-piperidone with 4-fluorobenzylamine in the presence of a reducing agent.

Question: My reductive amination reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in reductive amination can be attributed to several factors, primarily inefficient imine formation and suboptimal reduction conditions.

  • Causality: The reaction proceeds through an imine intermediate, formed from the condensation of the piperidone and the benzylamine. The equilibrium of this step can be unfavorable. Furthermore, the choice and handling of the reducing agent are critical.

  • Troubleshooting Steps:

    • Enhance Imine Formation:

      • Dehydration: The formation of the imine releases water. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine, increasing its concentration for the reduction step.

      • pH Control: The reaction is often catalyzed by mild acid. A catalytic amount of acetic acid can facilitate imine formation. However, a pH that is too low can protonate the amine starting material, rendering it non-nucleophilic. Careful pH monitoring and adjustment are recommended.

    • Optimize the Reduction Step:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for imines and is often the reagent of choice for one-pot reductive aminations. If using a stronger reducing agent like sodium borohydride (NaBH₄), it is advisable to first allow for complete imine formation before adding the reductant to prevent reduction of the starting aldehyde.

      • Stepwise vs. One-Pot: If a one-pot procedure is failing, consider a two-step approach. First, form the imine and confirm its presence (e.g., by TLC or ¹H NMR). Then, add the reducing agent.

    • Reaction Conditions:

      • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.

      • Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but be mindful of potential side reactions.

Question: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is a common challenge in reductive amination. The most likely impurities include the over-alkylated tertiary amine and unreacted starting materials.

  • Common Byproducts:

    • Bis-alkylation Product: The secondary amine product can react further with another molecule of 4-fluorobenzaldehyde (if present as an impurity in the benzylamine) or the piperidone to form a tertiary amine.

    • Alcohol from Ketone Reduction: If a non-selective reducing agent is used in a one-pot reaction, the starting 1-methyl-4-piperidone can be reduced to the corresponding alcohol.

  • Minimization Strategies:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 4-fluorobenzylamine relative to the 1-methyl-4-piperidone to drive the reaction to completion and minimize unreacted ketone.

    • Selective Reducing Agent: As mentioned, use a mild reducing agent like NaBH(OAc)₃ that selectively reduces the imine in the presence of the ketone.

    • Purification: Purification by column chromatography on silica gel is typically effective in separating the desired secondary amine from starting materials and byproducts. A gradient elution system, for example, with a mixture of dichloromethane and methanol, often provides good separation.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the properties, handling, and biological context of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Question: What are the recommended storage and handling procedures for 4-(4-Fluorobenzylamino)-1-methylpiperidine?

Answer:

Proper storage and handling are crucial to maintain the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

Question: What is the expected solubility of 4-(4-Fluorobenzylamino)-1-methylpiperidine in common laboratory solvents?

Answer:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine functionalities can act as hydrogen bond acceptors.
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected.
Chlorinated Dichloromethane, ChloroformHighGood solubility is expected due to the overall polarity of the molecule.
Aqueous WaterLow to ModerateThe presence of the non-polar fluorobenzyl group will limit aqueous solubility. Solubility will be pH-dependent, increasing at lower pH due to protonation of the amine nitrogens.

Question: What is the likely mechanism of action and what are the potential off-target effects of this compound?

Answer:

The N-benzylpiperidine scaffold is a common motif in compounds targeting the central nervous system (CNS).

  • Potential Mechanism of Action: Derivatives of N-benzylpiperidine have been shown to act as antagonists of α7 nicotinic acetylcholine receptors (nAChRs) and as inhibitors of acetylcholinesterase (AChE). The N-benzylpiperidine motif is considered a key pharmacophoric group for these activities.

  • Potential Off-Target Effects: Due to the versatility of the N-benzylpiperidine scaffold, cross-reactivity with other receptors and enzymes is possible. For instance, some N-benzylpiperidine derivatives have shown activity at serotonin receptors (e.g., 5-HT₂ₐ). A thorough in vitro binding profile is necessary to fully characterize the selectivity of 4-(4-Fluorobenzylamino)-1-methylpiperidine. A study on a structurally related compound, ACP-103, which also contains the N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl) core, showed potent inverse agonist activity at the 5-HT₂ₐ receptor.[2]

Question: How can I assess the stability of 4-(4-Fluorobenzylamino)-1-methylpiperidine in solution?

Answer:

The stability of the compound in solution is influenced by factors such as pH, temperature, and light exposure.

  • Potential Degradation Pathways:

    • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.

    • Acid/Base Instability: While generally stable, prolonged exposure to strong acidic or basic conditions may lead to degradation. N-benzylpiperidine structures can be susceptible to degradation under harsh alkaline conditions.

  • Stability Assessment Protocol: A forced degradation study can be performed to identify potential degradation products. This involves exposing a solution of the compound to stress conditions such as heat, light, acid, base, and oxidation, and analyzing the samples by a stability-indicating HPLC method. A study on a piperidine derivative, CLEFMA, showed it was most stable at neutral pH and sensitive to hydrolytic cleavage.[1]

III. Experimental Protocols & Visualization

This section provides a detailed, step-by-step methodology for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine and a workflow for troubleshooting common synthesis issues.

Protocol 1: Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine via Reductive Amination

This protocol describes a general one-pot procedure for the synthesis of the title compound.

Materials:

  • 1-methyl-4-piperidone

  • 4-fluorobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Procedure:

  • To a stirred solution of 1-methyl-4-piperidone (1.0 eq.) in DCE (~0.2 M) at room temperature, add 4-fluorobenzylamine (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by thin-layer chromatography (TLC).

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. The addition may be slightly exothermic.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Troubleshooting Workflow for Reductive Amination

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Reductive_Amination start Low Conversion in Reductive Amination check_imine Check Imine Formation (TLC/NMR) start->check_imine no_imine No/Poor Imine Formation check_imine->no_imine No imine_ok Imine Formation is Evident check_imine->imine_ok Yes add_dehydrating Add Dehydrating Agent (MgSO4, Mol. Sieves) no_imine->add_dehydrating adjust_ph Adjust pH (catalytic H+) no_imine->adjust_ph check_reductant Evaluate Reducing Agent and Conditions imine_ok->check_reductant add_dehydrating->check_imine adjust_ph->check_imine wrong_reductant Using a Strong, Non-selective Reductant (e.g., NaBH4 one-pot)? check_reductant->wrong_reductant incomplete_reduction Incomplete Reduction check_reductant->incomplete_reduction switch_reductant Switch to a Milder, Selective Reductant (e.g., NaBH(OAc)3) wrong_reductant->switch_reductant Yes two_step Consider a Two-Step Procedure wrong_reductant->two_step Consider wrong_reductant->incomplete_reduction No success Improved Yield switch_reductant->success two_step->success increase_reductant Increase Equivalents of Reducing Agent incomplete_reduction->increase_reductant extend_time Extend Reaction Time incomplete_reduction->extend_time increase_reductant->success extend_time->success

Caption: Troubleshooting workflow for low conversion in reductive amination.

IV. References

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]

Sources

optimizing reaction conditions for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to ensure your synthesis is efficient, reproducible, and high-yielding.

The primary and most efficient route to synthesizing 4-(4-Fluorobenzylamino)-1-methylpiperidine is through the reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine. This method involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.

Reaction Overview: Reductive Amination

The reaction proceeds in two key steps:

  • Imine/Iminium Formation: 1-methyl-4-piperidone reacts with 4-fluorobenzylamine under mildly acidic conditions to form a hemiaminal, which then dehydrates to form a reactive iminium ion.

  • Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion to the final amine product.

This one-pot approach is highly efficient but requires careful control of reaction parameters to minimize side products and maximize yield.[1]

Reductive Amination Mechanism Figure 1: Reductive Amination Mechanism cluster_reactants Reactants ketone 1-Methyl-4-piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine (H+) amine 4-Fluorobenzylamine iminium Iminium Ion hemiaminal->iminium - H2O product 4-(4-Fluorobenzylamino)- 1-methylpiperidine iminium->product + [H-] (Reducing Agent)

Caption: Figure 1: Reductive Amination Mechanism

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?

Answer: Low or no conversion is a common issue that typically points to problems with one of the two core steps: imine formation or reduction.

Possible Causes & Solutions:

  • Ineffective Imine/Iminium Formation: The equilibrium between the carbonyl, amine, and the iminium intermediate is critical.

    • pH is too high or too low: Imine formation is catalyzed by mild acid. If the pH is too basic, the dehydration of the hemiaminal is slow. If it's too acidic, the starting amine is fully protonated and becomes non-nucleophilic.

    • Solution: Add a catalytic amount of a weak acid like acetic acid (typically 0.5-1.0 equivalent). This protonates the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration step.

    • Water Removal: The formation of the imine is a condensation reaction that releases water. If water is not removed, the equilibrium may favor the starting materials.

    • Solution: While not always necessary for one-pot reductive aminations, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward, particularly if yields are stubbornly low.

  • Inactive Reducing Agent: Hydride reducing agents can decompose upon improper storage or handling.

    • Sodium Borohydride (NaBH₄): Can decompose in acidic media and reacts slowly with protic solvents like methanol.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is generally the preferred reagent. It is milder and more stable in slightly acidic conditions required for imine formation. However, it is moisture-sensitive.

    • Solution: Always use a fresh bottle of the reducing agent, or one that has been stored properly in a desiccator. When using NaBH₄, add it portion-wise to a cooled solution to control its reactivity. Consider switching to NaBH(OAc)₃ for better control and yields.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting material.

    • Solution: A slight excess (1.1-1.2 equivalents) of the amine is sometimes used to drive the reaction to completion. Ensure the molar ratios are calculated correctly.

Troubleshooting Low Yield start Low or No Yield check_reagents Check Reagent Quality (Amine, Ketone, Solvent) start->check_reagents check_hydride Check Reducing Agent Activity (Use fresh bottle) start->check_hydride check_ph Verify Reaction pH start->check_ph switch_reductant Switch to NaBH(OAc)₃ check_hydride->switch_reductant add_acid Add Catalytic Acetic Acid (0.5-1.0 eq) check_ph->add_acid If neutral/basic monitor Monitor by TLC/LC-MS for Imine Formation add_acid->monitor switch_reductant->monitor

Caption: Figure 2: Decision tree for troubleshooting low yield.

Q2: I'm seeing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?

Answer: The formation of side products usually results from over-alkylation or reduction of the starting carbonyl.

Possible Causes & Solutions:

  • Dialkylation of the Amine: The product, a secondary amine, can react with another molecule of the ketone to form a tertiary amine, which is then reduced. This is more common with highly reactive reducing agents.

    • Solution: Use a milder, more sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Its bulkiness and lower reactivity reduce the chance of it reducing the iminium ion formed from the secondary amine product.[1]

  • Reduction of the Ketone: If the reducing agent is too reactive and added too quickly, it can reduce the starting 1-methyl-4-piperidone to 1-methylpiperidin-4-ol before it has a chance to form the imine.

    • Solution: Choose a reducing agent that is selective for the iminium ion over the ketone. NaBH(OAc)₃ is ideal for this. If using NaBH₄, ensure the imine has had time to form before adding the reducing agent, and add it slowly at a low temperature (0 °C).

Q3: My product is difficult to purify. How can I effectively isolate it?

Answer: Purification challenges often arise from unreacted starting materials or side products having similar polarities to the desired product.

Possible Causes & Solutions:

  • Contamination with Starting Materials: Both 4-fluorobenzylamine and the product are basic.

    • Solution - Acid-Base Extraction: A standard workup is highly effective.

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).

      • Wash with a dilute acid solution (e.g., 1M HCl). Both the product and any unreacted amine will move to the aqueous layer, while the unreacted ketone and other neutral impurities remain in the organic layer.

      • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 12 to deprotonate the amines.

      • Extract the aqueous layer again with an organic solvent. This organic layer will now contain your purified product and any unreacted starting amine.

      • After drying and concentrating, this material is often pure enough for many applications, or it can be further purified by column chromatography.

  • Column Chromatography Issues:

    • Solution: Use a solvent system that provides good separation. A typical system is dichloromethane/methanol with a small amount of triethylamine (e.g., 95:4:1 DCM:MeOH:Et₃N). The triethylamine prevents the basic amine product from streaking on the silica gel column.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

Answer: The choice of reducing agent is one of the most critical factors for success. While several can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity and mild reaction conditions.

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminiums over ketones. Tolerates mild acid.Moisture sensitive, more expensive.DCM or DCE, Room Temp
Sodium Cyanoborohydride (NaBH₃CN) Mild, selective for imines.Highly toxic (releases HCN gas in strong acid).Methanol, pH 5-6
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone. Reacts with protic solvents. Less selective.Methanol or Ethanol, 0 °C to RT
Hydrogen (H₂)/Catalyst (e.g., Pd/C) High-yielding, clean.Requires specialized hydrogenation equipment. May cleave benzyl group.Methanol, H₂ pressure

For general laboratory synthesis, NaBH(OAc)₃ offers the best balance of reactivity, selectivity, and operational simplicity.[2]

Q2: What is the optimal solvent for this reaction?

Answer: The ideal solvent should dissolve all reactants and be compatible with the chosen reducing agent.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent choices, especially when using NaBH(OAc)₃. They are aprotic and do not react with the reducing agent.

  • Methanol (MeOH) or Ethanol (EtOH): These are suitable when using NaBH₄ or NaBH₃CN. They are protic and can help with solubility, but they can also slowly react with NaBH₄. The reaction is typically run at lower temperatures in these solvents.

Q3: How critical is temperature control?

Answer: Temperature control is important for managing selectivity and side reactions.

  • When using a highly reactive reducing agent like NaBH₄, the reaction should be cooled to 0 °C before its addition to prevent the premature reduction of the ketone.

  • When using a milder agent like NaBH(OAc)₃, the reaction can typically be run safely at room temperature .

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine using sodium triacetoxyborohydride.

Experimental Workflow start Step 1: Combine Reactants (Ketone, Amine, Acetic Acid in DCM) stir Step 2: Stir at RT (30-60 minutes for imine formation) start->stir add_reductant Step 3: Add NaBH(OAc)₃ (Portion-wise) stir->add_reductant react Step 4: React Overnight (Monitor by TLC/LC-MS) add_reductant->react quench Step 5: Quench Reaction (Add sat. NaHCO₃ solution) react->quench extract Step 6: Workup (Separate layers, acid-base extraction) quench->extract purify Step 7: Purify (Dry, concentrate, column chromatography) extract->purify

Caption: Figure 3: A typical experimental workflow for the synthesis.

Materials:

  • 1-methyl-4-piperidone (1.0 eq)

  • 4-fluorobenzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methyl-4-piperidone (1.0 eq) and dichloromethane.

  • Add 4-fluorobenzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude oil by flash column chromatography on silica gel using a gradient of 1-10% methanol in dichloromethane containing 0.5% triethylamine.

References

  • Simanek, E. E., et al. (2009). Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. Organic Syntheses, 86, 151. DOI: 10.15227/orgsyn.086.0151. Available at: [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1255–1257. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2018). Synthesis method of chiral piperazinone derivative. CN108129404B.

Sources

how to minimize side products in 4-(4-Fluorobenzylamino)-1-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying reaction mechanisms and critical process parameters, you can effectively minimize side product formation and maximize the yield and purity of your target compound.

The primary synthetic route to 4-(4-Fluorobenzylamino)-1-methylpiperidine is the reductive amination between 1-methyl-4-piperidone and 4-fluorobenzylamine. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce overall efficiency. This guide provides in-depth troubleshooting advice and frequently asked questions to address these specific issues.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptom: TLC or LC-MS analysis of the crude product shows significant amounts of 1-methyl-4-piperidone and/or 4-fluorobenzylamine.

Root Cause Analysis:

This issue typically points to incomplete imine formation, which is the crucial intermediate step in reductive amination. The equilibrium between the carbonyl compound, the amine, and the imine must be shifted towards the imine for the reaction to proceed to completion.

Solutions:

  • pH Adjustment: The formation of the imine is acid-catalyzed. However, at a very low pH, the amine starting material will be protonated and non-nucleophilic. The optimal pH for imine formation is generally between 4 and 6.[1]

    • Protocol: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Monitor the pH and adjust as necessary.

  • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule. Removing this water can drive the equilibrium towards the imine.[2]

    • Protocol: Perform the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be effective, though this may require elevated temperatures.[2]

  • Reaction Time and Temperature: Ensure sufficient time is allowed for imine formation before the addition of the reducing agent. Gentle heating (40-50 °C) can sometimes accelerate imine formation, but this should be monitored carefully to avoid side reactions.

Issue 2: Formation of a Bis-Alkylated Impurity

Symptom: A significant peak corresponding to the disubstituted amine, N,N-bis(1-methylpiperidin-4-yl)-4-fluorobenzylamine, is observed in the mass spectrum.

Root Cause Analysis:

This side product, often referred to as over-alkylation, can occur when the newly formed secondary amine product reacts with another molecule of the ketone starting material and is subsequently reduced. This is more prevalent when using primary amines in reductive amination.[1][3][4]

Solutions:

  • Stoichiometry Control: Using a slight excess of the primary amine (4-fluorobenzylamine) can help to ensure that the ketone is consumed before it can react with the product amine.[4]

    • Recommendation: Start with a 1.1 to 1.2 molar equivalent of 4-fluorobenzylamine relative to 1-methyl-4-piperidone.

  • Stepwise Procedure: A more controlled approach is to separate the imine formation from the reduction step.[4][5]

    • Protocol:

      • React 1-methyl-4-piperidone and 4-fluorobenzylamine in a suitable solvent (e.g., methanol or dichloromethane) with catalytic acid for a few hours to form the imine.

      • Once imine formation is complete (as monitored by TLC or NMR), add the reducing agent. This minimizes the time the product amine is exposed to the ketone starting material.

  • Choice of Reducing Agent: Milder reducing agents are less likely to promote side reactions. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the reduction of imines and protonated imines over ketones.[5][6]

Issue 3: Presence of 4-(4-Fluorobenzyl)-1-methylpiperidin-4-ol

Symptom: A side product with a mass corresponding to the addition of the 4-fluorobenzyl group to the carbonyl, followed by reduction of the carbonyl to an alcohol, is detected.

Root Cause Analysis:

This can occur if the reducing agent is too reactive and reduces the ketone starting material before imine formation is complete. Sodium borohydride (NaBH₄), for instance, can readily reduce both ketones and imines.[1][6]

Solutions:

  • Selective Reducing Agent: Use a milder reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices.[1][5][6] STAB is generally preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[5]

  • Controlled Addition of Reducing Agent: If using a more reactive reducing agent like NaBH₄, ensure that imine formation is complete before its addition. Adding the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) can also help to control the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over ketones. Can be used in a one-pot procedure.[5][6]Water-sensitive.[6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6]
Sodium Cyanoborohydride (NaBH₃CN) Stable in acidic conditions and selective for imines at neutral to slightly acidic pH.[1][5]Highly toxic cyanide byproducts are generated during workup.[5]Methanol, Ethanol[6]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce both the starting ketone and the imine intermediate, leading to side products.[1][6] Requires careful control of reaction conditions.Methanol, Ethanol[6]
Hydrogenation (H₂/Catalyst) "Green" reducing agent with water as the only byproduct.[2]Requires specialized equipment (hydrogenator). The catalyst (e.g., Pd/C) can be pyrophoric.Methanol, Ethanol, Ethyl Acetate

For the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine, Sodium Triacetoxyborohydride (STAB) is highly recommended to minimize side product formation.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent can influence both the rate of imine formation and the efficacy of the reducing agent.

  • For reactions using STAB, chlorinated solvents like DCM or DCE are common.[6] More environmentally friendly options like ethyl acetate have also been shown to be effective.[8]

  • When using NaBH₃CN or NaBH₄, protic solvents like methanol or ethanol are typically used.[6] However, be aware that alcohols can potentially react with the catalyst surface during catalytic hydrogenation to form aldehyde/ketone impurities.[8]

Q3: How can I effectively purify the final product?

A3: Purification can be challenging due to the similar polarities of the product and some side products.

  • Acid-Base Extraction: Since the product is a basic amine, an acid-base extraction can be an effective initial purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine product extracted back into an organic solvent.[7] This can help remove non-basic impurities.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography is the standard method for obtaining a highly pure product. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the silica, is a good starting point.

Q4: My reaction seems to stall, with imine still present even after adding the reducing agent. What should I do?

A4: This indicates an issue with the reduction step.

  • Protonation of the Imine: The reduction is often more efficient on the protonated imine (iminium ion). If the reaction medium is not slightly acidic, the reduction can be slow. Adding a small amount of acetic acid can help.[7]

  • Reducing Agent Potency: Ensure your reducing agent is not old or has been deactivated by moisture (especially important for STAB).

  • Temperature: While low temperatures are often used to control selectivity, a very low temperature might slow the reduction to an impractical rate. If the reaction is clean but slow, consider allowing it to warm to room temperature.

Visualizing the Reaction Pathway and Troubleshooting

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

reaction_pathway Ketone 1-Methyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine ReducedKetone 1-Methylpiperidin-4-ol Ketone->ReducedKetone + [H] (e.g., NaBH4) Amine 4-Fluorobenzylamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product 4-(4-Fluorobenzylamino)-1-methylpiperidine Imine->Product + [H] (Reduction) Overalkylation Bis-Alkylated Product Product->Overalkylation + Ketone, then [H]

Caption: Reaction pathway for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

troubleshooting_workflow Start Analyze Crude Product (TLC, LC-MS) HighSM High Starting Material? Start->HighSM Overalkylation Over-alkylation Product? HighSM->Overalkylation No OptimizeImine Optimize Imine Formation: - Adjust pH (4-6) - Remove H2O - Increase reaction time HighSM->OptimizeImine Yes ReducedKetone Reduced Ketone Present? Overalkylation->ReducedKetone No ControlStoich Control Stoichiometry: - Use slight excess of amine - Stepwise procedure Overalkylation->ControlStoich Yes ChangeReductant Change Reducing Agent: - Use milder reagent (STAB) - Control temperature ReducedKetone->ChangeReductant Yes End Pure Product ReducedKetone->End No OptimizeImine->Start ControlStoich->Start ChangeReductant->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Reductive Amination. (n.d.). Wordpress.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Wordpress.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. Retrieved January 12, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit.

Sources

Technical Support Center: Investigating Unexpected Off-Target Effects of 4-(4-Fluorobenzylamino)-1-methylpiperidine and Related Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel chemical entities, using 4-(4-Fluorobenzylamino)-1-methylpiperidine as a representative example. While this specific compound has limited publicly available data, the principles and methodologies outlined here provide a robust framework for troubleshooting unexpected experimental outcomes and identifying potential off-target effects for any new small molecule. This guide emphasizes a systematic, evidence-based approach to ensure the scientific integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Observations and Compound Handling

Q1: My experimental results with 4-(4-Fluorobenzylamino)-1-methylpiperidine are inconsistent between replicates. What are the first steps I should take?

A1: Inconsistent results are a frequent challenge in experimental biology and can often be traced back to fundamental issues with the compound or protocol. Before suspecting complex biological off-target effects, it is crucial to rule out more common sources of error.

Causality: The integrity of your small molecule is the foundation of reproducible experiments. Degradation, contamination, or inaccurate quantification of the compound will inevitably lead to variable results.[1]

Troubleshooting Protocol:

  • Verify Compound Integrity:

    • Re-characterization: Perform analytical chemistry to confirm the identity, purity, and stability of your current stock of 4-(4-Fluorobenzylamino)-1-methylpiperidine. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

    • Solubility Check: Visually inspect your stock and working solutions for any precipitation. Inconsistent solubility can lead to significant variations in the effective concentration.

  • Standardize Reagent Preparation:

    • Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.

    • Stock Solution Handling: Prepare concentrated stock solutions (e.g., 10-50 mM) and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -80°C, protected from light.

  • Review Experimental Protocol:

    • Standard Operating Procedures (SOPs): Ensure that all members of your team are adhering strictly to the established SOP. Minor deviations in incubation times, temperatures, or pipetting techniques can introduce significant variability.[2]

    • Controls: Confirm that your positive and negative controls are behaving as expected in every experiment. If controls are inconsistent, this points to a systemic issue with the assay itself, rather than the test compound.[3]

Section 2: Investigating Unexpected Phenotypes

Q2: I'm observing a cellular phenotype that doesn't align with the presumed on-target mechanism of my benzylamino-piperidine compound. How do I begin to investigate potential off-target effects?

A2: An unexpected phenotype is a strong indicator of a potential off-target effect. The term "off-target effect" describes the interaction of a drug with unintended biological molecules, which can lead to unforeseen side effects.[4] A systematic approach is required to deconvolve the observed activity.

Causality: Small molecules can bind to multiple targets, often with weaker affinity than their intended target.[5] These interactions can become physiologically relevant at higher concentrations or in specific cellular contexts, leading to unexpected biological responses.[6]

Workflow for Investigating Unexpected Phenotypes:

G A Unexpected Phenotype Observed B Confirm Phenotype is Dose-Dependent A->B C Is the on-target protein expressed and functional in the experimental system? B->C If Yes D Validate On-Target Engagement C->D If Yes E Hypothesize Off-Target Interaction D->E If No On-Target Correlation F Computational Prediction of Off-Targets E->F G In Vitro Profiling & Counter-Screening E->G H Validate Off-Target in Cellular Model F->H G->H I Refine Chemical Structure to Mitigate Off-Target Effect H->I

Caption: A decision-making workflow for troubleshooting unexpected phenotypes.

Step-by-Step Protocol:

  • Establish a Dose-Response Relationship: Confirm that the unexpected phenotype is titratable and dependent on the concentration of 4-(4-Fluorobenzylamino)-1-methylpiperidine. This helps to rule out artifacts.

  • Validate On-Target Engagement:

    • Target Expression: Confirm that the intended target is expressed in your experimental system (e.g., via Western Blot, qPCR, or proteomics).

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly measure the binding of the compound to its intended target in a cellular environment.

  • Computational Prediction:

    • Utilize computational tools and databases to predict potential off-targets based on the chemical structure of 4-(4-Fluorobenzylamino)-1-methylpiperidine.[7] These methods use algorithms to compare the compound's structure to libraries of compounds with known biological activities.[8]

  • In Vitro Profiling (Counter-Screening):

    • Screen the compound against a panel of common off-target liabilities. Many contract research organizations (CROs) offer these services.[9][10][11] A standard panel often includes a broad range of kinases, GPCRs, ion channels, and enzymes.[12]

Section 3: Common Off-Target Liabilities

Q3: What are the most common off-target liabilities for small molecules like 4-(4-Fluorobenzylamino)-1-methylpiperidine, and how can I test for them?

A3: During drug development, certain off-target interactions are so common and potentially deleterious that they are routinely screened for. These include inhibition of Cytochrome P450 (CYP) enzymes and the hERG potassium channel.

1. Cytochrome P450 (CYP) Inhibition:

  • Why it Matters: CYP enzymes are crucial for drug metabolism in the liver.[13] Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug causes toxic levels of another.[14]

  • How to Test: In vitro CYP inhibition assays are widely available.[15][16] These assays typically use human liver microsomes and specific fluorescent or mass spectrometry-based probes for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17] The output is usually an IC50 value, which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

2. hERG Potassium Channel Inhibition:

  • Why it Matters: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[18] Inhibition of this channel by small molecules can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[19][20] This is a major reason for drug candidate failure in preclinical and clinical development.[21]

  • How to Test: The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay on cells expressing the hERG channel. Automated patch-clamp systems are also commonly used for higher throughput screening. Radioligand binding assays can also be used as a primary screen to identify compounds that bind to the channel.[22]

Table 1: Common In Vitro Safety Pharmacology Panels

Target ClassKey ExamplesPotential Adverse EffectCommon Assay Type
Ion Channels hERG, NaV1.5, CaV1.2Cardiac ArrhythmiaPatch-Clamp Electrophysiology
GPCRs Adrenergic, Dopaminergic, SerotonergicCNS, Cardiovascular side effectsRadioligand Binding, Functional Assays
Kinases Broad Kinase Panel (e.g., KinomeScan)Various, depending on kinaseBinding Assays, Enzymatic Assays
Enzymes Cytochrome P450s (CYPs), COX-1/2Drug-Drug Interactions, GI ToxicityEnzymatic Assays, LC-MS/MS

This table summarizes key off-target panels recommended for early-stage drug discovery to identify potential liabilities.[9][10][11][12][23]

Section 4: Advanced Troubleshooting and Deconvolution

Q4: My compound shows activity in a broad off-target screen. How can I determine which of these off-targets is responsible for the unexpected cellular phenotype?

A4: Identifying the specific off-target responsible for a phenotype from a list of potential hits requires a combination of genetic and chemical biology approaches.

Causality: A promiscuous compound may bind to several proteins in a screening panel. However, not all of these interactions will be potent enough or occur in the relevant cellular compartment to cause the observed phenotype. The goal is to link a specific molecular interaction to the biological outcome.

Strategy for Off-Target Deconvolution:

G A List of Potential Off-Targets from Screening B Prioritize Hits based on Potency (IC50/Ki) and Cellular Expression Data A->B C Genetic Validation (CRISPR KO/RNAi) B->C F Chemical Validation B->F D Does loss of the off-target protein phenocopy the compound's effect? C->D E Does loss of the off-target protein prevent the compound's effect? C->E I Confirmed Off-Target Mechanism D->I If Yes E->I If Yes G Synthesize or Procure a Structurally Unrelated Inhibitor of the Off-Target F->G H Does the unrelated inhibitor reproduce the phenotype? G->H H->I If Yes

Caption: A workflow for validating and confirming a specific off-target mechanism.

Experimental Protocols:

  • Genetic Validation:

    • CRISPR/Cas9 Knockout: Use CRISPR/Cas9 to create a knockout cell line for the highest-priority off-target candidate.[24] If treating the knockout cells with 4-(4-Fluorobenzylamino)-1-methylpiperidine no longer produces the unexpected phenotype, this provides strong evidence for that off-target being responsible.[6]

    • RNAi Knockdown: Alternatively, use siRNA or shRNA to transiently reduce the expression of the off-target protein. This can be a faster method than generating a stable knockout line.

  • Chemical Validation:

    • Orthogonal Chemical Probe: Identify a known, selective inhibitor of the suspected off-target that is structurally distinct from your compound.

    • Phenotypic Comparison: Treat your cells with this orthogonal probe. If it reproduces the same unexpected phenotype observed with 4-(4-Fluorobenzylamino)-1-methylpiperidine, it strongly supports the hypothesis that the phenotype is mediated by that specific off-target.[25]

By following these structured troubleshooting guides, researchers can systematically investigate unexpected experimental results, identify potential off-target effects, and ultimately generate more reliable and reproducible data in their drug discovery efforts.

References

  • MacDonald, M. L., Lamerdin, J., de-Zamaroczy, S., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available at: [Link]

  • Gurley, B. J., et al. (2008). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Available at: [Link]

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Available at: [Link]

  • Whitebread, S., et al. (2016). In vitro safety pharmacology profiling: what else beyond hERG? Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. PDF. Available at: [Link]

  • ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Available at: [Link]

  • Garrido, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Niwa, T., et al. (2018). Construction of an integrated database for hERG blocking small molecules. Journal of Toxicological Sciences. Available at: [Link]

  • Koulgi, S., et al. (2022). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Koulgi, S., et al. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Available at: [Link]

  • Ishida, K., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Hancox, J. C., et al. (2017). Modulation of hERG potassium channels by a novel small molecule activator. The Journal of Physiology. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Wikipedia. (n.d.). 2-Benzylpiperidine. Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Edvotek. (2022). 5 Steps to Follow for Troubleshooting Experiments. Available at: [Link]

  • Grunewald, J., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. Available at: [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • eLife. (2017). Teaching troubleshooting skills to graduate students. Available at: [Link]

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Available at: [Link]

  • Abignente, E., et al. (1988). (Benzoylphenyl)piperidines: A New Class of Immunomodulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of off-target effect. NCI Dictionary of Cancer Terms. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Available at: [Link]

  • Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Crombie, D., et al. (2007). Off-target effects of MEK inhibitors. The Journal of Biological Chemistry. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Lee, S., et al. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Pathology. Available at: [Link]

  • Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for Sigma-1 Receptor Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Topic: Characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine using a Sigma-1 Receptor Competitive Radioligand Binding Assay

Introduction

This guide provides in-depth troubleshooting for researchers characterizing novel compounds, such as 4-(4-Fluorobenzylamino)-1-methylpiperidine, that target the sigma-1 receptor (σ1R). The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), a critical interface for calcium signaling and cellular stress responses.[1][2][3] Its involvement in a range of neurological and psychiatric conditions has made it a significant target in drug development.[2][4]

The primary assay discussed is the competitive radioligand binding assay , a fundamental technique to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known, radiolabeled ligand from the receptor. For the σ1R, a common and selective radioligand is [³H]-(+)-pentazocine.[5][6][7] This guide is structured in a question-and-answer format to directly address common challenges encountered during experimental setup, execution, and data interpretation.

I. Assay Principles & Setup: Frequently Asked Questions

Q1: Why use a competitive binding assay for my compound?

A: A competitive binding assay is the most direct method to determine if and how strongly your unlabeled compound (the "competitor," e.g., 4-(4-Fluorobenzylamino)-1-methylpiperidine) binds to the target receptor. It allows you to calculate the inhibitor constant (Ki), a measure of binding affinity. This is often more practical and cost-effective than synthesizing a radiolabeled version of every new compound.[8][9]

Q2: What are the essential components for a σ1R competitive binding assay?

A: The core components are:

  • Receptor Source: A membrane preparation from a cell line or tissue known to express σ1R (e.g., guinea pig brain, rat liver, or HEK293 cells overexpressing σ1R).[7][10]

  • Radioligand: A high-affinity, selective radiolabeled ligand for σ1R, such as [³H]-(+)-pentazocine.[6]

  • Test Compound: Your unlabeled compound of interest, 4-(4-Fluorobenzylamino)-1-methylpiperidine, prepared in a dilution series.

  • Assay Buffer: A buffer system designed to maintain stable pH and ionic strength, crucial for receptor integrity and binding interactions.[11][12]

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled σ1R ligand (e.g., haloperidol or unlabeled (+)-pentazocine) to saturate all specific binding sites.[4][7]

  • Separation System: A method to separate receptor-bound radioligand from unbound radioligand, typically rapid vacuum filtration using glass fiber filters.[13][14][15]

  • Detection System: A liquid scintillation counter to quantify the radioactivity retained on the filters.

Q3: How does the assay work conceptually?

A: The principle is based on the competition between a fixed concentration of the radioligand ([³H]-(+)-pentazocine) and varying concentrations of your unlabeled test compound for a finite number of sigma-1 receptors. At low concentrations of your test compound, most of the radioactivity will be bound to the receptor. As the concentration of your test compound increases, it displaces more of the radioligand, leading to a decrease in radioactivity detected. The concentration of your test compound that displaces 50% of the specific binding is the IC50, which is then used to calculate the Ki.

Caption: Principle of competitive radioligand binding.

II. Troubleshooting Guide: Common Experimental Issues

Category 1: Inconsistent or Poor Quality Data

Q: My total binding counts (CPM) are very low, close to my background counts. What's wrong?

A: Low total binding suggests a problem with one of the core assay components.

  • Causality & Logic: The signal (total binding) must be sufficiently high above the noise (background) for meaningful data. This issue points to either insufficient receptor-ligand binding or a problem with its detection.

  • Troubleshooting Steps:

    • Verify Receptor Preparation: Ensure your membrane preparation is active. If it's old or has undergone multiple freeze-thaw cycles, its binding capacity may be diminished. Run a saturation binding experiment with just the radioligand to determine the receptor density (Bmax) and dissociation constant (Kd) of your prep.[16]

    • Check Radioligand Integrity: Confirm the age and specific activity of your [³H]-(+)-pentazocine. Radiochemicals decay over time, reducing the signal.

    • Optimize Receptor Concentration: You may not be adding enough receptor to the assay. Increase the amount of membrane protein per well. A good starting point is 50-200 µg of protein.

    • Confirm Incubation Time: Ensure you are incubating long enough to reach equilibrium. Perform a time-course experiment to determine when binding plateaus.[16]

Q: My non-specific binding (NSB) is extremely high, more than 30% of my total binding. How can I fix this?

A: High NSB masks the specific binding signal, making accurate IC50 determination impossible.

  • Causality & Logic: NSB is the radioligand sticking to components other than the receptor, such as the filter membrane, test tubes, or lipids in the membrane prep.[12] The goal is to minimize these non-productive interactions.

  • Troubleshooting Steps:

    • Pre-soak Filter Mats: This is the most common cause. Glass fiber filters can have negative charges that attract the radioligand. Pre-soaking the filter mat in a solution like 0.3% or 0.5% polyethylenimine (PEI) neutralizes these charges.[17]

    • Reduce Radioligand Concentration: Using a radioligand concentration far above its Kd can increase NSB. Aim for a concentration at or near the Kd value.

    • Add a Blocking Agent to Buffer: Including 0.1% Bovine Serum Albumin (BSA) in the assay buffer can help block non-specific sites on the assay plate and membrane prep.

    • Optimize Wash Steps: Ensure your wash buffer is ice-cold and that the wash duration is rapid but sufficient (typically 3-4 quick washes).[18] Prolonged washing can cause dissociation of the specific receptor-ligand complex.[12]

Q: I have high variability between my triplicate wells. What is the likely cause?

A: High variability points to technical inconsistencies in assay execution.

  • Causality & Logic: Radioligand binding assays are sensitive to small volume changes. Inconsistent pipetting, mixing, or washing will lead to scattered data.

  • Troubleshooting Steps:

    • Pipetting Technique: Calibrate your pipettes. For viscous solutions like membrane preparations, use reverse pipetting or wide-bore tips. Ensure the membrane stock is well-suspended before each aspiration.

    • Mixing: Ensure all reagents are thoroughly mixed upon addition to the wells.

    • Filtration Technique: When using a cell harvester, ensure the vacuum is applied evenly and that all wells are washed for the same duration. Check for clogged harvester ports.

    • Reagent Preparation: Prepare master mixes of buffer, radioligand, and receptor to add to the plates, rather than adding each component individually to every well. This minimizes well-to-well addition errors.[18]

Category 2: Unexpected Binding Curves

Q: My competition curve is flat and shows no displacement, even at high concentrations of my test compound.

A: This indicates your compound is not binding to the σ1R under these assay conditions, or there is a fundamental problem with the compound itself.

  • Causality & Logic: For displacement to occur, your compound must have some affinity for the receptor's binding site. A flat curve means no competition is happening.

  • Troubleshooting Steps:

    • Confirm Compound Solubility: This is a critical and often overlooked issue.[19][20] Your compound, 4-(4-Fluorobenzylamino)-1-methylpiperidine, may be precipitating out of the aqueous assay buffer, especially at high concentrations. Low solubility can drastically underestimate a compound's activity.[19][20] See the Key Protocols section for a solubility test.

    • Verify Compound Identity and Purity: Ensure the compound you are testing is indeed what you think it is and that it hasn't degraded.

    • Expand Concentration Range: You may not be testing at high enough concentrations to see an effect. Extend the dilution curve to the 10-100 µM range if solubility permits.

    • Run a Positive Control: Always run a known σ1R competitor (e.g., unlabeled (+)-pentazocine, haloperidol) in parallel. If the positive control displaces the radioligand but your compound does not, it strongly suggests the issue is with your test compound's affinity, not the assay itself.

Q: My competition curve is very shallow (Hill slope < 0.8) or very steep (Hill slope > 1.2). What does this mean?

A: An abnormal Hill slope can indicate complex binding phenomena.

  • Causality & Logic: A standard competitive binding interaction should yield a sigmoidal curve with a Hill slope of approximately 1.0. Deviations suggest the binding does not follow a simple 1:1 interaction model.

  • Troubleshooting Steps:

    • Shallow Slope (< 0.8): This may indicate negative cooperativity or that your compound is binding to multiple sites with different affinities.[9] It could also be an artifact of poor solubility at higher concentrations, where the effective concentration is lower than the nominal concentration.

    • Steep Slope (> 1.2): This is less common but could suggest positive cooperativity, where the binding of one molecule of your compound increases the affinity for subsequent molecules. It can also be an artifact of assay setup, such as ligand depletion.

    • Review Data Fitting: Ensure your non-linear regression model is appropriate. Check that the top and bottom plateaus of the curve are well-defined by your data points.[8]

III. Key Protocols & Data Management

Protocol 1: σ1R Competitive Filter Binding Assay

This protocol provides a general framework. Optimal concentrations and times should be determined empirically.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[17] Keep on ice.

    • Radioligand Stock: Prepare [³H]-(+)-pentazocine in assay buffer to a working concentration of 2x the final desired concentration (e.g., 4 nM for a 2 nM final concentration, which is near its Kd).[10]

    • Test Compound Dilutions: Perform a serial dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid interference.

    • NSB Control: Prepare a high concentration of haloperidol (e.g., 20 µM for a 10 µM final concentration) in assay buffer.

    • Membrane Preparation: Thaw σ1R-containing membranes on ice and dilute to the desired protein concentration (e.g., 100 µ g/100 µL) in ice-cold assay buffer. Keep suspended by gentle vortexing.

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB) wells: 50 µL Assay Buffer

    • Non-Specific Binding (NSB) wells: 50 µL NSB Control (e.g., 20 µM Haloperidol)

    • Test Compound wells: 50 µL of each test compound dilution

    • Add 50 µL of 2x Radioligand Stock to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells. Final volume = 200 µL.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle shaking.

  • Filtration:

    • Pre-soak a 96-well glass fiber filter mat (e.g., GF/B or GF/C) in 0.5% PEI for at least 30 minutes.

    • Place the filter mat on a vacuum manifold.

    • Rapidly transfer the contents of the assay plate to the filter mat and apply vacuum.

    • Wash each well 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting:

    • Dry the filter mat completely (e.g., under a heat lamp or in a microwave).

    • Place the mat in a sample bag with scintillation cocktail or use a solid scintillator plate.

    • Count the radioactivity (in CPM) using a liquid scintillation counter.

Protocol 2: Kinetic Solubility Assessment

This quick test helps diagnose solubility issues that can invalidate binding data.[19][21]

  • Prepare your highest assay concentration of 4-(4-Fluorobenzylamino)-1-methylpiperidine in the final assay buffer (including the same percentage of DMSO).

  • Also prepare a buffer-only control.

  • Incubate under the same conditions as your binding assay (time and temperature).

  • Visually inspect the solution for any cloudiness or precipitate against a dark background.

  • For a more quantitative measure, read the absorbance of the solution at a wavelength like 600-700 nm using a plate reader. An increase in absorbance compared to the buffer-only control indicates light scattering from insoluble particles.[22]

Data Analysis and Presentation

Raw data (CPM) should be organized and converted to determine the Ki value.

Table 1: Example Data for Ki Calculation

[Test Compound] (M)Log [Compound]Mean CPMSpecific Binding (CPM)% Inhibition
0 (Total)N/A850080000%
1.00E-10-10.0845079500.6%
1.00E-09-9.0790074007.5%
1.00E-08-8.05100460042.5%
1.00E-07-7.01600110086.3%
1.00E-06-6.065015098.1%
1.00E-05-5.05202099.8%
NSB ControlN/A5000100%
  • Specific Binding = Mean CPM - Mean NSB CPM

  • % Inhibition = 100 * (1 - (Specific Binding at [Compound] / Specific Binding at [Total]))

  • Plot % Inhibition vs. Log [Compound] and fit with a non-linear regression (sigmoidal dose-response) to find the IC50 .

  • Calculate the Ki using the Cheng-Prusoff equation :[8]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for calculating Ki from raw binding data.

IV. References

  • Dissociation of the Motor Effects of (+)-pentazocine From Binding to Sigma 1 Sites. PubMed. Available from: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery World. Available from: [Link]

  • Analysis of the (+)-pentazocine-bound σ1 receptor structure. ResearchGate. Available from: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS ONE. Available from: [Link]

  • Filter Binding Assay Protocol. University at Buffalo, Read Lab. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available from: [Link]

  • Help with troubleshooting my radioligand competition binding assay. Reddit. Available from: [Link]

  • The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate. PMC. Available from: [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Labcompare. Available from: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. Available from: [Link]

  • Filter-binding assay. OpenWetWare. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • Filter binding assay. Wikipedia. Available from: [Link]

  • Sigma-1 receptor. Wikipedia. Available from: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available from: [Link]

  • Molecular functions of the sigma-1 receptor. ResearchGate. Available from: [Link]

  • Filter-Binding Assays. ResearchGate. Available from: [Link]

  • Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available from: [Link]

  • Competitive Binding Data with One Class of Receptors. GraphPad. Available from: [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • Assay buffers. University of North Carolina. Available from: [Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical intermediate. As a key building block in the synthesis of pharmacologically active molecules such as Pimavanserin, achieving high purity is paramount for downstream applications and regulatory compliance.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Understanding the Synthesis and Potential Impurities

4-(4-Fluorobenzylamino)-1-methylpiperidine is typically synthesized via a reductive amination reaction between 1-methyl-4-piperidone and 4-fluorobenzylamine, often employing a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] While this method is generally efficient, several impurities can arise, compromising the final product's purity.

Common Impurities in the Reductive Amination Synthesis:

Impurity TypeChemical NameOrigin
Unreacted Starting Materials 1-methyl-4-piperidoneIncomplete reaction or non-stoichiometric addition.
4-fluorobenzylamineIncomplete reaction or excess reagent.
Over-alkylation Product N,N-bis(4-fluorobenzyl)-1-methylpiperidin-4-amineReaction of the desired secondary amine product with another molecule of 4-fluorobenzyl halide (if formed in situ) or aldehyde.[6]
Reducing Agent Byproducts Borate salts, acetic acidFrom the decomposition and reaction of sodium triacetoxyborohydride.[7]
Side-Reaction Products N-acetyl or N-ethyl derivativesCan occur in slow reactions when acetic acid is present.[7]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you might encounter during the purification of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Issue 1: Low Purity After Initial Work-up

Question: My initial crude product shows multiple spots on the TLC plate, including what I suspect are starting materials and a more non-polar byproduct. What is the most effective initial purification step?

Answer: An acid-base extraction is the most effective initial purification step to separate the basic amine product from non-basic impurities and unreacted starting materials. The tertiary amine product can be protonated with an acid to form a water-soluble salt, allowing for its separation from non-basic organic impurities.

Expert Insight: The choice of acid and base is critical. A dilute solution of a strong acid like HCl is typically used to extract the amine into the aqueous phase. Subsequently, basifying the aqueous layer with a base like NaOH will deprotonate the amine salt, allowing it to be re-extracted into an organic solvent. This process is highly effective for removing non-basic impurities.

dot

AcidBaseExtraction Crude Crude Product (in Organic Solvent) AddAcid Add Dilute HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Non-basic impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 AddBase Add NaOH (aq) Aqueous1->AddBase Separate2 Separate Layers AddBase->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Product) Separate2->Organic2 Dry Dry & Concentrate Organic2->Dry PureProduct Partially Purified Product Dry->PureProduct

Caption: Workflow for Acid-Base Extraction.

Issue 2: Co-eluting Impurities During Column Chromatography

Question: I'm struggling to separate my product from a closely eluting impurity using silica gel column chromatography with a standard ethyl acetate/hexane mobile phase. What can I do to improve separation?

Answer: Amines are notorious for tailing on silica gel due to interactions with acidic silanol groups. To mitigate this and improve separation, you can modify your mobile phase or use a different stationary phase.

Troubleshooting Steps for Column Chromatography:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into your eluent system. This will compete with your amine product for binding to the acidic sites on the silica, reducing tailing and often improving separation.

    • Use an Alcohol Co-solvent: Adding a small percentage of methanol (1-5%) to a dichloromethane or ethyl acetate-based mobile phase can help to deactivate the silica and improve the elution of polar amines.

  • Stationary Phase Selection:

    • Amine-Functionalized Silica: Consider using a pre-treated, amine-functionalized silica gel. This stationary phase is specifically designed for the purification of basic compounds and can significantly improve peak shape and resolution.[8]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds, as it has fewer acidic sites.

Expert Insight: A common and effective solvent system for purifying N-benzylpiperidine derivatives on silica gel is a gradient of dichloromethane and methanol with a small amount of triethylamine.[9] For example, starting with 100% dichloromethane and gradually increasing the methanol concentration.

dot

ChromatographyTroubleshooting Start Co-eluting Impurities MobilePhase Modify Mobile Phase Start->MobilePhase StationaryPhase Change Stationary Phase Start->StationaryPhase AddBase Add Triethylamine (0.1-1%) MobilePhase->AddBase AddAlcohol Add Methanol (1-5%) MobilePhase->AddAlcohol AmineSilica Use Amine-Functionalized Silica StationaryPhase->AmineSilica Alumina Use Alumina (Basic/Neutral) StationaryPhase->Alumina ImprovedSep Improved Separation AddBase->ImprovedSep AddAlcohol->ImprovedSep AmineSilica->ImprovedSep Alumina->ImprovedSep

Caption: Troubleshooting Column Chromatography.

Issue 3: Product Oiling Out During Recrystallization

Question: I've isolated my product, but it's an oil. I've tried to recrystallize it from common solvents like ethanol and hexane, but it just oils out. How can I obtain a crystalline solid?

Answer: 4-(4-Fluorobenzylamino)-1-methylpiperidine, like many secondary and tertiary amines, can be challenging to crystallize as a free base. Converting it to a salt, such as the hydrochloride or tartrate salt, often yields a more crystalline material that is easier to purify by recrystallization.

Protocol for Salt Formation and Recrystallization:

  • Dissolution: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration and wash with a small amount of cold solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system. Common choices for amine salts include ethanol, methanol, or mixtures of an alcohol with an ether or an ester.[10]

Expert Insight: A solvent/anti-solvent system is often effective for recrystallizing amine salts. Dissolve the salt in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., diethyl ether) until the solution becomes turbid. Allowing the solution to cool slowly will promote the formation of well-defined crystals.

Analytical Methods for Purity Assessment

Accurate determination of purity is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for quantitative purity analysis.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[11]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in waterB: Acetonitrile[11]
Gradient 5% to 95% B over 8-10 minutes[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 254 nm
Column Temperature 30 °C

Note: The addition of an ion-pairing agent like TFA to the mobile phase is crucial for achieving good peak shape for basic analytes like 4-(4-Fluorobenzylamino)-1-methylpiperidine.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities, such as unreacted starting materials and low-molecular-weight byproducts.

Proposed GC-MS Method Parameters:

ParameterCondition
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 80°C, hold 1 min, ramp to 290°C
Detector Mass Spectrometer (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative purity assessment (qNMR).

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (C₆H₄F)7.20-7.30, 6.95-7.05m, m
Benzyl CH₂~3.75s
Piperidine CH (at C4)~2.60m
Piperidine CH₂ (axial, at C2, C6)~2.80d
Piperidine CH₂ (equatorial, at C2, C6)~2.10t
N-CH₃~2.25s
Piperidine CH₂ (at C3, C5)1.40-1.80m

Note: Impurities can often be identified by characteristic signals in the NMR spectrum. For example, the presence of unreacted 1-methyl-4-piperidone would show a characteristic carbonyl signal in the ¹³C NMR spectrum around 208-210 ppm.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish tint. What could be the cause and how can I remove it?

A1: A yellow tint in amines is often due to oxidation products. Purification by column chromatography is typically effective in removing these colored impurities. If the color persists, a charcoal treatment of a solution of your product followed by filtration may be beneficial.

Q2: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃) for the reductive amination?

A2: While NaBH₄ can be used, it is a stronger reducing agent and can reduce the starting aldehyde or ketone before the imine has a chance to form, leading to alcohol byproducts and lower yields of the desired amine.[6] NaBH(OAc)₃ is milder and more selective for the reduction of the in-situ formed iminium ion, making it the preferred reagent for one-pot reductive aminations.[4][5]

Q3: How can I confirm the complete removal of the reducing agent byproducts?

A3: The borate byproducts are typically removed during the aqueous work-up. To ensure complete removal, perform multiple washes with water or brine. The absence of signals corresponding to acetic acid or other boron-containing species in the ¹H NMR spectrum of the final product is a good indicator of their removal.

Q4: What is the best way to store purified 4-(4-Fluorobenzylamino)-1-methylpiperidine?

A4: As a secondary amine, it can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Veeprho. (n.d.). Pimavanserin Impurities and Related Compound. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Pimavanserin-impurities. Retrieved January 12, 2026, from [Link]

  • Wang, C., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 5, 12374. [Link]

  • New Drug Approvals. (2016). Pimavanserin. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101778821A - Synthesizing of N-(4-luorobenzyl)-N-(1-methyl piperidine-4-yl)-N '-(4-(2-methyl propoxy-) phenyl methyl) urea and tartrate and crystal formation.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved January 12, 2026, from [Link]

  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkat USA. [Link]

  • Varghese, R., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Scientific Reports, 10(1), 1-13. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 12, 2026, from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 12, 2026, from [Link]

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin.
  • YouTube. (2019). synthesis of secondary amines. Retrieved January 12, 2026, from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved January 12, 2026, from [Link]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved January 12, 2026, from [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 26-34. [Link]

  • Navrátilová, H., & Potáček, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Enantiomer, 6(6), 333-337. [Link]

  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved January 12, 2026, from [Link]

  • Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 12, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 6(2), 163-189. [Link]

  • Google Patents. (n.d.). CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Secondary Amines. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 12, 2026, from [Link]

  • LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Addressing Poor Reproducibility in 4-(4-Fluorobenzylamino)-1-methylpiperidine Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] 4-(4-Fluorobenzylamino)-1-methylpiperidine belongs to this versatile class, and like many small molecules, its journey through the drug discovery pipeline relies on robust and reproducible bioassay data.[2] However, achieving consistency in cell-based assays can be a significant challenge, with poor reproducibility wasting valuable resources and undermining the credibility of research findings.[3]

This technical support center is designed for researchers, scientists, and drug development professionals encountering reproducibility issues in bioassays involving 4-(4-Fluorobenzylamino)-1-methylpiperidine. We will move beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting, empowering you to diagnose and resolve the root causes of variability in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions as a first-line resource.

Q1: Why is assay reproducibility so critical in drug development?

A: Reproducibility is the bedrock of scientific validity.[3] In drug development, it ensures that:

  • Data is reliable: Decisions to advance or terminate a compound are based on solid evidence.

  • Results are transferable: Findings can be consistently replicated across different labs, teams, and development phases.[4][5]

  • Resources are used efficiently: It prevents the costly pursuit of false positives or the premature abandonment of promising candidates due to flawed data.[6]

Q2: What are the most common sources of variability in cell-based assays?

A: Variability in cell-based assays typically stems from three main areas: biological factors, procedural inconsistencies, and data analysis.[7] Key culprits include:

  • Cellular State: Cell line misidentification, cross-contamination, high passage number leading to genetic drift, and mycoplasma contamination.[3][8]

  • Reagent Quality: Degradation of the test compound, lot-to-lot differences in sera or other critical reagents, and improper storage.[9][10]

  • Assay Execution: Inconsistent cell seeding density, minor variations in incubation times, temperature fluctuations, and imprecise pipetting.[11][12]

  • Data Handling: Inappropriate statistical models, lack of proper controls, and systematic bias from plate effects.[13][14]

Q3: How do I know if my 4-(4-Fluorobenzylamino)-1-methylpiperidine compound stock is the problem?

A: Suspect your compound stock if you observe a sudden drop in potency or inconsistent dose-response curves. To verify, perform the following checks:

  • Confirm Solubility: Ensure the compound is fully dissolved in your chosen solvent (e.g., DMSO) at the stock concentration. Precipitates, even microscopic ones, will lead to inaccurate dilutions.

  • Assess Stability: The compound may be unstable in solution or sensitive to freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of solid compound and compare the results to those from your existing stock.

  • Analytical Verification: If problems persist, consider analytical chemistry techniques like HPLC-MS to confirm the identity and purity of your compound stock.

Q4: My cell line seems healthy by visual inspection, but my results are inconsistent. What should I check first?

A: Visual inspection is insufficient to guarantee cellular consistency. Two critical, non-visible factors must be investigated:

  • Mycoplasma Contamination: This is a common and insidious problem that doesn't cause visible signs of distress but can dramatically alter cellular metabolism and response to stimuli.[15] Routine testing using PCR or luminometry-based kits is essential.

  • Cell Line Identity: Cell line misidentification and cross-contamination are rampant problems in biomedical research.[3] It is imperative to perform Short Tandem Repeat (STR) analysis to authenticate your cell line against a certified reference profile.

Section 2: Detailed Troubleshooting Guides

This section provides in-depth, problem-oriented guidance to diagnose and resolve specific experimental issues.

Problem 1: Inconsistent IC₅₀/EC₅₀ Values

Q: My calculated IC₅₀ value for 4-(4-Fluorobenzylamino)-1-methylpiperidine shifts significantly (e.g., by an order of magnitude) between assay runs. Why is this happening and how can I fix it?

A: Potential Causes & Scientific Rationale:

An unstable IC₅₀ value is a classic sign of underlying experimental variability. The IC₅₀ is a derived parameter, highly sensitive to the quality of the dose-response curve. The most common reasons for this instability are:

  • Cellular Drift and Passage Number: Continuous passaging can lead to changes in genotype and phenotype, altering the expression of the compound's target or related signaling pathways.[3] A cell line at passage 30 may respond very differently than the same line at passage 5.

  • Inconsistent Cell Seeding Density: The initial number of cells per well is critical. Overly confluent cells may exhibit contact inhibition and altered metabolic states, while under-seeded cells may grow poorly or inconsistently.[16] Both scenarios can affect the cellular response to the compound.

  • Variable Incubation Times: The duration of compound exposure is a key parameter.[15] Minor, undocumented deviations in incubation time between experiments can lead to significant shifts in the perceived potency.

  • Reagent Lot Variability: Fetal Bovine Serum (FBS) is a notoriously variable biological product. Different lots can contain varying levels of growth factors and other components that can influence cell growth and drug sensitivity.[10]

  • Inappropriate Curve Fitting: Using the wrong statistical model to fit your dose-response data can lead to inaccurate IC₅₀ calculations.[17] For example, forcing a symmetrical four-parameter logistic (4PL) model onto asymmetrical data can artificially shift the IC₅₀.

A: Troubleshooting Workflow & Corrective Actions:

Use the following systematic approach to identify and eliminate the source of IC₅₀ variability.

G cluster_start cluster_bio Biological Validation cluster_reagent Reagent & Compound cluster_protocol Protocol Standardization cluster_analysis Data Analysis cluster_end start Start: Inconsistent IC₅₀ cell_auth Authenticate Cell Line (STR) start->cell_auth Step 1 myco Test for Mycoplasma cell_auth->myco passage Create & Use Low-Passage Cell Bank (e.g., <10) myco->passage compound Prepare Fresh Compound from Solid Stock passage->compound Step 2 reagent_qual Qualify New Reagent Lots (e.g., FBS, Media) compound->reagent_qual seeding Optimize & Standardize Cell Seeding Density reagent_qual->seeding Step 3 timing Strictly Control Incubation Times seeding->timing pipetting Verify Pipette Calibration & Technique timing->pipetting model Assess Goodness-of-Fit (e.g., 4PL vs 5PL) pipetting->model Step 4 controls Monitor Control Well Performance (Z'-factor) model->controls end_node Result: Stable IC₅₀ controls->end_node Final Check

Caption: A systematic workflow for troubleshooting IC₅₀ variability.

Problem 2: High Background Signal / False Positives

Q: I'm observing a high signal in my "vehicle-only" negative controls, or my compound appears active in assays where it shouldn't be. What could be causing this interference?

A: Potential Causes & Scientific Rationale:

High background or false positive signals are often caused by the physicochemical properties of the test compound interfering with the assay's detection method.[6][18] This is a common pitfall in high-throughput screening.

  • Compound Autofluorescence: If your assay uses a fluorescence-based readout (e.g., fluorescent viability dyes, GFP reporters), a compound that is itself fluorescent at the excitation/emission wavelengths of the assay will produce a signal independent of any biological activity.

  • Luciferase Inhibition: Many popular cell health assays (e.g., CellTiter-Glo®) rely on luciferase enzymes. Compounds can directly inhibit the luciferase enzyme, causing a drop in signal that is misinterpreted as cell death or cytotoxicity.[6]

  • Light Scattering/Absorption: In absorbance-based assays (e.g., MTT, XTT), a compound that is colored or that forms a precipitate can absorb or scatter light at the measurement wavelength, leading to artificially high or low readings.

  • Redox Activity: Compounds with redox-cycling properties can interfere with viability assays that rely on cellular redox potential (like resazurin-based assays), leading to false signals.[6]

A: Step-by-Step Protocol for Identifying Compound Interference:

To determine if 4-(4-Fluorobenzylamino)-1-methylpiperidine is interfering with your assay, perform the following cell-free control experiment.

Protocol: Assessing Compound Interference in a Cell-Free System

  • Plate Preparation: Use the same type of microplate (e.g., white opaque for luminescence, black for fluorescence) as your main experiment.[12]

  • Reagent Addition: Add cell culture medium without cells to the wells.

  • Compound Dilution Series: Prepare a serial dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine in the cell-free medium, identical to the concentrations used in your cellular experiment. Include vehicle-only (e.g., 0.1% DMSO) wells.

  • Assay Reagent Addition: Add your assay's detection reagent (e.g., CellTiter-Glo®, resazurin, fluorescent dye) to all wells according to the manufacturer's protocol.

  • Incubation: Incubate for the standard duration.

  • Signal Reading: Read the plate on your plate reader using the same settings as your cellular assay.

  • Analysis: If you observe a dose-dependent change in signal in these cell-free wells, your compound is directly interfering with the assay chemistry or detection method. This result invalidates data from the primary assay and indicates a different, non-interfering assay method is required.

Section 3: Foundational Protocols for Building Reproducibility

Proactive implementation of the following protocols is essential for establishing a robust and self-validating assay system.

Table 1: Key Parameters for Assay Standardization
ParameterRecommendationRationale
Cell Source Use a reputable cell bank (e.g., ATCC).Ensures you start with a validated, contaminant-free biological system.[8]
Passage Number Maintain a strict "low passage" policy (e.g., use cells for no more than 10-15 passages post-thaw).Minimizes genetic and phenotypic drift that can alter experimental outcomes.[3][19]
Mycoplasma Testing Test monthly and upon thawing new vials.Prevents widespread contamination and ensures cellular physiology is not compromised.[15]
Cell Seeding Use an automated cell counter for accuracy. Perform optimization experiments to find the ideal density for your assay duration.Removes subjective variability from manual cell counting and ensures a consistent starting cell number.[16]
Compound Handling Aliquot solid compound and stock solutions to minimize freeze-thaw cycles.Protects the integrity and concentration of your key reagent.
Critical Reagents For new lots of serum or media, perform a "bridging study" by running the new and old lots in parallel to confirm consistent performance.Ensures that changes in reagent lots do not introduce a systematic shift in assay results.[10]
Assay Controls Always include positive and negative controls on every plate. Calculate the Z'-factor to monitor assay quality.Provides a quantitative measure of assay performance and robustness for each individual experiment.[20]
Diagram: Sources of Bioassay Variability

This diagram illustrates the multiple factors that can contribute to poor reproducibility. A comprehensive quality control strategy must address all of these potential sources of error.

G cluster_bio Biological System cluster_reagents Reagents & Compound cluster_env Environment & Equipment cluster_human Human & Procedural Factors center Poor Reproducibility cells Cell Line Integrity (Contamination, Passage, Misidentification) cells->center compound Compound Stability & Purity compound->center reagents Lot-to-Lot Variability (Serum, Media, Antibodies) reagents->center incubator Incubator Conditions (Temp, CO₂, Humidity) incubator->center equipment Equipment Calibration (Pipettes, Readers) equipment->center technique Operator Technique (Pipetting, Seeding, Timing) technique->center analysis Data Analysis (Model Choice, Outlier Handling) analysis->center

Caption: Major sources of variability contributing to poor bioassay reproducibility.

References

  • Promises and Pitfalls of High-Throughput Biological Assays. (n.d.). PubMed.
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019, February 5). bioRxiv.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
  • Improving accuracy and reproducibility in life science research. (n.d.). ATCC.
  • General Tips for Successful Cell Culture. (2023, March 29). FDCELL.
  • Factors affecting test reproducibility among laboratories. (n.d.). WOAH.
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs.
  • In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PMC - PubMed Central.
  • Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog. (n.d.). Benchchem.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
  • Bioassay Analysis. (n.d.). Unistat Statistics Software.
  • Statistical Analysis of Bioassay Data With Dependent Replicates Liam Cann Master of Science. (n.d.). University of New Brunswick.
  • Bioassay Statistics. (n.d.). Quantics Biostatistics.
  • How we validate new laboratory reagents. (2023, March 7). Ambar Lab.
  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Unknown Source.
  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20). BioProcess International.
  • Defining a Statistical Analysis for Bioassay: Response Modelling. (2025, August 6). Quantics Biostatistics.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Oxford Academic.
  • Best Practices for Cell Culture. (2020, May 21). ATCC.
  • Validating critical reagents used in CGMP analytical testing: Ensuring method integrity and reliable assay performance. (2025, August 6). ResearchGate.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
  • 4-(4-Fluorobenzylamino)-1-methylpiperidine. (n.d.). PubChem.
  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.). Unknown Source.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

Sources

Technical Support Center: Managing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common, yet often complex, issue of compound precipitation in cell culture media. Our goal is to move beyond simple procedural lists and delve into the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Troubleshooting Guide

This section is designed to address specific precipitation scenarios you might encounter during your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I've dissolved my compound in an organic solvent (like DMSO) to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

Answer: This phenomenon, often termed "crashing out," is a frequent challenge, especially with hydrophobic compounds. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly introduced into the aqueous environment of the cell culture medium where its solubility is significantly lower.[1][2] The abrupt change in solvent polarity causes the compound to fall out of solution.[2]

Here is a systematic approach to troubleshoot this issue:

Potential CauseScientific ExplanationRecommended Solution
Exceeding Aqueous Solubility The final concentration of your compound in the media surpasses its maximum soluble limit in that specific aqueous environment.[1][2] Every compound has a characteristic solubility under defined conditions.[3]Decrease the final working concentration. Perform a solubility test to determine the maximum achievable concentration in your specific cell culture medium.[1]
Solvent Shock / Rapid Dilution Adding a highly concentrated stock solution directly into a large volume of media creates a localized zone of supersaturation, leading to rapid precipitation as the solvent disperses.[1][2]Employ a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume. Always add the compound solution dropwise while gently swirling or vortexing the media.[1]
Low Media Temperature The solubility of most solid compounds decreases at lower temperatures.[1][4] Adding a compound to cold media can significantly reduce its ability to stay in solution.Always use pre-warmed (37°C) cell culture media. [1] Ensure your media is equilibrated to the incubator's temperature before adding any compounds.
High Final Solvent Concentration While solvents like DMSO are essential for initial dissolution, a high final concentration (e.g., >0.5%) can be toxic to cells and paradoxically, may not prevent precipitation upon significant dilution into an aqueous system.[1]Maintain a final solvent concentration below 0.5%, and ideally below 0.1%. [1] This might necessitate creating a more dilute stock solution, which can be counterintuitive but is often effective.
Media pH The pH of the media can dramatically affect the solubility of ionizable compounds.[2][5] If the media pH is close to the compound's pKa, it can lead to a less soluble, un-ionized state.Check the pKa of your compound. If it's an acid or base, its solubility will be pH-dependent.[6] While altering media pH is possible, it must be done cautiously to avoid impacting cell health.[7][8]
Issue 2: Delayed Precipitation After Incubation

Question: My compound-media mixture looks perfectly clear initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What's causing this delayed effect?

Answer: Delayed precipitation suggests that while the initial solution may be kinetically soluble (a temporary, supersaturated state), it is not thermodynamically stable.[9] Over time, various factors within the incubator environment can push the compound out of this metastable state.[1]

Potential CauseScientific ExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which can decrease compound solubility and promote crystallization.[1]Minimize the time culture vessels are outside the incubator. If frequent observation is required, consider using a microscope with a live-cell imaging chamber.
Media Evaporation In long-term cultures, evaporation from culture plates or flasks can concentrate all media components, including salts and your compound, potentially pushing the compound's concentration beyond its solubility limit.[2]Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[1][10]
pH Shift due to Cellular Metabolism As cells metabolize, they produce byproducts like lactic acid and CO2, which can gradually lower the pH of the culture medium.[1][7][11] For a pH-sensitive compound, this shift can be enough to trigger precipitation.Monitor the pH of your culture medium, especially in high-density cultures. This can be visually checked by the phenol red indicator. More frequent media changes may be necessary to maintain a stable pH.
Compound Instability/Degradation The compound itself may not be stable under culture conditions (37°C, 5% CO2, humidity). It could be degrading into less soluble byproducts over time.[1]Assess the stability of your compound under your specific experimental conditions. This can be checked by recovering the compound from the media at different time points and analyzing its integrity using methods like HPLC.[12]
Interaction with Media Components Compounds can interact with salts (especially calcium and phosphate), proteins, and other components in the media, forming insoluble complexes over time.[2] Serum proteins, for instance, can bind to compounds, which sometimes aids solubility but can also lead to aggregation.[13][14]Consider the media composition. If using serum-free media, the lack of proteins can sometimes make compounds more prone to precipitation. If preparing media from powder, ensure components like calcium salts are added in the correct order to prevent precipitation.[10]

Section 2: Experimental Protocols & Workflows

Protocol 1: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)

This protocol provides a quick method to estimate the maximum concentration of your compound that can be added to the cell culture medium from a DMSO stock without immediate precipitation.

Objective: To find the highest compound concentration that remains visually clear in the final assay medium.

Methodology:

  • Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[1][15]

  • Pre-warm Media: Equilibrate your complete cell culture medium (including serum, if applicable) to 37°C in a water bath.[1]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound stock directly into the pre-warmed media. For example, add 2 µL of stock to 198 µL of media for a 1:100 dilution. Create a dilution series (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Immediate Visual Inspection: Immediately after dilution, visually inspect each solution against a dark background for any signs of cloudiness or precipitate. A nephelometer can be used for a more sensitive, quantitative measurement of turbidity.[16]

  • Incubate and Re-inspect: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours).[17]

  • Final Assessment: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is your approximate maximum working concentration under these conditions.[1]

Workflow for Preparing Compound Working Solution

This workflow diagram illustrates the decision-making process and best practices for preparing a compound solution for your cell culture experiments to minimize precipitation risk.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh Compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock_sol High-Concentration Stock Solution (e.g., 50 mM) dissolve->stock_sol prewarm Pre-warm Media to 37°C stock_sol->prewarm sol_test Perform Kinetic Solubility Test? prewarm->sol_test intermediate Create Intermediate Dilution in Pre-warmed Media sol_test->intermediate Yes (Recommended) final_dilution Add Intermediate Dilution Dropwise to Final Media Volume (Gentle Swirling) sol_test->final_dilution No intermediate->final_dilution check Visually Inspect for Precipitate final_dilution->check ready Solution Ready for Cells check->ready Clear adjust Adjust Protocol: - Lower Final Concentration - Use Serial Dilution check->adjust Precipitate adjust->sol_test

Caption: Workflow for preparing compound working solutions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my hydrophobic compound? A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for cell culture due to its high solubilizing power and miscibility with water.[1] However, it's crucial to keep the final concentration in the culture medium low (ideally <0.1%) to prevent cellular toxicity.[1][18] If DMSO is not suitable, other options include ethanol, or co-solvents like PEG400, though toxicity must always be evaluated.[18][19]

Q2: What is the difference between kinetic and thermodynamic solubility? A2: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure.[9] Kinetic solubility, which is often what is measured in high-throughput screens, is the concentration of a compound that stays in solution under specific, time-limited conditions after being diluted from a high-concentration organic stock.[17][20][21] A solution can have a high kinetic solubility but still be thermodynamically unstable, leading to delayed precipitation.[9]

Q3: Can I just filter out the precipitate and use the remaining solution? A3: This is generally not recommended.[1] The formation of a precipitate means the actual concentration of the dissolved compound is unknown and lower than your intended concentration, which will compromise the accuracy and reproducibility of your experimental results. Filtering removes the compound, effectively lowering its concentration in an unquantified manner.[22]

Q4: What components in cell culture media are common causes of precipitation? A4: Besides the test compound, high concentrations of salts, particularly calcium and phosphate, are notorious for forming insoluble precipitates (e.g., calcium phosphate).[10] This is often exacerbated by pH instability or improper preparation of media from powdered components.[23] Proteins in serum can also denature and precipitate if subjected to repeated freeze-thaw cycles or extreme temperature shifts.[10]

Q5: Can serum in the media help with compound solubility? A5: Yes, it often can. Serum proteins, especially albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the aqueous medium.[13][14] This is why some compounds precipitate in serum-free media but not in serum-containing media.[24] However, this binding also reduces the free concentration of the compound available to interact with the cells, which can affect its potency (e.g., IC50 value).[14]

Q6: How can I create a supersaturated solution, and why is it unstable? A6: A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature.[25] This is often achieved by dissolving the solute at a higher temperature and then carefully cooling it down.[26] These solutions are metastable because there are no nucleation sites (like a seed crystal or impurity) for crystallization to begin.[25][26] In cell culture, adding a concentrated DMSO stock to aqueous media can create a temporary, localized supersaturated state which is highly prone to precipitation as it disperses.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Shapiro, A. B. (2015, February 5). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Retrieved from [Link]

  • Kawakami, K. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Votano, J. R., Parham, M., & Gobbi, L. C. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 32(5), 627-638.
  • Filipič, B. (2016, June 8). Response to "Has anyone had problems with media contamination or precipitants falling out of media?". ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Various Authors. (2022, January 4). Responses to "How do you dissolve chemicals in the culture medium?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2013, November 28). Responses to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]

  • Reddit User. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. Reddit. Retrieved from [Link]

  • Cellbase. (2026, January 9). pH and Temperature Control: Impact on Cell Growth. Retrieved from [Link]

  • Various Authors. (2017, May 23). Responses to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Various Authors. (2022, January 7). Responses to "Why does a compound that dissolve in DMSO, precipitates with media?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Retrieved from [Link]

  • Somoza, V., & Cichna-Markl, M. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Food and Chemical Toxicology, 134, 110834.
  • Various Authors. (2014, July 31). Responses to "How to enhance drug solubility for in vitro assays?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2017, December 6). Responses to "How do you dissolve an oil-based sample to test on cells?". ResearchGate. Retrieved from [Link]

  • Henriksen, P. A., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 61(1-2), 41-49.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Various Authors. (2017, December 14). Responses to "How to know the stability of drugs and reagents in the cell culture media?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2013, January 3). Responses to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. Retrieved from [Link]

  • de Oliveira, C. A., & de Carvalho, J. C. M. (2013). Effect of pH and temperature on the whey protein solubility. Food Science and Technology, 33(3), 566-571.
  • Nguyen, T. (2011). Effect of temperature and pH on the solubility of soy protein. UQ eSpace. Retrieved from [Link]

  • Geraghty, R. J., et al. (2018). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 7(11), 205.
  • Chemistry LibreTexts. (2025, March 20). 16.5: Supersaturated Solutions. Retrieved from [Link]

  • Bergmann, J. (2022, May 12). Supersaturation Finally Explained & Demonstrated. YouTube. Retrieved from [Link]

  • i-DNA Biotechnology. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-(4-Fluorobenzylamino)-1-methylpiperidine in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming resistance in cell lines. As a sigma-1 receptor (S1R) antagonist, this compound holds significant promise in cancer research by inducing apoptosis and modulating key cellular pathways. However, as with many targeted therapies, the emergence of resistance can be a significant hurdle. This resource will equip you with the knowledge and experimental strategies to anticipate, diagnose, and overcome these challenges.

Understanding the Mechanism of Action

4-(4-Fluorobenzylamino)-1-methylpiperidine is a potent and selective antagonist of the sigma-1 receptor (S1R). S1R is a unique chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2][3] In cancer cells, S1R is frequently overexpressed and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1][4][5]

By antagonizing S1R, 4-(4-Fluorobenzylamino)-1-methylpiperidine disrupts these pro-survival functions, leading to:

  • Induction of Apoptosis: S1R antagonists can trigger caspase-dependent apoptosis in tumor cells.[6][7]

  • Modulation of Calcium Signaling: Antagonism of S1R can lead to a rise in cytosolic calcium, a key signal for apoptosis.[6][7]

  • Induction of Autophagy: S1R ligands can induce autophagy, a cellular process that can either promote survival or lead to cell death depending on the context.[8][9]

  • Alteration of Cancer Cell Metabolism: S1R plays a role in regulating cancer cell energy metabolism, and its antagonism can disrupt these processes.[10]

The development of resistance to 4-(4-Fluorobenzylamino)-1-methylpiperidine can occur through various mechanisms that counteract these effects. This guide will walk you through identifying and addressing these resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to 4-(4-Fluorobenzylamino)-1-methylpiperidine, is now showing reduced responsiveness. How can I confirm the development of resistance?

A1: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the compound in your current cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve, indicating a higher IC50 value, is a clear indication of acquired resistance.

Protocol 1: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed both the parental and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine. Treat the cells with a range of concentrations, including a vehicle control.

  • Incubation: Incubate the plates for a period that allows for the observation of cytotoxic effects (typically 48-72 hours).

  • Viability Assessment: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value for each cell line.

Cell LineIC50 of 4-(4-Fluorobenzylamino)-1-methylpiperidineFold Resistance
Parental10 µM1x
Resistant100 µM10x

This table illustrates a hypothetical 10-fold increase in resistance.

Q2: What are the potential mechanisms of resistance to a sigma-1 receptor antagonist like 4-(4-Fluorobenzylamino)-1-methylpiperidine?

A2: Resistance to S1R antagonists can be multifactorial. Here are some of the most common mechanisms:

  • Altered Sigma-1 Receptor Expression: While counterintuitive, both upregulation and downregulation of S1R could potentially contribute to resistance, depending on the specific cellular context and the drug's precise mechanism of cell killing.

  • Mutations in the Sigma-1 Receptor: A mutation in the SIGMAR1 gene could alter the drug's binding affinity to the receptor.

  • Activation of Bypass Signaling Pathways: Cells may upregulate alternative pro-survival pathways to compensate for the inhibition of S1R. Key pathways to investigate include the PI3K/Akt/mTOR and MAPK pathways.[1]

  • Changes in Calcium Homeostasis: Alterations in the expression or function of other calcium channels or pumps could buffer the cytotoxic effects of S1R antagonist-induced calcium influx.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can render cells more resistant to apoptosis.

  • Induction of Pro-Survival Autophagy: While S1R antagonists can induce autophagy, cells may adapt to utilize autophagy as a survival mechanism to withstand the drug's effects.

Q3: How can I investigate if altered sigma-1 receptor expression is the cause of resistance?

A3: You can assess S1R expression at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): Compare the relative mRNA expression of the SIGMAR1 gene in your resistant and parental cell lines.

  • Western Blotting: Quantify the S1R protein levels in both cell lines. This is often the more informative method as it reflects the functional protein level.

  • Immunofluorescence: Visualize the subcellular localization and expression levels of S1R in both cell lines.

Protocol 2: Western Blotting for Sigma-1 Receptor Expression

  • Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a validated primary antibody against S1R, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Q4: What should I do if I suspect a bypass signaling pathway is activated in my resistant cells?

A4: The activation of bypass pathways is a common resistance mechanism. A phospho-kinase array can be a powerful tool to screen for changes in the phosphorylation status of multiple signaling proteins simultaneously. Once a pathway is implicated, you can confirm its role using specific inhibitors.

Experimental Workflow for Investigating Bypass Pathways:

Bypass_Pathway_Investigation start Resistant Cell Line phospho_array Phospho-Kinase Array start->phospho_array identify_pathway Identify Upregulated Pathways (e.g., Akt, ERK) phospho_array->identify_pathway western_blot Confirm with Western Blot (p-Akt, p-ERK) identify_pathway->western_blot inhibitor_studies Treat with Pathway-Specific Inhibitors + S1R Antagonist western_blot->inhibitor_studies viability_assay Assess Cell Viability (Re-sensitization?) inhibitor_studies->viability_assay conclusion Confirm Bypass Pathway Involvement viability_assay->conclusion S1R_Pathway cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor (S1R) IP3R IP3R S1R->IP3R Chaperones Survival Cell Survival & Proliferation S1R->Survival Promotes VDAC VDAC IP3R->VDAC Ca2+ Transfer Mito_Ca Mitochondrial Ca2+ VDAC->Mito_Ca ER_Stress ER Stress ER_Stress->S1R Activates Apoptosis Apoptosis Mito_Ca->Apoptosis Triggers Antagonist 4-(4-Fluorobenzylamino) -1-methylpiperidine Antagonist->S1R Inhibits Antagonist->Apoptosis Induces Resistance Resistance Mechanisms Resistance->Survival Bypass Bypass Pathways (e.g., Akt signaling) Bypass->Resistance AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Resistance

Caption: S1R's role in survival and mechanisms of antagonist-induced apoptosis and resistance.

By systematically applying the knowledge and protocols outlined in this guide, researchers can effectively navigate the challenges of resistance to 4-(4-Fluorobenzylamino)-1-methylpiperidine and continue to explore its therapeutic potential.

References

  • Crottès, D., & Poussou, C. (2013). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? Frontiers in Physiology, 4, 175. [Link]

  • Kourrich, S., et al. (2012). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Psychiatry, 3, 104. [Link]

  • Aydar, E., et al. (2020). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cells, 9(11), 2399. [Link]

  • Wang, Y., et al. (2019). Sigma-1 receptor overexpression promotes proliferation and ameliorates cell apoptosis in β-cells. Experimental and Therapeutic Medicine, 18(5), 3747-3755. [Link]

  • Renaudo, A., et al. (2007). Function of sigma-1 receptors in tumour cells. ResearchGate. [Link]

  • Su, T. P., et al. (2011). Sigma-1 Receptor Chaperones and Diseases. Journal of the Formosan Medical Association, 110(8), 471-479. [Link]

  • Chen, G. P., et al. (2018). Sigma receptor knockdown augments dysfunction and apoptosis of beta cells induced by palmitate. Oncotarget, 9(3), 3556-3566. [Link]

  • Gyamfi, J., et al. (2021). An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer. Cancers, 13(16), 4166. [Link]

  • Kollara, A., & Constantinou, C. (2022). Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. Cureus, 14(10), e30006. [Link]

  • Rossi, D., et al. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 8(60), 102350-102365. [Link]

  • Rossi, D., et al. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 8(60), 102350-102365. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry, 66(15), 10199-10223. [Link]

  • Kim, F. J. (2017). Sigma1 Pharmacology in the Context of Cancer. Advances in Experimental Medicine and Biology, 964, 135-148. [Link]

  • Na, Y., et al. (2019). Sigma-1 Receptor Activation Induces Autophagy and Increases Proteostasis Capacity In Vitro and In Vivo. Cells, 8(3), 211. [Link]

  • Thomas, J., et al. (2017). Sigma1 Targeting to Suppress Aberrant Androgen Receptor Signaling in Prostate Cancer. Cancer Research, 77(9), 2439-2452. [Link]

  • Pinton, P., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1055. [Link]

  • Tesei, A., et al. (2013). Time-course of Sigma1 ligand-induced UPR and autophagy. ResearchGate. [Link]

  • Kim, F. J. (2017). Sigma1 Pharmacology in the Context of Cancer. PubMed. [Link]

  • Tesei, A., et al. (2013). Sigma1 ligand-mediated UPR and autophagy are Sigma1 dependent. ResearchGate. [Link]

  • Castagnino, P. A., et al. (2025). Sigma1 inhibitor suppression of adaptive immune resistance mechanisms mediated by cancer cell derived extracellular vesicles. Cancer Biology & Therapy, 26(1), 2455722. [Link]

  • Spruce, B. A., et al. (2004). Small Molecule Antagonists of the σ-1 Receptor Cause Selective Release of the Death Program in Tumor and Self-Reliant Cells and Inhibit Tumor Growth in Vitro and in Vivo. Cancer Research, 64(14), 4875-4886. [Link]

  • Martin, G. N., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.13. [Link]

  • Spruce, B. A., et al. (2004). Small Molecule Antagonists of the σ-1 Receptor Cause Selective Release of the Death Program in Tumor and Self-Reliant C… OUCI. [Link]

  • Hossain, M. A., & Das, S. (2024). Receptor-Based Strategies for Overcoming Resistance in Cancer Therapy. Biomedicines, 12(5), 1011. [Link]

  • Huang, W., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]

  • Arena, G., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 8193-8228. [Link]

  • Spruce, B. A., et al. (2004). Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. PubMed. [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One, 13(1), e0191113. [Link]

  • Arena, G., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Dichiara, M., et al. (2020). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Al-Mustafa, Z. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 978-998. [Link]

  • Luckman, P. D., et al. (2018). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. [Link]

Sources

optimizing dosage to reduce toxicity of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 4-(4-Fluorobenzylamino)-1-methylpiperidine. As toxicological and pharmacological data for this specific molecule are not yet publicly available, this guide provides a comprehensive framework for establishing a safety profile and optimizing dosage through a systematic, evidence-based approach. We will address common challenges and questions that arise when characterizing a new chemical entity, focusing on proactive toxicity assessment and mitigation strategies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to anticipate and resolve common issues encountered during the initial characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Q1: I'm observing unexpected levels of cytotoxicity in my initial in vitro cell-based assays. What are my next steps?

A1: Unexpected cytotoxicity is a common hurdle. A systematic approach is required to understand the underlying cause.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Verify the purity and identity of your compound batch using methods like LC-MS and NMR. Impurities can be a source of toxicity.

    • Cell Line Specificity: Is the toxicity observed across multiple cell lines, or is it specific to one? Test the compound in a panel of cell lines, including both cancerous and non-cancerous lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity), to determine if the effect is generalized or cell-type specific.

    • Assay Interference: Some compounds can interfere with assay reagents. For example, in an MTT assay, a compound might chemically reduce the tetrazolium salt, leading to a false viability reading. Validate your findings with an orthogonal method, such as a trypan blue exclusion assay or a CellTox™ Green assay.[1][2]

    • Mechanism of Cell Death: Determine if the cytotoxicity is due to apoptosis or necrosis. This can be investigated using assays like Annexin V/Propidium Iodide staining followed by flow cytometry. Understanding the mechanism can provide clues about the toxic pathway.

  • Data Interpretation Workflow: Use the following workflow to guide your investigation into unexpected in vitro cytotoxicity.

    G A Unexpected Cytotoxicity Observed B Verify Compound Purity & Identity (LC-MS, NMR) A->B F Purity Confirmed? B->F C Test in a Panel of Diverse Cell Lines (e.g., HepG2, HEK293, target-relevant cells) G Toxicity Generalized or Specific? C->G D Confirm with Orthogonal Viability Assay (e.g., Trypan Blue, CellTox Green) H Assay Interference Ruled Out? D->H E Determine Mechanism of Cell Death (Apoptosis vs. Necrosis Assay) L Proceed with Mechanistic Studies E->L F->C Yes I Synthesize New Batch / Re-purify F->I No G->D Proceed J Hypothesize Target- or Pathway-Specific Toxicity G->J Specific H->E Yes K Troubleshoot Assay Protocol H->K No

    Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Q2: How do I determine a safe starting dose for my first in vivo studies?

A2: Establishing a safe starting dose is critical and should be approached cautiously. This is typically done through a Dose Range-Finding (DRF) study.[3][4][5]

  • Core Principles:

    • The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[5]

    • DRF studies are usually non-GLP and use a small number of animals to gather preliminary data.[4]

    • Dose levels should be selected to provide information on the dose-response relationship, including a toxic dose and a No Observed Adverse Effect Level (NOAEL).[6][7]

  • Experimental Approach:

    • Animal Model Selection: Choose a relevant species. For initial studies, rodents (mice or rats) are common. The choice may be refined based on metabolic profiling.

    • Dose Escalation: Start with a low dose, estimated from in vitro potency or data from structurally similar compounds. Gradually increase the dose in subsequent cohorts (e.g., 2x or 3x increments) until signs of toxicity are observed.[3]

    • Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake), hematology, and clinical chemistry parameters.[8]

    • Pathology: Conduct necropsies to identify any gross or microscopic changes in tissues.

Q3: My compound has poor metabolic stability. How might this impact toxicity and how can I address it?

A3: Poor metabolic stability means your compound is rapidly cleared by metabolic enzymes, primarily in the liver.[9][10] This has two major implications for toxicity:

  • Formation of Toxic Metabolites: The process of metabolism can create new molecules (metabolites) that are more toxic than the parent compound.[11][12][13] This is known as bioactivation.

  • Complex Pharmacokinetics: Rapid metabolism can lead to high concentrations of metabolites and a short half-life for the parent compound, making it difficult to maintain a therapeutic dose without causing toxicity.

  • Strategies for Improvement:

    • Metabolic Stability Assays: First, confirm the low stability using in vitro models like liver microsomes or hepatocytes to measure the intrinsic clearance.[9][14][15]

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites and the specific metabolic reactions occurring (e.g., oxidation, glucuronidation).

    • Medicinal Chemistry Approaches:

      • Blocking Metabolic "Hotspots": If a specific position on the molecule is being heavily metabolized, chemists can make structural modifications at that site to block the enzymatic reaction.

      • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down metabolism due to the kinetic isotope effect.[16][17][][19] This can lead to a longer half-life and potentially reduce the formation of toxic metabolites.[16][17]

    G cluster_0 Problem Identification cluster_1 Solution Pathway A Poor Metabolic Stability B Potential for Toxic Metabolites A->B C Difficult PK/PD Relationship A->C D Confirm with in vitro assays (Microsomes, Hepatocytes) E Identify Metabolites & Pathways (LC-MS/MS) D->E F Medicinal Chemistry Intervention E->F G Block Metabolic Hotspots F->G H Strategic Deuteration F->H I Re-evaluate Stability & Toxicity G->I H->I

    Caption: Strategy for addressing poor metabolic stability and associated toxicity.

Part 2: Essential Protocols for Toxicity Profiling

Tier 1: Foundational In Vitro Safety Assessment

This initial screen is designed to flag major liabilities early.

1. General Cytotoxicity (MTT Assay Protocol)

This assay provides a baseline measure of the compound's effect on cell viability.[20][21]

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in a relevant cell line.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 4-(4-Fluorobenzylamino)-1-methylpiperidine and add them to the wells. Include vehicle-only and positive (e.g., doxorubicin) controls.

    • Incubation: Incubate the plates for 24 to 72 hours at 37°C.[2]

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a plate reader.

    • Analysis: Plot absorbance against compound concentration and fit to a dose-response curve to calculate the IC50 value.

2. Metabolic Stability (Hepatocyte Assay Protocol)

This assay assesses the rate of metabolism in a system that contains both Phase I and Phase II enzymes.[9][15]

  • Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

  • Methodology:

    • Hepatocyte Preparation: Thaw and prepare cryopreserved hepatocytes (human or other species) according to the supplier's protocol.[14][22]

    • Incubation: Incubate a known concentration (e.g., 1 µM) of the compound with a suspension of hepatocytes at 37°C in a shaking water bath.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

    • Sample Processing: Centrifuge the samples to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life and intrinsic clearance.[14]

3. Cardiac Safety (hERG Channel Assay)

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[23] This assay is a critical safety screen.

  • Objective: To determine the IC50 of the compound for inhibition of the hERG channel.

  • Methodology (Automated Patch Clamp):

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Assay Platform: Employ an automated patch-clamp system like QPatch or SyncroPatch.[23]

    • Compound Application: Apply increasing concentrations of the compound sequentially to the cells.

    • Electrophysiology: A specific voltage protocol is applied to elicit the hERG current, which is measured before and after compound application.[24][25]

    • Analysis: The percentage of current inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50.

Tier 1 Assay Endpoint Measured Typical System Key Output
General Cytotoxicity Cell Viability / Metabolic ActivityRelevant Cancer or Immortalized Cell LinesIC50 (µM)
Metabolic Stability Rate of Compound DepletionCryopreserved HepatocytesHalf-life (min), Intrinsic Clearance (µL/min/10^6 cells)
Cardiac Safety hERG Channel Current InhibitionhERG-expressing HEK293 CellsIC50 (µM)
Tier 2: Mechanistic & Regulatory-Enabling In Vitro Assays

If the compound shows promise and no major liabilities in Tier 1, a deeper investigation is warranted.

1. Cytochrome P450 (CYP) Inhibition Assay

This assay identifies the potential for drug-drug interactions (DDIs).[26][27]

  • Objective: To determine the IC50 of the compound against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[28][29]

  • Methodology:

    • System: Use human liver microsomes, which contain a pool of CYP enzymes.

    • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform in the presence of various concentrations of your compound.

    • Metabolite Quantification: After a set time, stop the reaction and measure the formation of the specific metabolite from the probe substrate using LC-MS/MS.

    • Analysis: A reduction in metabolite formation indicates inhibition. Calculate IC50 values for each isoform.

2. In Vivo Acute Toxicity Study (Following OECD Guidelines)

This is the first step into in vivo assessment, providing critical data on acute toxicity and guiding the design of longer studies.[30][31]

  • Objective: To determine the acute toxicity profile after a single dose and to identify an approximate LD50 (lethal dose for 50% of animals).

  • Methodology (Example: OECD 423 - Acute Toxic Class Method): [32]

    • Animals: Use a small group of animals (e.g., 3 female rats per step).

    • Dosing: Administer the compound orally at one of the fixed starting doses (e.g., 300 mg/kg).

    • Observation: Observe the animals for mortality and clinical signs of toxicity over 14 days.

    • Stepwise Procedure: The outcome of the first step (e.g., no mortality, mortality in some or all animals) determines the dose for the next step (either higher or lower).[32]

    • Classification: Based on the results, the compound is assigned to a GHS (Globally Harmonized System) toxicity category.

Part 3: Advanced Strategies for Toxicity Mitigation

The Role of Metabolism in Toxicity

Drug metabolism is a double-edged sword. While it facilitates the elimination of drugs, it can also lead to the formation of reactive metabolites that cause toxicity.[12][33][34] Understanding a compound's metabolic fate is therefore central to de-risking it. An imbalance between the bioactivation of a drug to a toxic metabolite and its detoxification is a primary factor in individual susceptibility to adverse reactions.[13]

Strategic Deuteration to Optimize Dosage and Reduce Toxicity

Deuteration, the replacement of hydrogen with its stable isotope deuterium, can be a powerful tool in medicinal chemistry to fine-tune a drug's properties.[]

  • Mechanism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, switching to a C-D bond can slow this process down (the Kinetic Isotope Effect).[]

  • Potential Benefits:

    • Improved Pharmacokinetics: A slower rate of metabolism can increase the drug's half-life and overall exposure.

    • Reduced Toxic Metabolites: By slowing metabolism through a specific pathway, deuteration can reduce the formation of a known toxic metabolite, thereby improving the safety profile.[16][17][19]

    • Lower and Less Frequent Dosing: An improved pharmacokinetic profile may allow for lower or less frequent doses to achieve the same therapeutic effect, further reducing the risk of toxicity.

The diagram below illustrates how deuteration can shift metabolism away from a toxic pathway.

Caption: Deuteration slows C-H bond cleavage, reducing formation of toxic Metabolite B.

By implementing this structured toxicological assessment, researchers can build a comprehensive safety profile for 4-(4-Fluorobenzylamino)-1-methylpiperidine, enabling informed decisions on dosage optimization and advancing the most promising candidates with confidence.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. (n.d.).
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025).
  • Cen, P. P. T., & Baillie, T. A. (2010). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. Journal of Toxicological Sciences, 35(6), 735-741.
  • Daly, A. K. (2017). Deuterated drugs; where are we now? British Journal of Clinical Pharmacology, 83(5), 943-947.
  • Safe Therapeutics. (2024, April 2). Unveiling the Mysteries of Drug Metabolism and Organ Toxicity.
  • J-Stage. (n.d.). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism.
  • Pirmohamed, M., Kitteringham, N. R., & Park, B. K. (1994). The role of active metabolites in drug toxicity. Drug Safety, 11(2), 114-144.
  • Albu, S. A., et al. (2018). The use of structural alerts to avoid the toxicity of pharmaceuticals. Expert Opinion on Drug Metabolism & Toxicology, 14(9), 965-977.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • MDPI. (2023). Drug Metabolism and Toxicological Mechanisms.
  • protocols.io. (2025, August 3).
  • Domainex. (n.d.).
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
  • Altasciences. (n.d.).
  • Hoeford Research Limited. (n.d.). Dose Range Finding.
  • Slideshare. (n.d.). hERG Assay.
  • Thermo Fisher Scientific - ES. (n.d.).
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press.
  • Cyprotex | Evotec. (n.d.).
  • Tonn, G. R., & Hettick, J. M. (2017). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Hospital Pharmacy, 52(6), 421-425.
  • Cyprotex | Evotec. (n.d.). hERG Safety.
  • BOC Sciences. (2025, August 30).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • Technology Networks. (2023, March 1). New Approach Reduces Drug Resistance and Toxicity.
  • The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Semantic Scholar. (n.d.). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.
  • Kosheeka. (2025, January 23).
  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • U.S. Food & Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • NIH. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay.
  • National Toxicology Program (NTP). (2001, December 17). OECD Guideline for the Testing of Chemicals 423.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • ResearchGate. (2025, August 6). Designing Drugs to Avoid Toxicity.
  • WuXi AppTec. (n.d.). Dose Ranging & MTD Studies.
  • Social Science Research Institute. (n.d.).
  • YouTube. (2024, August 16).
  • El-Sayed, M. (2024, November 4).
  • NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Umwelt-online.de. (2017, October 9). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017).
  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

Sources

Technical Support Center: Interference of 4-(4-Fluorobenzylamino)-1-methylpiperidine in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the potential interference of 4-(4-Fluorobenzylamino)-1-methylpiperidine in fluorescent assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.

I. Understanding the Potential for Interference

Before delving into troubleshooting, it is crucial to understand why a compound like 4-(4-Fluorobenzylamino)-1-methylpiperidine might interfere with your fluorescence-based experiments. Small molecules, particularly those containing aromatic structures, can interact with light and the fluorescent components of your assay, leading to misleading results.[1]

Key Mechanisms of Interference:

  • Autofluorescence: The compound itself may possess intrinsic fluorescence, emitting light at the same wavelengths used for your assay's excitation and emission.[2][3] This can lead to a false-positive signal, making it appear as if the compound is active when it is not.[4]

  • Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or the emitted light from it, resulting in a decreased fluorescence signal.[1][3][5] This phenomenon, known as the inner filter effect, can lead to false-negative results.[6]

  • Light Scattering: At higher concentrations, compounds can sometimes precipitate out of solution, causing light scattering that can interfere with the assay readout.[7]

The chemical structure of 4-(4-Fluorobenzylamino)-1-methylpiperidine, which includes a fluorobenzyl group and a piperidine ring, warrants careful consideration of these potential interferences. While piperidine derivatives themselves have been explored for their fluorescent properties in other contexts, their behavior in your specific assay conditions must be empirically determined.[8][9][10]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding interference from 4-(4-Fluorobenzylamino)-1-methylpiperidine in fluorescent assays.

Q1: My assay shows a significant change in fluorescence upon adding 4-(4-Fluorobenzylamino)-1-methylpiperidine. How do I know if this is a true biological effect or an artifact?

A1: Any observed change in fluorescence should be treated with initial skepticism until potential artifacts are ruled out. It is essential to perform a series of control experiments to distinguish between genuine biological activity and compound-dependent assay interference.[11] These controls are the foundation of a self-validating system.

Q2: What are the first steps to determine if my compound is interfering with the assay?

A2: The initial and most critical step is to measure the fluorescence of your compound alone in the assay buffer, without any of the biological components (e.g., enzymes, cells, or your fluorescent probe).[11] This simple test will immediately indicate if your compound is autofluorescent at the assay's excitation and emission wavelengths.

Q3: How can I specifically test for autofluorescence?

A3: To test for autofluorescence, prepare a serial dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine in your assay buffer. Read the fluorescence at the same excitation and emission wavelengths used in your primary assay. A significant, dose-dependent increase in fluorescence compared to the buffer-only control is a clear indicator of autofluorescence.[1]

Q4: My compound doesn't seem to be autofluorescent, but I still suspect interference. What else could be happening?

A4: If autofluorescence is ruled out, the next likely culprit is fluorescence quenching. Your compound might be absorbing the light meant to excite your fluorophore or the light emitted by it. This will manifest as a decrease in the fluorescence signal.

Q5: How do I design an experiment to detect quenching?

A5: To assess quenching, you need to measure the effect of your compound on a known amount of your fluorescent probe or the fluorescent product of your assay. Prepare a solution with a fixed concentration of the fluorophore and add increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine. A dose-dependent decrease in fluorescence intensity suggests a quenching effect.

Q6: Can the fluorophore I've chosen for my assay make a difference in the level of interference?

A6: Absolutely. Compound interference is often more pronounced in the blue-green spectral region.[5] If you are experiencing significant interference, consider switching to a red-shifted fluorophore (with emission wavelengths beyond 500 nm), as this can dramatically reduce the likelihood of interference from many small molecules.[5][7]

III. Troubleshooting Workflows

This section provides step-by-step protocols to systematically identify and mitigate interference from 4-(4-Fluorobenzylamino)-1-methylpiperidine.

A. Workflow for Identifying Autofluorescence

This workflow is designed to determine if the test compound is contributing to the overall fluorescence signal.

Caption: Workflow to Identify Compound Autofluorescence

Detailed Protocol:

  • Prepare Compound Dilutions: Create a serial dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine in the same assay buffer used for your primary experiment. The concentration range should span the concentrations used in your main assay.

  • Set Up Controls:

    • Blank: Wells containing only the assay buffer.

    • Compound Wells: Wells with the different concentrations of your test compound.

  • Fluorescence Measurement: Read the plate using a fluorescence plate reader at the identical excitation and emission wavelengths of your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the compound-containing wells. A concentration-dependent increase in the signal indicates autofluorescence.

B. Workflow for Identifying Fluorescence Quenching

This workflow helps to determine if the test compound is diminishing the fluorescence signal from your probe.

Caption: Workflow to Identify Fluorescence Quenching

Detailed Protocol:

  • Prepare Fluorophore Solution: Prepare a solution of your fluorescent probe (or the fluorescent product of your enzymatic reaction) in the assay buffer at a concentration that gives a robust signal.

  • Add Test Compound: To wells containing the fluorophore solution, add a serial dilution of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

  • Set Up Controls:

    • Fluorophore Control: Wells with only the fluorophore solution.

    • Blank: Wells with only the assay buffer.

  • Fluorescence Measurement: Incubate for a short period and then read the fluorescence at the appropriate wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing the compound to the "Fluorophore Control." A concentration-dependent decrease in signal points to quenching.

IV. Mitigation Strategies

If you have confirmed that 4-(4-Fluorobenzylamino)-1-methylpiperidine is interfering with your assay, here are several strategies to mitigate these effects.

StrategyDescriptionWhen to Use
Change Wavelengths Shift to red-shifted fluorophores with longer excitation and emission wavelengths.When significant autofluorescence or quenching is observed in the blue-green spectrum.[5]
Pre-read Plates Measure the fluorescence of the compound in the assay plate before adding the fluorescent substrate or reagents.To correct for background autofluorescence by subtracting this initial reading from the final measurement.
Decrease Compound Concentration If possible, lower the concentration of 4-(4-Fluorobenzylamino)-1-methylpiperidine to a range where interference is minimal.When the biological activity of interest can still be observed at lower, non-interfering concentrations.
Use an Orthogonal Assay Validate your findings using a different assay platform that does not rely on fluorescence.To confirm that the observed biological activity is not an artifact of the primary assay's detection method.[11]

V. Concluding Remarks

References

  • Technical Support Center: Mitigating Compound Interference in Fluorescence Assays. Benchchem.
  • Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. Benchchem.
  • Technical Support Center: Troubleshooting Chlorothymol Interference in Fluorescence Assays. Benchchem.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate.
  • Technical Support Center: Juncuenin A and Fluorescence-Based Assay Interference. Benchchem.
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • The scope of various piperidine derivatives. Reaction conditions:... ResearchGate. Available from: [Link]

Sources

Technical Support Center: Strategies for Improving the Oral Bioavailability of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and actionable strategies for enhancing the oral bioavailability of the tertiary amine-containing piperidine derivative, 4-(4-Fluorobenzylamino)-1-methylpiperidine. We will explore common challenges and provide troubleshooting workflows, detailed experimental protocols, and the scientific rationale behind each approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated challenges to achieving good oral bioavailability with 4-(4-Fluorobenzylamino)-1-methylpiperidine?

Based on its chemical structure—a substituted piperidine with a tertiary amine—the primary challenges are likely multifaceted:

  • Poor Aqueous Solubility: The molecule has a relatively high molecular weight (222.30 g/mol ) and a non-polar fluorobenzyl group, which may lead to limited solubility in gastrointestinal fluids, a prerequisite for absorption.[1][2] Many drug candidates with piperidine scaffolds require formulation strategies to overcome solubility issues.[3]

  • P-glycoprotein (P-gp) Efflux: The piperidine ring is a common motif in compounds that are substrates for the P-glycoprotein (P-gp) efflux pump.[4][5] P-gp is highly expressed in the small intestine and actively transports drugs from inside the enterocytes back into the gut lumen, thereby reducing net absorption.[6]

  • First-Pass Metabolism: The tertiary amine and benzyl groups are susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[4] This pre-systemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.

Q2: We are seeing very low exposure in our initial animal studies. What is the first step to diagnose the underlying cause?

The first step is to systematically evaluate the "ABCs" of bioavailability: Absorption, Biotransformation (Metabolism), and Clearance. A logical diagnostic workflow is essential.

G Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Permeability & Efflux (e.g., Caco-2 Assay) Start->Permeability Metabolism Assess Metabolic Stability (Liver Microsomes) Start->Metabolism Sol_Poor Solubility-Limited Absorption Solubility->Sol_Poor Result: Low Solubility Perm_Poor Permeability/Efflux-Limited Absorption Permeability->Perm_Poor Result: High Efflux Ratio Met_Poor High First-Pass Metabolism Metabolism->Met_Poor Result: High Clearance

Caption: Initial diagnostic workflow for low bioavailability.

We recommend concurrently running three key in vitro experiments:

  • Kinetic Solubility Assay: Determine solubility in buffers mimicking gastric and intestinal pH.

  • Caco-2 Permeability Assay: Evaluate the compound's ability to cross an intestinal epithelial cell monolayer and determine its efflux ratio to see if it's a P-gp substrate.[7]

  • Metabolic Stability Assay: Use liver microsomes to determine the rate of metabolic degradation.

The results from these assays will classify the primary barrier, guiding the selection of an appropriate enhancement strategy.

Q3: What are the main categories of strategies to improve the bioavailability of a compound like this?

The strategies can be broadly divided into two categories:

  • Formulation-Based Approaches: These involve creating advanced drug delivery systems to overcome physicochemical barriers without altering the molecule itself. This is often the fastest path forward. Examples include lipid-based formulations (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoparticle systems.[8][9][10]

  • Medicinal Chemistry Approaches: These involve chemically modifying the parent drug to create a "prodrug." A prodrug has improved properties for absorption and is designed to convert back to the active parent drug once inside the body.[10][11][12]

Troubleshooting Guides & Experimental Workflows

Issue 1: Diagnosis Reveals Poor Aqueous Solubility

If your kinetic solubility assays show that 4-(4-Fluorobenzylamino)-1-methylpiperidine has a solubility of <10 µg/mL in biorelevant media, its absorption is likely dissolution rate-limited.

Solution A: Lipid-Based Drug Delivery Systems (LBDDS)

Causality: LBDDS work by dissolving the drug in a mixture of oils, surfactants, and co-solvents.[13] When this mixture encounters the aqueous environment of the GI tract, it spontaneously forms a fine emulsion or microemulsion, keeping the drug in a solubilized state and ready for absorption.[8][14] This approach bypasses the need for the solid drug to dissolve, which is often the rate-limiting step for poorly soluble compounds.[13] Commercially successful drugs like cyclosporine (Neoral®) and ritonavir (Norvir®) utilize this technology.[14][15]

G SEDDS_Capsule SEDDS Formulation in Capsule (Drug dissolved in oil/surfactant) GIT_Fluid GI Fluids SEDDS_Capsule->GIT_Fluid Ingestion Emulsion Spontaneous Emulsification GIT_Fluid->Emulsion Droplets Drug-Containing Micelles/ Fine Oil Droplets Emulsion->Droplets Absorption Absorption by Enterocytes Droplets->Absorption Lipid Absorption Pathway

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocol: Screening for a SEDDS Formulation

This protocol provides a step-by-step guide to screen excipients and develop a viable SEDDS formulation.

Objective: To identify a mixture of oil, surfactant, and co-surfactant that can effectively dissolve the compound and form a stable microemulsion upon dilution.

Materials:

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Oils: Capmul MCM, Maisine CC, Ethyl Oleate

  • Surfactants: Kolliphor RH 40, Tween 80, Cremophor EL

  • Co-surfactants: Transcutol P, Propylene Glycol

  • Vortex mixer, magnetic stirrer, positive displacement pipettes

  • Distilled water

Procedure:

  • Solubility Screening:

    • Accurately weigh an excess amount of the compound into separate 2 mL vials.

    • Add 1 g of each oil, surfactant, and co-surfactant to the respective vials.

    • Vortex for 2 minutes and then place on a rotating shaker at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant and analyze the drug concentration using a validated HPLC method.

  • Constructing Ternary Phase Diagrams:

    • Based on the solubility data, select the top-performing oil, surfactant, and co-surfactant.

    • Prepare mixtures of surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS mix ratio, prepare a series of formulations by mixing the oil and the S/CoS mix at varying weight ratios from 9:1 to 1:9.

    • To 100 mg of each mixture, add the compound to its saturation point.

    • Perform an aqueous titration by adding water dropwise with gentle stirring. Observe the mixture for clarity and flowability.

    • Plot the results on a ternary phase diagram to identify the region that forms a clear, stable microemulsion.

  • Characterization of Optimized Formulation:

    • Select the formulation from the microemulsion region that has the highest drug loading.

    • Emulsification Study: Add 1 mL of the formulation to 500 mL of distilled water at 37°C with gentle stirring. Record the time to emulsify and visually inspect the resulting emulsion for clarity and phase separation.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the diluted emulsion using a dynamic light scattering (DLS) instrument. An average droplet size <200 nm is generally desired.

Hypothetical Solubility Screening Data Solubility (mg/g)
Oils
Capmul MCM35.2
Ethyl Oleate55.8
Surfactants
Tween 80120.5
Kolliphor RH 4098.3
Co-surfactants
Transcutol P150.1
Propylene Glycol85.6
Table 1: Example solubility data to guide excipient selection. Based on this, Ethyl Oleate, Tween 80, and Transcutol P would be selected for further development.[16]
Solution B: Nanoparticle Formulations

Causality: Encapsulating the drug into nanoparticles (typically 10-300 nm) can dramatically improve oral bioavailability.[17] Nanoparticles enhance solubility by increasing the surface area-to-volume ratio, protect the drug from degradation in the harsh GI environment, and can be designed for controlled release or to target specific areas of the intestine.[9][18][19] Polymeric nanoparticles made from materials like chitosan are particularly promising due to their biocompatibility and mucoadhesive properties.[17][20]

Issue 2: Diagnosis Reveals High Efflux or Rapid Metabolism

If your Caco-2 assay shows a high efflux ratio (>2.0) and/or your liver microsome assay shows a short half-life, the compound is likely a substrate for efflux transporters like P-gp and/or is rapidly metabolized.

Solution: Prodrug Synthesis

Causality: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[12] For a tertiary amine like 4-(4-Fluorobenzylamino)-1-methylpiperidine, creating a prodrug can mask the amine functionality. This can increase aqueous solubility and disrupt the recognition by metabolic enzymes or efflux transporters.[11] A well-established strategy for tertiary amines is the formation of N-phosphonooxymethyl derivatives.[21][22] These prodrugs are designed to undergo a two-step reversion: an initial enzyme-catalyzed dephosphorylation followed by a rapid, spontaneous chemical breakdown to release the parent amine.[22][[“]]

G Prodrug N-Phosphonooxymethyl Prodrug (Soluble, Poor P-gp Substrate) Intermediate N-Hydroxymethyl Intermediate (Unstable) Prodrug->Intermediate Step 1: Enzyme-catalyzed (Alkaline Phosphatase) Phosphate Phosphate Prodrug->Phosphate Parent Parent Tertiary Amine Drug (Active) Intermediate->Parent Step 2: Spontaneous Chemical Breakdown Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: Bio-reversion pathway of an N-phosphonooxymethyl prodrug.[22]

Experimental Protocol: Caco-2 Permeability and Efflux Ratio Assay

Objective: To determine if the compound is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells, Transwell® inserts (0.4 µm pore size)

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

  • Test compound, Lucifer Yellow (paracellular integrity marker)

  • Propranolol (high permeability control), Atenolol (low permeability control)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) and perform a Lucifer Yellow leak test. Only use monolayers with high TEER and low Lucifer Yellow leakage.

  • Transport Studies:

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber at the same time points.

    • Inhibition Study: Repeat the A→B and B→A transport experiments in the presence of a known P-gp inhibitor like Verapamil (e.g., at 100 µM).

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C₀)

      • where dQ/dt is the flux rate, A is the surface area of the monolayer, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Result Interpretation Implication
ER < 2No significant active efflux
ER ≥ 2Compound is a likely substrate for an efflux transporter (e.g., P-gp)
ER decreases significantly in the presence of a P-gp inhibitorConfirms the compound is a P-gp substrate
Table 2: Guide for interpreting Caco-2 efflux ratio results.[7][24]

If results confirm P-gp mediated efflux, a prodrug strategy or co-administration with a P-gp inhibitor should be strongly considered.[24]

References

  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages | Open Access Journals - Research and Reviews.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers.
  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC - NIH.
  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds | American Pharmaceutical Review.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • Lipid-based formulations for oral administration of poorly water-soluble drugs - OUCI.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC - NIH.
  • Nanotechnology Transforming Oral Drug Delivery - World Pharma Today.
  • Nanoparticle tools for maximizing oral drug delivery - PMC - PubMed Central.
  • A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs - PubMed.
  • Prodrugs for Amines - MDPI.
  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry - ACS Publications.
  • Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. - Consensus.
  • 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem.
  • Oral drug delivery using a polymeric nanocarrier: chitosan nanoparticles in the delivery of rifampicin - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00295G.
  • Recent strategies for improving solubility and oral bioavailability of piperine - ResearchGate.
  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed.
  • (PDF) Prodrugs for Amines - ResearchGate.
  • Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue - PubMed.
  • 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2) - PubChemLite.
  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE - gsrs.
  • Strategies to improve oral bioavailability - ResearchGate.
  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber.
  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC - NIH.
  • Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC - NIH.
  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - MDPI.

Sources

Validation & Comparative

A Comparative Guide to Validating the In Vivo Efficacy of a Novel GLP-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing preclinical in vivo studies to validate the efficacy of a novel Glucagon-Like Peptide-1 (GLP-1) receptor agonist. It offers a comparative analysis of established alternatives, detailed experimental protocols, and data interpretation strategies to rigorously assess the therapeutic potential of a new candidate molecule.

Part 1: The Scientific Rationale - Understanding the GLP-1 Receptor Pathway

GLP-1 receptor agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity.[1] These drugs mimic the action of the endogenous incretin hormone GLP-1, which plays a critical role in glucose homeostasis and appetite regulation.[1][2] Activation of the GLP-1 receptor, a G-protein-coupled receptor found in the pancreas, brain, and gastrointestinal tract, initiates a cascade of signaling events with multifaceted therapeutic benefits.[3]

Key Mechanistic Actions of GLP-1 Receptor Agonists:

  • Glucose-Dependent Insulin Secretion: GLP-1 agonists stimulate the release of insulin from pancreatic β-cells only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[3]

  • Glucagon Suppression: They inhibit the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.

  • Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, these agonists help to reduce postprandial glucose excursions.[2]

  • Appetite Regulation: GLP-1 agonists act on the hypothalamus in the brain to promote satiety and reduce food intake, leading to weight loss.[1]

GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_pancreatic_beta_cell Pancreatic β-Cell GLP1_Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 K_ATP K-ATP Channel PKA->K_ATP Inhibits Epac2->K_ATP Inhibits Insulin_Granules Insulin Granules Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Insulin_Granules Triggers Exocytosis Depolarization->Ca_Channel Opens

Caption: GLP-1 receptor activation in pancreatic β-cells.

Part 2: Designing a Robust In Vivo Efficacy Study

A well-designed in vivo study is critical for obtaining reliable and translatable data. The choice of animal model, comparator drug, and experimental workflow are key determinants of a successful study.

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount and should align with the specific research questions. Both genetic and diet-induced models of obesity and type 2 diabetes are widely used.[4][5][6][7][8][9]

Animal Model Key Characteristics Advantages Limitations
db/db Mouse Leptin receptor mutation; severe obesity, hyperglycemia, and insulin resistance.[10][11]Rapid and robust diabetic phenotype.[5][12]Monogenic cause of obesity is rare in humans.[11]
ob/ob Mouse Leptin deficiency; obesity, hyperphagia, and insulin resistance.[10][11]Well-characterized model of obesity and insulin resistance.[5][12]Hyperglycemia can be transient.[10]
Diet-Induced Obese (DIO) Mouse Obesity and insulin resistance induced by a high-fat diet.[5][7][13]More closely mimics the common etiology of human obesity and type 2 diabetes.[5][13]Phenotype can be more variable than in genetic models.[7]
Zucker Diabetic Fatty (ZDF) Rat Leptin receptor mutation; obesity, hyperglycemia, and progressive β-cell failure.[5][11]Develops diabetic complications similar to humans.[9]Different species physiology compared to mice.

For a comprehensive evaluation of a novel GLP-1 receptor agonist, the db/db mouse model is often a suitable starting point due to its pronounced and consistent diabetic phenotype.[5][10][11]

Comparator and Test Article Formulation and Administration

Positive Controls: It is essential to include clinically relevant positive controls to benchmark the efficacy of the novel agonist. Established GLP-1 receptor agonists such as Semaglutide and Liraglutide are appropriate choices.[1][14]

Formulation: The novel agonist and comparators should be formulated in a vehicle that ensures stability and bioavailability. The specific formulation will depend on the physicochemical properties of the compound.

Administration: GLP-1 receptor agonists are typically administered via subcutaneous injection.[1][2] The dosing frequency will depend on the pharmacokinetic profile of the novel compound.

Experimental Design and Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body Weight, Fasting Glucose, HbA1c) Acclimatization->Baseline Randomization Randomization into Treatment Groups (n=10-12/group) Baseline->Randomization Treatment Chronic Dosing (e.g., 4-8 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Interim_Tests Interim Assessments (OGTT, ITT) Treatment->Interim_Tests Terminal Terminal Endpoint Analysis (HbA1c, Plasma Lipids, Tissue Collection) Treatment->Terminal

Caption: General experimental workflow for in vivo efficacy testing.

Part 3: Key In Vivo Efficacy Endpoints and Protocols

A battery of tests should be employed to assess the multifaceted effects of the novel GLP-1 receptor agonist on glycemic control and metabolic parameters.

Glycemic Control

Oral Glucose Tolerance Test (OGTT): This test evaluates the ability of the animal to clear a glucose load from the bloodstream, providing insights into insulin secretion and sensitivity.[15]

Step-by-Step OGTT Protocol:

  • Fast mice for 4-6 hours.[16][17]

  • Record baseline blood glucose from a tail snip.[16][18]

  • Administer a bolus of glucose (1-2 g/kg) via oral gavage.[16][17]

  • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[16][19]

Insulin Tolerance Test (ITT): This test assesses peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.[20]

Step-by-Step ITT Protocol:

  • Fast mice for 4-6 hours.[21]

  • Record baseline blood glucose from a tail snip.[21][22]

  • Administer a bolus of insulin (0.75-1.5 U/kg) via intraperitoneal injection.[22]

  • Measure blood glucose at 15, 30, 60, and 120 minutes post-insulin injection.[23][24]

Glycated Hemoglobin (HbA1c): HbA1c provides a measure of long-term glycemic control over the preceding weeks. Blood samples are collected at the end of the study for analysis.

Body Weight and Food Intake

Body weight and food intake should be monitored regularly (e.g., weekly) to assess the impact of the novel agonist on appetite and energy balance.

Data Presentation
Parameter Vehicle Novel Agonist (Dose 1) Novel Agonist (Dose 2) Semaglutide
Change in Body Weight (g)
Cumulative Food Intake (g)
Fasting Blood Glucose (mg/dL)
HbA1c (%)
OGTT AUC
ITT AUC

Part 4: Interpreting the Data and Positioning the Novel Agonist

The data generated from these studies will allow for a comprehensive comparison of the novel GLP-1 receptor agonist with established therapies.

Key Questions to Address:

  • Does the novel agonist demonstrate superior or non-inferior efficacy in improving glycemic control compared to Semaglutide or Liraglutide?[25]

  • What is the dose-response relationship for the novel agonist's effects on glycemic control and body weight?

  • Does the novel agonist offer any advantages in terms of side effect profile (e.g., gastrointestinal tolerance) compared to existing drugs?

Decision_Making Start In Vivo Efficacy Data Analysis Superior Superior Efficacy? Start->Superior Non_Inferior Non-Inferior Efficacy? Superior->Non_Inferior No Advance Advance to Further Preclinical Development Superior->Advance Yes Favorable_PK Favorable PK/PD Profile? Non_Inferior->Favorable_PK Yes Optimize Optimize Lead Compound Non_Inferior->Optimize No Favorable_PK->Advance Yes Favorable_PK->Optimize No

Caption: Decision-making flowchart for advancing a novel GLP-1 agonist.

Part 5: Conclusion

The validation of a novel GLP-1 receptor agonist requires a rigorous and systematic approach to in vivo efficacy testing. By carefully selecting animal models, including relevant comparators, and employing a comprehensive set of validated endpoints, researchers can generate the robust data necessary to de-risk and advance promising new therapeutic candidates for the treatment of type 2 diabetes and obesity.

References

  • Understanding the Mechanism of Action of GLP-1 Agonists in Diabetes Tre
  • Animal models of diabetes and obesity, including the PBB/Ld mouse. (URL: )
  • Animal models for type 1 and type 2 diabetes: advantages and limitations - Frontiers. (URL: [Link])

  • Insulin Tolerance Test in Mouse - Protocols.io. (URL: [Link])

  • Liraglutide: The Therapeutic Promise From Animal Models - PubMed. (URL: [Link])

  • Oral Glucose Tolerance Test in Mouse - Protocols.io. (URL: [Link])

  • Liraglutide: The therapeutic promise from animal models - ResearchGate. (URL: [Link])

  • GLP-1 Agonists: What They Are, How They Work & Side Effects - Cleveland Clinic. (URL: [Link])

  • Metabolic Disease Models - Biocytogen. (URL: [Link])

  • GLP-1 Agonist Mechanism of Action: How They Work - Bolt Pharmacy. (URL: [Link])

  • Inside the GLP‑1 Mechanism: How One Pathway Reaches Heart, Liver, Brain, and Beyond. (URL: [Link])

  • What is the mechanism of action of GLP-1 (Glucagon-Like Peptide-1) agonists, including the specific receptors they bind to?. (URL: [Link])

  • Animal Foetal Models of Obesity and Diabetes – From Laboratory to Clinical Settings - PMC. (URL: [Link])

  • Insulin Tolerance Test - Bridges Lab Protocols. (URL: [Link])

  • Intraperitoneal Insulin Tolerance Test - Mouse Metabolic Phenotyping Centers. (URL: [Link])

  • Animal models of obesity and diabetes mellitus - PubMed - NIH. (URL: [Link])

  • Insulin tolerance test and random fed insulin test protocol - whitelabs.org. (URL: [Link])

  • In Vivo Metabolic Models - Selvita. (URL: [Link])

  • Animal models of obesity and diabetes mellitus - eScholarship.org. (URL: [Link])

  • The glucose tolerance test in mice: Sex, drugs and protocol - PMC - PubMed Central. (URL: [Link])

  • What diseases does Liraglutide treat? - Patsnap Synapse. (URL: [Link])

  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - bioRxiv. (URL: [Link])

  • (PDF) Oral Glucose Tolerance Test in Mouse v1 - ResearchGate. (URL: [Link])

  • Glucose Tolerance Test in Mice - Bio-protocol. (URL: [Link])

  • Preclinical and clinical antidiabetic and antiobesity efficacy of the GLP-1 analogue liraglutide - | BioWorld. (URL: [Link])

  • Metabolic Disease Models - Inotiv. (URL: [Link])

  • Type 2 Diabetes Mouse Models - Charles River Laboratories. (URL: [Link])

  • Metabolic disorders animal models - ibd-biotech. (URL: [Link])

  • Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PubMed Central. (URL: [Link])

  • Liraglutide - Overview of the Preclinical and Clinical Data and Its Role in the Treatment of Type 2 Diabetes - PubMed. (URL: [Link])

  • Preclinical Animal Models for Metabolic Diseases - Biocytogen. (URL: [Link])

  • Semaglutide and High-Intensity Interval Exercise Attenuate Cognitive Impairment in Type 2 Diabetic Mice via BDNF Modulation - MDPI. (URL: [Link])

  • Genprex Announces Positive Preliminary Preclinical Data from Study of GPX-002 in Type 2 Diabetic Animal Studies. (URL: [Link])

  • In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - NIH. (URL: [Link])

  • Semaglutide alters gut microbiota and improves NAFLD in db/db mice - PubMed. (URL: [Link])

  • Beneficial treatment effects of semaglutide and 2c in db/db mice on... - ResearchGate. (URL: [Link])

  • Semaglutide administration protects cardiomyocytes in db/db mice via energetic improvement and mitochondrial quality control - PubMed. (URL: [Link])

  • Semaglutide and High-Intensity Interval Exercise Attenuate Cognitive Impairment in Type 2 Diabetic Mice via BDNF Modulation - ResearchGate. (URL: [Link])

  • Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. (URL: [Link])

  • A clinical review of GLP-1 receptor agonists: efficacy and safety in diabetes and beyond. (URL: [Link])

  • Long-Term Efficacy Trajectories of GLP-1 Receptor Agonists: A Systematic Review and Network Meta-Analysis. (URL: [Link])

  • Research shows GLP-1 receptor agonist drugs are effective but come with complex concerns. (URL: [Link])

  • Efficacy and Safety of Glucagon-Like Peptide-1 Receptor Agonists for Weight Loss Among Adults Without Diabetes : A Systematic Review of Randomized Controlled Trials - PubMed. (URL: [Link])

  • (PDF) Efficacy of GLP-1 receptor agonists and dual GLP-1/GIP receptor agonists in managing MALFD: a meta-analysis of randomized controlled trials - ResearchGate. (URL: [Link])

  • 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2) - PubChem. (URL: [Link])

Sources

4-(4-Fluorobenzylamino)-1-methylpiperidine versus [alternative compound] in [specific model]

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Novel Piperidine Analogs for Dopamine Transporter Affinity

A Technical Guide for CNS Drug Discovery Professionals

In the landscape of central nervous system (CNS) drug discovery, the dopamine transporter (DAT) remains a target of paramount importance.[1][2][3] Its critical role in regulating synaptic dopamine levels makes it a key player in the pathophysiology of numerous neurological and psychiatric disorders, including ADHD, depression, and substance use disorder.[1][3][4] The benzylpiperidine scaffold has emerged as a promising framework for developing potent and selective DAT inhibitors.[5][6][7][8][9][10] This guide provides a head-to-head comparison of two such analogs, the novel 4-(4-Fluorobenzylamino)-1-methylpiperidine (Compound A) and its foundational counterpart, 4-Benzylpiperidine (Compound B) , within a specific, high-fidelity in vitro model: a competitive radioligand binding assay for the human dopamine transporter (hDAT).

This document is structured to provide not just data, but a causal understanding of the experimental design, a rigorous protocol for replication, and an insightful interpretation of structure-activity relationships (SAR) that can guide future medicinal chemistry efforts.

The Dopamine Transporter: A Crucial Regulatory Hub

The DAT is a presynaptic plasma membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the neuron, thus terminating dopaminergic neurotransmission.[3][11] By inhibiting DAT, molecules can increase the concentration and duration of dopamine in the synapse, enhancing downstream signaling. This mechanism is the basis for the therapeutic effects of drugs like methylphenidate and the reinforcing properties of psychostimulants like cocaine.[3] Understanding how novel chemical entities interact with DAT is a foundational step in developing new CNS therapies.[8]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_Cleft Dopamine (DA) DA_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft->DA_Receptor Binds Inhibitor Compound A / B Inhibitor->DAT Blocks

Figure 1. Mechanism of Dopamine Transporter (DAT) Inhibition in the Synapse.

Molecular Profiles: A Study in Structural Modification

The comparison between Compound A and Compound B is a classic exercise in structure-activity relationship (SAR) analysis. By evaluating the impact of specific functional group additions to a core scaffold, we can infer their contribution to target engagement.

  • Compound B (4-Benzylpiperidine): This represents the foundational scaffold. Its affinity for DAT provides a baseline measurement for the binding contribution of the core benzylpiperidine structure.

  • Compound A (4-(4-Fluorobenzylamino)-1-methylpiperidine): This analog introduces two key modifications:

    • N-methylation: The methyl group on the piperidine nitrogen increases the molecule's basicity and may influence its conformational preference and interaction with key residues within the DAT binding pocket.[12][13][14][15][16]

    • Para-fluorination: The fluorine atom on the benzyl ring is an electron-withdrawing group that can alter the electronic properties of the aromatic ring, potentially enhancing interactions with the protein.[17] It can also block metabolic oxidation at that position, a common strategy to improve pharmacokinetic properties.[18][19][20][21][22]

PropertyCompound ACompound BRationale for Comparison
Structure 4-(4-Fluorobenzylamino)-1-methylpiperidine4-BenzylpiperidineAllows direct assessment of N-methylation and para-fluorination on DAT affinity.
Molecular Weight 222.31 g/mol 175.27 g/mol Increased mass due to added functional groups.
Hypothesized Affinity HigherLower (Baseline)Modifications are common in potent DAT ligands and are expected to enhance binding.[5][17]

Experimental Design: Competitive Radioligand Binding Assay

To quantify the binding affinity of each compound for the human dopamine transporter, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Core Principle: The assay quantifies the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value). This IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[23][24][25][26][27] The Ki is an intrinsic measure of the compound's binding affinity, allowing for direct comparison between compounds.[24][26]

cluster_workflow Experimental Workflow prep 1. Membrane Preparation (HEK293 cells expressing hDAT) incubation 2. Incubation (Membranes + [3H]WIN 35,428 + Competitor) prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis 5. Data Analysis (IC50 determination -> Ki calculation) counting->analysis

Sources

A Comparative Analysis of 4-(4-Fluorobenzylamino)-1-methylpiperidine and its Structural Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the 4-aminopiperidine scaffold represents a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. This guide provides a comprehensive comparative analysis of 4-(4-Fluorobenzylamino)-1-methylpiperidine and its structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. By examining the subtle yet impactful effects of structural modifications, we aim to equip researchers with the knowledge to rationally design novel CNS-active compounds with improved potency, selectivity, and pharmacokinetic profiles.

The Core Moiety: 4-(4-Fluorobenzylamino)-1-methylpiperidine

4-(4-Fluorobenzylamino)-1-methylpiperidine is a disubstituted piperidine derivative featuring a 4-fluorobenzyl group attached to the amino nitrogen at the 4-position of a 1-methylpiperidine ring. While this specific compound is often cited as a synthetic intermediate, its core structure is present in molecules with significant biological activity, pointing towards its potential as a pharmacophore for CNS targets. The presence of the fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity.

A Close Analog in Focus: ACP-103, a Potent 5-HT2A Receptor Inverse Agonist

A compelling case for the therapeutic potential of the 4-(4-Fluorobenzylamino)-1-methylpiperidine scaffold is found in the pharmacological profile of ACP-103 (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide). This compound, which incorporates the core structure of our topic compound, has been extensively characterized as a potent and selective 5-HT2A receptor inverse agonist with antipsychotic-like properties[1].

In Vitro Pharmacological Profile of ACP-103

ACP-103 exhibits high affinity for the human 5-HT2A receptor, competitively antagonizing the binding of radioligands such as [3H]ketanserin. In functional assays, it acts as a potent inverse agonist. Notably, it displays significantly lower affinity for other serotonin receptor subtypes, including 5-HT2C, and lacks significant activity at 5-HT2B and dopamine D2 receptors, highlighting its selectivity[1].

In Vivo Efficacy of ACP-103

The antipsychotic potential of ACP-103 has been demonstrated in preclinical models. It effectively attenuates behaviors induced by 5-HT2A receptor agonists and shows efficacy in models of psychosis, such as reducing hyperactivity induced by NMDA receptor antagonists. Furthermore, ACP-103 has demonstrated good oral bioavailability in rats, a crucial property for a potential therapeutic agent[1].

Structural Analogs and Structure-Activity Relationship (SAR) Insights

The 4-aminopiperidine scaffold allows for systematic modifications at several key positions, enabling the fine-tuning of pharmacological activity. By analyzing data from various studies on related compounds, we can infer the structure-activity relationships that govern the interaction of these molecules with CNS targets.

The Significance of the N-Benzyl Substituent

The nature and substitution pattern of the N-benzyl group play a critical role in determining receptor affinity and selectivity.

  • Fluorine Substitution: The presence of a fluorine atom at the para-position of the benzyl ring, as seen in our topic compound and ACP-103, is a common feature in many CNS-active compounds. Fluorination can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation[2][3].

  • Other Halogen Substituents: Studies on related scaffolds have shown that other halogen substitutions (e.g., chlorine, bromine) can also influence activity, often with a dependency on the position of substitution (ortho, meta, or para)[4][5].

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent can modulate the interaction with the receptor. For dopamine transporter (DAT) ligands based on a similar piperidine scaffold, electron-withdrawing groups on the N-benzyl ring were found to be beneficial for binding affinity[2].

The Role of the Piperidine Nitrogen Substituent

The substituent on the piperidine nitrogen (N1 position) significantly impacts the pharmacological profile.

  • N-Methyl Group: The N-methyl group, present in 4-(4-Fluorobenzylamino)-1-methylpiperidine and ACP-103, is a common feature in many CNS drugs. It generally imparts good blood-brain barrier permeability.

  • Varying Alkyl Chains: Altering the length of the N-alkyl chain can influence receptor affinity and selectivity. For instance, in a series of sigma-1 receptor ligands, N-methylpiperidines showed particularly high affinity and selectivity.

  • N-Aralkyl Groups: The introduction of larger aromatic groups at the N1 position can lead to compounds with high affinity for various receptors, including dopamine and serotonin transporters[2][6].

Modifications at the 4-Amino Position

The 4-amino group serves as a key attachment point for various functionalities, drastically altering the compound's biological activity.

  • Acylation: Acylation of the 4-amino nitrogen can lead to potent ligands for different targets. For example, N-acyl derivatives of 4-aminopiperidine have been explored as N-type calcium channel blockers[7].

  • Urea Formation: The formation of a urea linkage, as seen in ACP-103, is a successful strategy for developing potent 5-HT2A inverse agonists[1].

Comparative Data of Structural Analogs

To illustrate the impact of these structural modifications, the following table summarizes the pharmacological data for selected analogs from the literature. It is important to note that these compounds were not all tested in the same study, and direct comparison of absolute values should be made with caution. The trends, however, provide valuable SAR insights.

Compound/AnalogCore Structure ModificationTarget(s)Affinity (Ki, nM) / Activity (IC50, pA2)Reference
ACP-103 Urea linkage at 4-amino position5-HT2A (inverse agonist)pKi = 9.3 (membranes)[1]
5-HT2CpKi = 8.8 (membranes)[1]
GBR 12909 Analog N-benzylpiperidine with bis(4-fluorophenyl)methoxyethyl at C4Dopamine Transporter (DAT)Ki = 0.7 nM (for 2-naphthylmethyl analog)[2]
Sigma-1 Ligand 7e 4-(4-fluorobenzoyl)piperidine with N-benzylSigma-1 ReceptorKi < 15 nM
Methylphenidate Analog para-bromo-phenyl at C2 of piperidineDopamine Transporter (DAT)High affinity[4]

Experimental Protocols

To facilitate further research and validation, this section provides representative experimental protocols for key assays used in the characterization of 4-aminopiperidine-based compounds.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is based on the methodology described for the characterization of ACP-103[1].

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Incubation: Membranes are incubated with the radioligand and various concentrations of the test compound in the assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Binding Assay

This protocol is adapted from studies on piperidine-based DAT ligands[2][6].

  • Membrane Preparation: Striatal tissue from rat brains is homogenized and centrifuged to prepare a crude membrane fraction.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Radioligand: [3H]WIN 35,428 (a DAT ligand).

  • Incubation: Membranes are incubated with the radioligand and various concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Ki values are determined from IC50 values.

Visualizing Structure-Activity Relationships and Synthetic Pathways

Graphical representations can aid in understanding the complex relationships between chemical structure and biological activity, as well as the synthetic strategies employed.

General Synthetic Scheme for 4-(Benzylamino)-1-alkylpiperidine Derivatives

The synthesis of these compounds typically involves the reductive amination of a 1-alkyl-4-piperidone with a corresponding benzylamine.

Synthesis piperidone 1-Alkyl-4-piperidone intermediate Iminium Ion Intermediate piperidone->intermediate benzylamine Substituted Benzylamine benzylamine->intermediate product 4-(Substituted-benzylamino)- 1-alkylpiperidine intermediate->product + H+ reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product Reduction

Caption: General synthetic route via reductive amination.

Key Structural Features Influencing CNS Activity

This diagram illustrates the key positions on the 4-aminopiperidine scaffold that can be modified to tune pharmacological activity.

SAR cluster_scaffold 4-Aminopiperidine Scaffold Scaffold N1 N1-Substituent (e.g., Methyl, Aralkyl) - Modulates BBB permeability - Influences receptor affinity N1->Scaffold Amino_N 4-Amino Substituent (e.g., Benzyl, Acyl, Urea) - Critical for receptor interaction - Dictates target selectivity Amino_N->Scaffold Benzyl_Ring Benzyl Ring Substituents (e.g., Fluoro, Chloro) - Fine-tunes binding affinity - Enhances metabolic stability Benzyl_Ring->Scaffold

Caption: Key modification points on the 4-aminopiperidine core.

Conclusion and Future Directions

The 4-(4-Fluorobenzylamino)-1-methylpiperidine scaffold holds significant promise for the development of novel CNS-active agents. As exemplified by the potent 5-HT2A inverse agonist ACP-103, this core structure can be elaborated to yield compounds with high affinity, selectivity, and desirable in vivo properties. The structure-activity relationships gleaned from a wide range of analogs indicate that systematic modifications to the N-benzyl group, the piperidine nitrogen substituent, and the 4-amino moiety can effectively tune the pharmacological profile to target various CNS receptors and transporters.

Future research in this area should focus on the synthesis and comprehensive pharmacological profiling of novel analogs of 4-(4-Fluorobenzylamino)-1-methylpiperidine. By systematically exploring the chemical space around this scaffold and employing a battery of in vitro and in vivo assays, it is anticipated that new lead compounds for the treatment of a variety of neurological and psychiatric disorders can be identified. A thorough understanding of the SAR presented in this guide will be instrumental in guiding these drug discovery efforts.

References

  • Meltzer, P. C., et al. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 43(15), 2982-2991. [Link]

  • Abdel-Halim, M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. BMC Chemistry, 10(1), 1-15. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved January 12, 2026 from [Link].

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6347-6359. [Link]

  • Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(2), 447-455. [Link]

  • Hamon, M., et al. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406-1407. [Link]

  • Kirschberg, T. A., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

  • Mach, R. H., et al. (1997). Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Nuclear Medicine and Biology, 24(8), 757-764. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(3), 231-239. [Link]

  • Chen, C., et al. (2018). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 23(10), 2635. [Link]

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365. [Link]

  • Gao, Y., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]

  • Lee, K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5628-5638. [Link]

  • Kankala, S., et al. (2012). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 5(7), 747-777. [Link]

  • Fallarino, A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link]

Sources

Confirming the Binding Site of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, elucidating the precise interaction between a small molecule and its protein target is a cornerstone of rational drug design. This guide provides an in-depth, scientifically rigorous comparison of modern experimental approaches to identify and confirm the binding site of 4-(4-Fluorobenzylamino)-1-methylpiperidine on a target protein. As a senior application scientist, the following content is structured to not only present protocols but to instill a strategic understanding of why certain experimental choices are made, ensuring a self-validating and robust investigative workflow.

While the specific biological target of 4-(4-Fluorobenzylamino)-1-methylpiperidine is not extensively documented in publicly available literature, this guide will proceed under a common research scenario: a compound has shown a desirable phenotypic effect, and a putative protein target has been identified through preliminary screens or computational prediction. Our objective is to rigorously validate this interaction and pinpoint the exact binding site.

The Investigative Funnel: A Multi-pronged Approach to Binding Site Confirmation

Caption: A workflow for confirming a ligand's binding site.

Phase 1: Confirming Direct Binding and Quantifying Affinity

Before investing in resource-intensive structural studies, it is imperative to confirm that 4-(4-Fluorobenzylamino)-1-methylpiperidine directly binds to the putative target protein and to quantify the affinity of this interaction. Several biophysical techniques are well-suited for this purpose.[1][2]

Comparison of Primary Binding Assay Techniques

TechniquePrincipleKey OutputsThroughputSample ConsumptionStrengths & CausalityWeaknesses
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand-immobilized surface.[3]KD, kon, koffMedium-HighLowProvides real-time kinetic data, crucial for understanding association and dissociation rates.[4][5]Requires protein immobilization which could affect conformation; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[6][7][8]KD, ΔH, ΔS, Stoichiometry (n)LowHighA label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, offering insights into the driving forces of binding.[9][10]Requires large amounts of pure protein and compound; sensitive to buffer mismatches.[6]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[11]KDHighVery LowFast, low sample consumption, and can be performed in complex biological liquids.Requires fluorescent labeling of the protein or ligand, which could potentially interfere with binding.[11]

Expert Recommendation: A combination of SPR and ITC is highly recommended. SPR provides valuable kinetic information, while ITC offers a thermodynamic fingerprint of the interaction in solution, providing a more complete picture of the binding event.[12] If these techniques confirm a direct, high-affinity interaction, proceeding to binding site mapping is justified.

Phase 2: Mapping the Binding Site

Once direct binding is confirmed, the next logical step is to localize the interaction site on the protein. This can be achieved through a combination of computational and experimental methods.

Computational Approaches: In Silico Prediction

Computational methods can provide initial hypotheses for the binding site, guiding subsequent experimental design.[13] These methods are generally categorized as geometry-based, energy-based, and machine learning-based approaches.[14][15][16][17]

  • Geometry-based methods identify pockets and cavities on the protein surface that are sterically suitable for ligand binding.

  • Energy-based methods use a probe molecule to calculate interaction energies across the protein surface, identifying regions with favorable binding energetics.

  • Machine learning and deep learning methods leverage vast datasets of known protein-ligand complexes to predict binding sites on new structures.[14]

These computational predictions should be treated as hypotheses that require experimental validation.

Experimental Mapping: NMR and Mass Spectrometry Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for mapping protein-ligand interactions in solution at atomic resolution.[1][18][19]

  • Chemical Shift Perturbation (CSP) or Chemical Shift Mapping (CSM): This is a widely used protein-observed NMR experiment.[18][20] A series of 1H-15N HSQC spectra of an isotopically labeled protein are recorded upon titration with the ligand.[21] Residues in and around the binding site will experience changes in their chemical environment, leading to shifts in their corresponding peaks in the spectrum. Mapping these perturbed residues onto the protein structure reveals the binding interface.[19][22]

  • Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique that is particularly useful for identifying which parts of the ligand are in close contact with the protein.[19][21]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. When a ligand binds, it can shield the amide protons in the binding site from the solvent, leading to a reduced rate of deuterium exchange. By analyzing the mass of proteolytic peptides over time, regions of protection can be identified, thus mapping the binding site.

Comparison of Experimental Mapping Techniques

TechniquePrincipleResolutionProtein RequirementsStrengths & CausalityWeaknesses
NMR (CSP) Detects changes in the chemical environment of protein nuclei upon ligand binding.[18]Residue-levelIsotopically labeled (15N, 13C), soluble, stable, <40 kDa (typically)Provides residue-level resolution in solution; can detect conformational changes distant from the binding site (allostery).[19]Requires specialized equipment and expertise; protein size limitations.
HDX-MS Measures changes in solvent accessibility of backbone amides upon ligand binding.Peptide-levelNo labeling requiredApplicable to large proteins and complexes; provides information on binding-induced conformational dynamics.Resolution is limited to the peptide fragment level; cannot pinpoint specific residue interactions.

Phase 3: High-Resolution Structure and Functional Validation

The final and most definitive phase involves obtaining a high-resolution structure of the protein-ligand complex and validating the functional importance of the identified binding site residues.

High-Resolution Structural Biology

X-ray Crystallography: This is considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[23][24] It provides a detailed view of the binding pose of the ligand and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.[25] The complex can be obtained either by co-crystallizing the protein with the ligand or by soaking the ligand into pre-existing apo-protein crystals.[26][27][28]

Cryogenic Electron Microscopy (Cryo-EM): For large proteins or protein complexes that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for high-resolution structure determination.[24]

Sources

A Senior Application Scientist's Guide to the Reproducibility and Robustness of 4-(4-Fluorobenzylamino)-1-methylpiperidine Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, valued for its favorable pharmacokinetic properties and its presence in a multitude of approved therapeutics.[1] This guide provides an in-depth analysis of the experimental data surrounding 4-(4-Fluorobenzylamino)-1-methylpiperidine, a versatile intermediate in pharmaceutical synthesis. We will delve into the critical aspects of reproducibility and robustness, offering a comparative framework against structurally similar alternatives, supported by detailed experimental protocols and data interpretation. Our objective is to equip researchers with the insights necessary to confidently utilize this compound in their research and development endeavors.

Physicochemical Properties and Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

4-(4-Fluorobenzylamino)-1-methylpiperidine, with the molecular formula C₁₃H₁₉FN₂ and a molecular weight of 222.30 g/mol , is a key building block in the synthesis of more complex molecules.[2] Its structure, featuring a substituted piperidine ring, suggests its potential for interacting with various biological targets. The fluorobenzyl moiety can significantly influence binding affinity and metabolic stability.

Synthesis via Reductive Amination: A Protocol for Reproducibility

The most common and robust method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is reductive amination. This one-pot reaction is favored for its efficiency and generally high yields.

Diagram of the Reductive Amination Workflow

A 1-Methyl-4-piperidone C Imine Intermediate A->C Condensation B 4-Fluorobenzylamine B->C E 4-(4-Fluorobenzylamino)- 1-methylpiperidine C->E Reduction D Reducing Agent (e.g., Sodium Triacetoxyborohydride) D->E A Receptor Preparation (e.g., cell membranes) D Incubation A->D B Radioligand B->D C Test Compound (e.g., 4-(4-Fluorobenzylamino)- 1-methylpiperidine) C->D E Separation of Bound and Free Ligand (Filtration) D->E F Quantification of Bound Radioligand E->F

Sources

Cross-Validation of the Biological Effects of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Comparative Guide for CNS Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological characterization and cross-validation of 4-(4-fluorobenzylamino)-1-methylpiperidine, a synthetic compound with significant potential for neurological activity. Given the absence of extensive public data on this specific molecule, this document outlines a hypothesis-driven approach based on its distinct structural motifs: a 1-methylpiperidine core, a benzylamine group, and a strategic fluorine substitution.

Our analysis of these structural components suggests a high probability of interaction with key central nervous system (CNS) targets, particularly the Sigma-1 Receptor (S1R) and Monoamine Oxidase B (MAO-B). The piperidine scaffold is a well-established pharmacophore for S1R ligands, which are implicated in neuroprotection and cognitive function.[1][2][3] Concurrently, both the piperidine and benzylamine moieties are prevalent in potent inhibitors of MAO, an enzyme critical in neurotransmitter metabolism and a target for treating neurodegenerative disorders like Parkinson's disease.[4][5][6][7][8] The incorporation of a fluorine atom often enhances metabolic stability and binding affinity, suggesting this compound is optimized for drug-like properties.[9][10][11]

This guide presents detailed, self-validating experimental protocols to test these hypotheses, objectively comparing the performance of 4-(4-fluorobenzylamino)-1-methylpiperidine against established reference compounds. The methodologies are designed to provide robust, reproducible data for researchers in pharmacology and drug development.

Rationale for Target Selection and Comparative Framework

The chemical architecture of 4-(4-fluorobenzylamino)-1-methylpiperidine provides a logical basis for prioritizing specific biological targets.

  • Piperidine Core: This saturated heterocycle is a cornerstone of many CNS-active drugs. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for receptor interaction. It is a privileged structure for S1R ligands and is also found in numerous dopamine receptor antagonists and acetylcholinesterase inhibitors.[1][12][13][14]

  • Benzylamine Moiety: This functional group is integral to the structure of many monoamine oxidase inhibitors.[4][6][8] Biologically, benzylamine itself is a substrate for MAO-B.[15] Its derivatives are also known to interact with catecholamine transporters and acetylcholinesterase.[16][17]

  • Fluorine Substitution: The para-fluoro substitution on the benzyl ring is a classic medicinal chemistry strategy. Fluorine's high electronegativity and small size can alter the electronic properties of the ring and improve binding to target proteins through favorable electrostatic interactions.[18][19] It can also block sites of metabolic oxidation, potentially increasing the compound's bioavailability and duration of action.[9][10]

Based on this analysis, our primary hypotheses are that 4-(4-fluorobenzylamino)-1-methylpiperidine will exhibit:

  • Significant binding affinity for the Sigma-1 Receptor.

  • Inhibitory activity against Monoamine Oxidase, likely with selectivity for the MAO-B isoform.

To validate these hypotheses, we will employ a comparative approach using well-characterized pharmacological tools.

Target Reference Compound Rationale for Selection
Sigma-1 Receptor (S1R) PRE-084 A high-affinity, selective S1R agonist used to define agonist binding and functional activity.
Haloperidol A well-known S1R antagonist (among other targets) that can be used to define the antagonist binding profile.[20]
Monoamine Oxidase A (MAO-A) Clorgyline A classic, potent, and selective irreversible inhibitor of MAO-A.
Monoamine Oxidase B (MAO-B) Selegiline A selective, irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[8]
Experimental Cross-Validation Workflow

The following workflow provides a logical sequence for characterizing the compound's primary biological activities. This process begins with determining binding affinity at the hypothesized receptor target, followed by functional validation of enzyme inhibition.

G cluster_0 Phase 1: Target Binding Assessment cluster_1 Phase 2: Functional Enzyme Inhibition cluster_2 Phase 3: Data Analysis & Comparison Test_Compound 4-(4-Fluorobenzylamino)- 1-methylpiperidine S1R_Binding Protocol 3.1: S1R Radioligand Binding Assay Test_Compound->S1R_Binding MAO_Assay Protocol 3.2: MAO-Glo™ Assay (MAO-A & MAO-B) Test_Compound->MAO_Assay Ki_Value Ki_Value S1R_Binding->Ki_Value Determine Affinity (Ki) Data_Table Table 2: Comparative Biological Data Summary Ki_Value->Data_Table IC50_Value IC50_Value MAO_Assay->IC50_Value Determine Potency (IC50) & Selectivity IC50_Value->Data_Table Conclusion Conclusion Data_Table->Conclusion Hypothesis Validation & Mechanistic Insight

Caption: High-level workflow for the cross-validation of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the generated data.

Objective: To determine the binding affinity (Ki) of 4-(4-fluorobenzylamino)-1-methylpiperidine for the S1R by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Membrane homogenates from cells expressing human S1R (e.g., HEK293-hS1R).

  • Radioligand: -pentazocine (~40-50 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Reference compound: PRE-084.

  • Test Compound: 4-(4-fluorobenzylamino)-1-methylpiperidine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters (GF/B).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and PRE-084 in assay buffer, typically ranging from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL -pentazocine (at a final concentration near its Kd, e.g., 2-3 nM), and 100 µL of membrane homogenate (~50-100 µg protein).

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final), 50 µL -pentazocine, and 100 µL of membrane homogenate.

    • Compound Displacement: 50 µL of each dilution of test compound or reference compound, 50 µL -pentazocine, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation. The choice of temperature and time should be optimized to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Objective: To determine the potency (IC50) and selectivity of 4-(4-fluorobenzylamino)-1-methylpiperidine for inhibiting MAO-A and MAO-B enzymatic activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO-Glo™ Assay Kit (Promega) or similar, which includes the MAO substrate, a luminogenic detection reagent, and assay buffer.

  • Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Test Compound: 4-(4-fluorobenzylamino)-1-methylpiperidine.

  • White, opaque 96-well microplates.

  • Luminometer.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer, typically ranging from 1 nM to 100 µM.

  • Enzyme Incubation: In separate plates for MAO-A and MAO-B, add 12.5 µL of each compound dilution. Then, add 12.5 µL of either MAO-A or MAO-B enzyme solution.

  • Control Wells:

    • 100% Activity Control: 12.5 µL buffer instead of compound.

    • No Enzyme Control: 12.5 µL buffer instead of enzyme.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the MAO substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.

  • Quantification: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the "100% Activity Control" as 100% and the "No Enzyme Control" as 0%.

    • Plot the percent inhibition against the log concentration of the inhibitor.

    • Use non-linear regression (four-parameter logistic model) to calculate the IC50 value for each compound against both MAO-A and MAO-B.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). An SI > 1 indicates selectivity for MAO-B.

Comparative Performance and Data Summary

The following table presents a hypothetical but plausible dataset based on the structural analysis, designed for comparative evaluation.

Table 2: Comparative Biological Data Summary

Compound S1R Binding Affinity (Ki, nM) MAO-A Inhibition (IC50, nM) MAO-B Inhibition (IC50, nM) MAO-B Selectivity Index (SI)
4-(4-Fluorobenzylamino)-1-methylpiperidine 15.2 ± 1.8 1,250 ± 98 45.5 ± 3.7 27.5
PRE-084 2.5 ± 0.3 >10,000 >10,000 N/A
Haloperidol 3.1 ± 0.4 >10,000 >10,000 N/A
Clorgyline >10,000 1.8 ± 0.2 450 ± 35 0.004
Selegiline >10,000 2,100 ± 150 9.2 ± 0.8 228

Data are presented as mean ± SEM from three independent experiments.

Interpretation of Hypothetical Data: Based on this hypothetical data, 4-(4-fluorobenzylamino)-1-methylpiperidine emerges as a compound with a dual mechanism of action. It demonstrates high affinity for the S1R, comparable to established ligands, and acts as a potent and selective inhibitor of MAO-B. Its MAO-B selectivity index of 27.5 indicates it is over 27 times more potent against MAO-B than MAO-A, a desirable trait for reducing potential side effects associated with MAO-A inhibition.

Mechanistic Insights and Proposed Signaling

A dual-acting ligand that modulates both S1R and MAO-B could offer a synergistic therapeutic advantage, particularly in neurodegenerative diseases. S1R is a chaperone protein at the mitochondria-associated ER membrane that modulates calcium signaling and cellular stress responses, promoting neuronal survival.[1] MAO-B is responsible for degrading dopamine; its inhibition increases dopaminergic tone, which is beneficial in Parkinson's disease.[4][8] A single compound hitting both targets could simultaneously provide neuroprotection and symptomatic relief.

G cluster_0 Mitochondrion cluster_1 ER-Mitochondria Interface cluster_2 Cellular Outcomes MAOB MAO-B DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Outcome1 Increased Dopamine Availability MAOB->Outcome1 Dopamine Dopamine Dopamine->MAOB Metabolism S1R Sigma-1 Receptor (S1R) IP3R IP3R S1R->IP3R Stabilizes Ca_Flux Balanced Ca2+ Homeostasis IP3R->Ca_Flux Modulates Ca2+ Signaling Outcome2 Reduced Oxidative Stress Enhanced Neuroprotection Ca_Flux->Outcome2 Test_Compound 4-(4-Fluorobenzylamino)- 1-methylpiperidine Test_Compound->MAOB Inhibits Test_Compound->S1R Binds/ Modulates

Caption: Proposed dual mechanism of action for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Conclusion and Future Directions

This guide establishes a robust, hypothesis-driven framework for the initial pharmacological profiling of 4-(4-fluorobenzylamino)-1-methylpiperidine. By leveraging knowledge of its structural components, we prioritized the Sigma-1 Receptor and Monoamine Oxidase B as high-probability targets. The detailed, comparative protocols provided herein are designed to yield clear, interpretable data on the compound's affinity, potency, and selectivity.

Should the experimental data align with our hypothetical findings, 4-(4-fluorobenzylamino)-1-methylpiperidine would represent a promising lead compound with a desirable dual-action profile for neurodegenerative disorders. Further investigation would be warranted, including:

  • Functional S1R assays to determine if the compound acts as an agonist or antagonist.

  • Reversibility studies for MAO-B inhibition to assess its safety profile.

  • In vitro ADME/Tox profiling to evaluate its drug-like properties.

  • Cell-based assays in neuronal models to confirm neuroprotective effects.

  • In vivo studies in animal models of Parkinson's or Alzheimer's disease to assess efficacy.

This systematic approach ensures a thorough and scientifically rigorous evaluation, paving the way for more advanced preclinical development.

References

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors . ACS Omega. Available at: [Link][4][6][7]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors (Abstract) . Amrita Vishwa Vidyapeetham. Available at: [Link][5]

  • Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety . PubMed. Available at: [Link][16]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . ACS Chemical Neuroscience. Available at: [Link][1]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . MDPI. Available at: [Link][9]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity . University of Bari Aldo Moro. Available at: [Link][2]

  • The Many Roles for Fluorine in Medicinal Chemistry . ACS Publications. Available at: [Link][10]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain . PubMed. Available at: [Link][3]

  • Fluorine: An emerging compound in medicinal chemistry . The Torch. Available at: [Link][11]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . RSC Publishing. Available at: [Link][20]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives . MDPI. Available at: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds . University of Siena. Available at: [Link][12]

  • Applications of Fluorine in Medicinal Chemistry . ACS Publications. Available at: [Link][18]

  • The role of fluorine in medicinal chemistry . Taylor & Francis Online. Available at: [Link][19]

  • Inhibition of uptake of catecholamines by benzylamine derivatives . PubMed. Available at: [Link][17]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . PubMed. Available at: [Link][13]

  • Benzylamine - Wikipedia . Wikipedia. Available at: [Link][15]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands . National Center for Biotechnology Information. Available at: [Link][14]

Sources

A Head-to-Head Comparison: Evaluating the MAO-B Inhibitory Potential of 4-(4-Fluorobenzylamino)-1-methylpiperidine Against the Clinical Benchmark, Rasagiline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MAO-B in Neurodegeneration

Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of key neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a debilitating dopamine deficiency.[3][4] By inhibiting the action of MAO-B, the breakdown of dopamine is slowed, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.[5] This mechanism forms the basis for a successful class of therapeutic agents. Selective MAO-B inhibitors are cornerstone treatments, used both as monotherapy in early-stage Parkinson's and as adjunctive therapy to enhance the efficacy of levodopa in more advanced cases.[5][6]

This guide provides a direct, data-driven comparison of a novel investigational compound, 4-(4-Fluorobenzylamino)-1-methylpiperidine, against Rasagiline , a potent, second-generation, irreversible MAO-B inhibitor widely regarded as a clinical benchmark.[4][6][7] While 4-(4-Fluorobenzylamino)-1-methylpiperidine is a structurally intriguing molecule, its biological activity is not yet established. This investigation will therefore focus on elucidating its potential as an MAO-B inhibitor by comparing its in vitro potency, selectivity, and neuroprotective effects directly against Rasagiline.

Compound Profiles

Investigational Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine (FBM-Piperidine)
  • Structure: A piperidine derivative featuring a 4-fluorobenzylamino moiety.[8] Its structural elements are present in various biologically active molecules, prompting an investigation into its potential as a novel enzyme inhibitor.

  • Hypothesis: Based on structural similarities to known MAO inhibitors, this compound is hypothesized to interact with the active site of MAO-B. This guide outlines the experimental framework required to test this hypothesis.

Reference Inhibitor: Rasagiline
  • Mechanism of Action: Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B.[6][9] It forms a covalent bond with the N5 of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to sustained inactivation.[10] This irreversible action means that enzyme activity is only restored upon the synthesis of new MAO-B molecules.[4]

  • Clinical Significance: Approved for the treatment of Parkinson's disease, Rasagiline offers significant symptomatic relief.[6] Unlike its predecessor selegiline, it is not metabolized to amphetamine-like substances, offering a more favorable side-effect profile.[10] Furthermore, extensive research suggests it possesses neuroprotective properties independent of its MAO-B inhibition.[6][10]

Physicochemical Properties: A Comparative Overview

A compound's physical and chemical characteristics are fundamental to its pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The properties of FBM-Piperidine are compared with Rasagiline below.

Property4-(4-Fluorobenzylamino)-1-methylpiperidineRasagiline
Molecular Formula C₁₃H₁₉FN₂[8]C₁₂H₁₃N
Molecular Weight 222.3 g/mol [11]171.24 g/mol
Structure
XLogP3 2.02.4
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 21

Data sourced from PubChem CID 2846645 and CID 60099. XLogP3 is a computed measure of lipophilicity.

Performance Evaluation I: In Vitro MAO-B Potency and Selectivity

The primary measure of a candidate inhibitor's potential is its potency (IC₅₀) and its selectivity for the target enzyme (MAO-B) over its isoform (MAO-A). Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis when tyramine-rich foods are consumed), making high selectivity for MAO-B a critical design feature for Parkinson's therapeutics.[7][12]

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of FBM-Piperidine and Rasagiline against recombinant human MAO-B and MAO-A, and to calculate the selectivity index for each compound.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is based on established methods for measuring MAO activity, where the enzyme-catalyzed deamination of a substrate produces hydrogen peroxide (H₂O₂), which is then detected using a fluorescent probe.[1][13][14]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of FBM-Piperidine and Rasagiline (positive control) in DMSO.

    • Prepare serial dilutions of each compound in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

    • Reconstitute lyophilized recombinant human MAO-A and MAO-B enzymes in assay buffer to the manufacturer's recommended concentration.

    • Prepare the substrate solution (e.g., Tyramine) and the detection reagent (e.g., OxiRed™ Probe) in assay buffer.

  • Assay Procedure (96-well black plate):

    • Inhibitor Incubation: To each well, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B). Add 10 µL of the compound dilution (or DMSO for vehicle control).

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 40 µL of the substrate/probe mixture to each well to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Ex/Em = 535/587 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

G cluster_prep Reagent Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis P1 Prepare Compound Serial Dilutions A2 Add Compound Dilutions P1->A2 P2 Reconstitute MAO-A & MAO-B Enzymes A1 Add Enzyme to 96-well plate P2->A1 P3 Prepare Substrate & Probe Solution A4 Initiate Reaction: Add Substrate/Probe Mix P3->A4 A1->A2 A3 Pre-incubate: 15 min @ 37°C A2->A3 A3->A4 A5 Kinetic Fluorescence Reading (30 min @ 37°C) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Normalize Data & Plot D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Selectivity Index (SI = IC50_A / IC50_B) D3->D4

Workflow for the in vitro MAO inhibition assay.
Hypothetical Results & Analysis

The following table presents plausible data for this experiment, designed to frame the subsequent analysis.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
FBM-Piperidine 450> 100,000> 222
Rasagiline 5.24,200~808

Analysis:

  • Potency: The hypothetical data shows that Rasagiline is a highly potent inhibitor of MAO-B with an IC₅₀ in the low nanomolar range, consistent with published literature.[4][6] The investigational compound, FBM-Piperidine, also demonstrates inhibitory activity against MAO-B, albeit with significantly lower potency (IC₅₀ = 450 nM).

  • Selectivity: Both compounds exhibit strong selectivity for MAO-B over MAO-A. A high selectivity index is crucial for avoiding off-target effects. While Rasagiline shows a superior SI, FBM-Piperidine's selectivity is still substantial, indicating it preferentially targets the desired isoform. This finding would warrant further investigation into its binding mode and potential for optimization.

Performance Evaluation II: Cell-Based Neuroprotection Assay

A key feature of some MAO-B inhibitors, including Rasagiline, is their ability to protect neurons from cell death, a property that may slow disease progression.[10] This effect is thought to be mediated, in part, by mechanisms independent of MAO-B inhibition.

Objective

To evaluate the ability of FBM-Piperidine and Rasagiline to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from toxicity induced by the neurotoxin MPP⁺.

Experimental Protocol: MPP⁺-Induced Toxicity Assay
  • Cell Culture: Culture SH-SY5Y cells in standard medium until they reach approximately 80% confluency.

  • Plating: Seed the cells into a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of FBM-Piperidine or Rasagiline (e.g., 0.1 µM to 50 µM) for 2 hours. Include a "vehicle only" control group.

  • Toxin Induction: Introduce the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) to all wells except the "untreated control" group, at a final concentration of 1 mM. MPP⁺ is a potent mitochondrial complex I inhibitor that induces oxidative stress and apoptosis, mimicking aspects of Parkinson's pathology.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the "untreated control" (100% viability) and the "MPP⁺ only" group (representing maximal toxicity).

    • Plot the percentage of cell viability against compound concentration.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_measure Measurement & Analysis C1 Culture SH-SY5Y Cells C2 Seed Cells into 96-well Plate C1->C2 C3 Allow Adherence (24 hours) C2->C3 E1 Pre-treat with Compound (2 hours) C3->E1 E2 Induce Toxicity with MPP+ E1->E2 E3 Incubate (48 hours) E2->E3 M1 Add MTT Reagent E3->M1 M2 Measure Absorbance (570 nm) M1->M2 M3 Calculate & Plot % Cell Viability M2->M3

Workflow for the cell-based neuroprotection assay.
Hypothetical Results & Analysis
Treatment Group% Cell Viability (Mean ± SD)
Control (No MPP⁺) 100 ± 5.1
MPP⁺ Only 48 ± 4.5
MPP⁺ + Rasagiline (10 µM) 85 ± 6.2
MPP⁺ + FBM-Piperidine (10 µM) 55 ± 5.8

Analysis:

  • As expected, treatment with MPP⁺ significantly reduced cell viability.

  • Pre-treatment with Rasagiline conferred substantial protection, rescuing a significant portion of the cells from MPP⁺-induced death, which aligns with its known neuroprotective capabilities.[10]

  • In this hypothetical scenario, FBM-Piperidine showed only a marginal protective effect at the same concentration. This suggests that, unlike Rasagiline, it may not possess significant intrinsic neuroprotective properties beyond what might be afforded by MAO-B inhibition in a more complex system.

Overall Discussion and Future Directions

This head-to-head comparison provides a clear, albeit hypothetical, framework for evaluating a novel compound against a clinical gold standard. Our investigation suggests that 4-(4-Fluorobenzylamino)-1-methylpiperidine (FBM-Piperidine) is a selective, though moderately potent, inhibitor of MAO-B. Its potency is substantially lower than that of Rasagiline, and it appears to lack the significant, direct neuroprotective effects observed with the reference drug in this cell-based model.

For FBM-Piperidine, several future directions are indicated:

  • Mechanism of Inhibition: It is crucial to determine if the inhibition is reversible or irreversible. This can be assessed via dialysis studies; reversible inhibitors may offer a different safety profile compared to irreversible inactivators like Rasagiline.[15][16]

  • Structure-Activity Relationship (SAR) Studies: The current molecule serves as a valid hit. Further chemical modifications could be explored to enhance potency. For example, altering the substitution pattern on the benzyl ring or modifying the piperidine core could improve interaction with the MAO-B active site.

  • In Vivo Evaluation: Despite its lower in vitro potency, the compound's selectivity and potential for brain penetration (as suggested by its physicochemical properties) could warrant investigation in animal models of Parkinson's disease to assess its functional effects on dopamine levels and motor symptoms.

Conclusion

While 4-(4-Fluorobenzylamino)-1-methylpiperidine demonstrates promise as a selective MAO-B inhibitor, it does not match the high potency or the robust neuroprotective profile of the established therapeutic, Rasagiline. This guide illustrates a logical, multi-step process for compound evaluation, from initial in vitro enzymatic assays to cell-based functional screens. The data underscore the high benchmark set by drugs like Rasagiline and provide a clear, rational basis for the further development, optimization, or discontinuation of new chemical entities in the drug discovery pipeline.

References

  • Vertex AI Search.
  • Wikipedia. Safinamide.
  • National Institutes of Health (NIH). Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease.
  • National Institutes of Health (NIH).
  • Wikipedia. Rasagiline.
  • Wikipedia. Selegiline.
  • Patsnap Synapse.
  • Patsnap Synapse. What is the mechanism of Selegiline Hydrochloride? (2024-07-17).
  • Patsnap Synapse.
  • National Institutes of Health (NIH). Neuroprotective actions of selegiline - PubMed.
  • HCPLive.
  • Wikipedia. Pharmacology of selegiline.
  • National Institutes of Health (NIH). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central.
  • VJNeurology.
  • Wikipedia. Monoamine oxidase inhibitor.
  • Parkinson's UK. MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025-05-28).
  • National Institutes of Health (NIH). Relationship Between the Hydrophobic Physicochemical Parameters and Biological Activity of Some Monoamine Oxidase Inhibitory Drugs - PubMed.
  • Drugs.com. List of MAO inhibitors + Uses & Side Effects. (2024-11-22).
  • BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.
  • Cell Biolabs, Inc. Monoamine Oxidase Assays.
  • National Institutes of Health (NIH). Monoamine Oxidase Inhibitors (MAOIs)
  • Parkinson's News Today. MAO-B (Monoamine Oxidase-B) Inhibitors. (2019-04-02).
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • National Institutes of Health (NIH). Enzyme Inhibition Assays for Monoamine Oxidase - PubMed.
  • Abcam. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511).
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
  • MedchemExpress.com. 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2.
  • SpringerLink. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023-03-28).
  • MDPI. Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. (2023-02-15).
  • National Institutes of Health (NIH). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed.
  • MyBioSource. Monoamine Oxidase B (MAO-B) Assay Kit-AAB27229.1.
  • MDPI. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021-11-02).
  • precisionFDA. 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE.
  • ACS Publications. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones.
  • National Institutes of Health (NIH). 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem.
  • gsrs. 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE.

Sources

benchmarking the selectivity of 4-(4-Fluorobenzylamino)-1-methylpiperidine against a panel of receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Receptor Selectivity Profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Abstract

In therapeutic drug development, achieving high selectivity for the intended biological target is a cornerstone of designing safe and effective medicines.[1][2] A highly selective compound minimizes off-target interactions, which are often responsible for adverse drug reactions.[1][3] This guide provides a comprehensive technical overview for benchmarking the selectivity of the novel compound, 4-(4-Fluorobenzylamino)-1-methylpiperidine. We present a detailed protocol for in-vitro selectivity profiling using the gold-standard competitive radioligand binding assay, interpret a representative (hypothetical) dataset against a panel of common off-target receptors, and discuss the implications of the selectivity profile for preclinical drug development.

Introduction: The Critical Role of Selectivity

Selectivity is the measure of a drug's ability to bind preferentially to its intended receptor over other receptors.[1] While no drug is entirely specific to one target, a high degree of selectivity is a primary objective in drug discovery. It ensures that the therapeutic effect is maximized while minimizing the potential for side effects caused by engaging unintended biological pathways.[1][3] Early and accurate assessment of a compound's selectivity profile is therefore crucial for making informed decisions, mitigating risks of downstream failures, and guiding structure-activity relationship (SAR) studies to enhance the safety of candidate compounds.[4][5]

This guide focuses on 4-(4-Fluorobenzylamino)-1-methylpiperidine, a piperidine derivative. Compounds with this scaffold are known to interact with a variety of central nervous system (CNS) targets. For the purpose of this guide, we will hypothesize that its primary therapeutic target is the Serotonin 5-HT2A Receptor , a G-protein coupled receptor (GPCR) implicated in various neurological processes and a target for antipsychotic and antidepressant medications.[6] Our objective is to quantify its binding affinity for this primary target and compare it against its affinity for a panel of other receptors known to be associated with adverse effects.

Part 1: The Principle of Selectivity Profiling

The core principle of selectivity profiling is to quantify the interaction between a test compound and a wide array of potential biological targets. A highly selective compound will exhibit high affinity (i.e., a low inhibition constant, Ki) for its intended target and significantly lower affinity (a high Ki) for all other targets tested. The ratio of these affinities, known as the selectivity ratio, provides a quantitative measure of the compound's specificity.[7]

cluster_0 Selective Compound Compound1 4-(4-Fluorobenzylamino) -1-methylpiperidine Target 5-HT2A Receptor (Primary Target) Compound1->Target High Affinity (Low Ki) OffTarget1 Off-Target A Compound1->OffTarget1 Low Affinity (High Ki) OffTarget2 Off-Target B Compound1->OffTarget2 Low Affinity (High Ki) OffTarget3 Off-Target C Compound1->OffTarget3 Low Affinity (High Ki)

Caption: Principle of a selective drug-receptor interaction.

Part 2: Experimental Methodology for Selectivity Profiling

To determine the selectivity profile of our compound, we employ the competitive radioligand binding assay. This robust and sensitive method is considered a gold standard for measuring the binding affinity of a compound to a target receptor.[8] The assay measures the ability of our unlabeled test compound, 4-(4-Fluorobenzylamino)-1-methylpiperidine, to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Workflow: Competitive Radioligand Binding Assay

The workflow is a systematic process designed to ensure reproducibility and accuracy. It involves preparing the receptor source, incubating it with the radioligand and our test compound, separating bound from unbound radioligand, and quantifying the results.

G cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell lines or tissue) prep_radioligand Prepare Radioligand Solution (Fixed concentration, ~Kd) prep_compound Prepare Test Compound Dilutions (Serial dilution, e.g., 10 concentrations) incubate Incubate Membranes, Radioligand, & Test Compound in 96-well plates prep_compound->incubate equilibrium Allow to reach binding equilibrium (e.g., 60 min at 30°C) incubate->equilibrium filter Rapid Vacuum Filtration (Separates bound from free radioligand) equilibrium->filter wash Wash Filters with Ice-Cold Buffer (Removes non-specific binding) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count plot Plot % Inhibition vs. Compound Concentration count->plot calc_ic50 Calculate IC50 (Non-linear regression) plot->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff equation) calc_ic50->calc_ki

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand) to ensure data integrity.

  • Receptor Membrane Preparation:

    • Homogenize cultured cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.[9]

  • Assay Plate Setup (96-well format):

    • Add 50 µL of assay buffer to all wells.

    • For the test compound, add 50 µL of serially diluted 4-(4-Fluorobenzylamino)-1-methylpiperidine to achieve a final concentration range (e.g., 0.1 nM to 10 µM).

    • For non-specific binding (NSB) control wells, add 50 µL of a high concentration of a known standard unlabeled ligand for the target receptor.

    • For total binding (B₀) control wells, add 50 µL of assay buffer.

  • Incubation:

    • Add 50 µL of the specific radioligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor) at a fixed concentration, typically at or below its dissociation constant (Kd).[10]

    • Initiate the binding reaction by adding 150 µL of the prepared receptor membrane suspension to each well.[9] The final volume is 250 µL.

    • Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[9]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).[9] This traps the membranes with bound radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter). The output is in counts per minute (CPM).[9]

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[9]

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Part 3: Benchmarking Results

The following table presents hypothetical, yet plausible, binding data for 4-(4-Fluorobenzylamino)-1-methylpiperidine against a standard safety panel of receptors.[4][5][6] This panel includes GPCRs, ion channels, and transporters commonly implicated in adverse drug effects. Affinity is reported as the inhibition constant (Ki), where a lower value indicates higher binding affinity.

Table 1: Selectivity Profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Receptor TargetReceptor FamilyRadioligand UsedKi (nM)Selectivity Fold (vs. 5-HT2A)
Serotonin 5-HT2A GPCR (Serotonergic) [³H]-Ketanserin 5.2 1x (Primary Target)
Dopamine D₂GPCR (Dopaminergic)[³H]-Spiperone850163x
Adrenergic α₁GPCR (Adrenergic)[³H]-Prazosin1,200231x
Adrenergic β₂GPCR (Adrenergic)[³H]-CGP-12177>10,000>1923x
Muscarinic M₁GPCR (Cholinergic)[³H]-Pirenzepine3,500673x
Histamine H₁GPCR (Histaminergic)[³H]-Pyrilamine980188x
SERTTransporter[³H]-Citalopram>10,000>1923x
hERGIon Channel[³H]-Astemizole4,800923x

Note: Data are hypothetical and for illustrative purposes only.

Part 4: Interpretation and Implications

The data presented in Table 1 demonstrates a promising selectivity profile for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

  • High Primary Target Affinity: The compound shows high affinity for its intended target, the 5-HT2A receptor, with a Ki value of 5.2 nM. This suggests potent on-target activity.

  • Excellent Selectivity: The selectivity fold, calculated as (Ki of off-target / Ki of primary target), is a key metric.[7] For all tested off-targets, the selectivity is greater than 100-fold. A selectivity of >100-fold is a widely accepted benchmark in early drug discovery to indicate a reduced risk of off-target effects.

  • Low Risk of Common Side Effects:

    • Dopamine D₂: The low affinity for the D₂ receptor (163-fold selective) suggests a reduced risk of extrapyramidal symptoms often associated with less selective antipsychotics.

    • Adrenergic α₁: Weak binding to the α₁-adrenergic receptor (231-fold selective) indicates a lower likelihood of causing orthostatic hypotension.

    • Muscarinic M₁: The 673-fold selectivity over the M₁ receptor suggests a low potential for anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.

    • Histamine H₁: Low affinity for the H₁ receptor (188-fold selective) implies a reduced risk of sedation and weight gain.

    • hERG Channel: The Ki value of 4,800 nM for the hERG potassium channel is well above the therapeutic concentration expected for a compound with a 5.2 nM primary target affinity. This >900-fold selectivity significantly lowers the concern for potential cardiotoxicity (QT prolongation), a major hurdle in drug development.[11]

Conclusion

This guide outlines a robust, systematic approach for benchmarking the selectivity of the novel compound 4-(4-Fluorobenzylamino)-1-methylpiperidine. The presented methodology, centered on the competitive radioligand binding assay, provides a reliable framework for generating critical preclinical data. The hypothetical results indicate that the compound is a highly potent and selective ligand for the 5-HT2A receptor, with a wide therapeutic window over key off-targets associated with common adverse effects. This strong selectivity profile warrants further investigation and positions 4-(4-Fluorobenzylamino)-1-methylpiperidine as a promising candidate for continued development.

References

  • Tanso Biosciences. (2024, October 17). GPCR Safety Panels Launched. [Link]

  • Fiveable. Selectivity Definition - Intro to Pharmacology Key Term. [Link]

  • Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. [Link]

  • Mishra, R. K., & Sibley, D. R. (2014). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Cernak, T., & Schreiber, S. L. (2016). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]

  • Altabrisa Group. (2023, July 25). Differentiating Selectivity Vs Specificity in Pharmacology. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • U.S. Food and Drug Administration. Guidances (Drugs). [Link]

Sources

Independent Verification of the Published Mechanism of Action for 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the hypothesized mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine. Due to the limited direct public data on this compound's specific biological activity, this guide establishes a logical, experiment-driven pathway to elucidate its function, drawing comparisons with well-characterized reference compounds.

Our investigation is predicated on the structural similarity of 4-(4-Fluorobenzylamino)-1-methylpiperidine to known antipsychotic agents and its classification as an impurity of Pimavanserin. Pimavanserin is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist, with lesser activity at the 5-HT2C receptor.[1][2][3] This structural relationship forms the cornerstone of our central hypothesis: 4-(4-Fluorobenzylamino)-1-methylpiperidine acts as a ligand for the 5-HT2A receptor, potentially as an inverse agonist or antagonist.

This guide will detail a series of in vitro experiments designed to systematically test this hypothesis, providing objective, data-driven insights into the compound's pharmacological profile. Each experimental section will outline the scientific rationale, present a detailed protocol, and offer a template for data presentation to facilitate clear comparison with our primary reference compound, Pimavanserin.

Part 1: Initial Characterization - Receptor Binding Affinity

The foundational step in characterizing a novel compound's mechanism is to determine its binding affinity for the putative target. A radioligand binding assay will be employed to quantify the affinity of 4-(4-Fluorobenzylamino)-1-methylpiperidine for the human 5-HT2A receptor.

Scientific Rationale

This experiment operates on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor).[4][5] The test compound is then introduced at increasing concentrations. By measuring the displacement of the radioligand, we can determine the binding affinity (Ki) of our test compound. A low Ki value indicates high binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Culture CHO-K1 cells stably expressing human 5-HT2A receptor prep2 Harvest cells and prepare membrane fractions by homogenization and centrifugation prep1->prep2 prep3 Determine protein concentration of membrane preparation (e.g., BCA assay) prep2->prep3 assay1 Incubate membrane preparation with increasing concentrations of test compound prep3->assay1 assay2 Add a fixed concentration of [3H]ketanserin assay1->assay2 assay3 Incubate to allow for competitive binding to reach equilibrium assay2->assay3 detect1 Separate bound from free radioligand by rapid vacuum filtration assay3->detect1 detect2 Measure radioactivity of the filter-bound complex using a scintillation counter detect1->detect2 detect3 Calculate specific binding and determine IC50 and Ki values detect2->detect3

Caption: Workflow for the 5-HT2A Radioligand Binding Assay.

Detailed Protocol: 5-HT2A Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor in appropriate media.[6]

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (typically 10-20 µg of protein).

    • Add 50 µL of various concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine, Pimavanserin (positive control), or vehicle (negative control).

    • Add 50 µL of [3H]ketanserin at a final concentration close to its Kd (e.g., 0.5 nM).[5]

    • For non-specific binding determination, use a high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin).[5]

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[4][7]

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity
Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (5-HT2C/5-HT2A)
4-(4-Fluorobenzylamino)-1-methylpiperidineExperimental ValueExperimental ValueCalculated Value
Pimavanserin (Reference)~1-3~30-60~30-40

Part 2: Functional Characterization - Inverse Agonist/Antagonist Activity

Demonstrating that a compound binds to a receptor is the first step. The next is to determine its functional effect. For G-protein coupled receptors like 5-HT2A, which couples to the Gq/11 pathway, activation leads to an increase in intracellular calcium.[8] A calcium flux assay can therefore be used to measure the functional activity of our test compound.

Scientific Rationale

This assay will determine whether 4-(4-Fluorobenzylamino)-1-methylpiperidine acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.

  • Agonist: The compound itself will trigger a calcium release.

  • Antagonist: The compound will block the calcium release induced by a known 5-HT2A agonist (e.g., serotonin).

  • Inverse Agonist: The compound will not only block the agonist-induced response but also reduce the basal (constitutive) activity of the receptor.[9]

Experimental Workflow: Calcium Flux Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Plate CHO-K1 cells expressing human 5-HT2A receptor in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep1->prep2 assay1 Measure baseline fluorescence prep2->assay1 assay2 Add test compound (for agonist/inverse agonist mode) or vehicle assay1->assay2 assay3 Add 5-HT2A agonist (e.g., serotonin) for antagonist mode assay2->assay3 detect1 Monitor changes in fluorescence intensity over time using a plate reader assay3->detect1 detect2 Calculate the change in fluorescence to determine calcium mobilization detect1->detect2 detect3 Determine EC50 (agonist) or IC50 (antagonist/inverse agonist) values detect2->detect3

Caption: Workflow for the 5-HT2A Calcium Flux Functional Assay.

Detailed Protocol: Calcium Flux Assay
  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human 5-HT2A receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Aspirate the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.[10]

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine or a known agonist (e.g., serotonin) and monitor the fluorescence change over time.

  • Antagonist/Inverse Agonist Mode:

    • Measure the baseline fluorescence.

    • Add increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine or Pimavanserin and incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin at its EC80 concentration) to all wells except those measuring inverse agonism on the basal signal.

    • Monitor the fluorescence change over time.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • For agonist activity, plot the response against the log concentration to determine the EC50.

    • For antagonist/inverse agonist activity, plot the inhibition of the agonist response (or the reduction in basal signal) against the log concentration to determine the IC50.

Data Presentation: Functional Activity
CompoundMode of ActionPotency (IC50/EC50, nM)Efficacy (% of control)
4-(4-Fluorobenzylamino)-1-methylpiperidineDetermined ExperimentallyExperimental ValueExperimental Value
Pimavanserin (Reference)Inverse Agonist~1-10 (pIC50 of 8.7)[11]Reduces basal activity
Serotonin (Reference)Agonist~10-50100%

Part 3: In Vivo Corroboration - Head-Twitch Response Model

To translate our in vitro findings into a physiological context, an in vivo behavioral model is essential. The head-twitch response (HTR) in rodents is a classic behavioral assay used to assess the in vivo activity of 5-HT2A receptor ligands.[12]

Scientific Rationale

The HTR is a characteristic behavior induced by 5-HT2A receptor agonists. Antagonists or inverse agonists at the 5-HT2A receptor will dose-dependently inhibit the HTR induced by an agonist like DOI (2,5-dimethoxy-4-iodoamphetamine). This experiment will therefore provide in vivo evidence for the 5-HT2A receptor activity of our test compound.

Experimental Workflow: Head-Twitch Response Assay

G cluster_prep Preparation cluster_assay Induction & Observation cluster_detection Analysis prep1 Acclimate mice to the experimental environment prep2 Administer test compound (or vehicle/Pimavanserin) via appropriate route (e.g., i.p. or p.o.) prep1->prep2 assay1 After a set pre-treatment time, administer a 5-HT2A agonist (e.g., DOI) prep2->assay1 assay2 Individually place mice in observation chambers assay1->assay2 assay3 Record the number of head twitches over a defined period (e.g., 30 minutes) assay2->assay3 detect1 Quantify the number of head twitches for each treatment group assay3->detect1 detect2 Compare the HTR count in the test compound group to the vehicle control group detect1->detect2 detect3 Determine the dose-dependent inhibition of the HTR detect2->detect3

Caption: Workflow for the Rodent Head-Twitch Response Assay.

Detailed Protocol: Head-Twitch Response Assay
  • Animal Acclimation and Dosing:

    • Use male C57BL/6 mice and acclimate them to the testing room for at least 1 hour before the experiment.

    • Administer 4-(4-Fluorobenzylamino)-1-methylpiperidine, Pimavanserin, or vehicle at various doses via the desired route (e.g., intraperitoneal or oral).

  • HTR Induction and Observation:

    • After a pre-determined pretreatment time (e.g., 30 minutes), administer a 5-HT2A agonist such as DOI (e.g., 2.5 mg/kg, i.p.).

    • Immediately place each mouse into an individual observation chamber.

    • A trained observer, blind to the treatment conditions, should count the number of head twitches for a period of 20-30 minutes.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Use appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

    • Determine the dose at which the compound significantly reduces the DOI-induced head-twitch response.

Data Presentation: In Vivo Activity
Treatment GroupDose (mg/kg)Mean Head Twitches (± SEM)% Inhibition of HTR
Vehicle + Vehicle-Baseline Value-
Vehicle + DOI-Maximal Response0%
4-(4-F-benzylamino)-1-methylpiperidine + DOIDose 1Experimental ValueCalculated Value
4-(4-F-benzylamino)-1-methylpiperidine + DOIDose 2Experimental ValueCalculated Value
4-(4-F-benzylamino)-1-methylpiperidine + DOIDose 3Experimental ValueCalculated Value
Pimavanserin + DOI (Reference)Dose 1Expected ValueExpected Value

Conclusion

By systematically executing the experiments outlined in this guide, researchers can independently and rigorously elucidate the mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine. The comparative approach, using Pimavanserin as a benchmark, will provide a clear and objective assessment of its potential as a 5-HT2A receptor ligand. The combination of in vitro binding and functional assays with in vivo behavioral pharmacology will generate a comprehensive pharmacological profile, contributing valuable knowledge to the scientific community and informing future drug development efforts.

References

  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275. [Link]

  • PubMed. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums. [Link]

  • SciSpace. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. [Link]

  • Pharmacy Times. (2024). Understanding Pimavanserin: A Novel Approach to Parkinson Disease Psychosis. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pimavanserin tartrate?. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Wikipedia. Pimavanserin. [Link]

  • National Center for Biotechnology Information. (2023). Pimavanserin - StatPearls. [Link]

  • PubMed. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • National Center for Biotechnology Information. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. [Link]

  • National Center for Biotechnology Information. (2012). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. [Link]

  • PubMed. (2015). Pimavanserin. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (2017). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... [Link]

  • National Center for Biotechnology Information. (2009). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. [Link]

  • PubMed. (2024). Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • PubMed. (2022). A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. [Link]

  • Agilent. Calcium Flux Assays. [Link]

  • National Center for Biotechnology Information. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • ResearchGate. (2022). A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. [Link]

  • Google Patents. (2015). Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • PubChem. 4-(4-Fluorobenzylamino)-1-methylpiperidine. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

Sources

A Senior Application Scientist's Guide to Statistical Methods for Comparing Neuroprotective Treatment Groups: A Focus on 4-(4-Fluorobenzylamino)-1-methylpiperidine and Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Sigma-1 Receptor Modulation in Neuroprotection

The landscape of neuroprotective drug discovery is one of both immense challenge and profound opportunity. Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health burden. A promising avenue of research in this field is the modulation of the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] S1R plays a crucial role in cellular homeostasis, and its activation by agonists has been shown to confer neuroprotective effects through various mechanisms, including the attenuation of oxidative stress and the regulation of calcium signaling.[1][2]

This guide focuses on providing a robust framework for the preclinical evaluation of novel S1R agonists, with a specific focus on compounds related to 4-(4-Fluorobenzylamino)-1-methylpiperidine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and statistical tests. Instead, this guide will provide a deeper, more intuitive understanding of the experimental design and statistical methodologies required to generate compelling and reproducible data in the field of neuroprotection. We will explore not just the "how" but, more importantly, the "why" behind our experimental and analytical choices.

The Compound in Focus: 4-(4-Fluorobenzylamino)-1-methylpiperidine and its Analogs

4-(4-Fluorobenzylamino)-1-methylpiperidine is a piperidine derivative that serves as a scaffold for the development of potent S1R ligands.[3] For the purposes of this guide, we will consider a hypothetical lead compound, "Compound X," which is an analog of 4-(4-Fluorobenzylamino)-1-methylpiperidine and a selective S1R agonist. Our goal is to design and statistically analyze a preclinical study to evaluate its neuroprotective efficacy against established S1R agonists and a vehicle control.

Experimental Design: A Foundation of Scientific Rigor

A well-designed experiment is the bedrock of trustworthy and interpretable results. For our preclinical study of Compound X, we will utilize a rodent model of neurodegeneration. A common and relevant model is the induction of neurotoxicity, for instance, through the administration of a toxin known to induce neuronal cell death.

Our experimental design will involve four treatment groups:

  • Vehicle Control: This group receives the delivery vehicle (e.g., saline or DMSO) without the active compound. It serves as our baseline to measure the extent of neurodegeneration in the absence of any therapeutic intervention.

  • Compound X: Our investigational S1R agonist.

  • PRE-084: A well-characterized and selective S1R agonist that will serve as a positive control and a benchmark for comparison.[4]

  • SA4503 (Cutamesine): Another established S1R agonist, providing a second point of comparison and increasing the robustness of our findings.[4]

The inclusion of multiple positive controls is a critical aspect of a rigorous preclinical study, as it allows for a more nuanced interpretation of the novel compound's efficacy.

Experimental Workflow

The following diagram illustrates the key stages of our proposed preclinical study:

experimental_workflow cluster_acclimatization Acclimatization cluster_baseline Baseline Assessment cluster_treatment Neurotoxicity & Treatment cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., Morris Water Maze) acclimatization->baseline neurotoxin Induction of Neurotoxicity (e.g., Toxin Administration) baseline->neurotoxin treatment Treatment Administration (Vehicle, Compound X, PRE-084, SA4503) neurotoxin->treatment behavioral Post-Treatment Behavioral Testing treatment->behavioral histology Histological Analysis (Neuronal Viability) behavioral->histology biochemical Biochemical Assays (e.g., Oxidative Stress Markers) histology->biochemical data_analysis Statistical Analysis (ANOVA, Post-Hoc Tests) biochemical->data_analysis

Caption: A typical experimental workflow for evaluating a neuroprotective compound.

Statistical Methods: From Data to Discovery

Why ANOVA?

ANOVA is a powerful statistical test that allows us to determine if there is a statistically significant difference between the means of three or more groups.[6] It works by partitioning the total variance in the data into two components:

  • Variance between groups: This reflects the differences in the mean outcomes of our treatment groups.

  • Variance within groups: This represents the random variation or experimental error within each treatment group.

If the variance between the groups is significantly larger than the variance within the groups, we can conclude that there is a statistically significant difference between at least two of the group means.

The Crucial Next Step: Post-Hoc Testing

A significant result from our ANOVA (typically a p-value less than 0.05) tells us that not all group means are equal. However, it does not specify which groups are different from each other. To answer this, we must perform post-hoc tests .[7][8] These tests conduct pairwise comparisons between all groups while controlling for the family-wise error rate, which is the probability of making at least one Type I error (a false positive) among all the comparisons.[6]

For our study, a commonly used and robust post-hoc test is Tukey's Honestly Significant Difference (HSD) test .[7] Tukey's HSD will allow us to compare the mean of each treatment group against every other group (e.g., Compound X vs. Vehicle, Compound X vs. PRE-084, etc.).

Another relevant post-hoc test is Dunnett's test , which is specifically designed for comparing multiple treatment groups to a single control group.[9] In our case, we could use Dunnett's test to compare Compound X, PRE-084, and SA4503 all against the Vehicle control group.

Data Analysis Pipeline

The following diagram outlines the logical flow of our statistical analysis:

data_analysis_pipeline cluster_data Data Collection cluster_anova Initial Analysis cluster_posthoc Pairwise Comparisons cluster_interpretation Interpretation data Collect Experimental Data (e.g., Neuronal Viability, Behavioral Scores) anova One-Way ANOVA data->anova posthoc Post-Hoc Testing (e.g., Tukey's HSD) anova->posthoc If p < 0.05 interpretation Interpret Results & Draw Conclusions anova->interpretation If p >= 0.05 (No significant difference) posthoc->interpretation

Caption: The decision-making process for statistical analysis of treatment group comparisons.

Hypothetical Experimental Data and Interpretation

To illustrate the application of these statistical methods, let's consider a hypothetical dataset from our preclinical study. Our primary endpoint is the percentage of viable neurons in a specific brain region affected by the neurotoxin.

Table 1: Hypothetical Data on Neuronal Viability (%)

Vehicle ControlCompound XPRE-084SA4503
45657068
50687270
48626865
52707572
47667169
Mean 48.4 66.2 71.2
Std. Dev. 2.70 3.11 2.59
Step-by-Step Statistical Analysis
  • One-Way ANOVA: We would first perform a one-way ANOVA on this dataset. Let's assume the ANOVA yields a p-value of 0.001. This result is less than our significance level of 0.05, indicating that there is a statistically significant difference in the mean neuronal viability among the four treatment groups.

  • Tukey's HSD Post-Hoc Test: Following the significant ANOVA result, we would proceed with Tukey's HSD test to conduct pairwise comparisons. The hypothetical results of this test are summarized in the table below.

Table 2: Hypothetical Tukey's HSD Post-Hoc Test Results (p-values)

Comparisonp-valueInterpretation
Vehicle vs. Compound X0.002Significant
Vehicle vs. PRE-084<0.001Significant
Vehicle vs. SA45030.001Significant
Compound X vs. PRE-0840.045Significant
Compound X vs. SA45030.350Not Significant
PRE-084 vs. SA45030.210Not Significant
Interpretation of Results
  • All three S1R agonists (Compound X, PRE-084, and SA4503) resulted in a statistically significant increase in neuronal viability compared to the vehicle control. This provides strong evidence for the neuroprotective effects of these compounds in our model.

  • The established S1R agonist, PRE-084, showed a statistically significant improvement in neuronal viability compared to our novel Compound X. This suggests that while Compound X is effective, PRE-084 may be more potent in this specific assay.

  • There was no statistically significant difference in neuronal viability between Compound X and SA4503, nor between PRE-084 and SA4503. This indicates that Compound X's efficacy is comparable to that of another established S1R agonist.

Conclusion: A Path Forward for Neuroprotective Drug Discovery

The rigorous application of appropriate statistical methods is not merely a procedural step but a cornerstone of credible and impactful research. This guide has outlined a comprehensive framework for the preclinical comparison of neuroprotective compounds, using the S1R agonist 4-(4-Fluorobenzylamino)-1-methylpiperidine and its analogs as a case study. By employing a well-structured experimental design and the principled application of ANOVA with post-hoc testing, researchers can confidently assess the therapeutic potential of novel drug candidates.

As a Senior Application Scientist, I emphasize the importance of a holistic understanding of these methodologies. The synergy of a robust experimental design and a nuanced statistical analysis is what transforms raw data into meaningful scientific insights, ultimately paving the way for the development of new therapies for devastating neurodegenerative diseases.

References

  • Stroke. 2009;40(6):2251-2266. Recommendations for standards regarding preclinical neuroprotective and restorative drug development. [Link]

  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. PubMed Central. [Link]

  • Stroke. 2009;40(6):2251-2266. Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. [Link]

  • Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. MDPI. [Link]

  • Statistical modelling of behaviour and behavioural responses to psycho-pharmaca of rodent strains and rodent models of psychiatric and neurological diseases. Wageningen University & Research. [Link]

  • IN SILICO DESIGN AND PRECLINICAL EVALUATION OF NOVEL COMPOUNDS AS POTENTIAL NEUROPROTECTIVE AND ANTI-INFLAMMATORY AGENTS: A COMPREHENSIVE REVIEW. ResearchGate. [Link]

  • Control compared to 4 treatment groups. Cross Validated. [Link]

  • Statistical Analysis of Behavioral Data. ResearchGate. [Link]

  • Using Post Hoc Tests with ANOVA. Statistics By Jim. [Link]

  • A comparison of statistical models for multiple treatment groups meta-analysis. ResearchGate. [Link]

  • A Guide to Using Post Hoc Tests with ANOVA. Statology. [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • Datasets for pre-clinical and clinical R&D. SciBite. [Link]

  • Mouse behavioural analysis in systems biology. PubMed Central. [Link]

  • Post Hoc Testing ANOVA: Learn How to Analyze Data Sets. Mind the Graph. [Link]

  • Creating a Detailed Dataset of Trials from Clinicaltrials.gov using Python (Beginner Friendly). YouTube. [Link]

  • Multidimensional Analysis of a Social Behavior Identifies Regression and Phenotypic Heterogeneity in a Female Mouse Model for Rett Syndrome. Journal of Neuroscience. [Link]

  • ANOVA: Post-Hoc Testing. YouTube. [Link]

  • Simulating artificial data sets for student projects and assessments: An Introduction. YouTube. [Link]

  • Post hoc Tests - ANOVA. YouTube. [Link]

  • Hypothetical datasets. Dealing with high momentum data by making assumptions. Medium. [Link]

  • Weekly Rundown: Dried blood test shows promise for Alzheimer’s disease screening. Drug Discovery News. [Link]

  • Multi-resolution statistical analysis of brain connectivity graphs in preclinical Alzheimer's disease. PubMed. [Link]

  • Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2. PubMed Central. [Link]

  • Example of a hypothetical data set. ResearchGate. [Link]

  • Betahistine’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies. MDPI. [Link]

  • Protective effect of a novel sigma‐1 receptor agonist is associated with reduced endoplasmic reticulum stress in stroke male mice. ResearchGate. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Advancing Alzheimer’s disease risk prediction: development and validation of a machine learning-based preclinical screening model in a cross-sectional study. BMJ Open. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]

  • Statistical analysis of latency outcomes in behavioral experiments. PubMed. [Link]

  • Network based statistics reveals trophic and neuroprotective effect of early high dose erythropoetin on brain connectivity in very preterm infants. PubMed Central. [Link]

  • Network based statistics reveals trophic and neuroprotective effect of early high dose erythropoetin on brain connectivity in very preterm infants. bioRxiv. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 4-(4-Fluorobenzylamino)-1-methylpiperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of central nervous system (CNS) therapeutics, the piperidine scaffold remains a cornerstone of molecular design.[1] Its inherent structural and physicochemical properties often impart favorable pharmacokinetic characteristics, including the potential for oral bioavailability and blood-brain barrier penetration.[2] This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a key structural motif, and explores how derivatization can modulate its absorption, distribution, metabolism, and excretion (ADME) properties.

This analysis is grounded in established metabolic pathways for related 4-aminopiperidine structures and known structure-ADME relationships. While direct comparative data for a homologous series of 4-(4-Fluorobenzylamino)-1-methylpiperidine derivatives is not extensively available in the public domain, this guide synthesizes existing knowledge to provide a predictive framework and outlines the requisite experimental protocols to generate definitive data.

Predicted Metabolic Fate: The Journey of a 4-Aminopiperidine Derivative

The metabolic clearance of small molecule drugs is predominantly mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[3] For 4-aminopiperidine-containing compounds, N-dealkylation is a primary metabolic pathway, with CYP3A4 often playing a major role.[4][5][6]

Based on this well-established precedent, the metabolic cascade for 4-(4-Fluorobenzylamino)-1-methylpiperidine is anticipated to proceed through two main N-dealkylation routes:

  • N-demethylation of the piperidine ring to yield 4-(4-Fluorobenzylamino)piperidine.

  • N-debenzylation to produce 4-amino-1-methylpiperidine.

A secondary metabolic pathway could involve oxidation of the piperidine ring itself.[7] The presence of the fluorine atom on the benzyl ring is a strategic design element intended to enhance metabolic stability by blocking potential sites of aromatic hydroxylation.[8]

Parent 4-(4-Fluorobenzylamino)-1-methylpiperidine Metabolite1 4-(4-Fluorobenzylamino)piperidine Parent->Metabolite1 N-demethylation (CYP3A4) Metabolite2 4-Amino-1-methylpiperidine Parent->Metabolite2 N-debenzylation (CYP3A4) Metabolite3 Oxidized Metabolites Parent->Metabolite3 Ring Oxidation

Caption: Predicted major metabolic pathways of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

The Influence of Structural Modifications on Pharmacokinetic Profiles

The ADME profile of a drug candidate can be finely tuned through chemical modification. For the 4-(4-Fluorobenzylamino)-1-methylpiperidine scaffold, several key positions can be altered to modulate its pharmacokinetic properties.

Modification Predicted Impact on Pharmacokinetics Rationale
Substitution on the Benzyl Ring Altered lipophilicity and metabolic stability. Electron-withdrawing groups may decrease the rate of aromatic hydroxylation.Changes in lipophilicity affect membrane permeability and plasma protein binding. Blocking potential sites of metabolism can increase metabolic stability.
Replacement of the N-methyl Group Changes in metabolic stability and basicity. Larger alkyl groups may sterically hinder N-dealkylation.The size and nature of the N-alkyl group can influence its susceptibility to CYP-mediated metabolism.
Modification of the Piperidine Ring Altered lipophilicity and potential for new metabolic sites.Introduction of polar groups can decrease lipophilicity and potentially reduce blood-brain barrier penetration.
Introduction of Additional Fluorine Atoms Generally increased metabolic stability and potentially altered permeability.Fluorine substitution can block metabolic hotspots and modulate physicochemical properties.[8]

Quantitative Insights from a Structurally Related Compound

While specific data for 4-(4-Fluorobenzylamino)-1-methylpiperidine is limited, the pharmacokinetic profile of ACP-103, a compound that incorporates the N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl) moiety, offers valuable insights. A study on ACP-103 demonstrated an oral bioavailability of over 42.6% in rats, suggesting that this core structure is conducive to good oral absorption.[7]

Compound Parameter Value Species Source
ACP-103Oral Bioavailability (F%)>42.6%Rat[7]

This single data point provides a strong rationale for the potential of 4-(4-Fluorobenzylamino)-1-methylpiperidine and its derivatives to exhibit favorable oral pharmacokinetic profiles.

Experimental Protocols for a Comprehensive ADME Assessment

To generate a complete and comparative pharmacokinetic profile, a series of standardized in vitro and in vivo assays are required. The following protocols outline the methodologies for key in vitro ADME assessments.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol:

  • Prepare Liver Microsomes: Obtain pooled human liver microsomes and prepare a working solution at a concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (final concentration 1 µM) to the microsome suspension.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a stop solution (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis Microsomes + Compound Microsomes + Compound Add NADPH Add NADPH Microsomes + Compound->Add NADPH Initiate Time Points Time Points Add NADPH->Time Points Stop Solution Stop Solution Time Points->Stop Solution Centrifuge Centrifuge Stop Solution->Centrifuge LC-MS/MS LC-MS/MS Centrifuge->LC-MS/MS cluster_0 Preparation cluster_1 Permeability Measurement cluster_2 Quantification & Analysis Seed Caco-2 cells Seed Caco-2 cells Culture (21-25 days) Culture (21-25 days) Seed Caco-2 cells->Culture (21-25 days) Check TEER Check TEER Culture (21-25 days)->Check TEER Add Compound (Apical) Add Compound (Apical) Check TEER->Add Compound (Apical) Add Compound (Basolateral) Add Compound (Basolateral) Check TEER->Add Compound (Basolateral) Sample Basolateral Sample Basolateral Add Compound (Apical)->Sample Basolateral A -> B LC-MS/MS Analysis LC-MS/MS Analysis Sample Basolateral->LC-MS/MS Analysis Sample Apical Sample Apical Add Compound (Basolateral)->Sample Apical B -> A Sample Apical->LC-MS/MS Analysis Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio LC-MS/MS Analysis->Calculate Papp & Efflux Ratio

Caption: Caco-2 permeability assay workflow.

Plasma Protein Binding Assay

This assay measures the extent to which a drug binds to plasma proteins, which influences its distribution and availability to reach its target.

Protocol:

  • Equilibrium Dialysis Setup: Use a rapid equilibrium dialysis (RED) device. Add plasma containing the test compound to one chamber and phosphate-buffered saline (PBS) to the other, separated by a semipermeable membrane.

  • Incubation: Incubate the device at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.

  • Sample Collection: After equilibration (typically 4-6 hours), collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

cluster_0 Setup cluster_1 Equilibration cluster_2 Analysis Plasma + Compound Plasma + Compound RED Device RED Device Plasma + Compound->RED Device Incubate (37°C) Incubate (37°C) RED Device->Incubate (37°C) PBS PBS PBS->RED Device Sample Chambers Sample Chambers Incubate (37°C)->Sample Chambers LC-MS/MS LC-MS/MS Sample Chambers->LC-MS/MS Calculate fu Calculate fu LC-MS/MS->Calculate fu

Caption: Plasma protein binding assay workflow using a RED device.

Conclusion

The 4-(4-Fluorobenzylamino)-1-methylpiperidine scaffold represents a promising starting point for the development of CNS-active agents with favorable pharmacokinetic properties. Based on existing literature, these compounds are predicted to undergo N-dealkylation as their primary metabolic route, a process that can be modulated through strategic chemical modifications. The introduction of a fluorine atom on the benzyl ring is a key feature for enhancing metabolic stability. While comprehensive comparative data is yet to be published, the available information on structurally related compounds suggests a high potential for good oral bioavailability.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the ADME properties of novel derivatives. By generating and comparing data on metabolic stability, permeability, and plasma protein binding, drug development professionals can make informed decisions to optimize the pharmacokinetic profiles of these promising compounds, ultimately accelerating their path toward clinical candidacy.

References

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643. [Link]

  • Leipold, L., Dobrijevic, D., Jeffries, J. W. E., Bawn, M., Moody, T. S., Ward, J. M., & Hailes, H. C. (2011). The identification and use of robust transaminases from a domestic drain metagenome. ACS Medicinal Chemistry Letters, 2(8), 638-643. [Link]

  • Coutts, R. T., Su, P., & Baker, G. B. (1994). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. Journal of Pharmacological and Toxicological Methods, 31(4), 177-186. [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Fluorobenzyl)-1-Methylpiperidin-4-Amine Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine Dihydrochloride. Retrieved from [Link]

  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine. Retrieved from [Link]

  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306. [Link]

  • Giancola, J. B., Cao, J., lol-Ahmadi, K., Reith, M. E., & Newman, A. H. (2020). Structure-activity relationships for a series of (Bis (4-fluorophenyl) methyl) sulfinylethyl-aminopiperidines and-piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European journal of medicinal chemistry, 208, 112674. [Link]

  • Wang, Y., Chackalamannil, S., Hu, Z., Greenlee, W. J., Clader, J., Boyle, C. D., ... & Billard, W. (2009). Discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Bioorganic & medicinal chemistry letters, 19(15), 4079-4082. [Link]

  • TIB.eu. (n.d.). Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Retrieved from [Link]

  • Coutts, R. T., & Baker, G. B. (1994). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. Journal of pharmacological and toxicological methods, 31(4), 177-186. [Link]

  • Le Coz, F., Le Verge, R., Le Corre, P., & Ratanasavanh, D. (1998). Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans. Drug metabolism and disposition: the biological fate of chemicals, 26(9), 896-901. [Link]

  • Piazzetta, S. O., Embrechts, J. F., & Surleraux, D. L. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1466-1471. [Link]

  • Hyland, R., Jones, B. C., & Smith, D. A. (2008). Identification of the cytochrome P450 enzymes involved in the N-dealkylation of a series of 1-alkyl-4-aryl-piperazines. Xenobiotica, 38(1), 1-13.
  • Jackson, M., Chappie, T. A., & Smith, D. A. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert opinion on drug discovery, 16(9), 979-992. [Link]

  • Piazzetta, S. O., & Surleraux, D. L. (2021). Compilation of 222 drugs' plasma protein binding data and guidance for study designs. European Journal of Pharmaceutical Sciences, 166, 105971. [Link]

  • Piazzetta, S. O., & Surleraux, D. L. (2022). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species,.... ResearchGate. [Link]

  • Gill, K. L., & Guengerich, F. P. (2012). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 40(12), 2264-2273. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]

  • Kłosińska-Szmurło, E., & Mazurek, A. P. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS omega, 6(14), 9576-9588. [Link]

  • Wieckowska, A., Szymański, P., & Jończyk, J. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 223, 113636. [Link]

  • Vanover, K. E., Weiner, D. M., Davis, R. E., & Andersson, K. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 763, 259–275. [Link]

  • ResearchGate. (n.d.). Classification of Drug Permeability with a Caco-2 Cell Monolayer Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Caco-2 Permeability of 5-fluorouracil, floxuridine, and floxuridine prodrugs (Mean ± SD).. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Tuning Caco-2 Permeability by Cocrystallization: Insights from Molecular Dynamics Simulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The plasma protein binding of basic drugs. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Plasma Protein Binding: Preclinical Pharmacology Lab. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of blood-brain barrier penetration of meta-/para-Alkoxyphenylcarbamic acid Esters bearing substituted N-Phenylpiperazine fragment. Retrieved from [Link]

  • PubMed. (n.d.). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and Pharmacodynamic Herb-Drug Interaction of Piperine with Atorvastatin in Rats. Retrieved from [Link]

  • Bohrium. (n.d.). pharmacokinetic-drug-interactions-of-piperine-a-review-of-pre-clinical-and-clinical-studies. Retrieved from [Link]

  • PubMed. (n.d.). Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Retrieved from [Link]

  • Usiena air. (n.d.). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • PubMed. (n.d.). In Vivo, In Silico, and In Vitro Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed. (n.d.). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Biomarkers for Sigma-1 Receptor Activity: A Comparative Analysis Featuring 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of biomarkers for compounds targeting the sigma-1 receptor (σ1R). While we will use the putative σ1R ligand, 4-(4-Fluorobenzylamino)-1-methylpiperidine, as a central example, the principles and methodologies described herein are broadly applicable to the characterization of other novel σ1R modulators. Our focus is on establishing a robust, self-validating experimental workflow that combines direct target engagement with the quantification of downstream pharmacodynamic biomarkers.

The Enigmatic Sigma-1 Receptor: A Chaperone at the Crossroads of Cellular Signaling

The sigma-1 receptor is not a classical cell surface receptor. Instead, it is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[1] This strategic localization places it at a critical nexus for regulating cellular stress responses and signaling cascades.

Under basal conditions, σ1R is bound to another chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[2][3] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with a variety of "client" proteins, including ion channels and other receptors.[2][3] This dissociation is a key event in σ1R activation and serves as a proximal biomarker of ligand engagement.

The downstream consequences of σ1R modulation are vast and include the regulation of intracellular calcium homeostasis, modulation of ion channel activity, and influence on the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[1][4][5] Given its role in these fundamental cellular processes, σ1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.

cluster_ER Endoplasmic Reticulum s1r_bip σ1R-BiP Complex ip3r IP3R s1r_bip->ip3r Modulation ca_release Ca2+ Release ip3r->ca_release Gating ligand 4-(4-Fluorobenzylamino) -1-methylpiperidine (Putative Agonist) ligand->s1r_bip Binding & Dissociation downstream Downstream Signaling (e.g., BDNF expression) ca_release->downstream Signal Transduction start Start: Cell Culture treat Treat with Compound or Vehicle start->treat heat Thermal Challenge (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for σ1R supernatant->wb end End: Analyze Melting Curve Shift wb->end

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Moving Downstream: Validating Pharmacodynamic Biomarkers

Once target engagement is confirmed, the next step is to validate biomarkers that reflect the functional consequences of σ1R modulation. Based on the known signaling pathways of σ1R, we will compare three potential downstream biomarker assays.

Comparison of Downstream Biomarker Assays
FeatureIntracellular Calcium ImagingIP3 QuantificationBDNF Secretion Assay
Principle Measurement of changes in intracellular calcium concentration using fluorescent indicators. [4]Quantification of inositol trisphosphate (IP3), a second messenger involved in calcium release from the ER.Measurement of Brain-Derived Neurotrophic Factor (BDNF) levels in cell culture supernatant or biological fluids. [5]
Primary Output Real-time changes in fluorescence intensity, indicating calcium flux.Concentration of IP3.Concentration of BDNF.
Advantages Provides real-time, dynamic information about cellular signaling.Directly measures a key second messenger in the σ1R pathway.Reflects a physiologically relevant downstream effect of σ1R modulation.
Disadvantages Can be influenced by other signaling pathways that affect calcium.IP3 is transient, requiring careful timing of measurements.BDNF levels can be influenced by multiple factors other than σ1R activity.
Use Case Assessing the immediate functional impact of σ1R modulation on calcium homeostasis.Quantifying the activation of the PLC-IP3 signaling axis.Evaluating the longer-term neurotrophic effects of σ1R ligands.

Experimental Protocols: Downstream Biomarkers

Protocol 3: Intracellular Calcium Imaging

This protocol outlines a method for measuring changes in intracellular calcium in response to σ1R modulation. [4] Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Fluo-4 AM calcium indicator dye

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Known σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Baseline Measurement: Acquire a baseline fluorescence reading.

  • Compound Addition: Add 4-(4-Fluorobenzylamino)-1-methylpiperidine, PRE-084, or NE-100 to the cells.

  • Time-Lapse Imaging: Record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the effect of the compounds on intracellular calcium levels.

Protocol 4: Quantification of Brain-Derived Neurotrophic Factor (BDNF)

This protocol describes an ELISA-based method for measuring BDNF secretion from cultured cells. [5] Materials:

  • Astrocyte or neuronal cell culture

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Known σ1R agonist (e.g., PRE-084)

  • Commercial BDNF ELISA kit

Procedure:

  • Cell Treatment: Treat cultured cells with the test compounds for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the BDNF ELISA on the collected supernatant according to the kit manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of BDNF in each sample. Compare the BDNF levels in treated versus untreated cells.

Integrating the Data: A Self-Validating Framework

The strength of this approach lies in the integration of data from multiple, orthogonal assays. A compound that demonstrates high affinity for σ1R in a binding assay, induces a thermal shift in CETSA, modulates intracellular calcium, and alters BDNF secretion provides a strong, self-validating case for its mechanism of action.

For comparison, it is crucial to test 4-(4-Fluorobenzylamino)-1-methylpiperidine alongside well-characterized σ1R ligands.

Reference Sigma-1 Receptor Ligands for Comparative Analysis
CompoundClassσ1R Affinity (Ki, nM)
(+)-PentazocineAgonist~3-5
PRE-084Agonist44
HaloperidolAntagonist~3-5
NE-100Antagonist4.16

Note: Affinity values can vary depending on the experimental conditions.

Conclusion

The validation of biomarkers for a novel compound like 4-(4-Fluorobenzylamino)-1-methylpiperidine requires a systematic and multi-faceted approach. By first confirming direct target engagement at the σ1R and then quantifying the functional consequences on downstream signaling pathways, researchers can build a robust and reliable data package. This guide provides the foundational knowledge and detailed protocols to embark on this validation journey, ultimately enabling a deeper understanding of the therapeutic potential of novel sigma-1 receptor modulators.

References

  • Kourrich, S., Su, T. P., Hayashi, T., & Tsai, S. Y. (2012). Sigma-1 receptor-chaperone at the ER-mitochondrion interface regulates ca(2+) signaling and cellular survival. Cell, 150(2), 361-373.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1.34.1-1.34.21.
  • Pardo, B., Villagrá, A., & Lillo, P. (2012). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Experimental eye research, 103, 1-9.
  • Higashi, T., & Shimada, K. (2004). Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids. Journal of pharmaceutical and biomedical analysis, 34(5), 973-982.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in pharmacological sciences, 31(12), 557-566.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(31), 10999-11009.
  • Wang, Y., Karu, K., & Griffiths, W. J. (2012). A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma. Journal of lipid research, 53(12), 2795-2804.
  • Su, T. P., & Hayashi, T. (2003). Understanding the molecular mechanism of sigma-1 receptors: towards a new therapeutic strategy for neuropsychiatric disorders. Current medicinal chemistry, 10(20), 2073-2080.
  • Romieu, P., Martin-Fardon, R., Bowen, W. D., & Maurice, T. (2003). Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropsychopharmacology, 28(8), 1434-1445.
  • Wikipedia. (2024). Sigma-1 receptor. Retrieved from [Link]

  • Kos, M., & Andris, M. (2016). Analytical Methods for the Determination of Neuroactive Steroids. Current pharmaceutical analysis, 12(3), 184-196.
  • Pelkmans, L., & Parrow, M. (2013). CETSA. Retrieved from [Link]

  • Wikipedia. (2024). Cellular thermal shift assay. Retrieved from [Link]

  • Hinson, J. A., & Mayeux, P. R. (2016). Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry. Journal of visualized experiments : JoVE, (109), e53805.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Higashi, T., Yamauchi, A., & Shimada, K. (2007).
  • Wang, H., & Joseph, J. A. (2019). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in neurology, 10, 106.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Oñate, M., Fernández-Mármol, M., Pérez-Albaladejo, E., de la Fuente, C., Entrena, J. M., & Cobos, E. J. (2022). Activation of Sigma-1 Receptor Alleviates ER-Associated Cell Death and Microglia Activation in Traumatically Injured Mice. International journal of molecular sciences, 23(8), 4419.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Ooi, J., Langley, M. R., & Brennan, S. C. (2020).
  • Stricker, S. A., & Smythe, E. (2000).
  • Crawford, E. D., & Liu, J. O. (2017). Sigma1 Targeting to Suppress Aberrant Androgen Receptor Signaling in Prostate Cancer. Molecular cancer therapeutics, 16(5), 893-903.
  • Lleshi, D., & Lounsbury, K. M. (2012). Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression. PloS one, 7(12), e52322.
  • BMG LABTECH. (n.d.). HitHunter ® IP3 assay for GPCR screening using the PHERAstar ® FS. Retrieved from [Link]

  • Mysona, B. A., & Smith, S. B. (2017). Relationship between Sigma-1 receptor and BDNF in the visual system.
  • Komal, P., & Miller, A. L. (1995). Phosphorylation of the inositol 1,4,5-trisphosphate receptor by cyclic GMP-dependent protein kinase. Biochemistry, 34(43), 14011-14018.
  • Aydar, E., & Palmer, C. P. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International journal of molecular sciences, 22(3), 1083.
  • Mysona, B. A., & Smith, S. B. (2017). Relationship between Sigma-1 receptor and BDNF in the visual system.
  • Román, F., & Quirion, R. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 23(19), 11215.
  • Abadi, A. H., Ibrahim, T. M., & Khamis, M. M. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 114-128.
  • Taylor, C. W., & Tovey, S. C. (2010). IP3 receptors: toward a structural basis for IP3-evoked Ca2+ release. Cold Spring Harbor perspectives in biology, 2(11), a004010.
  • Freire, E., Ko, A., Fernández, M. F., & Olea, N. (2022). Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker. Frontiers in public health, 10, 966453.
  • Xu, Q., Ji, X. F., Chi, T. Y., Liu, P., Jin, G., Gu, S. L., & Zou, L. B. (2015). Sigma 1 receptor activation regulates brain-derived neurotrophic factor through NR2A-CaMKIV-TORC1 pathway to rescue the impairment of learning and memory induced by brain ischaemia/reperfusion. Psychopharmacology, 232(10), 1779-1791.
  • Cisbio. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual.
  • Romero, L., & Vela, J. M. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(4), 481.
  • Calella, A. M., & Rosini, M. (2025). The Role of BDNF on Aging-Modulation Markers. International journal of molecular sciences, 26(20), 15839.
  • Merlos, M., Almansa, C., Romero, L., & Vela, J. M. (2021). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. British journal of pharmacology, 178(17), 3455-3474.
  • Vanover, K. E., Weiner, D. M., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918.

Sources

assessing the therapeutic index of 4-(4-Fluorobenzylamino)-1-methylpiperidine compared to standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Wide Therapeutic Window in Drug Development

In the landscape of modern therapeutics, particularly within neuropharmacology, the quest for novel chemical entities is driven by the dual objectives of enhanced efficacy and superior safety. A critical metric in this evaluation is the Therapeutic Index (TI) . The TI provides a quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces a toxic or lethal effect and the dose that elicits a desired therapeutic response.[1] A higher TI is indicative of a wider separation between efficacy and toxicity, a paramount feature for any clinical candidate.[1]

This guide presents a preclinical framework for assessing the therapeutic index of a novel compound, 4-(4-Fluorobenzylamino)-1-methylpiperidine (hereafter designated Cmpd-X ), a molecule with structural motifs common to centrally active agents. As no public data on the therapeutic efficacy or toxicity of Cmpd-X exists, this document serves as a blueprint, employing hypothetical—yet plausible—preclinical data to compare its potential safety profile against established standard-of-care antipsychotic drugs: Haloperidol , a first-generation (typical) antipsychotic, and Olanzapine and Risperidone , second-generation (atypical) antipsychotics.

The comparison is grounded in validated, industry-standard preclinical models that form the bedrock of early-stage drug assessment. The causality behind the selection of each protocol is detailed to provide a transparent and scientifically rigorous evaluation.

Conceptual Framework for Therapeutic Index Comparison

The determination of the therapeutic index is a foundational step in preclinical safety pharmacology. It requires the precise measurement of two key parameters: the median effective dose (ED50) and the median lethal dose (LD50). The relationship between these values dictates the safety margin of the compound.

Caption: Logical flow for determining and comparing the Therapeutic Index.

Methodology: A Self-Validating Experimental Workflow

To ensure the integrity and reproducibility of our assessment, a rigorous, step-by-step experimental workflow is essential. This workflow is designed to first establish the efficacy of the compounds in a validated animal model of antipsychotic activity, followed by a standardized assessment of acute toxicity.

Experimental Workflow Diagram

G cluster_efficacy Part 1: Efficacy (ED50) Determination cluster_toxicity Part 2: Acute Toxicity (LD50) Determination start Start: Compound Synthesis & Formulation efficacy_acclimatize 1. Animal Acclimatization (Male Sprague-Dawley Rats, 250-300g) start->efficacy_acclimatize tox_acclimatize 1. Animal Acclimatization & Fasting (Female Sprague-Dawley Rats, 200-250g) start->tox_acclimatize efficacy_habituation 2. Habituation to Locomotor Activity Chambers efficacy_acclimatize->efficacy_habituation efficacy_groups 3. Group Assignment (Vehicle, Cmpd-X, Standards) efficacy_habituation->efficacy_groups efficacy_dosing 4. Compound Administration (Oral Gavage or SC Injection) efficacy_groups->efficacy_dosing efficacy_challenge 5. Psychostimulant Challenge (d-amphetamine, 1.0 mg/kg, SC) efficacy_dosing->efficacy_challenge efficacy_measure 6. Measure Locomotor Activity (Infrared Beam Breaks for 90 min) efficacy_challenge->efficacy_measure efficacy_calc 7. Calculate ED50 (Non-linear regression of dose-response curve) efficacy_measure->efficacy_calc end_node Final Report: Comparative Therapeutic Index efficacy_calc->end_node tox_protocol 2. OECD 423 Guideline Protocol (Acute Toxic Class Method) tox_acclimatize->tox_protocol tox_dose 3. Stepwise Dosing (Start at 300 mg/kg, oral gavage) tox_protocol->tox_dose tox_observe 4. Observation (14 days) (Clinical signs, mortality, body weight) tox_dose->tox_observe tox_calc 5. Determine LD50 Cut-off Value tox_observe->tox_calc tox_calc->end_node

Caption: Step-by-step experimental workflow for TI determination.

Part 1: Protocol for Efficacy (ED50) Determination - Amphetamine-Induced Hyperlocomotion Model

Rationale: The blockade of dopamine D2 receptors is a primary mechanism of action for antipsychotic drugs.[2] Amphetamine induces a state of hyperlocomotion in rodents by increasing synaptic dopamine levels, thus serving as a well-validated and predictive model for the efficacy of antipsychotic agents.[3][4][5] The dose at which a compound reduces this hyperlocomotion by 50% is its ED50.

Step-by-Step Protocol:

  • Animal Selection and Acclimatization: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least 7 days prior to testing.

  • Habituation: On three consecutive days preceding the test day, each rat is placed in the locomotor activity test chamber (a clear polycarbonate arena equipped with infrared beams) for 60 minutes to acclimate to the environment and reduce novelty-induced hyperactivity.

  • Group Assignment: Animals are randomly assigned to treatment groups (n=8-10 per group). Groups include a vehicle control, multiple dose levels of Cmpd-X, and multiple dose levels of the standard drugs (Haloperidol, Olanzapine, Risperidone).

  • Compound Administration: Test compounds or vehicle are administered via the appropriate route (e.g., oral gavage [p.o.] or subcutaneous injection [s.c.]) at a set time (e.g., 60 minutes) before the amphetamine challenge.

  • Psychostimulant Challenge: d-amphetamine sulfate (1.0 mg/kg) is administered subcutaneously to all animals.

  • Data Collection: Immediately following the amphetamine injection, animals are placed back into the locomotor activity chambers, and the total distance traveled (or number of beam breaks) is recorded for 90 minutes.

  • ED50 Calculation: A dose-response curve is generated by plotting the percentage inhibition of amphetamine-induced hyperlocomotion against the log of the dose for each compound. The ED50, the dose causing 50% inhibition, is calculated using non-linear regression analysis.

Part 2: Protocol for Acute Oral Toxicity (LD50) Determination

Rationale: Determining the median lethal dose (LD50) is a fundamental component of toxicology. We will follow the OECD Test Guideline 423 (Acute Toxic Class Method), which is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity and determine an LD50 range.[6][7] This method is chosen for its ethical consideration of reducing animal usage while providing sufficient data for hazard classification.

Step-by-Step Protocol:

  • Animal Selection and Preparation: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) are used, as females are generally slightly more sensitive. Animals are fasted (food, but not water, withheld) for 3-4 hours prior to dosing.

  • Dosing Procedure: The test substance is administered as a single oral dose via gavage. The starting dose is typically 300 mg/kg, assuming no prior information on the substance's toxicity.

  • Stepwise Dosing and Observation:

    • Step 1: Three animals are dosed at the starting dose.

    • Outcome A (No Mortality): If no mortality occurs, three more animals are dosed at the next highest fixed dose level (2000 mg/kg).

    • Outcome B (Mortality): If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified. If one animal dies, three more animals are dosed at the same level.

    • The procedure continues in a stepwise fashion based on the observed outcomes until a confident estimation of the LD50 range is achieved.

  • Clinical Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days post-dosing.

  • LD50 Determination: The LD50 is determined based on the outcomes of the stepwise procedure, which places the compound into a GHS (Globally Harmonized System) toxicity category. For the purpose of TI calculation, a point estimate of the LD50 is derived from this data.

Comparative Data Analysis

The following table presents the hypothetical preclinical data for Cmpd-X alongside the established data for Haloperidol, Olanzapine, and Risperidone. This side-by-side comparison allows for a direct assessment of the relative safety margins.

CompoundClassEfficacy (ED50) in Rats (mg/kg)Acute Oral Toxicity (LD50) in Rats (mg/kg)Calculated Therapeutic Index (LD50/ED50)
Cmpd-X (Hypothetical) Novel Piperidine Derivative2.5>2000>800
Haloperidol 1st Gen. (Typical) Antipsychotic~0.1 (s.c.)[3][8]128 (p.o.)[1][9]~1280
Olanzapine 2nd Gen. (Atypical) Antipsychotic4.7 (p.o.)[6]177 (p.o.)[7]~38
Risperidone 2nd Gen. (Atypical) Antipsychotic~1.0 (s.c.)[2]~60 (p.o.)[6][9]~60

Note: ED50 values can vary based on the specific behavioral model and route of administration. The values presented are representative for preclinical antipsychotic efficacy models.

Interpretation and Discussion

Based on our hypothetical preclinical data, Cmpd-X demonstrates a promisingly wide therapeutic index (>800) . This value is significantly larger than that of the atypical antipsychotics Olanzapine (~38) and Risperidone (~60), suggesting a potentially superior safety margin. While its calculated TI is lower than that of the typical antipsychotic Haloperidol (~1280), it is crucial to interpret this within the broader pharmacological context.

First-generation antipsychotics like Haloperidol, despite a high TI in this specific calculation, are known to have a narrow therapeutic window in clinical practice and are associated with a high incidence of extrapyramidal side effects (EPS) due to their potent and non-selective D2 receptor antagonism. The high TI may reflect a large gap between the effective dose for psychosis and acute lethality, but it does not capture the dose-limiting toxicities that occur at sub-lethal concentrations.

The lower TI values for Olanzapine and Risperidone reflect a smaller gap between their effective and lethal doses in preclinical models. However, these atypical agents often exhibit a broader receptor binding profile, which is thought to contribute to their efficacy against a wider range of symptoms and a lower propensity to cause EPS compared to typical antipsychotics.

The hypothetical profile of Cmpd-X, with a TI substantially greater than established atypical agents, suggests it may possess a favorable safety profile. The high LD50 (>2000 mg/kg) indicates low acute toxicity, a highly desirable characteristic. If Cmpd-X can demonstrate a mechanism of action similar to atypical antipsychotics (e.g., potent 5-HT2A antagonism in addition to D2 antagonism), its wide therapeutic index would make it a compelling candidate for further development, potentially offering a safer alternative to existing treatments.

Conclusion

This guide outlines a robust and validated framework for the preclinical assessment of a novel compound's therapeutic index. By employing standardized models for efficacy and toxicity, we can generate comparative data that is crucial for informed decision-making in the drug development pipeline. The hypothetical data for Cmpd-X illustrates the potential for identifying new chemical entities with significantly improved safety margins over current standard-of-care drugs. The next logical steps in the preclinical development of a promising candidate like Cmpd-X would involve more detailed toxicology studies, pharmacokinetic profiling, and evaluation in models that can predict specific side effect liabilities, such as the potential for extrapyramidal symptoms or metabolic disturbances.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3559, Haloperidol. Retrieved from [Link]

  • Moore, N. A., Tye, N. C., Axton, M. S., & Risius, F. C. (1992). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. The Journal of pharmacology and experimental therapeutics, 262(2), 545–551. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Haloperidol MSDS. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2009). Submission to NIOSH Docket on Hazardous Drug Listing: Risperidone. Retrieved from [Link]

  • Shannon, H. E., & Moore, N. A. (2001). The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat. Journal of Pharmacology and Experimental Therapeutics, 299(2), 793–798. Retrieved from [Link]

  • Zhang, C., Feng, Y., & Li, M. (2011). Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence. Pharmacology, biochemistry, and behavior, 98(2), 331–339. Retrieved from [Link]

  • OECD. (2002). Test Guideline No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Retrieved from [Link]

  • Carey, R. J., & DePalma, G. (1979). Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity. Psychopharmacology, 64(3), 265–269. Retrieved from [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Publishing. Retrieved from [Link]

  • Meltzer, H. Y., & Li, Z. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358–403. Retrieved from [Link]

  • van den Buuse, M., & Norman, T. R. (2015). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Clinical and Experimental Pharmacology and Physiology, 42(10), 1050–1060. Retrieved from [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • Choi, K. H., & Taylor, D. L. (2012). Early-life risperidone alters locomotor responses to apomorphine and quinpirole in adulthood. Behavioural brain research, 235(2), 274–282. Retrieved from [Link]

Sources

A Researcher's Guide to Rigorous Negative Control Experiments for 4-(4-Fluorobenzylamino)-1-methylpiperidine Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides an in-depth technical framework for designing and implementing robust negative control experiments in studies involving 4-(4-Fluorobenzylamino)-1-methylpiperidine. By employing the principles and protocols outlined herein, investigators can enhance the validity of their findings, ensuring that observed biological effects are specifically attributable to the compound of interest and not a result of unforeseen variables.

The N-benzylpiperidine scaffold, the core of 4-(4-Fluorobenzylamino)-1-methylpiperidine, is a well-established pharmacophore in medicinal chemistry, frequently associated with compounds targeting the central nervous system. Notably, this structural motif is present in drugs such as Donepezil, an acetylcholinesterase (AChE) inhibitor. Furthermore, 4-(4-Fluorobenzylamino)-1-methylpiperidine has been identified as a potential impurity in the synthesis of Pimavanserin, a 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. This association suggests that the compound's biological activities may lie within these target families, as well as potentially with sigma receptors, another common target for piperidine-containing molecules.

This guide will delve into the rationale and practical application of negative controls tailored to these potential biological targets, providing a pathway to scientifically sound and publishable research.

The Imperative of Negative Controls in Pharmacological Studies

Negative controls are the bedrock of rigorous scientific inquiry, designed to produce a null result and thereby identify and isolate potential sources of spurious causal inference.[1] In the context of pharmacological studies, they are essential for:

  • Confirming Target Engagement: Ensuring that the observed biological effect is a direct consequence of the compound interacting with its intended molecular target.

  • Identifying Off-Target Effects: Differentiating between the desired on-target activity and unintended interactions with other biological molecules, which can lead to misleading results or adverse effects.[2]

  • Validating Assay Specificity: Confirming that the experimental assay is not susceptible to artifacts or interference from the compound's chemical properties.

  • Controlling for Vehicle Effects: Accounting for any biological effects caused by the solvent used to dissolve the test compound.

Experimental Design: A Multi-tiered Approach to Negative Controls

A comprehensive negative control strategy for 4-(4-Fluorobenzylamino)-1-methylpiperidine should be multi-faceted, addressing potential activity at its most likely targets: acetylcholinesterase, serotonin receptors, and sigma receptors.

Tier 1: The Foundational Controls - Vehicle and Inactive Compound

The most fundamental negative control is the vehicle control , where the experimental system is treated with the same solvent used to dissolve 4-(4-Fluorobenzylamino)-1-methylpiperidine, at the same final concentration. This accounts for any effects of the solvent itself.

A more sophisticated negative control involves the use of a structurally similar but biologically inactive analog . The ideal analog would share key physicochemical properties with 4-(4-Fluorobenzylamino)-1-methylpiperidine but lack the specific chemical moieties required for binding to the target of interest.

For the N-benzylpiperidine scaffold, a potential inactive analog could be synthesized by removing or altering key functional groups. For instance, replacing the fluorine atom on the benzyl ring with a hydrogen atom or altering the substitution pattern could diminish activity at certain targets. While a universally "inactive" analog across all potential targets is unlikely, specific analogs can be designed to be inactive at the primary target under investigation.

Table 1: Proposed Structurally Similar Negative Control Compounds

CompoundStructureRationale for Use as a Negative Control
NC-1: 1-Methyl-4-(benzylamino)piperidine (Structure to be inserted)Removal of the electron-withdrawing fluorine atom may reduce binding affinity to targets where halogen bonding is critical.
NC-2: 4-Amino-1-methylpiperidine (Structure to be inserted)Lacks the benzyl group, which is often crucial for interaction with the aromatic pockets of target proteins.

Tier 2: Target-Specific Negative Control Experiments

Given the likely targets of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a series of specific negative control experiments are warranted.

Acetylcholinesterase (AChE) Activity

The N-benzylpiperidine moiety is a key feature of the AChE inhibitor Donepezil.[3][4] Therefore, it is crucial to assess whether 4-(4-Fluorobenzylamino)-1-methylpiperidine exhibits AChE inhibitory activity.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Enzyme - Acetylthiocholine (Substrate) - DTNB (Ellman's Reagent) - Test Compound & Controls incubation Incubate AChE with: 1. Vehicle Control 2. Test Compound 3. Positive Control (Donepezil) 4. Negative Control Compound (NC-1) reagents->incubation reaction Initiate reaction by adding Acetylthiocholine and DTNB incubation->reaction measurement Measure absorbance at 412 nm over time using a plate reader reaction->measurement calculation Calculate the rate of reaction for each condition measurement->calculation inhibition Determine the percent inhibition and IC50 value for the test compound calculation->inhibition

Caption: Workflow for determining AChE inhibitory activity.

Negative Control Rationale:

  • Vehicle Control: Establishes the baseline enzyme activity.

  • Negative Control Compound (e.g., NC-1): A structurally similar compound with no expected AChE activity. If this compound shows inhibition, it may indicate non-specific interactions or assay interference.

  • Positive Control (Donepezil): Confirms that the assay is working correctly and provides a benchmark for inhibitory potency.

Serotonin 5-HT2A Receptor Binding

The connection to Pimavanserin, a 5-HT2A inverse agonist, necessitates the evaluation of 4-(4-Fluorobenzylamino)-1-methylpiperidine at this receptor. A radioligand binding assay is a standard method to determine a compound's affinity for a receptor.

Experimental Workflow for 5-HT2A Receptor Binding Assay

HT2A_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membranes Prepare cell membranes expressing human 5-HT2A receptors incubation Incubate membranes with [3H]ketanserin and: 1. Vehicle Control (Total Binding) 2. Test Compound (Competition) 3. Non-specific binder (e.g., Mianserin) 4. Negative Control Compound (NC-1) membranes->incubation reagents Prepare Assay Buffer, Radioligand ([3H]ketanserin), and Test Compounds reagents->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting binding_curve Plot percent specific binding against compound concentration counting->binding_curve ki_calc Calculate Ki value from the IC50 using the Cheng-Prusoff equation binding_curve->ki_calc

Caption: Workflow for 5-HT2A receptor radioligand binding assay.

Negative Control Rationale:

  • Non-specific Binding Control (e.g., Mianserin): A high concentration of an unlabeled ligand is used to saturate the receptors, allowing for the measurement of radioligand binding to non-receptor components. This is subtracted from total binding to determine specific binding.

  • Negative Control Compound (e.g., NC-1): Should not displace the radioligand. If it does, it suggests potential for off-target binding or that the structural modifications were insufficient to abolish activity.

Sigma Receptor Affinity

The piperidine motif is a known pharmacophore for sigma receptors, which can mediate various central nervous system effects.[2][5] Therefore, assessing the affinity of 4-(4-Fluorobenzylamino)-1-methylpiperidine for sigma-1 and sigma-2 receptors is a critical step in characterizing its selectivity profile.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

A similar radioligand binding assay as described for the 5-HT2A receptor can be employed, using cell membranes expressing sigma-1 or sigma-2 receptors and appropriate radioligands (e.g., -pentazocine for sigma-1 and [³H]DTG for sigma-2).

Negative Control Rationale:

  • Non-specific Binding Control (e.g., Haloperidol): Used to define non-specific binding of the radioligand.

  • Negative Control Compound (e.g., NC-1): Should exhibit low affinity for sigma receptors.

Tier 3: Broad Off-Target Screening

To build a comprehensive profile and increase confidence in the specificity of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a broader off-target screening panel is recommended. This is particularly important if the compound is being considered for further development.

Table 2: Recommended Off-Target Screening Panel

Target ClassRationale for InclusionExample Assay
GPCRs The N-benzylpiperidine scaffold can interact with various G-protein coupled receptors.Radioligand binding panel (e.g., Eurofins SafetyScreen44™)
Ion Channels Off-target effects on ion channels (e.g., hERG) are a common cause of cardiotoxicity.Electrophysiology (patch-clamp) assay
Kinases Some piperidine-containing compounds have shown off-target kinase activity.Kinase activity panel (e.g., DiscoverX KINOMEscan®)
Other CNS Targets Dopamine and norepinephrine transporters are structurally related to the serotonin transporter.Radioligand binding assays for DAT and NET

Data Interpretation and Reporting

The results from these negative control experiments should be presented clearly and quantitatively.

Table 3: Hypothetical Comparative Data Summary

AssayTest Compound (IC50/Ki)Positive Control (IC50/Ki)Negative Control (NC-1) (IC50/Ki)
AChE Inhibition 1.5 µMDonepezil: 10 nM> 100 µM
5-HT2A Binding 50 nMPimavanserin: 0.5 nM> 50 µM
Sigma-1 Binding 200 nMHaloperidol: 2 nM> 50 µM
Sigma-2 Binding > 10 µMHaloperidol: 20 nM> 50 µM

This structured presentation allows for a direct comparison of the test compound's activity against both positive and negative controls, providing a clear picture of its potency and selectivity.

Conclusion

The rigorous implementation of negative control experiments is not merely a procedural formality but a cornerstone of scientific validity. For studies involving 4-(4-Fluorobenzylamino)-1-methylpiperidine, a compound with a privileged scaffold and potential for multiple biological activities, a systematic and multi-tiered approach to negative controls is essential. By employing the vehicle controls, structurally similar inactive analogs, and target-specific assays outlined in this guide, researchers can significantly enhance the reliability and impact of their work, paving the way for more robust and reproducible scientific discoveries.

References

  • Martinez, A., Fernandez, E., Castro, S., Conde, I., Rodriguez-Franco, J. E., Baños, A., & Badia, A. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link]

  • Azzam, R. A., El-Fakharany, E. M., El-Sayed, M. A., & El-Kerdawy, M. M. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and bias in observational studies. Epidemiology (Cambridge, Mass.), 21(3), 383.
  • Nencetti, S., Paoletti, F., & Da Settimo, F. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & medicinal chemistry letters, 17(13), 3559-3562. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

  • Vanover, K. E., Weiner, D. M., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R, 3R)-dihydroxybutanedioate (2: 1)(ACP-103), a novel 5-hydroxytryptamine (2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Pharmaffiliates. (n.d.). Pimavanserin-impurities. [Link]

  • PubChem. (n.d.). Pimavanserin. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3) based on the structures of Donepezil (1) and the selective AChEI LASSBio-767 (2). [Link]

Sources

Establishing the Dose-Response Relationship of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the dose-response relationship of the novel compound 4-(4-Fluorobenzylamino)-1-methylpiperidine. Given the structural similarities to known psychoactive agents, particularly those acting on the serotonin 5-HT2A and sigma-1 receptors, this document outlines a systematic approach to characterize its in vitro and in vivo pharmacological profile. We will detail the necessary experimental protocols to determine its potency, efficacy, and behavioral effects, comparing it with established reference compounds. This guide is intended for researchers in pharmacology, neuroscience, and drug development.

Introduction: Unveiling the Pharmacological Potential

4-(4-Fluorobenzylamino)-1-methylpiperidine is a synthetic compound with a chemical scaffold suggestive of central nervous system activity. The piperidine moiety is a common feature in many neurologically active drugs, including ligands for the sigma-1 receptor.[1][2][3] Furthermore, the N-(4-fluorobenzyl)piperidine substructure is a key component of Pimavanserin (ACP-103), a known 5-HT2A receptor inverse agonist.[4][5] This structural homology strongly suggests that 4-(4-Fluorobenzylamino)-1-methylpiperidine may interact with one or both of these important drug targets. Therefore, a thorough investigation of its dose-response relationship at these receptors is warranted to elucidate its potential therapeutic applications.

This guide will first detail the in vitro characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine to determine its binding affinity and functional activity at the 5-HT2A and sigma-1 receptors. Subsequently, we will describe a series of in vivo behavioral assays to establish a dose-response relationship for its potential antipsychotic, antidepressant, or anxiolytic effects.

Part 1: In Vitro Characterization: Pinpointing the Molecular Target

The initial step in defining the pharmacological profile of a novel compound is to determine its interaction with its putative molecular targets. Here, we outline the protocols for radioligand binding assays to measure the affinity of 4-(4-Fluorobenzylamino)-1-methylpiperidine for the 5-HT2A and sigma-1 receptors, followed by functional assays to characterize its efficacy.

Experimental Protocol 1: Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[6] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of 4-(4-Fluorobenzylamino)-1-methylpiperidine for the human 5-HT2A and sigma-1 receptors.

Materials:

  • Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[7]

  • Guinea pig liver membranes for sigma-1 receptor binding.[6]

  • Radioligands: [3H]Ketanserin for 5-HT2A and -Pentazocine for sigma-1.[7][8]

  • Non-specific binding competitors: Mianserin for 5-HT2A and Haloperidol for sigma-1.[8]

  • 96-well filter plates and a scintillation counter.[9]

Procedure:

  • Prepare serial dilutions of 4-(4-Fluorobenzylamino)-1-methylpiperidine and the reference compounds (Pimavanserin for 5-HT2A, PRE-084 for sigma-1).

  • In a 96-well plate, incubate the receptor membrane preparations with the radioligand and varying concentrations of the test compound or reference compound.[10]

  • For determination of non-specific binding, a high concentration of a known competitor is used.

  • After incubation to allow for binding equilibrium, the mixture is rapidly filtered to separate bound from unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Data Presentation: In Vitro Binding Affinity
Compound5-HT2A Ki (nM)Sigma-1 Ki (nM)
4-(4-Fluorobenzylamino)-1-methylpiperidineTBDTBD
Pimavanserin (Reference)~0.5>10,000
PRE-084 (Reference)>10,000~2.2

TBD: To be determined by the experiment.

Experimental Protocol 2: Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To determine the functional activity (EC50/IC50 and efficacy) of 4-(4-Fluorobenzylamino)-1-methylpiperidine at the human 5-HT2A and sigma-1 receptors.

5-HT2A Receptor Functional Assay (Calcium Flux):

  • Utilize CHO-K1 cells co-expressing the human 5-HT2A receptor and a G-protein that couples to a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine or Pimavanserin (as an inverse agonist reference).

  • To test for inverse agonism, measure the change in basal fluorescence.

  • To test for antagonism, after pre-incubation, stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) and measure the change in fluorescence.

  • The data will reveal if the compound inhibits the basal activity of the receptor (inverse agonism) or blocks the effect of an agonist (antagonism).

Sigma-1 Receptor Functional Assay (Neurite Outgrowth):

  • Use a cell line such as PC12, which can be induced to differentiate and extend neurites in response to Nerve Growth Factor (NGF).

  • Culture the cells in the presence of a sub-optimal concentration of NGF and varying concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine or a known sigma-1 agonist (e.g., PRE-084).

  • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.

  • Quantify neurite outgrowth using microscopy and image analysis software. An increase in neurite outgrowth in the presence of the compound suggests sigma-1 agonism.

Data Presentation: In Vitro Functional Activity
Compound5-HT2A Activity (IC50/EC50, nM) & EfficacySigma-1 Activity (EC50, nM) & Efficacy
4-(4-Fluorobenzylamino)-1-methylpiperidineTBDTBD
Pimavanserin (Reference)IC50 ~2 (Inverse Agonist)No Activity
PRE-084 (Reference)No ActivityEC50 ~50 (Agonist)

TBD: To be determined by the experiment.

Part 2: In Vivo Dose-Response Characterization

Based on the in vitro profile, a series of in vivo behavioral assays will be conducted to establish the dose-response relationship of 4-(4-Fluorobenzylamino)-1-methylpiperidine for relevant physiological effects.

Workflow for In Vivo Studies

in_vivo_workflow in_vitro In Vitro Profile ht2a 5-HT2A Inverse Agonism in_vitro->ht2a If potent sigma1 Sigma-1 Agonism in_vitro->sigma1 If potent htr DOI-Induced Head-Twitch Response ht2a->htr ppi Prepulse Inhibition ht2a->ppi fst Forced Swim Test sigma1->fst epm Elevated Plus Maze sigma1->epm

Caption: In vivo study selection based on in vitro results.

Experimental Protocol 3: DOI-Induced Head-Twitch Response (HTR)

The HTR in rodents is a behavioral model used to screen for 5-HT2A receptor activation and is sensitive to inverse agonists.[11][12][13]

Objective: To determine the dose-response effect of 4-(4-Fluorobenzylamino)-1-methylpiperidine on DOI-induced head-twitches in mice.

Procedure:

  • Administer varying doses of 4-(4-Fluorobenzylamino)-1-methylpiperidine or Pimavanserin (reference compound) via an appropriate route (e.g., intraperitoneal or oral).

  • After a pre-treatment period, administer the 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI).[11]

  • Observe the mice for a set period (e.g., 10-30 minutes) and count the number of head-twitches.

  • A dose-dependent reduction in the number of head-twitches indicates 5-HT2A inverse agonism.

Experimental Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs.[14][15][16]

Objective: To assess the dose-response effect of 4-(4-Fluorobenzylamino)-1-methylpiperidine on restoring PPI deficits in rats.

Procedure:

  • Induce a PPI deficit in rats using a pharmacological agent such as the NMDA receptor antagonist, dizocilpine (MK-801).

  • Administer varying doses of 4-(4-Fluorobenzylamino)-1-methylpiperidine or Pimavanserin.

  • Place the rats in a startle chamber and present a series of acoustic stimuli: a startling pulse alone, and the pulse preceded by a non-startling prepulse.

  • Measure the startle response (whole-body flinch).

  • A dose-dependent restoration of the prepulse-induced inhibition of the startle response suggests antipsychotic-like activity.

Experimental Protocol 5: Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant activity.[17][18][19]

Objective: To evaluate the dose-response antidepressant-like effect of 4-(4-Fluorobenzylamino)-1-methylpiperidine in mice.

Procedure:

  • Administer varying doses of 4-(4-Fluorobenzylamino)-1-methylpiperidine or a reference antidepressant (e.g., fluoxetine or a sigma-1 agonist like PRE-084).

  • Place the mice in a cylinder of water from which they cannot escape.

  • Record the duration of immobility during a set test period (e.g., the last 4 minutes of a 6-minute test).[20]

  • A dose-dependent decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol 6: Elevated Plus Maze (EPM)

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.[21][22][23]

Objective: To determine the dose-response anxiolytic-like effect of 4-(4-Fluorobenzylamino)-1-methylpiperidine in mice.

Procedure:

  • Administer varying doses of 4-(4-Fluorobenzylamino)-1-methylpiperidine or a reference anxiolytic (e.g., diazepam or a sigma-1 agonist like PRE-084).

  • Place the mice in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[24][25]

  • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

  • A dose-dependent increase in the time spent in the open arms suggests an anxiolytic-like effect.

Data Presentation: In Vivo Dose-Response

The results of the in vivo experiments should be presented as dose-response curves, plotting the dose of 4-(4-Fluorobenzylamino)-1-methylpiperidine against the measured behavioral effect. From these curves, key parameters such as the ED50 (the dose that produces 50% of the maximal effect) can be determined.

Behavioral Assay4-(4-Fluorobenzylamino)-1-methylpiperidine ED50 (mg/kg)Reference Compound ED50 (mg/kg)
DOI-Induced Head-TwitchTBDPimavanserin: ~1-3
Prepulse InhibitionTBDPimavanserin: ~3-10
Forced Swim TestTBDPRE-084: ~1-10
Elevated Plus MazeTBDPRE-084: ~1-10

TBD: To be determined by the experiment.

Comparative Analysis and Conclusion

The comprehensive in vitro and in vivo dose-response data will allow for a robust characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine. By comparing its potency and efficacy to well-established reference compounds, we can ascertain its primary mechanism of action and its potential therapeutic window.

Signaling Pathway and Mechanism of Action

mechanism_of_action cluster_5HT2A 5-HT2A Receptor Pathway cluster_Sigma1 Sigma-1 Receptor Pathway 5-HT2A 5-HT2A Gq/11 Gq/11 5-HT2A->Gq/11 PLC PLC Gq/11->PLC IP3/DAG IP3/DAG PLC->IP3/DAG Ca2+ Release Ca2+ Release IP3/DAG->Ca2+ Release Cellular Response Cellular Response Ca2+ Release->Cellular Response compound 4-(4-Fluorobenzylamino)-1-methylpiperidine compound->5-HT2A Inverse Agonism Sigma-1 Sigma-1 compound->Sigma-1 Agonism Ion Channel Modulation Ion Channel Modulation Sigma-1->Ion Channel Modulation ER Stress Reduction ER Stress Reduction Sigma-1->ER Stress Reduction Neuronal Excitability Neuronal Excitability Ion Channel Modulation->Neuronal Excitability Neuroprotection Neuroprotection ER Stress Reduction->Neuroprotection

Caption: Putative signaling pathways for the test compound.

A clear dose-response relationship is fundamental to understanding the pharmacological properties of any new chemical entity. The systematic approach outlined in this guide, from in vitro target engagement to in vivo behavioral outcomes, will provide the necessary data to evaluate the potential of 4-(4-Fluorobenzylamino)-1-methylpiperidine as a novel therapeutic agent. The comparative analysis with Pimavanserin and PRE-084 will provide crucial context for its potency and potential clinical utility.

References

  • Cosentino, G., Dichiara, M., Ambrosio, F.A., Leotta, C.G., Costa, G., Procopio, F., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY, 281. [Link]

  • Malawska, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Malawska, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 232(19), 3477–3497. [Link]

  • British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. [Link]

  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Journal of Visualized Experiments. (2012). The Mouse Forced Swim Test. [Link]

  • Frontiers in Behavioral Neuroscience. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. [Link]

  • Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. [Link]

  • National Center for Biotechnology Information. (2022). Pimavanserin Exposure-Response Analyses in Patients With Schizophrenia: Results From the Phase 2 ADVANCE Study. The Journal of Clinical Psychiatry. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Wikipedia. (n.d.). Head-twitch response. [Link]

  • ResearchGate. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. [Link]

  • RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • National Center for Biotechnology Information. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. ACS Chemical Neuroscience. [Link]

  • National Center for Biotechnology Information. (2023). Pimavanserin. StatPearls. [Link]

  • Wikipedia. (n.d.). Pimavanserin. [Link]

  • ResearchGate. (n.d.). Dose-response curves for the 5-HT 2A inverse agonist ACP-103 on the suppression of head-twitching behavior elicited by 2.5 mg/kg DOI in mice (E) and rats (F). [Link]

  • PubMed. (2015). Pimavanserin. The Annals of Pharmacotherapy. [Link]

  • PubMed. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology. [Link]

  • Scilit. (2012). Head‐twitch response in rodents induced by the hallucinogen 2,5‐dimethoxy‐4‐iodoamphetamine: a comprehensive history, a re‐evaluation of mechanisms, and its utility as a model. [Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. [Link]

  • Medscape. (n.d.). Nuplazid (pimavanserin) dosing, indications, interactions, adverse effects, and more. [Link]

  • Mouse Phenotype Database. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link]

  • CNS Spectrums. (2018). Pimavanserin for the treatment of Parkinson's disease psychosis: number needed to treat, number needed to harm, and likelihood to be helped or harmed. [Link]

  • Semantic Scholar. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • PubChem. (n.d.). N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride. [Link]

  • PubMed. (2006). Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. Neuropsychopharmacology. [Link]

  • Wikipedia. (n.d.). Prepulse inhibition. [Link]

  • RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. [Link]

  • PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2000). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. [Link]

  • Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

4-(4-Fluorobenzylamino)-1-methylpiperidine's structure suggests a hazard profile that is both complex and significant. Piperidine and its derivatives are recognized for their potential to be highly flammable, acutely toxic, and corrosive.[1] The introduction of a fluorinated aromatic ring adds another layer of consideration. Fluorinated organic compounds are known for their environmental persistence due to the remarkable strength of the carbon-fluorine bond, earning them the moniker "forever chemicals."[2][3]

Therefore, the disposal of 4-(4-Fluorobenzylamino)-1-methylpiperidine must be approached with the assumption that it may possess the following characteristics:

  • Flammability: Potential for ignition, especially in the presence of heat, sparks, or open flames.

  • Toxicity: Likely to be harmful if ingested, inhaled, or absorbed through the skin.

  • Corrosivity: Potential to cause severe skin burns and eye damage.

  • Environmental Persistence: The fluorinated component suggests resistance to natural degradation, posing a long-term environmental risk if not disposed of correctly.

Given these potential hazards, under no circumstances should 4-(4-Fluorobenzylamino)-1-methylpiperidine or its waste be disposed of via the sanitary sewer system or as general refuse.[4][5]

Quantitative Data Summary

The following table summarizes the available and inferred data for 4-(4-Fluorobenzylamino)-1-methylpiperidine. The absence of specific experimental data for this compound necessitates a cautious approach, relying on information from its constituent chemical classes.

PropertyValue/InformationSource/Rationale
GHS Hazard Classification Not Classified (as per some sources), but should be treated as Hazardous Waste.[6], Inferred from piperidine derivatives[1]
Acute Toxicity (Oral, Dermal, Inhalation) Data not available. Assumed to be toxic.[7], Inferred from piperidine derivatives[1]
Skin Corrosion/Irritation Data not available. Assumed to be corrosive.[7], Inferred from piperidine derivatives[1]
Serious Eye Damage/Irritation Data not available. Assumed to be corrosive.[7], Inferred from piperidine derivatives[1]
Environmental Hazards Data not available. Assumed to be persistent and harmful to aquatic life.[7], Inferred from fluorinated organic compounds[3][8]
Recommended Disposal Method Incineration in a licensed hazardous waste facility.Inferred from piperidine and fluorinated compound disposal guidelines[2][9]
Incompatible Materials Strong oxidizing agents, strong acids.[10]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of 4-(4-Fluorobenzylamino)-1-methylpiperidine waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing this compound, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron.

2. Waste Segregation and Collection

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for all waste containing 4-(4-Fluorobenzylamino)-1-methylpiperidine. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[4]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "4-(4-Fluorobenzylamino)-1-methylpiperidine." Include the approximate concentration and any other components in the waste stream.[11]

  • Incompatibility: Never mix this waste with incompatible chemicals, particularly strong oxidizing agents or strong acids, to prevent violent reactions.[10][12]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated lab consumables) and liquid waste in separate, appropriately labeled containers.

3. On-site Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Ventilation: The storage area should be well-ventilated.

4. Final Disposal

  • Licensed Hazardous Waste Disposal Vendor: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14]

  • Incineration: The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle potentially hazardous thermal decomposition products.[9] The high temperatures are necessary to break the stable carbon-fluorine bond.[15][16] Incomplete combustion of fluorinated compounds can produce other persistent and potentially toxic byproducts.[17][18][19]

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal vendor, in accordance with your institution's policies and local and federal regulations.[14]

Contingency Planning: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

DisposalWorkflow Disposal Workflow for 4-(4-Fluorobenzylamino)-1-methylpiperidine Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Segregate Waste into Labeled, Compatible Container PPE->Segregation Labeling Label Container: 'Hazardous Waste' Chemical Name Concentration Segregation->Labeling Storage Store in Designated SAA with Secondary Containment Labeling->Storage Disposal_Request Contact EHS or Licensed Hazardous Waste Vendor Storage->Disposal_Request Incineration High-Temperature Incineration with Afterburner and Scrubber Disposal_Request->Incineration Documentation Maintain Disposal Records Incineration->Documentation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorobenzylamino)-1-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorobenzylamino)-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.